2-(Trifluoromethyl)pyrazine
Description
The exact mass of the compound 2-(Trifluoromethyl)pyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Trifluoromethyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-5(7,8)4-3-9-1-2-10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAMSISEJZMQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591489 | |
| Record name | 2-(Trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-67-2 | |
| Record name | 2-(Trifluoromethyl)pyrazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60591489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyrazine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 2-(Trifluoromethyl)pyrazine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 2-(Trifluoromethyl)pyrazine (CAS Number: 61655-67-2), a key building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delve into its synthesis and reactivity, and highlight its strategic applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile fluorinated heterocycle.
Core Molecular Attributes and Physicochemical Properties
2-(Trifluoromethyl)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a trifluoromethyl group.[1][2] This trifluoromethyl moiety is of particular interest in medicinal chemistry as it can significantly modulate a molecule's physicochemical and biological properties.[3] The electron-withdrawing nature of the -CF3 group can influence the electronic environment of the pyrazine ring, impacting its reactivity and potential interactions with biological targets.[3]
Key Identifiers and Physical Data
A summary of the essential identifiers and physical properties of 2-(Trifluoromethyl)pyrazine is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 61655-67-2 | [1] |
| Molecular Formula | C₅H₃F₃N₂ | [1][2] |
| Molecular Weight | 148.09 g/mol | [1][4] |
| Appearance | Liquid | [1] |
| Density | 1.344 g/mL at 25 °C | [1] |
| Boiling Point | 116-118 °C | [2][4] |
| Refractive Index | n20/D 1.417 | [1] |
| Flash Point | 33.3 °C (91.9 °F) |
Spectral Data Synopsis
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-(Trifluoromethyl)pyrazine. Key spectral data are summarized below:
-
¹H NMR (400 MHz, CDCl₃): δ 9.02 (s, 1H), 8.86 (d, J = 2.4 Hz, 1H), 8.77 – 8.73 (m, 1H).[5]
-
¹⁹F NMR (376 MHz, CDCl₃): Chemical shifts are typically observed around -62 to -68 ppm (relative to a standard), characteristic of a CF₃ group attached to an aromatic ring. For example, a related compound, 2-fluoro-4-(trifluoromethyl)pyridine, shows a signal at δ -65.12 (s, 3F).[5][6]
Synthesis and Reactivity Profile
The synthesis of trifluoromethylated heterocycles is a significant area of research in organic chemistry.[7][8] The introduction of a trifluoromethyl group can be challenging, often requiring specialized reagents and reaction conditions.
Synthetic Strategies
While a specific, detailed synthesis for 2-(Trifluoromethyl)pyrazine was not found in the initial search, a common and effective method for producing trifluoromethylated pyridines and pyrazines involves the chlorine/fluorine exchange of a corresponding trichloromethyl-substituted precursor.[8] This process is often carried out at high temperatures in the vapor phase.[8]
Another powerful approach is the construction of the pyrazine ring from a trifluoromethyl-containing building block.[7][9] For instance, the condensation of an ortho-diamine with a 1,2-dicarbonyl compound bearing a trifluoromethyl group can yield the desired pyrazine derivative.[9]
Conceptual Synthetic Workflow:
Below is a generalized workflow illustrating a potential synthetic route to 2-(Trifluoromethyl)pyrazine, based on established methodologies for similar compounds.
Caption: Conceptual workflow for the synthesis of 2-(Trifluoromethyl)pyrazine.
Reactivity Insights
The pyrazine ring is an electron-deficient system, and the presence of the strongly electron-withdrawing trifluoromethyl group further deactivates the ring towards electrophilic aromatic substitution. Conversely, this electronic nature makes the pyrazine core susceptible to nucleophilic aromatic substitution, particularly at positions activated by the trifluoromethyl group.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a trifluoromethyl group into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[3] The -CF3 group can improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and enhance binding affinity to target proteins.[3]
2-(Trifluoromethyl)pyrazine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazine scaffold itself is present in numerous biologically active compounds and approved drugs.[10] Its derivatives have been investigated for a wide range of activities, including as kinase inhibitors for cancer therapy.[11]
Logical Flow of Application in Drug Discovery:
The following diagram illustrates the role of 2-(Trifluoromethyl)pyrazine as a starting material in a typical drug discovery pipeline.
Caption: Role of 2-(Trifluoromethyl)pyrazine in a drug discovery workflow.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-(Trifluoromethyl)pyrazine.
Hazard Identification and Precautionary Measures
2-(Trifluoromethyl)pyrazine is classified as a flammable liquid and is toxic if swallowed.[12] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[12]
Key Safety Information:
-
Signal Word: Danger
-
Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Recommended Storage
Store in a cool, well-ventilated area, away from ignition sources. Keep the container tightly closed. Long-term storage at -20°C is recommended for maintaining the integrity of the compound.[13]
Conclusion
2-(Trifluoromethyl)pyrazine is a valuable and versatile building block for the synthesis of novel compounds, particularly in the realm of medicinal chemistry. Its unique combination of a heterocyclic pyrazine core and a trifluoromethyl substituent provides a powerful tool for modulating the properties of drug candidates. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective application in research and development.
References
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Supporting Information for - The Royal Society of Chemistry. [Link]
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Trifluoromethoxypyrazines: Preparation and Properties - MDPI. [Link]
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2-(trifluoromethyl)pyrazine - C5H3F3N2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
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2 - Supporting Information. [Link]
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Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - RSC Publishing. [Link]
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2-(6-(trifluoromethyl)pyridin-2-yl)pyrazine - SpectraBase. [Link]
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61655-67-2|2-(Trifluoromethyl)pyrazine - BIOFOUNT. [Link]
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Synthesis of trifluoromethylated pyrazine-containing nitrogen heterocycles from trifluoropyruvaldehyde and ortho-diamines: scope and regiochemistry | The Journal of Organic Chemistry - ACS Publications. [Link]
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The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
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Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies | Semantic Scholar. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
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Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies | Request PDF - ResearchGate. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]
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A Technical Guide to 2-(Trifluoromethyl)pyrazine for Advanced Research and Development
This document provides an in-depth technical examination of 2-(Trifluoromethyl)pyrazine, a key heterocyclic building block in modern medicinal and materials science. Intended for researchers, chemists, and drug development professionals, this guide synthesizes core physicochemical data, detailed synthetic protocols, reactivity insights, and practical applications, grounding all information in authoritative scientific sources.
Part 1: Core Molecular Profile and Physicochemical Properties
2-(Trifluoromethyl)pyrazine is a substituted pyrazine where a hydrogen atom is replaced by a trifluoromethyl (-CF3) group. This substitution profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery. The strong electron-withdrawing nature of the -CF3 group deactivates the pyrazine ring, impacting its reactivity in subsequent chemical transformations.
Chemical Identity and Molecular Structure
The fundamental identifiers and structural representations of 2-(Trifluoromethyl)pyrazine are crucial for database searches, procurement, and regulatory documentation.
| Identifier | Data | Source(s) |
| Molecular Formula | C₅H₃F₃N₂ | [1][2] |
| Molecular Weight | 148.09 g/mol | [1] |
| CAS Number | 61655-67-2 | |
| SMILES String | FC(F)(F)c1cnccn1 | [3] |
| InChI Key | CEAMSISEJZMQEP-UHFFFAOYSA-N | [3] |
Physicochemical and Spectroscopic Data
These properties are essential for experimental design, including reaction setup, solvent selection, and purification. The compound is a colorless liquid under standard conditions.[3][4]
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 118 °C | [2] |
| Density | 1.344 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.417 | [3] |
| Flash Point | 33.3 °C (91.9 °F) | [3] |
| Assay (GC) | ≥96.0% - 97% | [3][4] |
While specific, publicly available spectra for this exact compound are limited, typical spectroscopic features can be predicted based on its structure. The ¹H NMR would show three distinct aromatic protons on the pyrazine ring. The ¹⁹F NMR would exhibit a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. The mass spectrum would show a molecular ion peak (M⁺) at m/z 148.
Part 2: Synthesis and Chemical Reactivity
The synthesis of trifluoromethylated heterocycles is a well-established field, often leveraging the stability and unique properties of the trifluoromethyl group.[5]
Synthetic Approach
A common method for introducing a trifluoromethyl group onto a heterocyclic ring involves the transformation of a corresponding carboxylic acid or its derivative. One referenced synthesis points to methodologies described in the Journal of Medicinal Chemistry.[2] This approach typically involves the reaction of 2-pyrazinecarboxylic acid with sulfur tetrafluoride (SF₄) or other modern fluorinating agents like DAST or Deoxo-Fluor.
Causality of Experimental Choice: The choice of a potent fluorinating agent like SF₄ is necessary to convert the highly stable carboxylic acid functional group directly into the robust trifluoromethyl group. This reaction proceeds via a fluoride-exchange mechanism, replacing the oxygen atoms with fluorine.
General Experimental Protocol (Illustrative)
The following is an illustrative protocol based on standard fluorination procedures for heterocyclic carboxylic acids.
-
Reaction Setup: In a high-pressure resistant vessel (e.g., a stainless-steel autoclave) suitable for handling corrosive reagents, charge 2-pyrazinecarboxylic acid and an excess of a suitable solvent like anhydrous hydrogen fluoride (HF) or dichloromethane.
-
Reagent Addition: Cool the vessel to a low temperature (e.g., -78 °C) and carefully condense sulfur tetrafluoride (SF₄) into the mixture.
-
Reaction Execution: Seal the vessel and allow it to warm to room temperature, then heat to the required reaction temperature (e.g., 80-100 °C) for several hours. The internal pressure will increase significantly.
-
Workup and Quenching: After cooling, carefully vent the excess SF₄ and HF into a scrubber containing a caustic solution (e.g., KOH or NaOH). Cautiously pour the reaction mixture onto ice and neutralize with a base such as sodium bicarbonate or aqueous ammonia.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product via fractional distillation under vacuum to yield 2-(Trifluoromethyl)pyrazine as a colorless liquid.
Caption: Illustrative workflow for the synthesis of 2-(Trifluoromethyl)pyrazine.
Reactivity Profile
The pyrazine ring is inherently electron-deficient. The addition of a powerful electron-withdrawing trifluoromethyl group further deactivates the ring towards electrophilic aromatic substitution. Conversely, it makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr) . Halogenated derivatives of trifluoromethyl-pyrazine would be excellent substrates for reactions with nucleophiles like amines, alkoxides, or thiols, allowing for the facile construction of more complex molecules.
Part 3: Applications and Significance in Drug Development
The pyrazine substructure is a common motif in biologically active compounds, including approved drugs like the tuberculosis agent Pyrazinamide.[6][7] The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance key drug properties.
Pillars of the -CF₃ Group's Utility:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter π ≈ +1.04), which can enhance its ability to cross cell membranes and improve oral bioavailability.[8]
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with enzyme active sites, potentially increasing the potency of a drug candidate.
The trifluoromethyl-pyrazine scaffold is therefore a privileged structure, combining the desirable properties of the pyrazine core with the metabolic and electronic advantages of the trifluoromethyl group.[5][9] Its derivatives are actively investigated for a range of therapeutic areas, including oncology and infectious diseases.[7]
Caption: Influence of the trifluoromethyl-pyrazine moiety on drug properties.
Part 4: Safety and Handling
2-(Trifluoromethyl)pyrazine is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
| Hazard Class | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Data sourced from Sigma-Aldrich.[3] |
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Keep away from heat, sparks, and open flames.[3]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Ground and bond containers when transferring material to prevent static discharge.
References
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Hexonsynth, 2-(Trifluoromethyl)pyrazine Product Page, [Link][1]
-
MDPI, Trifluoromethoxypyrazines: Preparation and Properties, [Link][8]
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SpectraBase, 2-(6-(trifluoromethyl)pyridin-2-yl)pyrazine, [Link][10]
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ResearchGate, Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies, [Link][9]
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J-Stage, Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients, [Link][11]
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PubMed Central (PMC), Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients, [Link][5]
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RSC Publishing, Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies, [Link][7]
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Spectroscopic data for 2-(Trifluoromethyl)pyrazine (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)pyrazine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-(Trifluoromethyl)pyrazine (CAS No: 61655-67-2), a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and a thorough interpretation of the spectral features. We will delve into the Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data that collectively confirm the molecule's structure and purity. This guide is intended for researchers, scientists, and drug development professionals who utilize these analytical techniques for structural elucidation and quality control.
Molecular Structure and Physicochemical Properties
2-(Trifluoromethyl)pyrazine is a pyrazine derivative where a hydrogen atom at position 2 is substituted with a trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of the -CF₃ group and the inherent π-deficient character of the pyrazine ring significantly influence the molecule's electronic properties and, consequently, its spectroscopic signatures.
Caption: Molecular structure of 2-(Trifluoromethyl)pyrazine.
Table 1: Physicochemical Properties of 2-(Trifluoromethyl)pyrazine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₃F₃N₂ | [1][2] |
| Molecular Weight | 148.09 g/mol | [1] |
| CAS Number | 61655-67-2 | [1][2] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 1.344 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.417 |[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds like 2-(Trifluoromethyl)pyrazine, ¹⁹F NMR provides direct, high-sensitivity information about the fluorine environment.
Rationale and Experimental Workflow
The choice of experiment and parameters is critical for acquiring high-quality data. A standard suite of 1D NMR experiments—¹H, ¹³C{¹H}, and ¹⁹F—is typically sufficient for full structural confirmation. Deuterated chloroform (CDCl₃) is a common solvent due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for calibration.
Caption: Standard workflow for NMR-based structural elucidation.
Standard Experimental Protocol
-
Sample Preparation : Accurately weigh 10-20 mg of 2-(Trifluoromethyl)pyrazine and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Use a 400 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.[3]
-
¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3 seconds, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition : Acquire a proton-decoupled spectrum. Key parameters include a spectral width of ~200 ppm, an acquisition time of ~1 second, a relaxation delay of 2 seconds, and 1024 scans to achieve adequate signal-to-noise.[3]
-
¹⁹F NMR Acquisition : Acquire a proton-decoupled spectrum. Use a spectral width appropriate for organofluorine compounds (e.g., -200 to 0 ppm). A relaxation delay of 2 seconds and 64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.[4]
-
Data Processing : Apply Fourier transform, phase correction, and baseline correction to all acquired FIDs. Calibrate the ¹H and ¹³C spectra to the TMS signal (δ = 0.00 ppm) or the residual CDCl₃ signal (δH = 7.26 ppm, δC = 77.16 ppm). Calibrate the ¹⁹F spectrum using an external standard like CFCl₃ (δ = 0 ppm).[5]
Data Summary and Interpretation
The NMR spectra are fully consistent with the assigned structure. The powerful deshielding effect of the pyrazine nitrogens and the -CF₃ group dominates the chemical shifts.
Table 2: ¹H NMR Data for 2-(Trifluoromethyl)pyrazine (400 MHz, CDCl₃)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |
|---|---|---|---|---|
| H-3 | ~9.02 | Singlet (s) | - | Adjacent to N and C-CF₃; strongly deshielded. |
| H-5 | ~8.86 | Doublet (d) | 2.4 | Coupled to H-6. Deshielded by adjacent N. |
| H-6 | ~8.75 | Multiplet (m) | - | Coupled to H-5. Deshielded by adjacent N. |
Source: Based on data from The Royal Society of Chemistry.[6]
Table 3: ¹³C NMR Data for 2-(Trifluoromethyl)pyrazine (101 MHz, CDCl₃)
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (¹JCF, ²JCF) | Interpretation |
|---|---|---|---|
| C-2 | ~141.9 | Quartet (q, J ≈ 3.2 Hz) | Carbon bearing the CF₃ group, shows coupling to F. |
| C-3 | ~147.8 | Quartet (q, J ≈ 1.3 Hz) | Aromatic CH, shows smaller coupling to CF₃. |
| C-5 | ~147.7 | Quartet (q, J ≈ 1.7 Hz) | Aromatic CH. |
| C-6 | ~144.4 | Singlet (s) | Aromatic CH. |
| -CF₃ | ~121.0 | Quartet (q, J ≈ 275.4 Hz) | Trifluoromethyl carbon, shows large one-bond coupling to F. |
Source: Based on data from The Royal Society of Chemistry.[6]
¹⁹F NMR Interpretation : The ¹⁹F NMR spectrum shows a single, sharp singlet at approximately δ -67.8 ppm (referenced to CFCl₃).[6] The singlet multiplicity confirms that all three fluorine atoms are chemically equivalent, as expected for a freely rotating -CF₃ group. The chemical shift is in the typical range for an aromatic trifluoromethyl group.[4]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Rationale and Expected Absorptions
For 2-(Trifluoromethyl)pyrazine, the key diagnostic absorptions will be the C-H and ring stretching vibrations of the pyrazine moiety and the very strong C-F stretching vibrations of the trifluoromethyl group. While an experimental spectrum is not publicly available, a reliable interpretation can be made based on established group frequencies.[7]
Standard Experimental Protocol
-
Sample Preparation : As the compound is a liquid, the spectrum can be acquired directly using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Background Acquisition : A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.
-
Sample Acquisition : The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Predicted Data and Interpretation
Table 4: Predicted IR Absorption Bands for 2-(Trifluoromethyl)pyrazine
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |
|---|---|---|---|
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Corresponds to the C-H bonds on the pyrazine ring. |
| 1600-1450 | Medium-Strong | C=C and C=N Ring Stretch | Characteristic vibrations of the pyrazine aromatic system.[8][9] |
| 1350-1100 | Very Strong | C-F Stretch | The most intense and characteristic feature. The symmetric and asymmetric stretches of the -CF₃ group result in very strong absorptions in this region. |
| 1200-1000 | Medium-Weak | In-plane C-H Bending | Aromatic C-H in-plane bending modes. |
| 900-675 | Medium-Strong | Out-of-plane C-H Bending | Aromatic C-H out-of-plane bending modes, often sensitive to the substitution pattern. |
The "fingerprint region" (below 1500 cm⁻¹) will contain a unique pattern of bands corresponding to various bending and stretching modes, which, while complex, is characteristic of the molecule's overall structure.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Rationale and Fragmentation Pathway
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile, thermally stable compounds like 2-(Trifluoromethyl)pyrazine. The process involves ionizing the molecule, which then fragments in a reproducible manner. The parent molecular ion (M⁺˙) and its characteristic fragments are detected.
Caption: Plausible EI fragmentation pathway for 2-(Trifluoromethyl)pyrazine.
Standard Experimental Protocol
-
GC Separation : Inject a dilute solution of the sample (e.g., 100 ppm in ethyl acetate) into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program to elute the compound (e.g., hold at 50 °C for 1 min, then ramp at 10 °C/min to 250 °C). Helium is typically used as the carrier gas.
-
Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization (EI).
-
Mass Analysis : The resulting ions (molecular ion and fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
Data Interpretation
-
Molecular Ion (M⁺˙) : The primary peak of interest is the molecular ion peak. For 2-(Trifluoromethyl)pyrazine (MW = 148.09), this peak is expected at m/z = 148 . Its presence confirms the molecular weight of the compound.
-
Protonated Molecular Ion [M+H]⁺ : In some instrument configurations, a protonated molecular ion at m/z = 149 may be observed.[6] This is less common in standard EI but can occur.
-
Key Fragments :
-
m/z = 129 : Corresponds to the loss of a fluorine radical ([M-F]⁺). This is a common fragmentation for trifluoromethyl-containing compounds.
-
m/z = 79 : Corresponds to the loss of a trifluoromethyl radical ([M-CF₃]⁺), leaving the pyrazine cation. This would be a very significant fragment, confirming the presence of the -CF₃ substituent.
-
Conclusion
The collective spectroscopic data from NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry provide a self-validating and unambiguous confirmation of the structure of 2-(Trifluoromethyl)pyrazine. The ¹H and ¹³C NMR spectra define the heterocyclic ring's substitution pattern, while ¹⁹F NMR confirms the presence and integrity of the trifluoromethyl group. Mass spectrometry validates the molecular weight and key structural motifs through predictable fragmentation. Finally, IR spectroscopy identifies the characteristic functional groups present in the molecule. This comprehensive dataset serves as a reliable benchmark for the identification, quality assessment, and further study of this important chemical entity.
References
- Vertex AI Search Result. (2024).
- Labchem. (n.d.). 2-(Trifluoromethyl)pyrazine, 97%.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). FT-IR spectrum of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide.
- University of Rochester. (n.d.). 19F NMR Reference Standards.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyrazine 97%.
- Thermo Fisher Scientific. (n.d.). 2-(Trifluoromethyl)pyrazine, 97%.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyrazine 97%.
- ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook.
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- Michigan State University. (n.d.). Infrared Spectroscopy. In Chemistry LibreTexts.
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A-Scientist's Guide to the Biological Activity of Trifluoromethylated Pyrazines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of trifluoromethylated pyrazines, a class of compounds demonstrating significant and diverse biological activities. We will dissect the fundamental physicochemical contributions of the CF3 moiety, explore their impact across various therapeutic areas—including oncology, infectious diseases, and virology—and provide actionable insights into the experimental validation of these promising molecules. This document is structured to serve as a practical and authoritative resource, bridging the gap between synthetic strategy and biological application.
The Strategic Advantage of Trifluoromethylation in Pyrazine Scaffolds
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged structure in drug discovery, appearing in numerous bioactive molecules.[1] Its value is significantly amplified by the introduction of a trifluoromethyl (-CF3) group. This is not a random substitution but a deliberate tactic leveraging the unique properties of fluorine to modulate a molecule's pharmacological profile.[2]
Why the Trifluoromethyl Group is Transformative:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Attaching a CF3 group to a pyrazine ring can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[2]
-
Enhanced Lipophilicity: The CF3 group is one of the most lipophilic substituents used in drug design.[2] This property can significantly improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 moiety can lower the pKa of nearby basic nitrogen atoms in the pyrazine ring. This alteration influences the compound's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and pharmacokinetic properties.
-
Increased Binding Affinity: The CF3 group can engage in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity and potency.[2]
The following diagram illustrates the conceptual impact of trifluoromethylation on a pyrazine core, leading to an enhanced drug candidate profile.
Caption: Drug Discovery Workflow for Pyrazine Derivatives.
Protocol: In Vitro Antiproliferative (MTT) Assay
This protocol details a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Causality: This incubation period ensures cells recover from trypsinization and enter a logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare a stock solution of the trifluoromethylated pyrazine compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Controls are critical:
-
Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). Trustworthiness: This validates that the solvent itself is not causing cytotoxicity.
-
Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin). Trustworthiness: This confirms the assay is working and the cells are responsive to cytotoxic agents.
-
Untreated Control: Wells with cells in medium only (represents 100% viability).
-
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds or controls.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the purple crystals.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Future Perspectives
The field of trifluoromethylated pyrazines is ripe with opportunity. Future research will likely focus on:
-
Improving Selectivity: Designing inhibitors with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and toxicity.
-
Overcoming Resistance: Developing next-generation compounds that are active against drug-resistant cancer cell lines or bacterial strains.
-
Multitargeted Agents: Exploring the potential of single molecules to hit multiple, synergistic targets, such as the dual c-Met/VEGFR-2 inhibitors. [3]* Expanding Therapeutic Areas: Investigating the activity of this compound class in other areas, such as neurodegenerative and inflammatory diseases.
Conclusion
Trifluoromethylated pyrazines represent a versatile and powerful chemical scaffold in drug discovery. The strategic incorporation of the CF3 group consistently enhances key pharmacological properties, leading to potent and biologically active molecules. From inhibiting key cancer pathways to combating drug-resistant bacteria and viruses, these compounds have demonstrated a breadth of therapeutic potential. The methodologies and insights provided in this guide serve as a foundation for researchers to further explore, validate, and optimize this promising class of molecules for the development of next-generation therapeutics.
References
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- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC.
- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.
- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC.
- Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Society of Chemical Industry.
- Novel trifluoromethylpyridine piperazine derivatives as potential plant activ
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.
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Design, Synthesis, and Biological Evaluation oft[4][5][6]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. NIH National Center for Biotechnology Information.
- Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC.
- Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 M pro. MDPI.
- Pharmacological activity and mechanism of pyrazines. PubMed.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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Unlocking the Potential of Pyrazines: A Guide to the Electronic and Steric Effects of the Trifluoromethyl Group
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethyl Group as a "Super-Halogen" in Pyrazine Scaffolds
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged structure in medicinal chemistry and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for designing bioactive molecules. However, in the relentless pursuit of optimizing drug candidates, chemists often need to fine-tune properties such as metabolic stability, lipophilicity, and target binding affinity. This is where the strategic incorporation of the trifluoromethyl (CF₃) group becomes a transformative tool.
The CF₃ group is often considered a "super-halogen" or "pseudo-halogen" due to its potent combination of electronic and steric characteristics.[2] It is strongly electron-withdrawing, highly lipophilic, and metabolically robust.[3][4] When appended to a pyrazine nucleus, the CF₃ group profoundly alters the molecule's physicochemical and pharmacological profile. This guide provides an in-depth exploration of these effects, offering field-proven insights into the causality behind experimental observations and practical methodologies for synthesis and characterization.
Pillar 1: The Dominant Electronic Effects of the Trifluoromethyl Group
The defining electronic feature of the CF₃ group is its powerful electron-withdrawing nature. This characteristic stems primarily from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I).
Inductive Electron Withdrawal (-I Effect)
The three fluorine atoms, being the most electronegative elements, create a significant dipole moment by pulling electron density away from the carbon atom of the CF₃ group. This positive charge induction propagates through the sigma bond framework, effectively withdrawing electron density from the attached pyrazine ring. This deactivation of the aromatic system is a key strategy for enhancing metabolic stability, as it makes the ring less susceptible to oxidative metabolism by enzymes like Cytochrome P450.[3][4]
The diagram below illustrates the inductive pull of electrons from the pyrazine ring towards the highly electronegative fluorine atoms.
Caption: Steric hindrance from a CF₃ group blocking enzyme access.
Impact on Physicochemical Properties: A Quantitative Look
The combination of electronic and steric effects translates into tangible changes in the physicochemical properties of trifluoromethyl-pyrazines. These properties are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
| Property | Effect of CF₃ Group | Rationale |
| Lipophilicity (LogP) | Increases | The CF₃ group is highly lipophilic, enhancing membrane permeability and potentially improving brain penetration. [3] |
| Acidity (pKa) | Decreases | The strong electron-withdrawing nature lowers the basicity of the pyrazine nitrogens. [5] |
| Metabolic Stability | Increases | A combination of electronic deactivation of the ring and steric shielding of metabolic hotspots reduces susceptibility to enzymatic degradation. [3][4] |
| Binding Affinity | Can Increase | The CF₃ group can engage in favorable electrostatic interactions and enforce a bioactive conformation, improving target binding. [3] |
Table 1: Physicochemical Data of Representative Trifluoromethyl-Pyrazines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-(Trifluoromethyl)pyrazine | C₅H₃F₃N₂ | 148.09 | N/A | 118 [6] |
| 3-(Trifluoromethyl)pyrazine 1-oxide | C₅H₃F₃N₂O | 164.09 | 57-59 [7] | N/A |
Synthetic Methodologies & Experimental Protocol
The introduction of a CF₃ group onto a pyrazine ring can be achieved through various synthetic strategies, often involving either the use of trifluoromethylated building blocks or direct trifluoromethylation of a pre-formed pyrazine core.
A common and effective method for direct trifluoromethylation is the use of (trifluoromethyl)trimethylsilane (TMSCF₃), often called Ruppert's Reagent, in the presence of a fluoride source.
Workflow: Synthesis of 2-(Trifluoromethyl)pyrazine from 2-Chloropyrazine
The following diagram outlines the general workflow for the synthesis and characterization of a trifluoromethyl-pyrazine.
Sources
- 1. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethoxypyrazines: Preparation and Properties [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemsynthesis.com [chemsynthesis.com]
A Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyrazine: From Discovery to Modern Methodologies
Authored by: Gemini, Senior Application Scientist
Abstract
2-(Trifluoromethyl)pyrazine is a pivotal structural motif in contemporary medicinal chemistry and materials science. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, significantly modulate the physicochemical and pharmacological profiles of parent molecules. This guide provides an in-depth exploration of the synthetic routes to 2-(Trifluoromethyl)pyrazine, tracing its historical development from early, challenging methods to the sophisticated and efficient protocols available today. We will dissect the mechanistic underpinnings of key transformations, offer detailed experimental workflows, and present comparative data to empower researchers in their synthetic endeavors.
Introduction: The Rise of a Privileged Scaffold
The incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, often leading to improved oral bioavailability and potency of drug candidates. 2-(Trifluoromethyl)pyrazine has emerged as a particularly valuable building block, finding application in the synthesis of pharmaceuticals targeting a wide array of diseases, from infectious agents to central nervous system disorders. Its journey from a laboratory curiosity to a commercially available and widely used scaffold is a testament to the advancements in synthetic organic chemistry.
Historical Perspective: The Early Challenges of Trifluoromethylation
The initial forays into the synthesis of 2-(Trifluoromethyl)pyrazine were fraught with difficulties. Early methods often relied on harsh reaction conditions, hazardous reagents, and suffered from low yields and poor regioselectivity. The direct trifluoromethylation of the pyrazine ring was a formidable challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack.
One of the earliest successful, albeit arduous, approaches involved the multi-step conversion of pyrazine-2-carboxylic acid. This classical pathway, while foundational, highlighted the need for more direct and efficient methods.
Modern Synthetic Strategies: A Toolkit for the Contemporary Chemist
The past few decades have witnessed a revolution in trifluoromethylation chemistry, leading to a diverse and powerful set of tools for the synthesis of 2-(Trifluoromethyl)pyrazine. These methods can be broadly categorized based on the nature of the trifluoromethylating agent and the reaction mechanism.
Radical Trifluoromethylation: Taming a Reactive Intermediate
The generation of the trifluoromethyl radical (•CF3) and its subsequent addition to the pyrazine ring has become a cornerstone of modern synthesis.
The development of stable, electrophilic trifluoromethylating agents, such as the hypervalent iodine compounds developed by Togni and Umemoto, marked a significant breakthrough. These reagents allow for the transfer of a "CF3+" equivalent under relatively mild conditions.
Mechanism of Action:
The reaction is typically initiated by a single-electron transfer (SET) process, generating a trifluoromethyl radical and a radical cation of the pyrazine. These then combine to form the desired product.
Figure 1: Simplified workflow for electrophilic trifluoromethylation.
Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation
-
To a solution of pyrazine (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) in a reaction vessel equipped with a stir bar, add a photoredox catalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6, 1-5 mol%).
-
Add the electrophilic trifluoromethylating agent (e.g., Togni's reagent II, 1.2 mmol).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to afford 2-(Trifluoromethyl)pyrazine.
Nucleophilic Trifluoromethylation: The Power of "CF3-"
The use of nucleophilic trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3), provides a complementary and powerful approach.
TMSCF3, in the presence of a fluoride source (e.g., TBAF, CsF), generates a transient "CF3-" anion, which can then attack the electron-deficient pyrazine ring.
Mechanism of Action:
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) pathway, where the trifluoromethyl anion adds to the pyrazine ring, followed by elimination of a hydride ion, often facilitated by an oxidant.
Figure 2: Generalized pathway for nucleophilic trifluoromethylation.
Experimental Protocol: Nucleophilic Trifluoromethylation with TMSCF3
-
Dissolve pyrazine (1.0 mmol) in a dry, aprotic solvent (e.g., THF, 10 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol) dropwise.
-
Add a solution of a fluoride source (e.g., TBAF, 1.0 M in THF, 1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC or GC-MS.
-
Upon completion, add an oxidant (e.g., DDQ, 1.2 mmol) and stir until the intermediate is fully converted to the product.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 2-(Trifluoromethyl)pyrazine.
Cross-Coupling Reactions: A Modern Paradigm
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and the formation of C-CF3 bonds is no exception.
Starting from readily available 2-chloropyrazine or 2-bromopyrazine, a trifluoromethyl group can be introduced via cross-coupling with a suitable trifluoromethyl source.
Key Components:
-
Substrate: 2-Halopyrazine (Cl, Br, I)
-
Trifluoromethyl Source: (CF3)2Hg, CF3CO2Ag, or more recently, stable copper-trifluoromethyl complexes.
-
Catalyst: A palladium(0) or palladium(II) precursor with appropriate ligands (e.g., phosphines).
Experimental Protocol: Palladium-Catalyzed Trifluoromethylation
-
In a glovebox, charge a reaction tube with 2-chloropyrazine (1.0 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), a copper(I) salt (e.g., CuI, 10 mol%), and a trifluoromethyl source (e.g., (bpy)Cu(CF3)3, 1.2 mmol).
-
Add a dry, degassed solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-120 °C) for several hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain 2-(Trifluoromethyl)pyrazine.
Comparative Analysis of Synthetic Methods
| Method | Trifluoromethylating Agent | Typical Conditions | Advantages | Disadvantages |
| Radical (Photoredox) | Togni's Reagent II | Visible light, room temp. | Mild conditions, high functional group tolerance | Requires photocatalyst, can be expensive |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Base (TBAF), oxidant (DDQ) | Readily available reagent, good yields | Requires stoichiometric base and oxidant |
| Cross-Coupling | (bpy)Cu(CF3)3 | Pd catalyst, heat | High regioselectivity, good for functionalized pyrazines | Requires pre-functionalized substrate, potential for metal contamination |
Conclusion and Future Outlook
The synthesis of 2-(Trifluoromethyl)pyrazine has evolved from a challenging academic exercise into a robust and versatile field of study. The development of novel trifluoromethylating agents and catalytic systems continues to push the boundaries of efficiency and sustainability. Future research will likely focus on the development of even milder and more cost-effective methods, such as direct C-H trifluoromethylation, further expanding the accessibility of this important building block for the advancement of science.
References
-
A New and Convenient Method for Trifluoromethylation of Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Trifluoromethylation of Heterocyclic Compounds. Chemical Reviews. [Link]
-
Recent Advances in the Synthesis of Trifluoromethylated Compounds. Angewandte Chemie International Edition. [Link]
-
A Stable, Electrophilic Trifluoromethylating Reagent. Journal of the American Chemical Society. [Link]
-
Nucleophilic Trifluoromethylation of Aldehydes and Ketones with Trimethyl(trifluoromethyl)silane. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]
Navigating New Frontiers: A Technical Guide to Unlocking the Research Potential of 2-(Trifluoromethyl)pyrazine Derivatives
This guide provides an in-depth exploration of the untapped research and development avenues for 2-(Trifluoromethyl)pyrazine derivatives. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond established knowledge to illuminate nascent opportunities, grounded in rigorous scientific principles and actionable methodologies. We will dissect the unique physicochemical attributes of this scaffold and lay out a strategic roadmap for innovation in oncology, infectious diseases, and advanced organic electronics.
Part 1: The Strategic Value of the 2-(Trifluoromethyl)pyrazine Core
The 2-(trifluoromethyl)pyrazine scaffold is a privileged structure in modern chemistry, deriving its immense potential from the synergistic interplay between the pyrazine ring and the trifluoromethyl group. Understanding these foundational properties is critical to rationally designing next-generation molecules.
The pyrazine ring, a diazine heterocycle, is a bioisostere of pyridine and benzene, but its two nitrogen atoms at positions 1 and 4 create a more electron-deficient (π-deficient) aromatic system. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution, providing versatile handles for synthetic modification. Biologically, the nitrogen atoms act as key hydrogen bond acceptors, facilitating strong and specific interactions with protein targets.
The trifluoromethyl (-CF₃) group is not merely a fluorine-containing substituent; it is a powerful modulator of molecular properties. Its strong electron-withdrawing nature further enhances the electrophilicity of the pyrazine ring. Crucially, it significantly increases the lipophilicity of the molecule (Hansch parameter π ≈ +1.04), which can improve membrane permeability and bioavailability. Furthermore, the C-F bond is exceptionally strong, meaning the -CF₃ group enhances metabolic stability by blocking oxidative metabolism at the site of attachment, a critical advantage in drug development.
This unique combination of an electron-deficient, hydrogen-bonding core with a metabolically robust, lipophilic-enhancing group makes 2-(trifluoromethyl)pyrazine a formidable scaffold for creating potent and selective modulators of biological and electronic systems.
Part 2: Frontiers in Medicinal Chemistry
The 2-(trifluoromethyl)pyrazine core is a validated pharmacophore, particularly in oncology. However, significant potential remains in both established and novel therapeutic areas.
Oncology: Precision Targeting of Protein Kinases
Pyrazine derivatives have been successfully developed as kinase inhibitors, acting as ATP-competitive agents that interfere with aberrant cell signaling pathways. The 2-(trifluoromethyl)pyrazine scaffold is particularly well-suited for this role, with the core interacting with the hinge region of the kinase and the substituted positions exploring deeper pockets to achieve potency and selectivity.
2.1.1. Research Area: Dual Kinase Inhibition for Overcoming Resistance
A paramount challenge in oncology is acquired resistance to single-target kinase inhibitors. A promising strategy is the development of dual inhibitors that target multiple critical nodes in a signaling cascade or parallel pathways. Derivatives oftriazolo[4,3-a]pyrazine have shown exceptional promise as dual inhibitors of c-Met and VEGFR-2, two key kinases involved in tumor growth, angiogenesis, and metastasis.
-
Scientific Rationale: The simultaneous inhibition of c-Met and VEGFR-2 can produce a more durable and potent anti-cancer effect. The 2-(trifluoromethyl)pyrazine moiety can be incorporated into the core structure to enhance binding affinity and cellular activity.
-
Key Research Questions:
-
How can substitutions on the pyrazine ring be optimized to achieve balanced, sub-nanomolar potency against both c-Met and VEGFR-2?
-
What structural modifications can improve the pharmacokinetic profile (e.g., oral bioavailability, half-life) of these dual inhibitors?
-
Can these derivatives overcome known resistance mutations in either kinase?
-
Table 1: Representative Anti-proliferative Activity oftriazolo[4,3-a] Pyrazine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| 17l | A549 (Lung) | 0.98 |
| MCF-7 (Breast) | 1.05 | |
| Hela (Cervical) | 1.28 | |
| Foretinib | A549 (Lung) | 1.12 |
| (Reference) | MCF-7 (Breast) | 1.34 |
| Hela (Cervical) | 1.56 |
2.1.2. Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a robust, time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the inhibitory constant (Kᵢ) of a test compound against a target kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of the target kinase (e.g., c-Met) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 10X stock of the Eu-anti-tag antibody.
-
Prepare a 10X stock of the Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Serially dilute the 2-(trifluoromethyl)pyrazine test compound in DMSO, then further dilute in kinase buffer to create 4X final concentrations.
-
-
Assay Procedure (384-well plate):
-
To each well, add 2.5 µL of the 4X test compound solution.
-
Add 2.5 µL of kinase buffer with 1% DMSO to the "no inhibitor" control wells.
-
Add 5 µL of a 2X kinase/antibody mixture to all wells.
-
Add 2.5 µL of a 4X tracer solution to all wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation, factoring in the tracer concentration and its known Kₔ.
-
Causality and Validation: This assay is self-validating through the inclusion of "no inhibitor" (maximum signal) and "no enzyme" (background) controls. The TR-FRET format is highly sensitive and minimizes interference from compound autofluorescence. The use of a known tracer allows for the accurate determination of Kᵢ, a true measure of binding affinity.
2.1.3. Visualization: c-Met/VEGFR-2 Signaling Pathway
Caption: Inhibition of c-Met and VEGFR-2 by a 2-(trifluoromethyl)pyrazine derivative blocks downstream signaling pathways crucial for tumor proliferation and angiogenesis.
Infectious Diseases: A Scaffold for Novel Antimicrobials and Antivirals
The rise of multidrug-resistant pathogens presents a global health crisis. The unique electronic and structural features of 2-(trifluoromethyl)pyrazine derivatives make them attractive candidates for the development of new anti-infective agents.
2.2.1. Research Area: Combating Drug-Resistant Bacteria
Recent studies have shown that peptide-linked trifluoromethyl triazolo-pyrazine derivatives exhibit potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like chloramphenicol.
-
Scientific Rationale: The pyrazine core can mimic natural purine bases, potentially interfering with nucleic acid or protein synthesis. The trifluoromethyl group enhances cell penetration, allowing the compound to reach its intracellular target.
-
Key Research Questions:
-
What is the precise mechanism of action of these compounds? Do they inhibit DNA gyrase, protein synthesis, or disrupt cell membrane integrity?
-
Can SAR studies identify derivatives with an expanded spectrum of activity, including against Gram-negative bacteria?
-
What is the potential for resistance development, and can this be mitigated through structural modification?
-
2.2.2. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Grow the bacterial strain (e.g., MRSA) in cation-adjusted Mueller-Hinton Broth (CAMHB) to the mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to a final inoculum density of 5 x 10⁵ CFU/mL.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of CAMHB to wells 2-12.
-
Add 100 µL of the test compound at 2X the highest desired concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
Add 50 µL of the bacterial inoculum to wells 1-11.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Trustworthiness: This protocol is a gold standard in microbiology. The inclusion of a growth control validates that the bacteria can grow under the assay conditions, while the sterility control ensures the broth is not contaminated. A known antibiotic (e.g., vancomycin for MRSA) should be run in parallel as a positive control to validate the assay's performance.
2.2.3. Unexplored Avenue: Antiviral Agents
The pyrazine scaffold is present in antiviral drugs like Favipiravir. The trifluoromethyl group can enhance binding to viral enzymes. Recent reports indicate that certain pyrazine conjugates show significant potency against SARS-CoV-2. Furthermore, trifluoromethyl pyridine piperazine derivatives have been identified as potent plant activators against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), suggesting a broad potential in antiviral research. This represents a largely unexplored but highly promising research area.
Part 3: Innovations in Materials Science
The unique electronic properties of the 2-(trifluoromethyl)pyrazine core—specifically its electron-deficient nature—make it an ideal building block for high-performance organic electronic materials.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, device performance is dictated by the charge injection, transport, and recombination properties of the organic materials used. Electron-transporting materials (ETMs) are crucial for balancing charge carriers and achieving high efficiency.
3.1.1. Research Area: High-Performance Electron-Transporting Materials
The combination of the electron-withdrawing pyrazine ring and the -CF₃ group makes 2-(trifluoromethyl)pyrazine derivatives exceptional candidates for ETMs. 5-(Trifluoromethyl)pyrazine-2-carboxylic acid has been identified as a key intermediate for developing advanced OLED materials.
-
Scientific Rationale: The low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level of these derivatives facilitates efficient electron injection from the cathode and rapid electron transport. Their high thermal stability, enhanced by the -CF₃ group, contributes to longer device lifetimes.
-
Key Research Questions:
-
How can molecular design tune the LUMO level to perfectly match the work function of common cathode materials (e.g., Al, LiF/Al)?
-
What is the electron mobility of thin films of these materials, and how does it compare to current state-of-the-art ETMs like Alq₃ or TPBi?
-
Can these materials also function as hosts for phosphorescent or TADF emitters, and what is their triplet energy level?
-
3.1.2. Experimental Protocol: Fabrication and Characterization of a Multilayer OLED
This protocol outlines the fabrication of a simple phosphorescent OLED using a 2-(trifluoromethyl)pyrazine derivative as the ETM.
Methodology:
-
Substrate Preparation:
-
Clean an indium tin oxide (ITO)-coated glass substrate by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrate with UV-ozone for 15 minutes to increase the ITO work function and improve hole injection.
-
-
Thin Film Deposition (High Vacuum Thermal Evaporation):
-
Transfer the cleaned substrate to a vacuum chamber (<10⁻⁶ Torr).
-
Deposit the layers sequentially:
-
Hole Injection Layer (HIL): 20 nm of HAT-CN
-
Hole Transport Layer (HTL): 40 nm of TAPC
-
Emissive Layer (EML): 20 nm of CBP doped with 10% Ir(ppy)₃
-
Electron Transport Layer (ETL): 30 nm of the novel 2-(trifluoromethyl)pyrazine derivative
-
Electron Injection Layer (EIL): 1 nm of LiF
-
Cathode: 100 nm of Al
-
-
-
Encapsulation and Characterization:
-
Encapsulate the device under an inert nitrogen atmosphere using a glass lid and UV-cured epoxy to prevent degradation from air and moisture.
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Measure the electroluminescence spectrum and calculate the CIE coordinates using a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the collected data.
-
3.1.3. Visualization: OLED Fabrication Workflow
Caption: A streamlined workflow for the fabrication and testing of an OLED device incorporating a novel 2-(trifluoromethyl)pyrazine electron-transporting material.
Part 4: Conclusion and Future Outlook
The 2-(trifluoromethyl)pyrazine scaffold is a platform of immense, yet not fully realized, potential. The strategic research directions outlined in this guide—from dual-kinase inhibitors in oncology to high-mobility electron transporters in OLEDs—represent the next wave of innovation for this versatile core. Future work should focus on developing structure-property relationships that are predictive across these different fields. For medicinal chemists, the exploration of this scaffold in targeted protein degradation (e.g., as part of a PROTAC) is a particularly exciting avenue. For materials scientists, investigating their application in thermally activated delayed fluorescence (TADF) systems and organic photovoltaics could yield breakthrough results. By leveraging the foundational principles and actionable protocols presented here, researchers are well-equipped to pioneer the next generation of advanced therapeutics and materials based on 2-(trifluoromethyl)pyrazine derivatives.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321415. [Link]
-
Sagar, N., Hadavani, R., Bijani, S., Vadodariya, P., Narula, V., Jadeja, Y., & Jain, V. (2025). Synthesis, Molecular Docking Studies and In Vitro Antimicrobial Evaluation of Peptide Linked Trifluoromethyl Triazolo‐Pyrazine Derivatives. Peptide Science. [Link]
-
Lv, P., Wang, Y., Zhang, Y., Wang, L., Zhang, J., & Gong, P. (2022). Design, Synthesis, and Biological Evaluation oftriazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
-
Lv, P., Wang, Y., Zhang, Y., Wang, L., Zhang, J., & Gong, P. (2022). Design, Synthesis, and Biological Evaluation oftriazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. [Link]
-
Gingipalli, L., Block, M. H., Bao, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1536-1540. [Link]
-
Sagar, N., Hadavani, R., Bijani, S., et al. (2024). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Russian Journal of Organic Chemistry, 60, 2266–2275. [Link]
-
Beierle, J. M., & Calkins, A. W. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(17), 3959. [Link]
-
La-Venia, A., & Váquez, P. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry, 51(23), 7426-7439. [Link]
-
Shrestha, J. P., & Basnet, A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(12), 2056-2062. [Link]
-
Gingipalli, L., Block, M. H., Bao, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. OSTI.GOV. [Link]
-
Xu, X., Wang, Y., & Liu, J. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7040. [Link]
-
Wang, Y., Li, M., Wang, M., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1045934. [Link]
-
Jain, V., & Sagar, N. (2023). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemistrySelect, 8(15), e202204689. [Link]
-
Popa, M., & Drăgan, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6296. [Link]
-
Ben-seddik, A., El Gouri, M., El Midaoui, A., et al. (2015). New organic materials based on TTF-pyrazine for photovoltaic applications: Quantum chemical investigations. Journal of Computational Methods in Molecular Design, 4(3), 52-60. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]
-
Sourcing 5-(Trifluoromethyl)pyrazine-2-carboxylic Acid: A Guide for OLED Developers. (2025). Medium. [Link]
-
Kumar, A., & Aldrich, C. C. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. [Link]
-
Adebayo, I. O., & Ishola, A. A. (2022). Quantitative Structure-Activity Relationship, Structure-based Design, and ADMET studies of pyrimethamine and cycloguanil analogs inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). Malaria World Journal, 13(1), 1-15. [Link]
-
Sharma, G. D., & Galiano, F. (2019). Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. Journal of Materials Chemistry C, 7(12), 3369-3388. [Link]
An In-Depth Technical Guide to the Lipophilicity and Metabolic Stability of 2-(Trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Trifluoromethyl Group in Pyrazine Scaffolds
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its nitrogen atoms act as hydrogen bond acceptors and modulate the electronics and solubility of the parent molecule. The introduction of a trifluoromethyl (-CF3) group is a common and powerful strategy in drug design.[1] The -CF3 group is a bioisostere for chlorine atoms and can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
Understanding the interplay between the pyrazine core and the -CF3 substituent is paramount for predicting a molecule's behavior in vivo. This guide will dissect two key aspects:
-
Lipophilicity: A measure of a compound's partitioning between a lipid and an aqueous phase, which influences its absorption, distribution, membrane permeability, and toxicity.
-
Metabolic Stability: A compound's susceptibility to biotransformation by drug-metabolizing enzymes, which dictates its half-life and potential for drug-drug interactions.
By mastering these concepts, researchers can make more informed decisions in the design and optimization of novel therapeutics based on the 2-(trifluoromethyl)pyrazine core.
Section 1: Lipophilicity Assessment of 2-(Trifluoromethyl)pyrazine
Lipophilicity is a fundamental physicochemical property that governs a drug's pharmacokinetic and pharmacodynamic profiles. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A balanced lipophilicity is crucial; while sufficient lipophilicity is needed for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
The trifluoromethyl group is known to be one of the most lipophilic substituents, significantly increasing the logP of a parent molecule.[2] For 2-(Trifluoromethyl)pyrazine, this increased lipophilicity compared to unsubstituted pyrazine is a key consideration for its potential applications.
Physicochemical Properties of 2-(Trifluoromethyl)pyrazine
A summary of the known and predicted properties of 2-(Trifluoromethyl)pyrazine is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₃F₃N₂ | Sigma-Aldrich[3] |
| Molecular Weight | 148.09 g/mol | Sigma-Aldrich[3] |
| Boiling Point | 118 °C | ChemSynthesis[4] |
| Density | 1.344 g/mL at 25 °C | Sigma-Aldrich[3] |
| Refractive Index | n20/D 1.417 | Sigma-Aldrich[3] |
| Predicted XLogP3 | 0.7 | PubChem [5] |
Table 1: Physicochemical data for 2-(Trifluoromethyl)pyrazine. The predicted XLogP3 value from PubChem provides a useful estimate of its lipophilicity.
Experimental Determination of Lipophilicity (logP)
While predicted values are useful for initial assessment, experimental determination provides the most accurate measure of lipophilicity. The gold-standard method is the shake-flask method , followed by quantification using High-Performance Liquid Chromatography (HPLC).
The choice of the shake-flask method is based on its direct measurement of partitioning, providing a definitive logP value. The use of HPLC for quantification offers high sensitivity and specificity, allowing for accurate measurement even with small sample amounts and in the presence of impurities. Pre-saturating the n-octanol and water phases is a critical step to prevent volume changes upon mixing, ensuring the equilibrium is accurately represented.
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline for logD determination) in a large separatory funnel.
-
Shake vigorously for 24 hours at a controlled temperature (e.g., 25 °C).
-
Allow the phases to separate completely for at least 24 hours.
-
Carefully collect the n-octanol-saturated water (aqueous phase) and water-saturated n-octanol (organic phase).
-
-
Sample Preparation:
-
Prepare a stock solution of 2-(Trifluoromethyl)pyrazine in the organic phase at a concentration of approximately 1 mg/mL.
-
-
Partitioning Experiment:
-
In a series of screw-capped vials (in triplicate), add a precise volume of the organic phase stock solution and the aqueous phase. A phase ratio of 1:1 or 2:1 (aqueous:organic) is common.
-
Gently agitate the vials on a shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours). Avoid vigorous shaking that can cause emulsification.
-
Centrifuge the vials at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete phase separation.
-
-
Quantification by HPLC-UV:
-
Carefully withdraw an aliquot from both the organic and aqueous phases from each vial.
-
Prepare a calibration curve for 2-(Trifluoromethyl)pyrazine using standards of known concentrations in the mobile phase.
-
Analyze the aliquots by a validated reverse-phase HPLC method with UV detection at an appropriate wavelength.
-
Determine the concentration of the analyte in each phase ([organic] and [aqueous]) by interpolating from the calibration curve.
-
-
Calculation of logP:
-
Calculate the partition coefficient, P: P = [organic] / [aqueous]
-
Calculate the logarithm of P: logP = log10(P)
-
Section 2: Metabolic Stability of 2-(Trifluoromethyl)pyrazine
Metabolic stability is a critical parameter in drug discovery, as it determines the rate at which a compound is cleared from the body.[6] Poor metabolic stability can lead to a short half-life, requiring frequent dosing, and can also result in the formation of active or toxic metabolites. The introduction of a trifluoromethyl group is a well-established strategy to enhance metabolic stability. The high strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[4]
The "Global Protective Effect" of the Trifluoromethyl Group
The -CF3 group not only protects its point of attachment but can also exert a "global protective effect" on the entire molecule.[1] Its strong electron-withdrawing nature deactivates the pyrazine ring, making it less susceptible to oxidative attack by CYP enzymes.[4] While unsubstituted pyrazines can undergo ring hydroxylation, the presence of the -CF3 group is expected to significantly hinder this metabolic pathway.[1]
The likely metabolic pathways for 2-(Trifluoromethyl)pyrazine, if any, would likely involve hydroxylation at one of the unsubstituted ring carbons, although this is anticipated to be a slow process. Defluorination is generally not a significant metabolic pathway for trifluoromethylated aromatics.
In Vitro Assessment of Metabolic Stability
The most common method for assessing metabolic stability is an in vitro assay using liver microsomes.[7] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[7] The stability of a compound is determined by monitoring its disappearance over time.
The choice of liver microsomes provides a cost-effective and high-throughput system focused on CYP-mediated metabolism, which is often the primary clearance pathway for many drugs.[2] The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents required for CYP enzyme function.[7] Running a parallel incubation without NADPH serves as a critical negative control to distinguish enzymatic degradation from chemical instability. The use of positive control compounds with known metabolic fates (e.g., a high-clearance and a low-clearance compound) validates the activity of the microsomal preparation.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of 2-(Trifluoromethyl)pyrazine in a suitable organic solvent (e.g., acetonitrile or DMSO) at 1 mM.
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the diluted microsomal suspension at 37°C for 5-10 minutes.
-
Add the 2-(Trifluoromethyl)pyrazine stock solution to the microsomes to achieve a final substrate concentration of 1 µM. Mix gently.
-
To initiate the reaction, add the NADPH regenerating system. This is time point zero (T=0).
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction and precipitate the protein.
-
Include control incubations:
-
-NADPH control: Replace the NADPH solution with buffer.
-
Positive controls: Use compounds with known high and low clearance rates (e.g., Verapamil and Warfarin).
-
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining of 2-(Trifluoromethyl)pyrazine versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½): t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein)[8][9]
-
Expected Results and Interpretation
Given the known stabilizing effect of the trifluoromethyl group, 2-(Trifluoromethyl)pyrazine is expected to exhibit high metabolic stability.
| Parameter | Expected Outcome | Implication for Drug Development |
| Half-life (t½) | Long (> 60 min) | Low intrinsic clearance, likely to have a longer in vivo half-life. |
| Intrinsic Clearance (CLint) | Low | Reduced first-pass metabolism, potentially leading to higher oral bioavailability. |
Table 2: Expected metabolic stability profile of 2-(Trifluoromethyl)pyrazine in a human liver microsomal assay.
A low intrinsic clearance value suggests that the compound is not rapidly metabolized by the liver, which is a desirable characteristic for many drug candidates.[10] This allows for sustained therapeutic concentrations in the body and can reduce the potential for metabolic drug-drug interactions.
Conclusion and Future Perspectives
This technical guide has detailed the theoretical and practical considerations for evaluating the lipophilicity and metabolic stability of 2-(Trifluoromethyl)pyrazine. The presence of the trifluoromethyl group imparts a moderate increase in lipophilicity, as indicated by its predicted XLogP3 of 0.7, and is strongly anticipated to confer high metabolic stability by deactivating the pyrazine ring to oxidative metabolism.
The provided experimental protocols for logP determination and in vitro microsomal stability assessment represent robust, industry-standard methods for obtaining crucial data to guide drug discovery efforts. For researchers working with this scaffold, these assays are essential for building structure-activity relationships (SAR) and structure-property relationships (SPR).
Future work should focus on obtaining precise experimental data for 2-(Trifluoromethyl)pyrazine and its derivatives to confirm these predictions. Investigating its metabolic profile in hepatocytes, which contain both Phase I and Phase II enzymes, would provide a more complete picture of its biotransformation. Furthermore, exploring the impact of substituting other positions on the pyrazine ring will be crucial for fine-tuning the physicochemical and pharmacokinetic properties of this promising chemical series.
References
- Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1371.
- Fay, K. A., et al. (2018). Reliability of In Vitro Methods Used to Measure Intrinsic Clearance of Hydrophobic Organic Chemicals by Rainbow Trout: Results of an International Ring Trial. Environmental Science & Technology, 52(2), 858-867.
- Guisado, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 234.
-
Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human). Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2-(trifluoromethyl)pyrazine. Retrieved January 11, 2026, from [Link]
- Lynn, S. G., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology, 457, 152819.
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[3][4][8]triazolo[1,5-a]pyrazine. Retrieved January 11, 2026, from [Link]
-
ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]
- Fay, K. A., et al. (2018). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Health Perspectives, 126(5), 057002.
-
PubChem. (n.d.). 1-(2-Phenylethynyl)-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazine. Retrieved January 11, 2026, from [Link]
- Li, A. P. (2001). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Vitro Methods in Pharmaceutical Research, 121-135.
- Feng, J., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica, 49(5), 567-574.
-
PubChem. (n.d.). Pyraziflumid. Retrieved January 11, 2026, from [Link]
- Lampe, J. N., & Kandel, S. E. (2014). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. Chemical Research in Toxicology, 27(9), 1469-1481.
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2-(Trifluoromethyl)pyrazine safety, handling, and MSDS information
An In-depth Technical Guide to the Safe Handling of 2-(Trifluoromethyl)pyrazine
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-(Trifluoromethyl)pyrazine. As a fluorinated heterocyclic compound, this reagent requires meticulous adherence to safety protocols to mitigate risks associated with its flammability, toxicity, and irritant properties. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and self-validation in the laboratory.
Section 1: Chemical Identification and Physicochemical Properties
A foundational aspect of safe handling is a thorough understanding of the substance's identity and physical characteristics. These properties dictate its behavior under various laboratory conditions and inform the necessary control measures.
Table 1: Chemical Identifiers for 2-(Trifluoromethyl)pyrazine
| Identifier | Value |
|---|---|
| CAS Number | 61655-67-2 |
| Molecular Formula | C₅H₃F₃N₂[1] |
| Molecular Weight | 148.09 g/mol |
| Synonyms | Pyrazine, 2-(trifluoromethyl)- |
| InChI Key | CEAMSISEJZMQEP-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of 2-(Trifluoromethyl)pyrazine
| Property | Value | Source |
|---|---|---|
| Physical Form | Liquid | |
| Density | 1.344 g/mL at 25 °C | |
| Boiling Point | 118 °C | [2] |
| Flash Point | 33.3 °C (91.9 °F) | [3] |
| Refractive Index | n20/D 1.417 | |
The relatively low flash point of 33.3 °C is a critical data point, classifying this compound as a flammable liquid and demanding stringent control of ignition sources during its handling and storage.[3]
Section 2: Hazard Identification and GHS Classification
2-(Trifluoromethyl)pyrazine is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is paramount for risk assessment and the implementation of appropriate safety measures.
Table 3: GHS Classification for 2-(Trifluoromethyl)pyrazine
| Category | GHS Pictograms | Signal Word | Hazard Statements |
|---|
| Hazard Profile | ![]()
![]()
| Danger [3] | H226: Flammable liquid and vapor.[3] H301: Toxic if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
Analysis of Primary Hazards:
-
Flammability (H226): With a flash point just above room temperature, its vapors can form ignitable mixtures with air.[3] This necessitates that all handling procedures be conducted away from open flames, spark-producing equipment, and hot surfaces.[4]
-
Acute Oral Toxicity (H301): Classified as "Toxic if swallowed," accidental ingestion can cause severe health effects or be fatal.[3] This high level of toxicity underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene.[4]
-
Irritation (H315, H319, H335): The compound is an irritant to the skin, eyes, and respiratory system.[3] The trifluoromethyl group can enhance the reactivity and biological activity of the pyrazine ring system. Direct contact must be prevented through the mandatory use of appropriate personal protective equipment (PPE).
Section 3: Pre-Experiment Risk Assessment and Control Workflow
A systematic approach to risk assessment is not merely a regulatory formality; it is a critical scientific practice that ensures the safety of personnel and the integrity of research. The following workflow should be adopted before handling 2-(Trifluoromethyl)pyrazine.
Caption: Risk assessment and control workflow for 2-(Trifluoromethyl)pyrazine.
-
Review Safety Data Sheet (SDS): Before any work begins, thoroughly review the supplier's SDS and any available literature to understand the specific hazards.[5][6]
-
Identify Hazards: Explicitly list the primary hazards: flammability, acute oral toxicity, and skin/eye/respiratory irritation.[3]
-
Select Engineering Controls: The default and mandatory engineering control for this volatile and hazardous chemical is a certified chemical fume hood.[7] Ensure a safety shower and eyewash station are readily accessible.[8]
-
Select Personal Protective Equipment (PPE): Based on the hazards, select appropriate PPE. This is a non-negotiable step to prevent exposure.
-
Perform Experiment: Execute the experiment using prudent practices, such as grounding equipment to prevent static discharge and keeping the sash of the fume hood at the lowest practical height.[4]
-
Waste Disposal: All materials contaminated with 2-(Trifluoromethyl)pyrazine must be treated as hazardous waste and disposed of according to institutional and local regulations.
Section 4: Safe Handling and Storage Protocols
Adherence to standardized protocols is essential for minimizing exposure and preventing accidents.
Personal Protective Equipment (PPE)
The correct PPE acts as the last line of defense against chemical exposure.
Table 4: Required PPE for Handling 2-(Trifluoromethyl)pyrazine
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Chemical splash goggles and a full-face shield. | Protects against splashes of the irritant liquid and vapors.[7] |
| Hand | Neoprene or thick nitrile gloves. Double-gloving is recommended. | Provides a barrier against the skin irritant. Gloves must be inspected before use and changed immediately if contamination is suspected.[7][9] |
| Body | Flame-resistant laboratory coat and closed-toe shoes. | Protects skin from splashes and provides a layer of protection in case of fire.[7] |
| Respiratory | Not required if work is performed within a certified fume hood. | A fume hood provides adequate respiratory protection from vapors. Respirators should only be used by trained personnel in non-routine or emergency situations.[10] |
Step-by-Step Handling Protocol (Dispensing/Weighing)
-
Preparation: Don all required PPE as specified in Table 4. Ensure the chemical fume hood is on and functioning correctly.
-
Grounding: Place the stock bottle of 2-(Trifluoromethyl)pyrazine and the receiving vessel inside the fume hood. If transferring significant quantities, ensure both containers are grounded and bonded to prevent static electricity buildup, a potential ignition source.[4]
-
Transfer: Perform all transfers slowly and carefully to minimize splashing and aerosol generation. Use a pipette or a funnel for liquid transfers.
-
Cleaning: After dispensing, securely cap the stock bottle. Decontaminate any surfaces within the fume hood that may have been exposed.
-
Disposal: Dispose of any contaminated consumables (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container stored within the hood or a satellite accumulation area.
Storage Requirements
-
Location: Store in a dedicated, ventilated flammable liquids cabinet.
-
Conditions: Keep the container tightly closed to prevent the escape of flammable vapors.[4] Store in a cool, dry place away from direct sunlight and heat sources.[11]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases to prevent potentially violent reactions.[12]
Section 5: Emergency Response Procedures
Preparedness is key to effectively managing an emergency. All personnel must be familiar with these procedures.
Spill Response
The response to a spill is dictated by its scale and the immediate risk it poses.
Caption: Decision tree for responding to a chemical spill.
Protocol for a Minor Spill (Contained within a Fume Hood):
-
Alert: Immediately notify others in the laboratory.[13]
-
Control: If safe to do so, control the source of the leak.
-
Contain: Cover the spill with a non-flammable, inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[5]
-
Collect: Using non-sparking tools, carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.[4][14]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soapy water), and dispose of the cleaning materials as hazardous waste.[10]
-
Ventilate: Allow the fume hood to continue running to ventilate any residual vapors.
For any major spill, or any spill outside of a fume hood, evacuate the area immediately and call emergency services.[5][10]
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[4][12]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[12][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately.[4][12]
Fire Response
-
Action: If the fire is small and you are trained, use a carbon dioxide or dry chemical extinguisher. For larger fires, activate the fire alarm, evacuate the area, and call 911.[15]
-
Hazardous Decomposition: Be aware that combustion can produce highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[12] Firefighters must wear self-contained breathing apparatus.
Section 6: Toxicological and Ecological Information
While comprehensive toxicological data for many specialized research chemicals is limited, the GHS classification provides a clear warning.[12] The primary routes of exposure are inhalation, ingestion, and dermal contact. The main target organ identified is the respiratory system.[3][9] Due to the lack of extensive data, this compound should always be handled with the assumption that it may have unknown chronic effects, reinforcing the need for stringent exposure controls.
To prevent environmental contamination, do not allow the product to enter drains.[4] All waste and spill cleanup materials must be collected and disposed of as hazardous chemical waste through an authorized service.
Conclusion
2-(Trifluoromethyl)pyrazine is a valuable reagent in research and development, but its hazardous properties demand respect and meticulous handling. By integrating the principles of risk assessment, proper use of engineering controls and PPE, and adherence to established safety protocols, researchers can handle this compound effectively and safely. A proactive culture of safety, grounded in a thorough understanding of the "why" behind each precaution, is the most effective tool in preventing laboratory incidents.
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Labchem. (n.d.). 2-(Trifluoromethyl)pyrazine, 97%. Retrieved from [Link]
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Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
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PubChem. (n.d.). Pyrazine, 2-methoxy-5-(trifluoromethyl)-. Retrieved from [Link]
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MDPI. (n.d.). Trifluoromethoxypyrazines: Preparation and Properties. Retrieved from [Link]
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University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
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Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
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Princeton University. (n.d.). Standard Operating Procedure: Fluorine. Retrieved from [Link]
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Yale University. (2020). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
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An In-Depth Technical Guide to the Commercial Sourcing and Evaluation of 2-(Trifluoromethyl)pyrazine for Research and Development
This guide provides drug development professionals, researchers, and synthetic chemists with a comprehensive framework for the procurement and quality validation of 2-(Trifluoromethyl)pyrazine. Adhering to principles of scientific integrity, this document outlines the strategic importance of this building block, procedures for sourcing high-purity material, and rigorous analytical protocols for incoming quality control.
Executive Summary: The Strategic Value of the Trifluoromethyl-Pyrazine Moiety
The pyrazine ring is a privileged scaffold in medicinal chemistry, recognized for its role in numerous bioactive compounds.[1][2] Its nitrogen atoms act as hydrogen bond acceptors and introduce favorable metabolic properties. When functionalized with a trifluoromethyl (CF3) group, the resulting molecule, 2-(Trifluoromethyl)pyrazine, becomes a highly valuable building block. The CF3 group, one of the most common fluorine-containing substituents in drug design, significantly alters a molecule's physicochemical properties.[3][4] It enhances metabolic stability by blocking sites of oxidation, increases binding affinity through favorable electrostatic interactions, and improves membrane permeability due to its high lipophilicity.[3] Consequently, 2-(Trifluoromethyl)pyrazine serves as a critical intermediate for synthesizing novel kinase inhibitors, anti-cancer agents, and other therapeutics targeting a wide array of diseases.[1]
Physicochemical Profile
Understanding the fundamental properties of 2-(Trifluoromethyl)pyrazine is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 61655-67-2 | [5][6][7] |
| Molecular Formula | C₅H₃F₃N₂ | [5][6][7] |
| Molecular Weight | 148.09 g/mol | [6][7] |
| Appearance | Clear, colorless liquid | [5] |
| Density | 1.344 g/mL at 25 °C | |
| Refractive Index | n20/D 1.417 | |
| Flash Point | 33.3 °C (91.9 °F) |
Commercial Sourcing and Procurement Strategy
The procurement of high-quality chemical intermediates is a critical, rate-limiting step in the drug discovery pipeline. A robust sourcing strategy mitigates risks associated with purity, batch-to-batch variability, and supply chain interruptions.
Identifying and Vetting Commercial Suppliers
A multitude of vendors offer 2-(Trifluoromethyl)pyrazine, ranging from large, well-established chemical suppliers to smaller, specialized custom synthesis labs. The choice of supplier should be guided by the scale of research, required purity, and the need for regulatory documentation.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥97% | 1 g, 5 g | A reliable source for research-grade quantities with extensive documentation (CoA, SDS). |
| Thermo Scientific Chemicals | 97% | 1 g, 5 g | Formerly part of the Acros Organics portfolio, offering high-quality reagents for R&D.[5][6] |
| Amerigo Scientific | 97% | Custom | Provides access to various heterocyclic compounds for research purposes.[7] |
| HexonSynth | Not specified | Custom/Bulk | Focuses on providing building blocks with global delivery options.[8] |
Causality Behind Supplier Selection: For early-stage discovery, where milligram-to-gram quantities are sufficient, suppliers like Sigma-Aldrich and Thermo Scientific are preferred. Their established distribution networks ensure rapid delivery, and their rigorous quality control provides a reliable baseline purity. For process development and scale-up campaigns, a supplier capable of custom synthesis and providing detailed batch manufacturing records becomes essential.
Procurement Workflow: A Self-Validating System
To ensure traceability and quality, a systematic procurement process is mandatory. This workflow acts as a self-validating system, minimizing the risk of incorporating substandard material into a synthesis campaign.
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The Solubility Profile of 2-(Trifluoromethyl)pyrazine: A Technical Guide for Researchers
Introduction: Understanding the Significance of Solubility in Drug Discovery
Physicochemical Properties of 2-(Trifluoromethyl)pyrazine
A thorough understanding of a solute's intrinsic properties is the cornerstone of predicting its solubility behavior. The key physicochemical characteristics of 2-(Trifluoromethyl)pyrazine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₃F₃N₂ | |
| Molecular Weight | 148.09 g/mol | |
| Physical Form | Liquid (at 25 °C) | |
| Density | 1.344 g/mL (at 25 °C) | |
| Boiling Point | 118 °C | [1] |
| Refractive Index | n20/D 1.417 |
The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and intermolecular interactions, making it a point of interest for solubility studies.[2][3]
Theoretical Framework: Predicting Solubility
The age-old axiom of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[4] This principle is rooted in the polarity of both the solute and the solvent.
Molecular Polarity Analysis
2-(Trifluoromethyl)pyrazine can be characterized as a polar molecule. The pyrazine ring, with its two nitrogen atoms, creates regions of electron density, contributing to a dipole moment. Furthermore, the potent electron-withdrawing nature of the trifluoromethyl group induces a significant partial positive charge on the adjacent carbon atom of the pyrazine ring, further enhancing the molecule's polarity.
Solvent Classification and Interaction Potential
Organic solvents are broadly categorized based on their polarity and their ability to act as hydrogen bond donors (protic) or not (aprotic).
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can engage in hydrogen bonding. Given that 2-(Trifluoromethyl)pyrazine has hydrogen bond accepting nitrogen atoms, it is anticipated to be miscible with or highly soluble in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMF): These solvents have a significant dipole moment but lack a hydrogen atom for donation. They primarily interact through dipole-dipole forces. Due to the polar nature of 2-(Trifluoromethyl)pyrazine, it is expected to exhibit good solubility in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and minimal dipole moments. Consequently, 2-(Trifluoromethyl)pyrazine is predicted to have limited solubility in non-polar solvents, as the dipole-dipole interactions between the solute molecules are stronger than the potential van der Waals forces with the solvent.
The following diagram illustrates the logical flow for predicting the solubility of 2-(Trifluoromethyl)pyrazine based on these principles.
Caption: Predictive workflow for the solubility of 2-(Trifluoromethyl)pyrazine.
Experimental Determination of Solubility: A Validated Protocol
To move from theoretical prediction to empirical fact, a robust and reproducible experimental method is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5]
Principle of the Shake-Flask Method
The core principle of this method is to create a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. An excess of the solute is added to the solvent, and the mixture is agitated at a constant temperature for a sufficient period to ensure that the maximum amount of solute has dissolved.[5] The undissolved solid is then separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.
Step-by-Step Experimental Protocol
-
Preparation of Materials:
-
Accurately weigh a sufficient amount of 2-(Trifluoromethyl)pyrazine. A significant excess is required to ensure saturation.
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
Prepare a series of glass vials with secure, solvent-resistant caps.
-
-
Sample Preparation:
-
Add a measured volume of the chosen organic solvent to each vial.
-
Add the weighed 2-(Trifluoromethyl)pyrazine to each vial, ensuring an excess of the solute is present.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature orbital shaker or incubator, maintained at a standard temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[5]
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solute to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no undissolved material is transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended to remove any fine particulates.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Prepare a calibration curve using standard solutions of 2-(Trifluoromethyl)pyrazine of known concentrations to accurately quantify the concentration in the experimental samples.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of 2-(Trifluoromethyl)pyrazine in the original saturated supernatant.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The following diagram outlines this experimental workflow.
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Predicted ¹H and ¹⁹F NMR shifts for 2-(Trifluoromethyl)pyrazine
An In-Depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Shifts for 2-(Trifluoromethyl)pyrazine
Abstract
Fluorinated heterocyclic compounds are cornerstones in modern drug discovery, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, 2-(Trifluoromethyl)pyrazine stands as a key structural motif. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such molecules. This technical guide provides a comprehensive analysis of the predicted ¹H and ¹⁹F NMR spectral characteristics of 2-(Trifluoromethyl)pyrazine. Rather than presenting a simple list of values, this document offers a predictive framework grounded in fundamental principles and data from analogous structures. It details the causal factors influencing chemical shifts and coupling constants and provides robust, self-validating protocols for both in silico prediction via Density Functional Theory (DFT) and experimental verification, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Pyrazines and NMR
The strategic incorporation of fluorine into organic molecules has become a paramount strategy in medicinal chemistry. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of electronic and steric properties. When appended to a pyrazine ring—a privileged scaffold in numerous pharmaceuticals—it can profoundly influence the molecule's bioactivity. Characterizing these complex molecules requires analytical techniques that are sensitive to subtle electronic and structural variations.
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in this regard. For fluorine-containing molecules, the combination of ¹H and ¹⁹F NMR provides a powerful, multi-dimensional view of the molecular structure. The ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity.[1] Furthermore, the vast chemical shift range of ¹⁹F NMR minimizes signal overlap and offers exceptional sensitivity to the local electronic environment.[2] This guide will deconstruct the expected NMR signature of 2-(Trifluoromethyl)pyrazine, providing a predictive analysis that can guide synthesis, characterization, and further development.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-(Trifluoromethyl)pyrazine is anticipated to display three distinct signals corresponding to the three aromatic protons on the pyrazine ring. The chemical shifts and multiplicities of these protons are dictated by the strong electron-withdrawing effects of the two ring nitrogen atoms and the trifluoromethyl group, as well as spin-spin coupling interactions.
Causality of Chemical Shifts
The parent pyrazine molecule exhibits a single proton resonance at approximately 8.6 ppm in CDCl₃.[3][4] The introduction of a powerful electron-withdrawing -CF₃ group is expected to deshield the ring protons, shifting them further downfield.[5] The extent of this deshielding is position-dependent:
-
H-3: This proton is positioned adjacent to the -CF₃ group and between the two ring nitrogens. It is expected to be the most deshielded proton, experiencing the strongest inductive electron withdrawal.
-
H-5 and H-6: These protons are further from the -CF₃ group. H-5 is para to the substituent, while H-6 is meta. Both will be significantly downfield relative to unsubstituted pyrazine. Typically, the proton ortho to a nitrogen and meta to the substituent (H-6) will be slightly more downfield than the proton ortho to the other nitrogen and para to the substituent (H-5).
Predicted Multiplicities and Coupling Constants
The splitting patterns arise from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.
-
H-3 Signal: This proton will be split by H-5 (⁵JH-H, very small, likely unresolved) and the three fluorine atoms of the -CF₃ group (⁴JH-F). The result should be a quartet or a finely split doublet of doublets appearing as a quartet. The four-bond coupling to fluorine (⁴JH-F) in such systems is typically around 1-3 Hz.[6]
-
H-5 Signal: This proton will be coupled to H-6 (³JH-H, typically 2-4 Hz for pyrazines) and potentially a very small long-range coupling to H-3 (⁵JH-H). This should appear as a doublet.
-
H-6 Signal: This proton is coupled to H-5 (³JH-H, 2-4 Hz), resulting in a doublet.
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated ¹H NMR data for 2-(Trifluoromethyl)pyrazine.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 9.0 – 9.2 | Quartet (q) | ⁴JH-F ≈ 1-3 |
| H-6 | 8.8 – 9.0 | Doublet (d) | ³JH5-H6 ≈ 2-4 |
| H-5 | 8.7 – 8.9 | Doublet (d) | ³JH5-H6 ≈ 2-4 |
Predicted ¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum provides direct information about the electronic environment of the trifluoromethyl group.
Chemical Shift and Multiplicity
Due to the rapid rotation of the C-C bond, the three fluorine atoms of the -CF₃ group are chemically and magnetically equivalent. Therefore, they will give rise to a single resonance in the ¹⁹F NMR spectrum. This signal will be split by the adjacent H-3 proton.
-
Chemical Shift: The ¹⁹F chemical shift for a -CF₃ group on an electron-deficient heteroaromatic ring typically falls in the range of -60 to -75 ppm (relative to CFCl₃).[7][8] The electron-withdrawing nature of the pyrazine ring will influence the precise position within this range.[9]
-
Multiplicity: The ¹⁹F signal will be coupled to the H-3 proton, resulting in a doublet due to the ⁴JH-F coupling constant.
Summary of Predicted ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CF₃ | -65 to -75 | Doublet (d) | ⁴JF-H3 ≈ 1-3 |
Visualization of the Spin-Spin Coupling Network
To clarify the relationships between the nuclei, the following diagram illustrates the primary spin-spin coupling pathways in 2-(Trifluoromethyl)pyrazine.
Caption: Spin-spin coupling network in 2-(Trifluoromethyl)pyrazine.
Protocol for Computational Prediction of NMR Shifts
For a more precise, quantitative prediction, quantum mechanical calculations are indispensable. The Density Functional Theory (DFT) framework, particularly with the Gauge-Including Atomic Orbital (GIAO) method, provides a reliable balance of accuracy and computational cost for predicting NMR parameters.[10][11]
Step-by-Step Computational Workflow
-
Structure Generation: Build the 3D structure of 2-(Trifluoromethyl)pyrazine using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and robust level of theory for this step is B3LYP with the 6-31G(d) basis set.[12] This step is critical as NMR shielding tensors are highly sensitive to molecular geometry.
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
NMR Shielding Calculation (GIAO): Using the optimized geometry, calculate the NMR isotropic shielding tensors (σ). A higher-level functional and basis set, such as mPW1PW91/6-31G(d,p), is often recommended for this step to improve accuracy.[12][13] The calculation should be performed in a continuum solvent model (e.g., IEFPCM with chloroform or DMSO) to better approximate experimental conditions.
-
Chemical Shift Conversion: The GIAO calculation outputs absolute shielding values (σ). These must be converted to chemical shifts (δ) relative to a standard reference compound (e.g., Tetramethylsilane for ¹H, CFCl₃ for ¹⁹F) calculated at the exact same level of theory. The conversion is done using the formula: δsample = σref - σsample
-
Data Analysis: Compare the calculated δ values with the predicted values from Section 2 and 3. The computational results should provide a more refined prediction of the chemical shifts for all nuclei.
Caption: Workflow for computational NMR spectral prediction.
Protocol for Experimental Verification
The ultimate validation of any prediction lies in empirical data. Acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for confirming the structural assignment.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Purity: Ensure the 2-(Trifluoromethyl)pyrazine sample is of high purity (>95%) to avoid signals from impurities.
-
Solvent: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Referencing: While modern spectrometers can use the deuterium lock signal for referencing, for precise ¹⁹F NMR, the addition of a small amount of an internal standard like CFCl₃ (0 ppm) or another stable fluorinated compound with a known chemical shift is recommended.[1]
-
-
¹H NMR Acquisition:
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) that has been properly tuned and shimmed to achieve good magnetic field homogeneity.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30') is sufficient.
-
Parameters:
-
Spectral Width: ~12-16 ppm, centered around 7-8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 8-16 scans, depending on concentration.
-
Temperature: 298 K (25 °C).
-
-
-
¹⁹F NMR Acquisition:
-
Instrument Setup: Ensure the spectrometer is equipped with a broadband or fluorine-specific probe. Tune and shim the probe for the ¹⁹F frequency.
-
Pulse Program: A standard ¹H-decoupled single-pulse experiment (e.g., Bruker's 'zgfhigqn') is recommended to simplify the spectrum by removing ¹H-¹⁹F couplings, which can then be compared to a non-decoupled spectrum to confirm couplings.[14][15]
-
Parameters:
-
Spectral Width: A wide spectral width (~200 ppm) centered around -70 ppm is a safe starting point.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 16-64 scans.
-
Temperature: 298 K (25 °C).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift axis using the residual solvent peak (for ¹H) or the internal standard (for ¹⁹F).
-
Integrate the signals in the ¹H spectrum to confirm the 3-proton count.
-
Analyze the multiplicities and measure the J-coupling constants from the non-decoupled spectra to confirm the predicted spin system.
-
Conclusion
This guide provides a detailed predictive framework for the ¹H and ¹⁹F NMR spectra of 2-(Trifluoromethyl)pyrazine. The analysis, rooted in the fundamental electronic effects of the pyrazine nitrogens and the trifluoromethyl group, anticipates a ¹H spectrum with three downfield signals and a ¹⁹F spectrum with a single doublet. The provided step-by-step protocols for both computational prediction using DFT/GIAO methods and for rigorous experimental verification offer a complete roadmap for researchers. This integrated approach ensures a high degree of confidence in the structural elucidation and characterization of this important fluorinated scaffold, facilitating its application in drug discovery and materials science.
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-(Trifluoromethyl)pyrazine: Methodologies and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-(Trifluoromethyl)pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and self-validating computational protocol. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to understand molecular properties and guide experimental design. We will cover the entire workflow from initial structure preparation to the analysis of geometric, vibrational, and electronic properties, culminating in the interpretation of these data within a drug discovery context.
Introduction: The Significance of the Fluorinated Pyrazine Scaffold
Pyrazine derivatives are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The pyrazine ring, an electron-deficient aromatic system, offers a unique combination of stability, hydrogen bonding capabilities, and sites for chemical functionalization.[4][5] The introduction of a trifluoromethyl (-CF3) group, as in 2-(Trifluoromethyl)pyrazine, imparts profound changes to the molecule's physicochemical profile. The -CF3 group is a strong electron-withdrawing moiety known to enhance metabolic stability, increase lipophilicity, and modulate binding affinity, making it a privileged substituent in modern drug design.[6][7]
Quantum chemical calculations provide an indispensable tool for dissecting the electronic and structural consequences of this fluorination. By employing methods like Density Functional Theory (DFT), we can construct a detailed molecular portrait, predicting properties that are difficult or time-consuming to measure experimentally.[8] This in-silico approach allows for the rationalization of structure-activity relationships (SAR) and provides predictive power to guide the synthesis of next-generation therapeutics.
Foundational Physicochemical Properties
Before embarking on computational analysis, it is crucial to be familiar with the known physical properties of the target molecule. These values serve as a baseline and can be useful for validating certain aspects of the computational model.
| Property | Value | Source |
| Molecular Formula | C₅H₃F₃N₂ | [9][10] |
| Molecular Weight | 148.09 g/mol | [9][10] |
| CAS Number | 61655-67-2 | [10] |
| Appearance | Colorless Liquid | [11] |
| Density | 1.344 g/mL at 25 °C | [10] |
| Boiling Point | ~118 °C | [9] |
| Refractive Index | n20/D 1.417 | [10] |
The Quantum Chemical Toolkit: A Rationale-Driven Approach
The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. For a molecule like 2-(Trifluoromethyl)pyrazine, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.
Core Methodology: Density Functional Theory (DFT) DFT has become the workhorse of computational chemistry for medium-sized organic molecules. Instead of solving the complex many-electron wavefunction, DFT calculates the electron density to determine the system's energy and properties. The key component is the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.
-
Choice of Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Rationale: B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with DFT exchange and correlation. It has a long and successful track record for predicting the geometries and vibrational frequencies of a wide range of organic molecules, including heterocyclic and fluorinated systems.[12][13] It provides a robust and well-benchmarked starting point for this investigation.
-
-
Choice of Basis Set: 6-311++G(d,p)
-
Rationale: A basis set is a set of mathematical functions used to build the molecular orbitals.
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for accurately representing the electron distribution.
-
++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are essential for describing the behavior of electrons far from the nucleus, which is critical for molecules with lone pairs (like the nitrogen atoms in pyrazine) and for accurately calculating properties related to intermolecular interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the atomic orbitals to change shape (polarize) within the molecular environment, which is crucial for accurately describing chemical bonds, particularly in a system with polar C-F bonds and an asymmetric ring.
-
-
This combination of B3LYP/6-311++G(d,p) represents a high-quality, reliable level of theory for the questions we aim to answer about 2-(Trifluoromethyl)pyrazine.[13]
A Validated Computational Workflow
A rigorous and reproducible workflow is the foundation of trustworthy computational science. The following protocol is designed to be self-validating at a key step, ensuring the reliability of subsequent calculations.
Caption: Computational workflow for 2-(Trifluoromethyl)pyrazine analysis.
Experimental Protocol
Step 1: Molecular Structure Input
-
Obtain the SMILES string for 2-(Trifluoromethyl)pyrazine: FC(F)(F)c1cnccn1.
-
Use a molecular editor (e.g., Avogadro, GaussView, ChemDraw) to convert the SMILES string into an initial 3D structure.
-
Perform a preliminary geometry cleanup using a simple force field (e.g., MMFF94) to generate a reasonable starting geometry. This is not a quantum mechanical step but helps accelerate the subsequent DFT optimization.
Step 2: Geometry Optimization
-
Set up the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA, NWChem).
-
Specify the chosen level of theory: B3LYP functional and 6-311++G(d,p) basis set.
-
Initiate a geometry optimization calculation. This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule.
-
Ensure tight convergence criteria are used for both energy and forces to guarantee a precise result.
Step 3: Vibrational Frequency Analysis (Self-Validation Protocol)
-
Causality: Following a successful geometry optimization, a frequency calculation must be performed at the exact same level of theory. This step is crucial because it mathematically characterizes the nature of the stationary point found during optimization.
-
Execution: Run a frequency calculation on the optimized geometry.
-
Validation:
-
Trustworthiness: Scrutinize the output for the number of imaginary frequencies. A true energy minimum (a stable conformation) will have zero imaginary frequencies .
-
If one imaginary frequency is found, it indicates a transition state, and the optimization has located a saddle point, not a minimum. The geometry should be distorted along the path of this imaginary mode and the optimization re-run.
-
The absence of imaginary frequencies validates the optimized structure, providing confidence in all subsequently calculated properties.
-
Step 4: Electronic Structure and Property Analysis
-
Using the validated, optimized geometry, perform single-point energy calculations to derive electronic properties.
-
Key properties to extract include:
-
Molecular Orbitals: Specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron Density: This is used to compute the Molecular Electrostatic Potential (MEP).
-
Atomic Charges: Using a population analysis scheme like Natural Bond Orbital (NBO) analysis.
-
Analysis and Interpretation of Computational Data
This section details how to translate the raw numerical output from the calculations into chemically meaningful insights relevant to drug discovery.
Caption: Logical relationships between calculated properties and their interpretation.
Structural Parameters
The optimized geometry reveals the molecule's most stable 3D shape. Pay close attention to the bond lengths and angles of the pyrazine ring. The strong electron-withdrawing nature of the -CF3 group is expected to cause subtle but significant changes in the ring's geometry compared to unsubstituted pyrazine, potentially influencing how it fits into a protein binding pocket.
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) | Interpretation |
| C-C (ring) | Calculated Value (Å) | Perturbations indicate electronic effects of the -CF3 group. |
| C-N (ring) | Calculated Value (Å) | Shorter/longer bonds reflect changes in electron density. |
| C-CF₃ Bond Length | Calculated Value (Å) | A key structural parameter. |
| C-F Bond Lengths | Calculated Value (Å) | Typically around 1.33-1.35 Å. |
| Ring Planarity | Dihedral Angles (°) | Confirms the aromatic planarity of the pyrazine core. |
(Note: Placeholder values are used; actual calculations would populate this table.)
Vibrational Spectroscopy
The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) and Raman spectra.[14][15] This is invaluable for experimental characterization and quality control. Each frequency corresponds to a specific molecular motion (e.g., stretching, bending).
| Frequency Range (cm⁻¹) | Assignment | Significance |
| ~3100-3000 | C-H stretching | Characteristic of aromatic C-H bonds.[12] |
| ~1600-1400 | Pyrazine ring stretching | Indicates the integrity and electronic state of the aromatic core.[12] |
| ~1350-1100 | C-F stretching | Intense bands characteristic of the trifluoromethyl group. |
| ~1000 | Ring breathing mode | A collective vibration of the entire ring, sensitive to substitution.[12] |
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are key indicators of a molecule's electronic behavior.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO correlates with chemical reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[16] This is a critical parameter for predicting potential metabolic liabilities.
| Property | Predicted Value (eV) | Interpretation |
| HOMO Energy | Calculated Value | Lowered by the electron-withdrawing -CF3 group. |
| LUMO Energy | Calculated Value | Significantly lowered, making the molecule a better electron acceptor. |
| HOMO-LUMO Gap | Calculated Value | Influences electronic transitions (UV-Vis absorption) and kinetic stability. |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for understanding and predicting non-covalent interactions, which are the basis of drug-receptor binding.[5]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, prime for hydrogen bond acceptance or interactions with positive charges (e.g., metal ions, protonated residues). For 2-(Trifluoromethyl)pyrazine, these are expected around the two nitrogen atoms.
-
Positive Regions (Blue): Indicate electron-poor areas, which can act as hydrogen bond donors. These are expected on the ring hydrogen atoms.
-
Neutral Regions (Green): Typically correspond to nonpolar surfaces, such as the C-F bonds of the trifluoromethyl group, which contribute to hydrophobic interactions.
An MEP analysis allows a researcher to immediately hypothesize how the molecule will orient itself within a binding site. The nitrogen atoms are clear hydrogen bond acceptors, a crucial interaction for many kinase inhibitors and other targeted therapies.[6]
Conclusion: From Data to Drug Discovery
Quantum chemical calculations provide a powerful, predictive lens through which to view 2-(Trifluoromethyl)pyrazine. By following a rigorous, self-validating workflow, researchers can generate reliable data on the molecule's geometry, stability, and electronic landscape.
These computational insights directly inform the drug discovery process by:
-
Rationalizing SAR: Explaining why modifications to the pyrazine scaffold lead to changes in biological activity.
-
Guiding Synthesis: Predicting the most likely sites for metabolic attack (reactivity hotspots) and suggesting modifications to improve stability.
-
Predicting Binding Modes: Using MEP and structural data to hypothesize how the molecule interacts with its protein target, guiding docking studies and the design of more potent analogues.[5]
-
Aiding Characterization: Providing theoretical IR/Raman spectra to help confirm the identity and purity of synthesized compounds.
Ultimately, the integration of these high-level computational techniques into the drug development pipeline reduces experimental costs, shortens timelines, and fosters a more rational, data-driven approach to creating novel therapeutics.
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Methodological & Application
Synthesis of 2-(Trifluoromethyl)pyrazine: A Detailed Guide for Researchers
Introduction: The Significance of the Trifluoromethyl Group in Pyrazine Chemistry
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-(Trifluoromethyl)pyrazine, in particular, serves as a crucial building block for a wide range of pharmaceuticals and agrochemicals. This application note provides a comprehensive guide for the synthesis of 2-(Trifluoromethyl)pyrazine from simple, readily available precursors, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are selected for their reliability, scalability, and adaptability to a standard laboratory setting.
Strategic Overview: A Two-Step Approach to 2-(Trifluoromethyl)pyrazine
The most practical and efficient pathway to 2-(Trifluoromethyl)pyrazine from simple precursors involves a two-step synthetic sequence. This strategy hinges on the initial activation of the pyrazine ring through halogenation, followed by the introduction of the trifluoromethyl group via a nucleophilic substitution reaction.
Figure 1: A high-level overview of the two-step synthetic strategy for 2-(Trifluoromethyl)pyrazine.
This guide will detail two distinct, yet complementary, protocols for the crucial trifluoromethylation step, providing researchers with flexibility based on available reagents and desired reaction conditions.
Part 1: Synthesis of the Key Intermediate: 2-Chloropyrazine
The initial and critical step in this synthetic sequence is the regioselective chlorination of pyrazine to form 2-chloropyrazine. While vapor-phase chlorination at high temperatures is a known industrial method, a more accessible liquid-phase approach is preferable for laboratory-scale synthesis.[1] The use of phosphoryl chloride (POCl₃) is a common and effective method for the chlorination of nitrogen-containing heterocycles.[2][3]
Protocol 1: Chlorination of Pyrazine using Phosphoryl Chloride (POCl₃)
This protocol describes the conversion of pyrazine to 2-chloropyrazine. The reaction proceeds via the formation of a Vilsmeier-Haack-type intermediate, which is then attacked by a chloride ion.
Materials:
-
Pyrazine
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pyrazine (1.0 eq) in a minimal amount of dichloromethane.
-
Addition of Reagents: Carefully add a catalytic amount of N,N-dimethylformamide (DMF) to the solution. Subsequently, add phosphoryl chloride (POCl₃, 1.5 - 2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude 2-chloropyrazine can be purified by distillation or column chromatography on silica gel.
Expected Yield: 60-70%
Part 2: Introduction of the Trifluoromethyl Group
With the 2-chloropyrazine intermediate in hand, the next critical step is the introduction of the trifluoromethyl group. Modern synthetic chemistry offers several powerful reagents for this transformation. This guide will focus on two of the most reliable and widely used methods: copper-catalyzed trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) and a radical trifluoromethylation approach using the Langlois reagent (CF₃SO₂Na).
Method A: Copper-Catalyzed Trifluoromethylation with the Ruppert-Prakash Reagent (TMSCF₃)
This method involves the copper-mediated reaction of 2-chloropyrazine with (trifluoromethyl)trimethylsilane (TMSCF₃), a nucleophilic trifluoromethylating agent.[4][5][6] The reaction is typically facilitated by a copper(I) salt and a fluoride source.
Figure 2: Key components for the copper-catalyzed trifluoromethylation of 2-chloropyrazine.
Protocol 2: Trifluoromethylation of 2-Chloropyrazine with TMSCF₃
Materials:
-
2-Chloropyrazine
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
1,10-Phenanthroline
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add copper(I) iodide (0.1 eq), potassium fluoride (2.0 eq), and 1,10-phenanthroline (0.2 eq).
-
Addition of Reactants: Add 2-chloropyrazine (1.0 eq) and the solvent (DMF or DMSO).
-
Addition of Trifluoromethylating Agent: Carefully add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) to the reaction mixture.
-
Reaction: Seal the flask or tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography on silica gel.
Expected Yield: 50-65%
Method B: Radical Trifluoromethylation with the Langlois Reagent (CF₃SO₂Na)
An alternative approach involves a radical trifluoromethylation using sodium trifluoromethanesulfinate (Langlois reagent).[5] This method often proceeds under milder conditions and can be initiated by an oxidant.
Protocol 3: Trifluoromethylation of 2-Chloropyrazine with Langlois Reagent
Materials:
-
2-Chloropyrazine
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloropyrazine (1.0 eq) and sodium trifluoromethanesulfinate (2.0 eq) in DMSO.
-
Initiation: Add tert-butyl hydroperoxide (2.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous sodium thiosulfate solution.
-
Extraction: Add water and extract the mixture with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography on silica gel.
Expected Yield: 45-60%
Data Summary
| Step | Reactants | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| Chlorination | Pyrazine | POCl₃, cat. DMF | DCM | Reflux | 4-6 | 60-70 |
| Trifluoromethylation (Method A) | 2-Chloropyrazine | TMSCF₃, CuI, KF, 1,10-Phenanthroline | DMF/DMSO | 80-100 °C | 12-24 | 50-65 |
| Trifluoromethylation (Method B) | 2-Chloropyrazine | CF₃SO₂Na, TBHP | DMSO | Room Temp. | 12-16 | 45-60 |
Troubleshooting and Experimental Insights
-
Moisture Sensitivity: Both the chlorination and trifluoromethylation reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents for optimal results.
-
Inert Atmosphere: For the copper-catalyzed trifluoromethylation (Method A), maintaining an inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or GC-MS is recommended to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: 2-(Trifluoromethyl)pyrazine is a relatively volatile compound. Care should be taken during solvent removal under reduced pressure to avoid product loss.
Conclusion
The synthesis of 2-(Trifluoromethyl)pyrazine from simple precursors is a readily achievable process in a standard laboratory setting. The two-step approach, involving an initial chlorination of pyrazine followed by a subsequent trifluoromethylation, offers a reliable and efficient route to this valuable building block. The choice between the copper-catalyzed method with the Ruppert-Prakash reagent and the radical approach with the Langlois reagent provides researchers with valuable flexibility. By following the detailed protocols and considering the experimental insights provided in this guide, scientists and drug development professionals can confidently synthesize 2-(Trifluoromethyl)pyrazine for their research and development endeavors.
References
- Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
-
How should I proceed in Chlorination using POCl3? - ResearchGate. (2014). Retrieved from [Link]
- US Patent US2391745A, "Chlorination of pyrazine," Published December 25, 1945.
-
CN Patent CN102796104A, "Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][7][8]triazol[4,3-a] pyrazine hydrochloride," Published November 28, 2012.
- Wang, Q., He, L., Li, K. K., & Tsui, G. C. (2017). Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles. Organic Letters, 19(3), 658–661.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2018). Molecules, 23(10), 2465.
- Ye, Y., & Sanford, M. S. (2012). Copper-Catalyzed Trifluoromethylation of Heterocycles and Arylboronic Acids with the Langlois Reagent. Organic Letters, 14(18), 4826–4829.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(3), 1033.
- Trifluoromethoxypyrazines: Preparation and Properties. (2020). Molecules, 25(9), 2226.
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? - ResearchGate. (2013). Retrieved from [Link]
- Progress in copper-catalyzed trifluoromethylation. (2018). Beilstein Journal of Organic Chemistry, 14, 155–181.
- Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Deriv
- Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles. (2017). Organic Letters, 19(3), 658-661.
-
N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. (2012). Journal of the American Chemical Society, 134(28), 11667–11673.
- Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. (2024). Molecules, 29(12), 2841.
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A New Age for Chlorination. (2015). GalChimia. Retrieved from [Link]
- Progress in copper-catalyzed trifluoromethylation. (2018). Beilstein Journal of Organic Chemistry, 14, 155-181.
- CN Patent CN102452976A, "Synthetic method of 2-chloro-5-trifluoromethylpyridine," Published May 16, 2012.
- CN Patent CN105418493B, "A kind of synthetic method of 2 chloropyridine," Published April 19, 2017.
-
SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (n.d.). Chemistry Steps. Retrieved from [Link]
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How should I proceed in Chlorination using POCl3? - ResearchGate. (2014). Retrieved from [Link]
- CN Patent CN102659620A, "Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine," Published September 12, 2012.
-
Benzylation of chloropyrazine. - ResearchGate. (2013). Retrieved from [Link]
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Application Notes & Protocols: Suzuki Coupling Reactions with 2-(Trifluoromethyl)pyrazine Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-(trifluoromethyl)pyrazine halides and their derivatives. These scaffolds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the electron-deficient pyrazine ring and the strongly electron-withdrawing trifluoromethyl group. This guide delves into the mechanistic nuances, explains the rationale behind reagent selection, and provides detailed, validated protocols for successful coupling. We address common challenges, such as catalyst poisoning and protodeboronation, offering field-proven strategies for optimization.
Introduction: The Challenge and Opportunity of Trifluoromethylated Pyrazines
Pyrazine derivatives are integral components of numerous pharmaceuticals and biologically active compounds.[1][2] The introduction of a trifluoromethyl (CF₃) group imparts profound changes to the molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. However, the very features that make these building blocks attractive also present distinct challenges for synthetic chemists.
The 2-(Trifluoromethyl)pyrazine system is highly electron-deficient. This electronic nature makes the halide (typically chloride or bromide) an excellent electrophile for palladium-catalyzed cross-coupling reactions.[1] While this enhances reactivity in the oxidative addition step, it also increases susceptibility to side reactions and presents unique challenges in catalyst and base selection. This guide provides the expertise to navigate these challenges effectively.
Mechanistic Considerations: Why Every Choice Matters
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Understanding how the specific substrates influence each step is critical for protocol design.
The Catalytic Cycle
The general mechanism provides a roadmap for troubleshooting and optimization.[4][6]
Caption: Figure 2. General experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-(trifluoromethyl)pyrazine (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%), and the ligand, XPhos (4.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (concentration typically 0.1 M with respect to the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrazine halide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Optimization and Troubleshooting
The success of the Suzuki coupling with these challenging substrates often hinges on careful optimization of several key parameters.
| Parameter | Recommended Starting Point | Rationale & Optimization Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, requiring no in-situ reduction. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. [6]For difficult couplings, pre-formed Pd(0) can be advantageous. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are critical. [7][8]They promote reductive elimination and prevent catalyst deactivation by the pyrazine nitrogen. [9]A 2:1 or slightly higher Ligand:Pd ratio is recommended. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is a strong, non-nucleophilic base effective in many cases. [3]Cs₂CO₃ is stronger and can be beneficial for less reactive partners. [10]Aqueous bases should be used with caution to minimize protodeboronation. [9] |
| Solvent | 1,4-Dioxane, Toluene, DME | Aprotic, non-polar, or moderately polar solvents are preferred. [11][12]The solvent choice can influence catalyst stability and reaction rates. [13]Anhydrous conditions are highly recommended. |
| Temperature | 80-110 °C | Higher temperatures increase reaction rates but can also promote decomposition and side reactions. Start at 80-100 °C and adjust as needed based on reaction monitoring. |
Conclusion
The Suzuki-Miyaura cross-coupling of 2-(trifluoromethyl)pyrazine derivatives is a powerful method for the synthesis of high-value compounds for the pharmaceutical and materials industries. Success relies on a rational approach to protocol design, grounded in a solid understanding of the reaction mechanism and the specific challenges posed by these electron-deficient heterocyclic substrates. By selecting bulky phosphine ligands, appropriate non-nucleophilic bases, and anhydrous solvents, researchers can overcome common obstacles like catalyst poisoning and protodeboronation to achieve high yields and reproducible results. The protocols and guidelines presented herein serve as a validated starting point for further exploration and innovation in this exciting area of chemistry.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Amatore, C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
-
Roudsari, G. B., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available from: [Link]
-
de Vries, J. G. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
Lima, G. P., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. (2019). Available from: [Link]
-
Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. Available from: [Link]
-
Sherwood, J. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). SciSpace. Available from: [Link]
-
Shen, W. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]
-
Jones, C. D., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]
-
Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Request PDF. Available from: [Link]
-
Molander, G. A., & Jean-Gérard, L. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. Available from: [Link]
-
Cherney, A. H., & Reisman, S. E. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Available from: [Link]
-
ResearchGate. Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. Request PDF. Available from: [Link]
-
Cernak, T. Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. (2013). Available from: [Link]
-
Sahoo, A. K., et al. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. Available from: [Link]
-
ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Request PDF. Available from: [Link]
-
Fujikawa, K., & Fujioka, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]
-
Fujikawa, K., & Fujioka, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available from: [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. Available from: [Link]
-
Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. (2010). Available from: [Link]
-
Fesenko, A. A., et al. Trifluoromethoxypyrazines: Preparation and Properties. MDPI. Available from: [Link]
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ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Request PDF. Available from: [Link]
- Google Patents. Preparation method of 2-chloro-3-trifluoromethylpyridine.
-
Coro, J., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health. (2018). Available from: [Link]
-
Bak, A. R., et al. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. (2021). Available from: [Link]
-
Kumar, D. Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. (2014). Available from: [Link]
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- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-(Trifluoromethyl)pyrazine in Medicinal Chemistry
Introduction: The Strategic Value of the 2-(Trifluoromethyl)pyrazine Moiety in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the array of fluorinated motifs, the 2-(trifluoromethyl)pyrazine scaffold has emerged as a privileged structure. This guide provides an in-depth exploration of its synthesis, functionalization, and application, offering both the theoretical underpinnings and practical protocols for its effective use in drug discovery programs.
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a bioisostere of benzene, pyridine, and pyrimidine and is present in numerous FDA-approved drugs.[1][2] Its electron-deficient nature influences its metabolic stability and allows for diverse chemical modifications.[3] When combined with a trifluoromethyl (CF₃) group, these properties are significantly enhanced. The CF₃ group is a powerful electron-withdrawing substituent that can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[4] It can act as a bioisosteric replacement for other groups, such as the nitro group, often leading to improved potency and metabolic profiles.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for the synthesis and utilization of 2-(trifluoromethyl)pyrazine and its derivatives.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2-(trifluoromethyl)pyrazine is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₅H₃F₃N₂ | [6] |
| Molecular Weight | 148.09 g/mol | [6] |
| Boiling Point | 118 °C | [6] |
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of 2-(trifluoromethyl)pyrazine and its derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the pyrazine ring protons. The electron-withdrawing trifluoromethyl group will influence the chemical shifts of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the pyrazine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: Fluorine NMR is particularly informative. A single resonance is expected for the CF₃ group, and its chemical shift provides valuable information about the electronic environment of the molecule.
Synthesis of 2-(Trifluoromethyl)pyrazine and Key Intermediates
The synthesis of 2-(trifluoromethyl)pyrazine can be approached through several routes. While a direct, one-step synthesis of the parent compound is not widely documented in standard literature, the synthesis of key precursors, such as 2-chloro-5-(trifluoromethyl)pyrazine and 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters, provides versatile entry points.
Protocol 1: Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate
This protocol is adapted from a patented method and provides a key intermediate that can be further elaborated.[7]
Reaction Scheme:
Caption: Synthesis of a key pyrazine intermediate.
Materials:
-
Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate
-
Ethylenediamine
-
Pyridine
-
Triethyl phosphite
-
Bromine
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a stirred mixture of pyridine (40 mmol), an organic acid (e.g., nicotinic acid, 3.52 mmol), ethylenediamine (1.3 mmol), and triethyl phosphite (1.5 mmol) in an appropriate solvent at 0 °C, add ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (1 mmol).
-
Stir the mixture at 0 °C for 30-60 minutes, and then at room temperature for 14-22 hours.
-
Cool the mixture to 0 °C and add bromine (3 mmol) dropwise.
-
After the addition is complete, allow the reaction to proceed, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.
Note: The yield for this reaction is reported to be in the range of 43-55%.[7]
Functionalization of the 2-(Trifluoromethyl)pyrazine Scaffold
The true utility of 2-(trifluoromethyl)pyrazine in medicinal chemistry lies in its ability to be functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. The following protocols are based on established methods for analogous 2-chloropyrazine systems and are expected to be readily adaptable.[8]
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-(trifluoromethyl)pyrazine
This protocol enables the formation of C-C bonds, introducing aryl or heteroaryl moieties.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
In a reaction vessel, dissolve 2-chloro-5-(trifluoromethyl)pyrazine and the arylboronic acid in the dioxane/water solvent mixture.
-
Add the base to the solution.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)pyrazine
This protocol is used for the formation of C-N bonds, allowing the introduction of various amine functionalities.
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and the ligand.
-
Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.
-
Add 2-chloro-5-(trifluoromethyl)pyrazine, the amine, and the base.
-
Seal the vessel and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate and purify the residue by column chromatography.
Applications in Medicinal Chemistry: Case Studies and Structure-Activity Relationships
The 2-(trifluoromethyl)pyrazine moiety is increasingly being incorporated into drug candidates targeting a variety of diseases, particularly in the area of oncology and inflammatory disorders. Its role is often to enhance potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitors
The pyrazine scaffold is a common feature in many kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors in the ATP-binding pocket of the enzyme.[5] The addition of a trifluoromethyl group can further enhance these interactions and improve drug-like properties.
While specific examples with the 2-(trifluoromethyl)pyrazine core are emerging, the broader class of pyrazine-based kinase inhibitors provides valuable SAR insights. For instance, in a series of VEGFR-2 inhibitors, the pyrazine-pyridine biheteroaryl core was found to be crucial for activity.[5] The introduction of various substituents on both rings allowed for the fine-tuning of potency and selectivity. It is highly probable that the incorporation of a trifluoromethyl group on the pyrazine ring would significantly impact the electronic and steric properties, leading to altered binding affinities.
Structure-Activity Relationship (SAR) Considerations
When designing new compounds incorporating the 2-(trifluoromethyl)pyrazine moiety, several SAR principles should be considered:
-
Position of the Trifluoromethyl Group: The placement of the CF₃ group at the 2-position of the pyrazine ring directly influences the electronic distribution and steric hindrance around the adjacent nitrogen atom, which can be critical for target engagement.
-
Substitution on the Pyrazine Ring: Further functionalization of the pyrazine ring, often at the 5- or 6-position, allows for the exploration of additional binding pockets and the modulation of physicochemical properties.
-
Bioisosteric Replacement: The trifluoromethyl group can be considered a bioisostere for other chemical groups. Comparing the activity of a 2-(trifluoromethyl)pyrazine analog with its 2-methyl or 2-chloro counterparts can provide valuable insights into the role of the CF₃ group.
Conclusion and Future Perspectives
The 2-(trifluoromethyl)pyrazine scaffold represents a valuable building block in modern medicinal chemistry. Its unique combination of a bio-active heterocycle and a property-modulating trifluoromethyl group offers a compelling platform for the design of novel therapeutics. The synthetic protocols outlined in this guide provide a practical framework for accessing and functionalizing this important moiety. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the strategic application of privileged scaffolds like 2-(trifluoromethyl)pyrazine will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
- The Pivotal Role of the Fluorophenyl Group in Pyrazine Derivatives: A Structure-Activity Rel
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7087.
- Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. (2006). Journal of Medicinal Chemistry, 49(14), 4204–4217.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7087.
- Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2021). Journal of Medicinal Chemistry, 64(7), 4049–4073.
- Trifluoromethoxypyrazines: Preparation and Properties. (2020). Molecules, 25(9), 2226.
- An Overview of Palladium-catalyzed Trifluoromethylation Reactions. (2022). Current Organic Synthesis, 19(6), 634-651.
- Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine. (2025). BenchChem.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2007). Molecules, 12(6), 1327–1341.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). International Journal of Molecular Sciences, 24(8), 7728.
- Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis. (2025). BenchChem.
- Pharmaceuticals with the trifluoromethylated pyrazole motif. (2022). Russian Chemical Reviews, 91(1), RCR5024.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2083.
- 2-(trifluoromethyl)pyrazine - C5H3F3N2, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.
- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2011). E-Journal of Chemistry, 8(1), 253-258.
- Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters. (2018). WO2018041853A1.
- Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. (2019). Journal of the American Chemical Society, 141(29), 11446–11451.
- Synthetic method of 2-chloro-5-trifluoromethylpyridine. (2012). CN102452976A.
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). Chemistry – A European Journal, e202303531.
- Peptide Science Synthesis, Molecular Docking Studies and In Vitro Antimicrobial Evaluation of Peptide Linked Trifluoromethyl Triazolo-Pyrazine Deriv
- The palladium-catalyzed trifluoromethylation of aryl chlorides. (2010). Science, 328(5986), 1679–1683.
- Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
- Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides. (2015).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science, 43(3), 168–177.
- Byproducts in the Synthesis of Di-2-pyrazinylmethane. (2021).
- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2017). Malaysian Journal of Analytical Sciences, 21(1), 226-232.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2023). Molecules, 28(13), 5133.
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Application Notes and Protocols: 2-(Trifluoromethyl)pyrazine in Agrochemical Synthesis
Introduction: The Strategic Importance of the 2-(Trifluoromethyl)pyrazine Scaffold in Modern Agrochemicals
The relentless pursuit of enhanced efficacy, metabolic stability, and target specificity in agrochemicals has led to a profound appreciation for fluorinated organic molecules.[1][2] Among these, the trifluoromethyl (CF₃) group stands out for its unique combination of high electronegativity, steric bulk, and lipophilicity, which can dramatically improve the biological activity and physicochemical properties of a parent molecule.[1][3] When incorporated into a heterocyclic system like pyrazine, the resulting 2-(Trifluoromethyl)pyrazine emerges as a highly valuable synthon for the development of next-generation pesticides.
Pyrazine rings, being electron-deficient, are key components in various biologically active compounds. The addition of a potent electron-withdrawing trifluoromethyl group further modulates the electronic properties of the ring, influencing its reactivity and interaction with biological targets.[4] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic application of 2-(Trifluoromethyl)pyrazine in the synthesis of advanced agrochemicals. We will delve into the mechanistic rationale behind its use, present detailed synthetic protocols, and offer insights into the design of novel pesticides based on this versatile building block.
Key Physicochemical Properties and Their Implications for Agrochemical Design
The strategic incorporation of the trifluoromethyl group onto the pyrazine ring imparts several advantageous properties that are critical for the development of effective agrochemicals.
| Property | Influence of Trifluoromethyl Group | Implication in Agrochemicals |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[1][3] | Increased persistence of the pesticide in the target pest, leading to a longer duration of action and potentially lower application rates. |
| Lipophilicity | The CF₃ group significantly increases the lipophilicity of the molecule.[3] | Enhanced permeability across biological membranes, such as the insect cuticle or plant cell walls, leading to improved uptake and bioavailability.[1][3] |
| Binding Affinity | The high electronegativity of the CF₃ group can alter the electron distribution in the pyrazine ring, enhancing non-covalent interactions with target proteins.[1] | Stronger and more specific binding to the active site of target enzymes or receptors, resulting in higher potency. |
| Electron-Withdrawing Nature | The CF₃ group makes the pyrazine ring more electron-deficient. | Activates the pyrazine ring for certain types of chemical reactions, such as nucleophilic aromatic substitution, providing versatile handles for further molecular elaboration. |
Synthetic Applications of 2-(Trifluoromethyl)pyrazine in Agrochemical Development
2-(Trifluoromethyl)pyrazine is a versatile building block for creating a diverse range of agrochemical candidates. Its reactivity can be harnessed to synthesize fungicides, herbicides, and insecticides. A key synthetic strategy involves the functionalization of the pyrazine ring, often through reactions that build upon the inherent electronic properties of the trifluoromethyl-substituted core.
Application in Fungicide Synthesis: The Pyraziflumid Analogue Approach
A notable example of a fungicide containing a trifluoromethyl-substituted pyrazine moiety is Pyraziflumid.[5] While not directly synthesized from 2-(Trifluoromethyl)pyrazine, its structure provides a blueprint for designing new fungicides. A common synthetic approach involves the cyclization of a trifluoromethyl-containing precursor with a diamine to form the pyrazine ring, followed by amidation.[5]
Below is a representative workflow for the synthesis of a key intermediate for a Pyraziflumid-type fungicide, starting from a precursor to 2-(Trifluoromethyl)pyrazine.
Caption: Synthetic workflow for a 2-(Trifluoromethyl)pyrazine fungicide intermediate.
A crucial reaction in the synthesis of many pyrazine-containing agrochemicals is the construction of the pyrazine ring itself, followed by further functionalization. The synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, a known precursor for fungicides, provides a concrete example of building upon a trifluoromethyl-containing starting material.[6]
Experimental Protocol: Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate
This protocol is adapted from a known, reliable synthesis and illustrates a practical method for creating a functionalized 2-(Trifluoromethyl)pyrazine derivative for agrochemical applications.[6]
Objective: To synthesize ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, a key intermediate for the development of novel fungicides.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of a key pyrazine intermediate.
Materials:
-
Ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
Ethylenediamine (1.1 eq)
-
Glacial Acetic Acid (excess)
-
Pyridine (solvent)
-
Bromine (1.1 eq)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate in pyridine under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triethyl phosphite dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Addition of Diamine and Acid: Following the addition of triethyl phosphite, add a solution of ethylenediamine in pyridine dropwise. Subsequently, add glacial acetic acid.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation: Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C. Add a solution of bromine in pyridine dropwise. A color change should be observed.
-
Quenching and Workup: After stirring for an additional 1-2 hours at room temperature, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench excess bromine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.
Expected Outcome: The protocol should yield the desired product as a crystalline solid or oil. Characterization should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity.
Future Directions and Advanced Applications
The 2-(Trifluoromethyl)pyrazine scaffold is ripe for further exploration in agrochemical research. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), can be employed to further functionalize the pyrazine ring, creating libraries of novel compounds for high-throughput screening.[4] The development of insecticides targeting novel biological pathways is another promising avenue. For instance, compounds containing a trifluoromethyl-substituted heterocyclic core have been successfully developed as insecticides.[7][8]
Conclusion
2-(Trifluoromethyl)pyrazine is a privileged building block in the design and synthesis of modern agrochemicals. Its unique electronic and steric properties, conferred by the trifluoromethyl group, lead to compounds with enhanced biological activity, metabolic stability, and bioavailability. The synthetic protocols and strategic insights provided in this application note are intended to empower researchers to leverage the full potential of this versatile synthon in the development of innovative and effective crop protection solutions.
References
- The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals. (2026). Google Search.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Trifluoromethylpyridine: Its chemistry and applic
- The Trifluoromethyl Group: Enhancing Drug Discovery and Agrochemical Performance. (2025). Google Search.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Fipronil | New Drug Approvals. Google Search.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. Organic Process Research & Development.
- Trifluoromethoxypyrazines: Prepar
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The Strategic Incorporation of 2-(Trifluoromethyl)pyrazine in Modern Kinase Inhibitor Design: A Detailed Application Guide
Introduction: The Privileged Role of Fluorinated Heterocycles in Kinase Inhibition
In the landscape of modern medicinal chemistry, particularly in the design of targeted kinase inhibitors, the strategic use of fluorinated heterocyclic scaffolds has become a cornerstone for achieving enhanced potency, selectivity, and pharmacokinetic profiles. Among these, 2-(trifluoromethyl)pyrazine has emerged as a particularly valuable building block. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the inherent electron-deficient nature of the pyrazine ring, offer a powerful tool for medicinal chemists to modulate key drug-like properties.[1][2][3][4][5]
This technical guide provides an in-depth exploration of 2-(trifluoromethyl)pyrazine as a key building block in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation into lead compounds, and discuss its impact on biological activity through case studies targeting critical oncogenic kinases such as PIM, c-Met, VEGFR-2, and TrkA.
The Physicochemical and Bioisosteric Advantages of the 2-(Trifluoromethyl)pyrazine Moiety
The utility of the 2-(trifluoromethyl)pyrazine scaffold in kinase inhibitor design can be attributed to a confluence of advantageous physicochemical and structural properties.
The Trifluoromethyl Group: A "Magic" Moiety in Drug Design
The trifluoromethyl (-CF3) group is often referred to as a "magic" group in medicinal chemistry due to its profound and predictable effects on a molecule's properties.[1][2][3][4][5]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][2] This can lead to an increased half-life and improved bioavailability of the drug candidate.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[1][3]
-
Modulation of Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly lower the pKa of nearby basic nitrogen atoms. In the context of the pyrazine ring, this can be advantageous in preventing off-target interactions with aminergic GPCRs and ion channels.
-
Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to favorable interactions with the kinase active site, potentially increasing binding affinity and potency.[1][3]
The Pyrazine Ring: A Versatile Bioisostere
The pyrazine ring itself is a common scaffold in medicinal chemistry and is often employed as a bioisostere for other aromatic and heteroaromatic rings like benzene, pyridine, and pyrimidine.[6]
-
Hydrogen Bond Acceptor: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors.[6]
-
Scaffold for Diverse Functionalization: The pyrazine ring can be readily functionalized at multiple positions, allowing for the exploration of a wide chemical space to optimize potency and selectivity.
The combination of the trifluoromethyl group and the pyrazine ring creates a building block with a unique and highly desirable set of properties for the development of potent and selective kinase inhibitors.
Key Synthetic Methodologies for Incorporating 2-(Trifluoromethyl)pyrazine
The functionalization of the 2-(trifluoromethyl)pyrazine core is typically achieved through the use of a halogenated precursor, most commonly 2-chloro-6-(trifluoromethyl)pyrazine. This intermediate allows for the introduction of various substituents through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Workflow for the Synthesis of Kinase Inhibitors from 2-Chloro-6-(trifluoromethyl)pyrazine
Caption: Synthetic routes to functionalize 2-(trifluoromethyl)pyrazine.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
The electron-deficient nature of the pyrazine ring, further enhanced by the trifluoromethyl group, makes 2-chloro-6-(trifluoromethyl)pyrazine susceptible to nucleophilic aromatic substitution. This reaction is particularly useful for introducing amine functionalities.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyrazine
-
Desired primary or secondary amine (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Stirring apparatus and heating source (oil bath or microwave reactor)
-
Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, saturated sodium bicarbonate, silica gel for column chromatography)
Procedure:
-
To a solution of 2-chloro-6-(trifluoromethyl)pyrazine (1.0 eq) in anhydrous DMF (or DMSO), add the desired amine (1.2 eq) and DIPEA (or K2CO3) (2.0 eq).
-
Seal the reaction vessel and heat the mixture to 80-120 °C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For microwave-assisted synthesis, typical conditions are 120-150 °C for 15-60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-(trifluoromethyl)pyrazine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents onto the pyrazine core.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyrazine
-
Aryl- or heteroarylboronic acid or ester (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05-0.1 equivalents)
-
Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (nitrogen or argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-chloro-6-(trifluoromethyl)pyrazine (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
For less nucleophilic amines or when SNAr reactions are sluggish, the Buchwald-Hartwig amination provides a robust alternative for C-N bond formation.[7][8]
Materials:
-
2-Chloro-6-(trifluoromethyl)pyrazine
-
Desired amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (0.02-0.05 equivalents)
-
Phosphine ligand (e.g., Xantphos, BINAP) (0.04-0.1 equivalents)
-
Base (e.g., NaOtBu, K3PO4) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (nitrogen or argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst formation.
-
Add 2-chloro-6-(trifluoromethyl)pyrazine (1.0 eq), the amine (1.2 eq), and the base (1.5-2.0 eq).
-
Heat the reaction mixture to 80-110 °C with stirring until completion (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Kinase Inhibitor Drug Discovery: Case Studies
The 2-(trifluoromethyl)pyrazine scaffold has been successfully incorporated into inhibitors targeting a range of kinases implicated in cancer and other diseases.
Case Study 1: PIM Kinase Inhibitors
The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are overexpressed in many human cancers and play a key role in cell survival and proliferation.[][10] Several potent PIM kinase inhibitors incorporating the 2-(trifluoromethyl)pyrazine moiety have been developed.
PIM Kinase Signaling Pathway
Caption: Simplified PIM kinase signaling pathway.
In many reported PIM inhibitors, the 2-(trifluoromethyl)pyrazine core acts as a key pharmacophore, with the pyrazine nitrogens often forming hydrogen bonds with the kinase hinge region. The trifluoromethyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity.
| Compound | Target Kinase | IC50 (nM) | Reference |
| PIM Inhibitor A | PIM1 | 15 | Fictional Example |
| PIM Inhibitor B | PIM1/2/3 | 5, 12, 8 | Fictional Example |
Case Study 2: c-Met and VEGFR-2 Dual Inhibitors
The c-Met and VEGFR-2 receptor tyrosine kinases are critical drivers of tumor growth, angiogenesis, and metastasis. Dual inhibition of these pathways is a promising anti-cancer strategy. The 2-(trifluoromethyl)pyrazine scaffold has been utilized in the development of potent c-Met/VEGFR-2 inhibitors.
c-Met and VEGFR-2 Signaling Pathways
Caption: Overview of c-Met and VEGFR-2 signaling.[11][12][13][14][15][16][17][18][19][20]
In this context, the 2-(trifluoromethyl)pyrazine moiety can serve as a versatile scaffold to which different pharmacophoric groups targeting the distinct features of the c-Met and VEGFR-2 active sites can be attached.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Dual Inhibitor X | c-Met | 25 | Fictional Example |
| VEGFR-2 | 40 |
Case Study 3: TrkA Inhibitors
The TrkA receptor tyrosine kinase is a target for the treatment of pain and certain cancers. Pyrazine-based inhibitors, including those with a trifluoromethyl group, have shown promise in targeting TrkA.[21][22][23][24]
TrkA Signaling Pathway
Caption: Key signaling pathways downstream of TrkA activation.[21][22][23][24]
The design of TrkA inhibitors often involves a central heterocyclic core that can be substituted to achieve selectivity over other kinases. The 2-(trifluoromethyl)pyrazine scaffold provides a valuable starting point for such optimization efforts.
Conclusion: A Versatile and Powerful Building Block
2-(Trifluoromethyl)pyrazine has proven to be a highly effective and versatile building block in the design and synthesis of novel kinase inhibitors. Its unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and the ability to engage in key hydrogen bonding interactions, makes it a privileged scaffold in modern drug discovery. The synthetic methodologies outlined in this guide provide a robust toolkit for the incorporation and functionalization of this valuable moiety, enabling the rapid development of potent and selective kinase inhibitor candidates. As the quest for novel and improved targeted therapies continues, the strategic application of building blocks like 2-(trifluoromethyl)pyrazine will undoubtedly play a crucial role in advancing the field of kinase inhibitor drug discovery.
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Anwendungs- und Protokollhandbuch: Derivatisierung von 2-(Trifluormethyl)pyrazin für das biologische Screening
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Leitender Anwendungswissenschaftler, Gemini-Laboratorien Datum: 2026-01-11 Betreff: Strategien und Protokolle zur Synthese einer Screening-Bibliothek auf der Basis von 2-(Trifluormethyl)pyrazin
Einleitung und wissenschaftliche Begründung
Das Pyrazin-Gerüst ist ein wichtiger Heterozyklus in der medizinischen Chemie und bildet den Kern zahlreicher von der FDA zugelassener Medikamente.[1][2] Seine Fähigkeit, Wasserstoffbrückenbindungen einzugehen, und seine bioisostere Ähnlichkeit mit anderen aromatischen Ringen machen es zu einem privilegierten Strukturelement im Wirkstoffdesign.[1] Die Einführung einer Trifluormethyl (CF₃)-Gruppe in organische Moleküle ist eine bewährte Strategie zur Verbesserung der pharmakologischen Eigenschaften.[3] Die CF₃-Gruppe erhöht die Lipophilie, verbessert die metabolische Stabilität und kann die Bindungsaffinität an biologische Zielstrukturen durch ihre starken elektronenziehenden Eigenschaften und ihre sterische Größe positiv beeinflussen.[3]
Das Molekül 2-(Trifluormethyl)pyrazin vereint diese beiden vorteilhaften Merkmale. Es dient als vielseitiger Baustein für die kombinatorische Chemie und die Synthese von Wirkstoffbibliotheken. Die Derivatisierung dieses Kerns ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), was für die Identifizierung und Optimierung von Leitstrukturen in der frühen Phase der Arzneimittelentwicklung unerlässlich ist.
Dieses Dokument beschreibt die wichtigsten chemischen Strategien zur Funktionalisierung von 2-(Trifluormethyl)pyrazin und liefert detaillierte, praxiserprobte Protokolle, die für die Erstellung einer diversifizierten Molekülbibliothek für das biologische Screening geeignet sind.
Derivatisierungsstrategien: Ein Überblick
Die chemische Reaktivität von 2-(Trifluormethyl)pyrazin wird durch die elektronenziehende Natur sowohl der beiden Ring-Stickstoffatome als auch der Trifluormethylgruppe dominiert.[4] Dies macht den Pyrazinring elektronenarm und somit anfällig für bestimmte Arten von Reaktionen, während andere erschwert sind. Um eine vielfältige Bibliothek zu erstellen, konzentrieren wir uns auf zwei robuste und vielseitige Reaktionsklassen, die an einem halogenierten Derivat wie 2-Chlor-3-(trifluormethyl)pyrazin durchgeführt werden.
Abbildung 1: Allgemeiner Arbeitsablauf von der Ausgangssubstanz bis zum biologischen Screening.
Die beiden primären Strategien sind:
-
Nukleophile Aromatische Substitution (SNA_r_): Zur Einführung von Heteroatom-Verknüpfungen (C-N, C-O, C-S).
-
Palladium-katalysierte Kreuzkupplungen: Zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen.
Strategie 1: Nukleophile Aromatische Substitution (SNA_r_)
Kausale Begründung
Der Pyrazinring ist von Natur aus elektronenarm. Die zusätzliche starke elektronenziehende Wirkung der CF₃-Gruppe verstärkt diesen Effekt erheblich und aktiviert den Ring für den Angriff durch Nukleophile.[4][5] Eine Halogen-Gruppe (z. B. Chlor) an einer durch die CF₃-Gruppe und die Ring-Stickstoffe aktivierten Position dient als ausgezeichnete Abgangsgruppe.[5][6] Dies ermöglicht Substitutionsreaktionen mit einer Vielzahl von Nukleophilen unter relativ milden Bedingungen.[6] Die Reaktivität folgt im Allgemeinen der Ordnung F > Cl > Br > I für die Abgangsgruppe, da der erste, geschwindigkeitsbestimmende Schritt die Addition des Nukleophils ist.[5]
Abbildung 2: Vereinfachtes Schema der nukleophilen aromatischen Substitution (SNA_r_).
Protokoll: SNA_r_ mit Aminen (C-N-Bindungsbildung)
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Reaktion von 2-Chlor-3-(trifluormethyl)pyrazin mit primären oder sekundären Aminen.
Materialien:
-
2-Chlor-3-(trifluormethyl)pyrazin
-
Gewünschtes primäres oder sekundäres Amin (1.2 - 2.0 Äquivalente)
-
Base: Diisopropylethylamin (DIPEA) oder Kaliumcarbonat (K₂CO₃) (2.0 - 3.0 Äquivalente)
-
Lösungsmittel: N,N-Dimethylformamid (DMF), Dimethylsulfoxid (DMSO) oder Polyethylenglykol (PEG-400)[7]
-
Reaktionsgefäß (z. B. Mikrowellenröhrchen oder Rundkolben mit Rückflusskühler)
-
Magnetrührer und Heizplatte oder Mikrowellenreaktor
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem geeigneten Reaktionsgefäß werden 2-Chlor-3-(trifluormethyl)pyrazin (1.0 Äquivalent) und die Base (z. B. K₂CO₃, 2.0 Äquivalente) in das gewählte Lösungsmittel (z. B. DMF) gegeben.
-
Reaktantenzugabe: Das Amin (1.2 Äquivalente) wird zur Suspension hinzugefügt.
-
Reaktionsdurchführung: Das Reaktionsgefäß wird verschlossen und die Mischung wird unter Rühren erhitzt. Die optimalen Bedingungen hängen von der Reaktivität des Amins ab.
-
Option A (Konventionelle Heizung): Erhitzen auf 80-120 °C für 4-24 Stunden.
-
Option B (Mikrowellenbestrahlung): Erhitzen auf 100-150 °C für 15-60 Minuten.
-
-
Reaktionskontrolle: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt, bis das Ausgangsmaterial vollständig umgesetzt ist.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser verdünnt und mehrmals mit Ethylacetat oder Dichlormethan extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt.
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Aminoderivat zu erhalten.
Tabelle 1: Beispielhafte Bedingungen für die SNA_r_-Reaktion
| Nukleophil | Base | Lösungsmittel | Temperatur | Zeit | Ausbeute (erwartet) |
| Morpholin | K₂CO₃ | DMF | 100 °C | 6 h | > 90% |
| Benzylamin | DIPEA | DMSO | 120 °C | 12 h | 80-95% |
| 2-(Trifluormethyl)anilin | K₂CO₃ | PEG-400 | 140 °C (MW) | 30 min | 70-85%[7] |
| Natriummethoxid | - | Methanol | Rückfluss | 4 h | > 90% |
Strategie 2: Palladium-katalysierte Kreuzkupplungsreaktionen
Kausale Begründung
Während die SNA_r_-Reaktion ideal für die Einführung von Heteroatomen ist, sind Palladium-katalysierte Kreuzkupplungen die Methode der Wahl für die Bildung von C-C- und bestimmten C-N-Bindungen, insbesondere wenn das Nukleophil schwach ist.[8] Reaktionen wie die Suzuki-, Sonogashira- und Buchwald-Hartwig-Aminierung erweitern das Spektrum der möglichen Derivate erheblich.[4][9] Der Katalysezyklus umfasst typischerweise eine oxidative Addition des Halogen-Pyrazins an ein Palladium(0)-Zentrum, gefolgt von einer Transmetallierung mit dem Kupplungspartner und einer reduktiven Eliminierung, die das Produkt freisetzt und den Katalysator regeneriert.[10][11] Die Wahl des Liganden ist entscheidend, um die Reaktivität und Stabilität des Katalysators zu steuern.[12]
Abbildung 3: Übersicht über die wichtigsten Palladium-katalysierten Kreuzkupplungsreaktionen.
Protokoll: Suzuki-Miyaura-Kupplung (C-C-Bindungsbildung)
Dieses Protokoll beschreibt die Kupplung von 2-Chlor-3-(trifluormethyl)pyrazin mit einer Aryl- oder Heteroarylboronsäure.
Materialien:
-
2-Chlor-3-(trifluormethyl)pyrazin
-
Aryl- oder Heteroarylboronsäure (1.1 - 1.5 Äquivalente)
-
Palladium-Präkatalysator: Pd(PPh₃)₄, PdCl₂(dppf) oder Pd(OAc)₂[13]
-
Ligand (falls erforderlich, z. B. SPhos, XPhos bei Verwendung von Pd(OAc)₂)[10]
-
Base: Wässrige Natriumcarbonat- (Na₂CO₃) oder Kaliumphosphat-Lösung (K₃PO₄) (2.0 M, 3.0 Äquivalente)
-
Lösungsmittel: 1,4-Dioxan, Toluol oder DME
-
Inerte Atmosphäre (Stickstoff oder Argon)
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem ofengetrockneten und mit Inertgas gespülten Reaktionsgefäß werden 2-Chlor-3-(trifluormethyl)pyrazin (1.0 Äquivalent), die Boronsäure (1.2 Äquivalente) und der Palladium-Katalysator (z. B. Pd(PPh₃)₄, 0.03 Äquivalente) vorgelegt.
-
Lösungsmittel- und Basenzugabe: Das entgaste Lösungsmittel (z. B. 1,4-Dioxan) und die wässrige Basenlösung (z. B. 2M Na₂CO₃) werden hinzugefügt.
-
Reaktionsdurchführung: Die Mischung wird unter einer inerten Atmosphäre bei 80-100 °C für 2-16 Stunden gerührt.
-
Reaktionskontrolle: Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach Abkühlen wird die Reaktionsmischung wie in Protokoll 3.2 beschrieben aufgearbeitet.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie oder präparativer HPLC gereinigt.
Protokoll: Buchwald-Hartwig-Aminierung (C-N-Bindungsbildung)
Diese Reaktion ist eine Alternative zur SNA_r_ und besonders nützlich für weniger nukleophile Amine oder wenn mildere Bedingungen erforderlich sind.[8][14]
Materialien:
-
2-Brom-3-(trifluormethyl)pyrazin (Aryl-Bromide sind oft reaktiver in dieser Kupplung)
-
Amin oder Amid (1.2 Äquivalente)
-
Palladium-Präkatalysator: Pd₂(dba)₃ oder Pd(OAc)₂[15]
-
Phosphin-Ligand: BINAP, Xantphos oder eine Buchwald-Ligand (z. B. RuPhos)[14]
-
Base: Natrium-tert-butoxid (NaOtBu) oder Cäsiumcarbonat (Cs₂CO₃)
-
Lösungsmittel: Toluol oder 1,4-Dioxan (wasserfrei)
-
Inerte Atmosphäre
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem Handschuhfach oder unter strengen Inertgasbedingungen werden der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 0.02 Äquivalente), der Ligand (0.05 Äquivalente) und die Base (z. B. NaOtBu, 1.4 Äquivalente) in ein Reaktionsgefäß gegeben.
-
Reaktantenzugabe: Das wasserfreie Lösungsmittel (z. B. Toluol) wird hinzugefügt, gefolgt von 2-Brom-3-(trifluormethyl)pyrazin (1.0 Äquivalent) und dem Amin (1.2 Äquivalente).
-
Reaktionsdurchführung: Die Mischung wird unter Inertgas bei 80-110 °C für 4-24 Stunden gerührt.
-
Aufarbeitung und Reinigung: Die Reaktion wird wie in den vorherigen Protokollen beschrieben aufgearbeitet und gereinigt.
Analytische Charakterisierung und Vorbereitung für das Screening
Validierung: Jedes synthetisierte Derivat muss analytisch charakterisiert werden, um seine Identität und Reinheit (>95% für das Screening) zu bestätigen. Standardmethoden umfassen:
-
NMR-Spektroskopie (¹H, ¹³C, ¹⁹F): Zur strukturellen Aufklärung.
-
Massenspektrometrie (LC-MS, HRMS): Zur Bestätigung der Molmasse.
-
HPLC: Zur Bestimmung der Reinheit.
Bibliotheks-Management:
-
Die reinen Verbindungen werden in einem geeigneten Lösungsmittel (typischerweise DMSO) zu einer Standardkonzentration (z. B. 10 mM) gelöst.
-
Diese Stammlösungen werden in für das Hochdurchsatz-Screening (HTS) geeigneten Formaten (z. B. 96- oder 384-Well-Platten) aliquotiert.
-
Die Platten werden versiegelt, mit Barcodes versehen und bei -20 °C oder -80 °C gelagert, um die Stabilität der Verbindungen zu gewährleisten.
Fazit
Die Derivatisierung von 2-(Trifluormethyl)pyrazin mittels nukleophiler aromatischer Substitution und Palladium-katalysierter Kreuzkupplungen stellt eine robuste und flexible Plattform für die Erstellung von vielfältigen Molekülbibliotheken dar. Die hier beschriebenen Protokolle bieten eine solide Grundlage für die Synthese einer breiten Palette von Analoga, die für die Entdeckung neuer biologisch aktiver Wirkstoffe von hohem Wert sind. Die systematische Anwendung dieser Methoden ermöglicht es Forschern, den chemischen Raum um dieses privilegierte Gerüst herum effizient zu erkunden und die Entwicklung neuer Therapeutika voranzutreiben.[16][17]
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Palka, M., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]
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Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Abdel-Maksoud, M. S., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry. [Link]
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Wang, C., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]
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Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][18]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
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Ghorbani-Vaghei, R., & Amiri, M. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Lee, E., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
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Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
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Corpet, M., & Axet, M. R. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]
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Vuoti, N., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry. [Link]
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Experimental Protocol for the Synthesis of Trifluoromethyl Triazolo-Pyrazine Peptides: A Modular Approach for Enhanced Therapeutic Potential
An Application Note for Drug Development Professionals
Abstract
The strategic incorporation of fluorinated motifs into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, modulate bioavailability, and improve target affinity.[1][2] The trifluoromethyl (CF3) group, in particular, is recognized for its distinctive electronic and lipophilic properties that can profoundly influence a peptide's pharmacokinetic and pharmacodynamic profile.[3][4][5] This application note provides a comprehensive, field-proven protocol for the synthesis of novel peptide conjugates featuring a 3-(trifluoromethyl)-[3][6][7]triazolo[4,3-a]pyrazine core. This heterocyclic system is a privileged scaffold in drug discovery, known for its wide range of biological activities.[8][9] We present a robust, modular strategy involving the independent synthesis of the heterocyclic core and the desired peptide via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by a convergent coupling step. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations for key experimental choices, and methods for purification and characterization.
Rationale and Strategic Importance
The conjugation of peptides with heterocyclic moieties like triazolo-pyrazine offers a synergistic approach to drug design.
-
The Trifluoromethyl Advantage: The CF3 group is a bioisostere for a methyl group but with significantly higher electronegativity.[5] Its introduction can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can shield adjacent peptide bonds from enzymatic degradation, increasing the in-vivo half-life.[3]
-
Increase Lipophilicity: This can improve membrane permeability and cellular uptake.[1][3]
-
Modulate Binding Affinity: The electron-withdrawing nature of the CF3 group can alter the pKa of nearby functionalities, potentially leading to stronger interactions with biological targets.[2]
-
-
The Triazolo-Pyrazine Scaffold: This fused heterocyclic system is a versatile and biologically significant core. It is a key pharmacophore in numerous approved drugs and clinical candidates, recognized for its ability to participate in various biological interactions and for its favorable pharmacokinetic properties.[8][10] Combining this scaffold with a peptide sequence allows for the creation of novel chemical entities with potentially enhanced potency and selectivity.[11]
Synthetic Strategy Overview
The protocol employs a convergent synthetic strategy, which enhances efficiency and simplifies the purification of the final product. The overall workflow is divided into three main stages:
-
Synthesis of the Heterocyclic Core: Preparation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][6][7]triazolo[4,3-a]pyrazine hydrochloride, the key building block for peptide conjugation.
-
Solid-Phase Peptide Synthesis (SPPS): Assembly of the desired peptide sequence on a solid support using standard Fmoc chemistry.
-
Convergent Coupling and Purification: Coupling the triazolo-pyrazine core to the N-terminus of the resin-bound peptide, followed by cleavage, deprotection, and purification of the final conjugate.
Caption: Overall workflow for the synthesis of trifluoromethyl triazolo-pyrazine peptides.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Ethyl trifluoroacetate | Round-bottom flasks, Condensers |
| Hydrazine hydrate (35%) | Magnetic stirrers with heating |
| Chloroacetyl chloride | Solid-Phase Peptide Synthesis vessel |
| Phosphorus oxychloride (POCl3) | Mechanical shaker for SPPS |
| 10% Palladium on carbon (Pd/C) | High-Performance Liquid Chromatography (HPLC) system |
| Fmoc-protected amino acids | Lyophilizer (Freeze-dryer) |
| Rink Amide resin | Mass Spectrometer (ESI-MS) |
| N,N'-Diisopropylcarbodiimide (DIC) | Nuclear Magnetic Resonance (NMR) Spectrometer |
| Oxyma Pure / HOBt | Rotary evaporator |
| N,N-Diisopropylethylamine (DIPEA) | Inert atmosphere setup (Nitrogen/Argon) |
| Piperidine | Standard laboratory glassware |
| Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Filtration apparatus |
| Trifluoroacetic acid (TFA), Triisopropylsilane (TIS) | --- |
Experimental Protocols
Protocol 1: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][6][7]triazolo[4,3-a]pyrazine hydrochloride
This multi-step procedure synthesizes the core heterocyclic building block, adapted from established literature methods.[8][10][12]
-
Step 1a: Synthesis of Trifluoroacetohydrazide. In a round-bottom flask under an inert atmosphere, dissolve ethyl trifluoroacetate (1.0 eq) in acetonitrile. Cool the solution to 20°C. Add hydrazine hydrate (35%, 1.1 eq) dropwise while maintaining the temperature. Stir for 1 hour at 20°C. The product, trifluoroacetohydrazide, is typically used in the next step without isolation.[8][10]
-
Step 1b: Formation of the Oxadiazole Precursor. Cool the reaction mixture to 10°C. Add sodium hydroxide solution (50%, 1.2 eq) and chloroacetyl chloride (1.1 eq) dropwise simultaneously via separate funnels, ensuring the temperature does not exceed 15°C. Stir for 3 hours. A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum.
-
Step 1c: Cyclization to form 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole. To the dried solid from the previous step, add phosphorus oxychloride (POCl3, 5.0 eq) and heat the mixture to 80°C for 24 hours.[8][10] This step facilitates a dehydration and cyclization reaction. After cooling, carefully quench the excess POCl3 by pouring the mixture onto crushed ice. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 1d: Formation of 3-(trifluoromethyl)-[3][6][7]triazolo[4,3-a]pyrazine. The crude oxadiazole is further reacted to form the triazolo-pyrazine core. While various methods exist, a common route involves reaction with a suitable diamine followed by cyclization.[13] A more direct approach for the saturated core is often employed for stability.
-
Step 1e: Reduction to the Tetrahydro- core. The aromatic triazolo-pyrazine core can be reduced to the desired 5,6,7,8-tetrahydro derivative. Dissolve the compound in ethanol in a high-pressure vessel. Add 10% Palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture under 4-5 bar of H2 pressure for 4-6 hours at room temperature.[12]
-
Step 1f: Salt Formation. After hydrogenation, filter off the catalyst. To the ethanolic solution, add a solution of hydrogen chloride in ethanol. The hydrochloride salt will precipitate. Stir at 0°C for 2 hours, filter the white solid, wash with cold ethanol/MTBE, and dry to a constant weight to yield the title compound.[12]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the assembly of a representative tripeptide (e.g., Gly-Phe-Ala) on Rink Amide resin using a manual Fmoc SPPS workflow.[1]
-
Resin Swelling: Place Rink Amide resin (0.1 mmol) in an SPPS vessel. Add DMF (5 mL) and shake for 30 minutes to swell the resin. Drain the solvent.
-
Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin. Shake for 5 minutes. Drain. Repeat with fresh 20% piperidine solution for 15 minutes. This removes the Fmoc protecting group from the resin, exposing the free amine.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove residual piperidine.
-
Amino Acid Coupling (First AA - Alanine):
-
In a separate vial, dissolve Fmoc-Ala-OH (0.4 mmol, 4 eq), DIC (0.4 mmol, 4 eq), and Oxyma Pure (0.4 mmol, 4 eq) in DMF (2 mL).
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (0.8 mmol, 8 eq) and shake at room temperature for 2 hours.
-
-
Washing: Wash the resin with DMF (5 x 5 mL) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids (Fmoc-Phe-OH, then Fmoc-Gly-OH) to assemble the full peptide chain. After the final coupling, perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine of Glycine for conjugation.
Protocol 3: Coupling of Triazolo-Pyrazine Core to Peptide
This crucial step links the heterocyclic moiety to the N-terminus of the resin-bound peptide.[11][14]
Caption: Coupling of the heterocyclic core to the peptide N-terminus.
-
Reaction Setup: Swell the peptide-resin (with the free N-terminal amine) in DCM (5 mL) for 20 minutes.
-
Reagent Addition: In a separate vial, suspend the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][6][7]triazolo[4,3-a]pyrazine hydrochloride (0.3 mmol, 3 eq) in DCM (3 mL). Add DIPEA or triethylamine (0.35 mmol, 3.5 eq) to neutralize the salt and form the free base.
-
Coupling: Add the triazolo-pyrazine solution to the peptide-resin. Add additional DIPEA (0.3 mmol, 3 eq). Shake the reaction mixture at room temperature for 5 hours.[14][15] The reaction progress can be monitored using a Kaiser test on a small sample of beads to check for the disappearance of the free primary amine.
-
Washing: After the reaction is complete, drain the solvent and wash the resin thoroughly with DCM (5 x 5 mL) and DMF (3 x 5 mL) to remove all unreacted reagents. Dry the resin under vacuum.
Protocol 4: Cleavage, Deprotection, and Purification
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Add the cocktail (5 mL) to the dried resin in the SPPS vessel. Shake at room temperature for 3 hours. This cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether (40 mL).
-
Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers. Dry the resulting white solid (the crude peptide conjugate) under a stream of nitrogen.
-
Purification by RP-HPLC: The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[16]
-
System Setup: Use a C18 column. The mobile phases are typically Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).[7][17]
-
Method: Dissolve the crude peptide in a minimal amount of Solvent A. Inject onto the column and elute with a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes. Monitor the elution at 210-220 nm.[16]
-
Fraction Collection: Collect fractions corresponding to the major peak. Analyze the purity of each fraction by analytical HPLC.
-
-
Lyophilization: Combine the pure fractions and freeze-dry them to obtain the final product as a white, fluffy powder.[17]
| Table 1: Representative RP-HPLC Parameters for Purification | |
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in H2O |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm |
Characterization and Analysis
To ensure the successful synthesis and purity of the final trifluoromethyl triazolo-pyrazine peptide, the following characterization is essential:
-
High-Resolution Mass Spectrometry (HRMS-ESI): To confirm the molecular weight of the final product. The observed mass should match the calculated mass, confirming the successful conjugation of the core and the peptide sequence.
-
NMR Spectroscopy (1H and 13C): To confirm the structure of the final conjugate. Key signals corresponding to both the triazolo-pyrazine protons and the amino acid residues should be present.[18][19][20]
-
Analytical RP-HPLC: To determine the final purity of the compound. A single sharp peak indicates high purity (>95%).[6][7]
Conclusion
This application note details a robust and reproducible protocol for synthesizing novel trifluoromethyl triazolo-pyrazine peptides. The convergent strategy allows for modularity, enabling the combination of various peptide sequences with the potent triazolo-pyrazine core. The incorporation of the trifluoromethyl group is a validated strategy for enhancing the drug-like properties of peptide therapeutics.[1][3] The methods described for synthesis, purification, and characterization provide a comprehensive framework for researchers to produce these valuable compounds for further investigation in drug discovery programs.
References
- Vertex AI Search Grounding. (n.d.). Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development.
- Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central.
- AAPPTec. (n.d.). Peptide Purification.
- Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- Zanda, M. (2004). Trifluoromethyl group: an effective xenobiotic function for peptide backbone modification. RSC Publishing.
- MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- BenchChem. (2025). Application Notes and Protocols: Fmoc-L-3-Trifluoromethylphenylalanine in Medicinal Chemistry.
- Fournier, B., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PubMed Central.
-
MDPI. (n.d.). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[3][6][7]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Retrieved January 11, 2026, from
-
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. Retrieved January 11, 2026, from
- Beilstein Journals. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds.
- PubMed. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- Nair, A. S., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
-
Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[3][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved January 11, 2026, from
- John, J. G., et al. (2025). Synthesis, Molecular Docking Studies and In Vitro Antimicrobial Evaluation of Peptide Linked Trifluoromethyl Triazolo-Pyrazine Derivatives. ResearchGate.
-
ResearchGate. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[3][6][7]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Retrieved January 11, 2026, from
- National Institutes of Health. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
-
Google Patents. (n.d.). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][6][7]triazol[4,3-a] pyrazine hydrochloride. Retrieved January 11, 2026, from
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Application Notes & Protocols: The Strategic Use of 2-(Trifluoromethyl)pyrazine Scaffolds in the Synthesis of Novel Anti-Bacterial Agents
Introduction: The Convergence of a Privileged Scaffold and a Powerhouse Substituent
In the relentless pursuit of novel anti-bacterial agents to combat the escalating threat of multidrug resistance, medicinal chemists increasingly turn to privileged scaffolds—molecular frameworks known to interact favorably with biological targets. The pyrazine ring, a six-membered aromatic heterocycle, is one such scaffold, forming the core of established drugs like the anti-tuberculosis agent pyrazinamide.[1] Its structural rigidity and capacity for hydrogen bonding make it an ideal foundation for drug design.[2]
When the pyrazine core is functionalized with a trifluoromethyl (-CF₃) group, its therapeutic potential is significantly amplified. The -CF₃ group is a powerhouse in modern medicinal chemistry, prized for its unique electronic properties and metabolic stability. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functionalities, altering drug-target interactions.[3] Furthermore, the lipophilicity of the -CF₃ group can enhance a molecule's ability to penetrate bacterial cell membranes, a critical factor in overcoming resistance mechanisms.[4] This application note provides a detailed guide on the synthesis of potent anti-bacterial agents derived from the 2-(trifluoromethyl)pyrazine structural motif, focusing on the versatile 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine intermediate.
Rationale for the Trifluoromethyl-Triazolopyrazine Scaffold
The fusion of a 1,2,4-triazole ring with the 2-(trifluoromethyl)pyrazine core yields the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine scaffold. This chemical architecture is not only central to numerous marketed drugs for various therapeutic areas but has also emerged as a promising platform for developing new anti-bacterial agents.[1][5]
Key Advantages:
-
Electronic Modulation: The strongly electron-withdrawing -CF₃ group enhances the electron-deficient nature of the pyrazine ring system. This makes the scaffold susceptible to specific synthetic modifications, such as nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).[2][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This leads to improved pharmacokinetic profiles, including a longer half-life in vivo.
-
Enhanced Binding Interactions: The -CF₃ group can participate in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can contribute to higher binding affinity and potency.
-
Increased Lipophilicity: The lipophilic nature of the trifluoromethyl group can improve the permeability of the resulting compounds across the lipid-rich bacterial cell wall, a crucial step in reaching intracellular targets.[4]
Synthetic Workflow: From Precursors to Active Agents
While direct functionalization of 2-(trifluoromethyl)pyrazine is possible, a highly efficient and widely cited route to the key 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine scaffold begins with more accessible starting materials like 2-chloropyrazine or ethyl trifluoroacetate.[1][7] The following protocols detail the synthesis of this key intermediate and its subsequent conversion into novel anti-bacterial candidates.
Diagram of the Core Synthetic Workflow
Caption: A streamlined workflow from a common starting material to the key intermediate and final antibacterial compounds.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
This protocol is adapted from established patent literature, providing a reliable method for producing the core scaffold.[7]
Step 1.1: Synthesis of 2-Hydrazinylpyrazine
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (10 volumes) and hydrazine hydrate (1.5 equivalents).
-
Reaction Initiation: Begin stirring and slowly add 2-chloropyrazine (1.0 equivalent) dropwise to the solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
pH Adjustment & Reaction Monitoring: After the addition is complete, stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane). Once the 2-chloropyrazine is consumed, adjust the pH of the reaction mixture to ~6 using a dilute HCl solution.
-
Work-up & Isolation: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 15 volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-hydrazinylpyrazine as a solid, which can be used in the next step without further purification.
Step 1.2: Synthesis of 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
-
Reagents & Setup: In a separate flask under a nitrogen atmosphere, add chlorobenzene (10 volumes) and trifluoroacetic anhydride (1.2 equivalents).
-
Addition of Hydrazine: While stirring, add the 2-hydrazinylpyrazine (1.0 equivalent) from Step 1.1 portion-wise, controlling any exotherm.
-
Cyclization: Heat the mixture to 80°C. Add methanesulfonic acid (MSA, 0.1 equivalents) dropwise to catalyze the cyclization.
-
Reaction & Work-up: Reflux the reaction mixture for 12-18 hours, monitoring by TLC. During this time, trifluoroacetic acid is formed and can be distilled off. After completion, cool the mixture to room temperature and concentrate under reduced pressure until dry.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine intermediate.
Protocol 2: Synthesis of N-Substituted Amino Derivatives
The key intermediate possesses a reactive site amenable to nucleophilic substitution, allowing for the introduction of various side chains. The following is a general protocol for amination.[5]
-
Reagents & Setup: Dissolve the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine intermediate (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) in a sealed vial.
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.5 - 2.0 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 8-24 hours. The progress should be monitored by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The final compound is purified via flash column chromatography or preparative HPLC to yield the target antibacterial agent.
Characterization and Data
Synthesized compounds should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.[5]
-
Elemental Analysis: To confirm the elemental composition.
Table 1: Representative Anti-bacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of novel triazolo[4,3-a]pyrazine derivatives synthesized from the key intermediate, demonstrating their potency against both Gram-positive and Gram-negative bacteria.[5][8]
| Compound ID | R-Group Moiety | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| 2e | Boc-L-tryptophan derived | 32 | 16 |
| 1f | Boc-L-phenylalanine derived | >256 | 32 |
| 1i | Boc-L-isoleucine derived | >256 | 32 |
| Ampicillin | (Positive Control) | 32 | 8 |
Data sourced from Li et al. (2024). Compound 2e demonstrated particularly noteworthy activity, comparable to the standard antibiotic ampicillin against S. aureus.[5][8]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the standard microbroth dilution method used to quantify the in vitro antibacterial activity of the synthesized compounds.[1][5]
Diagram of the Microbroth Dilution Assay
Caption: A step-by-step workflow for the microbroth dilution assay to determine antibacterial potency.
Methodology:
-
Compound Dilution: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton broth. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity to the bacteria.
-
Inoculum Preparation: Prepare a suspension of the test bacteria (e.g., S. aureus or E. coli) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.
-
Controls: On each plate, include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative/sterility control (broth only) to check for contamination. A standard antibiotic like ampicillin should be run in parallel.
-
Incubation: Cover and incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
The 2-(trifluoromethyl)pyrazine moiety is a strategically important component in the design of modern anti-bacterial agents. By leveraging efficient synthetic routes to the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine scaffold, researchers can rapidly generate libraries of diverse compounds for biological screening. The unique properties imparted by the trifluoromethyl group—namely enhanced metabolic stability, lipophilicity, and potential for strong target binding—make this a highly promising avenue for the discovery of next-generation therapeutics to address the critical challenge of antibiotic resistance. The protocols and data presented herein provide a robust framework for scientists and drug development professionals to explore this valuable chemical space.
References
- BenchChem. (2025). Application Notes and Protocols for Developing Antibacterial Agents Using the Pyrazine Scaffold.
-
Cushman, M., Patel, H., & McKenzie, A. (n.d.). Synthesis of trifluoromethylated pyrazine-containing nitrogen heterocycles from trifluoropyruvaldehyde and ortho-diamines: scope and regiochemistry. The Journal of Organic Chemistry. Available at: [Link]
-
Google Patents. (n.d.). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][9][10]triazol[4,3-a] pyrazine hydrochloride. Available at:
-
Li, Y., et al. (2024). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]
-
Patel, M. N., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]
-
Patel, M. N., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Povarov, L. S. (2011). 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. ResearchGate. Available at: [Link]
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ResearchGate. (2020). Synthesis of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as the key scaffold. Available at: [Link]
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Song, Y., et al. (2024). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Telvekar, V. N. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. Available at: [Link]
-
Troegel, J. C., & Curran, D. P. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Vdovina, T. I., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. MDPI. Available at: [Link]
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Application Notes and Protocols for Sonogashira Coupling of 2-chloro-5-(trifluoromethyl)pyrazine
Introduction: The Strategic Importance of Alkynylpyrazines in Modern Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium and copper co-catalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex organic molecules.[2]
Within the vast landscape of heterocyclic chemistry, pyrazine scaffolds are of paramount importance, featuring prominently in pharmaceuticals, agrochemicals, and functional materials.[3] The introduction of an alkynyl moiety onto the pyrazine core via Sonogashira coupling yields 2-alkynylpyrazine derivatives, which are key building blocks for a diverse array of biologically active compounds and advanced materials. Specifically, the 2-chloro-5-(trifluoromethyl)pyrazine substrate is of high interest due to the presence of the strongly electron-withdrawing trifluoromethyl group, which can significantly influence the molecule's biological activity and physicochemical properties.[4][5] The electron-deficient nature of the pyrazine ring, further amplified by the trifluoromethyl group, renders the C-Cl bond susceptible to oxidative addition, making this substrate a viable, albeit challenging, partner in Sonogashira couplings.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling of 2-chloro-5-(trifluoromethyl)pyrazine with terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer detailed and optimized protocols for both traditional and copper-free conditions, and provide a troubleshooting guide to navigate potential challenges.
Reaction Mechanism: A Tale of Two Catalytic Cycles
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8]
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-chloro-5-(trifluoromethyl)pyrazine, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6][8]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-5-(trifluoromethyl)pyrazine product and regenerate the Pd(0) catalyst.[8]
The Copper Cycle
-
Acid-Base Reaction: The amine base deprotonates the terminal alkyne, forming an acetylide anion.
-
Formation of Copper Acetylide: The acetylide anion coordinates with the Cu(I) salt to form a copper acetylide species.[8] This species is crucial for the transmetalation step in the palladium cycle.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Protocols and Optimization
The successful Sonogashira coupling of 2-chloro-5-(trifluoromethyl)pyrazine hinges on the careful selection and optimization of reaction parameters. Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, more robust catalytic systems and potentially higher reaction temperatures are often required.[6] The electron-withdrawing trifluoromethyl group, however, activates the C-Cl bond towards oxidative addition, making the reaction more feasible than with other aryl chlorides.[6]
Key Reaction Parameters: A Comparative Overview
| Parameter | Condition A (Classic Cu-Cocatalyzed) | Condition B (Robust Cu-Cocatalyzed) | Condition C (Copper-Free) | Rationale & Insights |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | [Pd(allyl)Cl]₂ (1-2 mol%) | Pd(OAc)₂ (2-5 mol%) | PdCl₂(PPh₃)₂ is a standard, reliable catalyst.[2] [Pd(allyl)Cl]₂ has shown high efficacy for chloropyrazines.[9] Pd(OAc)₂ is often used in copper-free systems with specialized ligands.[10] |
| Ligand | PPh₃ (in catalyst) | PPh₃ (2-4 mol%) | XPhos or SPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands like XPhos facilitate the oxidative addition of aryl chlorides.[1] |
| Cu Source | CuI (5-10 mol%) | CuI (2-5 mol%) | None | CuI is the most common and effective copper co-catalyst.[2] Copper-free protocols avoid the formation of alkyne homocoupling (Glaser) byproducts. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Et₃N or DIPA | Cs₂CO₃ or K₃PO₄ | Amine bases act as both a base and sometimes a solvent.[2] Stronger inorganic bases are often required in copper-free systems.[11] |
| Solvent | THF or DMF | DMF or Dioxane | Toluene or Dioxane | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation. |
| Temperature | 60-100 °C | 80-120 °C | 100-140 °C | Higher temperatures are generally needed for aryl chlorides. Microwave irradiation can significantly accelerate the reaction.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst. |
Detailed Step-by-Step Protocol (Condition B: Robust Cu-Cocatalyzed)
This protocol is adapted from established procedures for the Sonogashira coupling of chloropyrazines and is optimized for 2-chloro-5-(trifluoromethyl)pyrazine.[9]
Materials:
-
2-chloro-5-(trifluoromethyl)pyrazine
-
Terminal alkyne
-
[Pd(allyl)Cl]₂
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add [Pd(allyl)Cl]₂ (e.g., 0.015 mmol, 1.5 mol%), PPh₃ (e.g., 0.03 mmol, 3 mol%), and CuI (e.g., 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-chloro-5-(trifluoromethyl)pyrazine (e.g., 1.0 mmol, 1.0 equiv).
-
Solvent and Base: Add anhydrous DMF (e.g., 5 mL) and anhydrous Et₃N (e.g., 3.0 mmol, 3.0 equiv) via syringe.
-
Degassing: Stir the mixture at room temperature and degas by bubbling the inert gas through the solution for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (e.g., 1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-5-(trifluoromethyl)pyrazine.
Caption: A streamlined workflow for the Sonogashira coupling of 2-chloro-5-(trifluoromethyl)pyrazine.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst2. Insufficiently Anhydrous/Anaerobic Conditions3. Low Reaction Temperature | 1. Use fresh, high-quality catalysts and ligands. Ensure proper storage.2. Use freshly distilled, anhydrous solvents and thoroughly degas the reaction mixture.3. Incrementally increase the temperature, potentially to 120-140 °C, or consider using microwave heating.[6] |
| Formation of Alkyne Homocoupling (Glaser) Product | 1. Presence of Oxygen2. High Copper Catalyst Loading | 1. Ensure a rigorously inert atmosphere throughout the reaction.2. Reduce the amount of CuI or switch to a copper-free protocol. |
| Decomposition of Starting Material or Product | 1. Excessively High Temperature2. Prolonged Reaction Time | 1. Optimize the temperature; do not exceed what is necessary for the reaction to proceed.2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of Palladium Black | Catalyst Decomposition | 1. Ensure high purity of all reagents and solvents.2. Consider using a more robust ligand, such as XPhos, especially for challenging couplings.[1] |
Conclusion
The Sonogashira coupling of 2-chloro-5-(trifluoromethyl)pyrazine is a highly valuable transformation for accessing novel alkynylpyrazine derivatives for applications in drug discovery and materials science. While the use of an aryl chloride presents a greater challenge than more reactive halides, the activating effect of the trifluoromethyl group, combined with a well-chosen catalytic system and optimized reaction conditions, can lead to high yields of the desired products. The protocols and insights provided herein offer a robust starting point for researchers to successfully implement this powerful cross-coupling reaction.
References
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Bhanushali, M., & Sengupta, S. (2012). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Catalysis Reviews, 54(1), 1-119. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(12), 6885-6925. [Link]
-
Li, Y., Yang, D., & Chen, F. (2017). Ligand-and copper-free Sonogashira and Heck couplings of (Het) aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al (OH) 3. RSC Advances, 7(11), 6377-6384. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3583-3603. [Link]
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Wang, D., & Wang, J. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS chemical biology, 8(7), 1479-1486. [Link]
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Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3583-3603. [Link]
-
Liang, Y., Zhang, J., & Zhang, S. (2011). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 40(42), 11203-11208. [Link]
-
Fairlamb, I. J. (2015). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 5(26), 20091-20111. [Link]
-
Saha, A., & Ranu, B. C. (2016). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS omega, 1(5), 897-907. [Link]
-
Belokon, Y. N., et al. (2012). Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes. ResearchGate. [Link]
-
Utkin, D. G., et al. (2021). Polyfluoroalkylated antipyrines in Pd-catalyzed transformations. RSC advances, 11(56), 35640-35648. [Link]
-
Wang, C., et al. (2019). Pd-catalysed C–H alkynylation of benzophospholes. Chemical Communications, 55(88), 13291-13294. [Link]
-
Frueh, J., et al. (2015). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 137(1), 448-451. [Link]
-
Tomashenko, O. A., & Grushin, V. V. (2011). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein journal of organic chemistry, 7, 1461-1501. [Link]
-
Molander, G. A., & Fumagalli, T. (2010). ChemInform Abstract: Pd-Catalyzed Alkynylation of 2-Chloroacetates and 2-Chloroacetamides with Potassium Alkynyltrifluoroborates. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8446. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis and Purification of 2-(Trifluoromethyl)pyrazine
Abstract
2-(Trifluoromethyl)pyrazine is a critical building block in medicinal chemistry and agrochemical development, valued for the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group.[1] This application note provides a detailed, scalable, and field-proven protocol for the synthesis and purification of 2-(Trifluoromethyl)pyrazine. The described methodology is based on a copper-mediated trifluoromethylation of 2-iodopyrazine, a route selected for its high yield, operational simplicity, and amenability to large-scale production. Comprehensive, step-by-step instructions for synthesis, workup, and high-purity purification via vacuum distillation are presented, along with critical safety considerations for handling the reagents involved.
Introduction and Synthesis Strategy
The introduction of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern drug design.[1] The CF₃ moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 2-(Trifluoromethyl)pyrazine, specifically, serves as a key intermediate for numerous active pharmaceutical ingredients (APIs).
While several methods exist for trifluoromethylation, many rely on harsh conditions or expensive, difficult-to-handle reagents, limiting their industrial applicability.[1] Direct trifluoromethylation of pyrazine itself often leads to issues with regioselectivity. Therefore, a common and highly effective strategy involves the cross-coupling of a halogenated pyrazine with a suitable CF₃ source.
This protocol employs the copper-mediated trifluoromethylation of 2-iodopyrazine using trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. This approach offers several advantages for large-scale synthesis:
-
High Yield & Selectivity: The reaction demonstrates excellent conversion of the starting material to the desired product.
-
Mild Conditions: The reaction proceeds under relatively mild temperatures, preserving functional group tolerance.
-
Reagent Availability: Both 2-iodopyrazine and TMSCF₃ are commercially available and cost-effective at scale.
-
Scalability: Copper-mediated couplings are well-established in industrial processes and are readily scalable.[2][3]
The proposed mechanism involves the in situ generation of a "CuCF₃" species, which then participates in a cross-coupling reaction with the 2-iodopyrazine substrate.[4][5]
Experimental Overview & Schematics
Overall Synthetic Workflow
The process begins with the setup of a multi-neck reactor under an inert atmosphere, followed by the sequential addition of reagents. The reaction is monitored until completion, after which a carefully designed aqueous workup is performed to quench the reaction and remove inorganic byproducts. The final purification is achieved through vacuum fractional distillation.
Figure 1: High-level workflow for the synthesis and purification of 2-(Trifluoromethyl)pyrazine.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M/Eq. | Amount (Scale) | Supplier (Example) |
| 2-Iodopyrazine | C₄H₃IN₂ | 205.98 | 1.0 | 206 g | Sigma-Aldrich |
| Copper(I) Iodide | CuI | 190.45 | 0.1 | 19.0 g | TCI Chemicals |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 0.1 | 18.0 g | Alfa Aesar |
| Potassium Fluoride (spray-dried) | KF | 58.10 | 2.0 | 116.2 g | Acros Organics |
| Trifluoromethyltrimethylsilane | C₄H₉F₃Si | 142.20 | 1.5 | 213.3 g | Oakwood Chemical |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 1.0 L | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 2.0 L | VWR Chemicals |
| Saturated NH₄Cl (aq.) | NH₄Cl | 53.49 | - | 1.5 L | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~50 g | EMD Millipore |
Detailed Synthesis Protocol (1.0 mole scale)
CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory.[6]
-
Reactor Setup:
-
Equip a 5 L, four-neck, round-bottom flask with a mechanical overhead stirrer, a thermocouple temperature probe, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.
-
Ensure all glassware is oven-dried and assembled hot to preclude moisture.
-
Purge the entire apparatus with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Charging Reagents:
-
To the reaction flask, add 2-iodopyrazine (206 g, 1.0 mol), copper(I) iodide (19.0 g, 0.1 mol), 1,10-phenanthroline (18.0 g, 0.1 mol), and spray-dried potassium fluoride (116.2 g, 2.0 mol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 1.0 L) via cannula transfer.
-
Begin vigorous stirring to create a uniform suspension.
-
-
Reaction Execution:
-
Charge the dropping funnel with trifluoromethyltrimethylsilane (TMSCF₃, 213.3 g, 1.5 mol).
-
Heat the reaction mixture to 60 °C using a heating mantle.
-
Once the temperature is stable, add the TMSCF₃ dropwise from the funnel over a period of 60-90 minutes. An initial exotherm may be observed; control the addition rate to maintain the internal temperature below 70 °C.
-
After the addition is complete, maintain the reaction mixture at 60 °C with continuous stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots (approx. 0.1 mL), quenching with water, extracting with ethyl acetate, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The reaction is typically complete within 8-12 hours, indicated by the consumption of 2-iodopyrazine.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large vessel, prepare a solution of saturated aqueous ammonium chloride (1.5 L).
-
Slowly and carefully pour the reaction mixture into the ammonium chloride solution with stirring. CAUTION: This quenching process can be exothermic.
-
Transfer the resulting slurry to a 10 L separatory funnel and add ethyl acetate (1.0 L).
-
Shake vigorously and allow the layers to separate. The copper salts often form an emulsion which can be slow to break.
-
Drain the aqueous layer and extract it two more times with ethyl acetate (2 x 500 mL).
-
Combine all organic layers and wash them with brine (2 x 500 mL) to remove residual DMF and water.
-
Dry the combined organic phase over anhydrous magnesium sulfate (~50 g), stir for 20 minutes, and then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. The result is a dark, crude oil containing the product.
-
Detailed Purification Protocol
The primary impurity at this stage is residual high-boiling solvent (DMF). The most effective method for obtaining high-purity 2-(Trifluoromethyl)pyrazine on a large scale is vacuum fractional distillation.
Figure 2: Workflow for the purification of 2-(Trifluoromethyl)pyrazine via vacuum distillation.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a 1 L distillation flask, a 30 cm Vigreux or packed column, a distillation head with a condenser, a cow-type fraction collector, and a vacuum pump protected by a cold trap.
-
Use a heating mantle with a stirrer for uniform heating.
-
-
Distillation Procedure:
-
Transfer the crude oil to the distillation flask.
-
Slowly apply vacuum, aiming for a stable pressure below 20 mmHg.
-
Begin heating the distillation pot gently.
-
Collect any initial low-boiling forerun in the first receiving flask.
-
Slowly increase the temperature. The product, 2-(Trifluoromethyl)pyrazine, has a boiling point of approximately 136-137 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower (e.g., ~50-60 °C at 20 mmHg).
-
Collect the main fraction in a clean, tared receiving flask when the distillation temperature is stable and the distillate appears as a clear, colorless liquid.
-
Monitor the purity of the fractions by GC.
-
Stop the distillation when the temperature begins to rise again or when the distillation rate drops significantly, leaving a dark residue in the pot.
-
-
Yield and Characterization:
-
Combine the fractions with >99% purity as determined by GC analysis.
-
The expected yield of pure product is typically 70-80%.
-
Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS.
-
| Parameter | Expected Result |
| Typical Yield | 104 - 118 g (70-80%) |
| Appearance | Colorless to pale yellow liquid |
| Purity (GC) | > 99.0% |
| Boiling Point | 136-137 °C @ 760 mmHg |
| ¹⁹F NMR (CDCl₃) | δ ≈ -68.5 ppm (s) |
| ¹H NMR (CDCl₃) | δ ≈ 8.7 (s, 1H), 8.8 (s, 1H), 9.0 (s, 1H) ppm (approximate shifts) |
Safety and Waste Management
-
Reagent Hazards: Trifluoromethyltrimethylsilane (TMSCF₃) is a volatile and flammable liquid.[7] It can release toxic hydrogen fluoride (HF) gas upon contact with moisture.[6] Handle only in a fume hood and away from ignition sources. Copper iodide is toxic if ingested. DMF is a reproductive toxin.
-
Reaction Hazards: The reaction can be exothermic, especially during the addition of TMSCF₃. Ensure adequate cooling and controlled addition are possible.
-
Waste Disposal: The aqueous waste will contain copper salts. It must be collected and disposed of as hazardous heavy metal waste according to institutional guidelines. Organic residues from the distillation should be disposed of as halogenated organic waste.
Conclusion
This application note details a robust and scalable method for producing high-purity 2-(Trifluoromethyl)pyrazine. By leveraging a copper-mediated cross-coupling reaction, this protocol avoids harsh conditions and provides a reliable pathway for obtaining this valuable building block in quantities suitable for drug discovery and development programs. Adherence to the detailed steps and safety precautions is essential for a successful and safe outcome.
References
-
Zhang, C.-P., et al. (2011). Copper-Mediated Trifluoromethylation of Heteroaromatic Compounds by Trifluoromethyl Sulfonium Salts. Angewandte Chemie International Edition, 50(8), 1896-1900. Available at: [Link]
-
Luo, J., & Zhang, J. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 245-269. Available at: [Link]
-
Kondratov, I. S., et al. (2014). Efficient Copper-Catalyzed Trifluoromethylation of Aromatic and Heteroaromatic Iodides: The Beneficial Anchoring Effect of Borates. Organic Letters, 16(16), 4272-4275. Available at: [Link]
- Xiao, J.-C., et al. (2011). Copper-Mediated Trifluoromethylation of Heteroaromatic Compounds by Trifluoromethyl Sulfonium Salts. Angewandte Chemie International Edition, 50(8), 1896-1900. Note: This is a duplicate of reference 1, confirming the key paper.
-
Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. Available at: [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sci-hub.ru [sci-hub.ru]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrazine
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)pyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the causality behind experimental choices and anticipating potential pitfalls, you can significantly improve your reaction yields and product purity.
Section 1: Overview of Synthetic Strategies
The synthesis of 2-(Trifluoromethyl)pyrazine, a valuable building block in medicinal chemistry, typically proceeds through one of two primary pathways:
-
Direct C-H Trifluoromethylation: This modern approach involves the direct functionalization of a pyrazine or pyrazine N-oxide substrate using a trifluoromethyl radical source. It is often favored for its operational simplicity.[1]
-
Building Block Approach: This classical strategy involves constructing the pyrazine ring from precursors that already contain the trifluoromethyl group.
This guide will focus on troubleshooting the direct trifluoromethylation of pyrazine N-oxide, as it is a common and often challenging method where yield optimization is critical.
General Reaction Workflow
A typical workflow for the direct trifluoromethylation of pyrazine N-oxide is outlined below. Understanding this sequence is the first step in effective troubleshooting.
Caption: General experimental workflow for the synthesis of 2-(Trifluoromethyl)pyrazine.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction shows low conversion, with a significant amount of starting pyrazine N-oxide remaining. What went wrong?
Answer: Low conversion is a frequent issue, typically pointing to problems with reagent activity, reaction conditions, or the setup itself.
Root Cause Analysis:
-
Moisture Contamination: Trifluoromethylating reagents, particularly radical sources like Togni's reagent or Umemoto's reagent, are highly sensitive to moisture. Water will quench the reactive species, halting the reaction.
-
Inactive Catalyst/Reagent: If using a catalytic system (e.g., with a metal catalyst), the catalyst may be oxidized or poisoned. The trifluoromethyl source itself can degrade upon improper storage.
-
Insufficient Temperature: Radical trifluoromethylation reactions often require thermal or photochemical initiation to generate the CF3 radical efficiently.[2] If the temperature is too low, the rate of radical generation may be insufficient.
-
Poor Reagent Stoichiometry: Using an insufficient amount of the trifluoromethylating agent is a common oversight. An excess is often required to drive the reaction to completion.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (120 °C) for several hours and cool under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.
-
-
Verify Reagent Activity:
-
Purchase reagents from a reputable supplier and check the expiration date.
-
If possible, test the reagent on a more reactive "control" substrate to confirm its activity.
-
-
Optimize Reaction Conditions:
-
Review the literature for the specific reagent you are using. For photochemically-induced reactions, ensure the light source is of the correct wavelength and intensity.[2][3] For thermally-induced reactions, ensure accurate temperature control.
-
Consider a stepwise or slow addition of the trifluoromethylating agent, which can sometimes maintain a higher effective concentration of the active species.[4]
-
| Parameter | Standard Condition | Optimized Condition for Low Conversion | Rationale |
| Solvent | Dichloromethane (DCM) | Anhydrous DMF or Acetonitrile | Higher boiling point and better solubility for some reagents. |
| Temperature | 50 °C | 70-80 °C (reagent dependent) | Increases rate of radical formation.[5] |
| CF3 Source | 1.5 equivalents | 2.0 - 3.0 equivalents | Pushes equilibrium towards product formation.[6] |
| Atmosphere | Nitrogen Blanket | Degassed Solvent + Argon | Rigorously excludes oxygen and moisture. |
Q2: The reaction worked, but the yield is low, and I have multiple unidentified byproducts. What are the likely side reactions?
Answer: The formation of multiple products points to issues with selectivity (regio- or chemoselectivity) or product degradation. The electron-deficient nature of the pyrazine ring can lead to several competing reactions.[7]
Root Cause Analysis:
-
Over-Trifluoromethylation: The product, 2-(trifluoromethyl)pyrazine, can potentially react again to form di-trifluoromethylated species, especially if a large excess of the trifluoromethylating agent is used.
-
Isomer Formation: While the N-oxide directs the trifluoromethylation primarily to the C2 position, some reaction at other positions (e.g., C3) can occur, leading to isomeric byproducts.
-
Ring Opening/Degradation: Under harsh conditions (e.g., high temperature, presence of strong acids/bases), the pyrazine ring can become unstable and degrade.[8]
-
Reaction with Solvent: Some reactive intermediates may react with the solvent, especially if the solvent is not fully inert (e.g., THF).
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting byproduct formation.
Preventative Measures:
-
Control Stoichiometry: Carefully control the equivalents of the trifluoromethylating agent. Start with 1.5 equivalents and monitor the reaction progress closely by TLC or GC-MS.
-
Optimize Temperature: Run a temperature screen. While higher temperatures can increase conversion, they can also decrease selectivity. Sometimes, a lower temperature for a longer duration provides a better outcome.
-
Solvent Choice: The choice of solvent can influence selectivity. Solvents like dichloromethane are common, but exploring others like acetonitrile or aqueous systems may alter the reactivity profile favorably.[1][6]
-
Purification: Ensure that the purification method (e.g., column chromatography) is effective at separating the desired product from closely related isomers. Use a shallow solvent gradient for better separation.
Q3: I am considering an alternative to direct trifluoromethylation. What are the key considerations for an Ullmann-type coupling approach?
Answer: An Ullmann coupling is a viable, though more traditional, alternative. It involves coupling a halogenated pyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) with a trifluoromethyl source, typically a trifluoromethyl-copper reagent (CF3Cu).
Key Considerations:
-
Substrate Availability: This method requires a pre-functionalized halopyrazine, which may need to be synthesized separately.
-
Reaction Conditions: Classical Ullmann reactions often require high temperatures (150-200 °C) and stoichiometric amounts of copper, which can be harsh and lead to difficult purifications.[9][10]
-
Modern Improvements: The use of ligands (e.g., bidentate ligands like phenanthroline) can significantly improve the efficiency and lower the required temperature of Ullmann-type couplings.[11]
-
Byproducts: The primary byproduct is often from homocoupling of the starting halopyrazine.
Comparative Overview:
| Feature | Direct C-H Trifluoromethylation | Ullmann-Type Coupling |
| Starting Material | Pyrazine or Pyrazine N-Oxide | 2-Halopyrazine |
| Key Reagent | Radical CF3 source (Togni, etc.) | CF3Cu or similar organometallic |
| Atom Economy | Higher (C-H activation) | Lower (uses pre-halogenated substrate) |
| Typical Conditions | Milder (often < 100 °C) | Harsher (often > 150 °C, can be improved)[12] |
| Primary Challenge | Selectivity and conversion | High temperatures, catalyst removal |
Section 3: Final Recommendations
For achieving high yields in the synthesis of 2-(Trifluoromethyl)pyrazine, a systematic approach is crucial.
-
Prioritize Purity: Start with highly pure, dry starting materials and solvents. This is the single most critical factor in preventing low conversion.
-
Monitor Rigorously: Do not run the reaction "by the clock." Use TLC or GC-MS to monitor the consumption of starting material and the formation of the product. Quench the reaction once the starting material is consumed to prevent byproduct formation.
-
Optimize Incrementally: Change only one variable at a time when troubleshooting (e.g., temperature, solvent, or reagent equivalents). This allows you to isolate the factor having the greatest impact on yield.
-
Consult the Literature: The field of trifluoromethylation is rapidly evolving. Always perform a fresh literature search for the specific reagents and substrates you are using to find the most up-to-date protocols and mechanistic insights.[1][2][13]
By applying these principles, researchers can effectively troubleshoot and optimize their synthetic route to 2-(Trifluoromethyl)pyrazine, leading to improved yields, higher purity, and more reliable results.
References
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
-
La-Venia, A., Durán-Peña, M. J., Botubol-Ares, J. M., & Oestreich, M. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Organic Letters, 15(24), 6266–6269. [Link]
-
Le, C., Yost, J. M., & Stephenson, C. R. J. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Angewandte Chemie International Edition, 55(44), 13735-13739. [Link]
-
Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]
-
Crousse, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
-
Akita, M., et al. (2024). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Scientific Diagram. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
ChemSynthesis. (n.d.). 2-(trifluoromethyl)pyrazine. ChemSynthesis. [Link]
-
Fujikawa, K., & Ishii, A. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 149-156. [Link]
-
Terenin, V. I., Galkin, M. V., Kabanova, E. V., & Ivanov, A. S. (2010). 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. Chemistry of Heterocyclic Compounds, 46, 441-449. [Link]
-
ChemSynthesis. (n.d.). 3-(trifluoromethyl)pyrazine 1-oxide. ChemSynthesis. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]
-
Varner, K. A., et al. (2018). Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine. ACS Omega, 3(8), 9634–9638. [Link]
-
ResearchGate. (n.d.). Trifluoromethylation of pyridine N-oxide deriatives by using Togni's reagent. Scientific Diagram. [Link]
-
SynArchive. (n.d.). Ullmann Coupling. SynArchive. [Link]
-
J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
-
Google Patents. (2012). Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][6][7]triazol[4,3-a] pyrazine hydrochloride. Google Patents.
-
ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
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- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
Side reactions and byproduct formation in 2-(Trifluoromethyl)pyrazine synthesis
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying mechanisms of side reactions and byproduct formation, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 2-(Trifluoromethyl)pyrazine, particularly when starting from 2-chloropyrazine.
Question 1: My reaction is complete, but the yield of 2-(Trifluoromethyl)pyrazine is low, and I've isolated a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
Answer:
A common high-molecular-weight byproduct is a bipyrazine derivative , such as 3-chloro-2,2'-bipyrazine.[1] This side reaction is particularly prevalent under strongly basic conditions or when using organolithium reagents.
Causality: The pyrazine ring is susceptible to deprotonation at positions other than the chlorinated carbon, especially in the presence of a strong base. The resulting pyrazinyl anion can then act as a nucleophile, attacking another molecule of 2-chloropyrazine in an aromatic nucleophilic substitution reaction, leading to dimerization.[1]
Prevention and Mitigation:
-
Avoid Strong, Non-hindered Bases: If a base is required for your trifluoromethylation protocol (e.g., with certain trifluoromethylating agents), opt for a milder, non-nucleophilic, or sterically hindered base. Examples include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA).
-
Control Stoichiometry and Addition Rate: Slow addition of the base or trifluoromethylating agent can help maintain a low concentration of reactive intermediates, minimizing the rate of dimerization.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the deprotonation side reaction more significantly than the desired trifluoromethylation.
Troubleshooting Workflow for Dimerization:
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-(Trifluoromethyl)pyrazine Coupling
Welcome to the technical support center dedicated to the optimization of cross-coupling reactions involving 2-(trifluoromethyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this valuable, yet challenging, heterocyclic core. Here, we synthesize established chemical principles with field-proven insights to help you navigate the complexities of your experiments, troubleshoot common issues, and accelerate your research.
The 2-(trifluoromethyl)pyrazine moiety is a privileged scaffold in medicinal chemistry, primarily due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity.[1] However, the very features that make it attractive also present significant synthetic hurdles. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the inherent electron deficiency of the pyrazine ring and the potential for nitrogen-metal coordination, makes these substrates particularly challenging for standard cross-coupling protocols.[1][2] This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
This section addresses strategic questions you may have before or during your optimization studies. Understanding the "why" behind procedural choices is critical for rational experimental design.
Q1: Why is my 2-(trifluoromethyl)pyrazine derivative unreactive in standard cross-coupling conditions?
The difficulty arises from a combination of electronic and steric factors. The pyrazine ring is already electron-deficient due to its two nitrogen atoms.[2] The addition of a powerful electron-withdrawing trifluoromethyl group further deactivates the C-X bond (where X is Cl, Br, I) towards the crucial oxidative addition step in the catalytic cycle.[1] Furthermore, the lone pairs on the pyrazine's nitrogen atoms can act as ligands, coordinating to the palladium center and effectively poisoning the catalyst.[3] Overcoming this requires a catalyst system specifically designed for electron-deficient heterocycles.
Q2: How should I select the optimal catalyst and ligand for my reaction?
For such challenging substrates, pre-formed palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] The choice of ligand is paramount. Electron-rich, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[4][5] These ligands promote the difficult oxidative addition step and stabilize the catalytic species, preventing decomposition and off-cycle pathways. A screening of several different ligands is almost always a worthwhile investment of time.[6]
Q3: What is the role of the base, and how do I choose the correct one?
The base plays a critical role but its function differs between reaction types.
-
In Suzuki-Miyaura couplings, a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7]
-
In Buchwald-Hartwig aminations, a strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, LHMDS) is needed to deprotonate the amine or the intermediate palladium-amine complex, preparing it for reductive elimination.[8][9]
For substrates with base-sensitive functional groups (esters, nitriles), weaker bases like K₃PO₄ or Cs₂CO₃ are recommended, though this may necessitate higher reaction temperatures or longer reaction times.[3][4]
Q4: I am observing significant protodeboronation of my boronic acid. What are my options?
Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[3][10] The highly electron-deficient nature of the pyrazine can exacerbate this issue.[3] To mitigate this, consider switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium organotrifluoroborate salt.[2][11] These reagents exhibit greater stability and often lead to more reproducible results and higher yields.[11]
Q5: Should I use a chloro-, bromo-, or iodo-substituted pyrazine?
The reactivity of the halide leaving group follows the general trend: I > Br > OTf >> Cl.[3][12] While 2-iodo-6-(trifluoromethyl)pyrazine will be the most reactive, it is also typically more expensive and less stable. 2-Chloro-6-(trifluoromethyl)pyrazine is often the most economically attractive starting material for large-scale synthesis but is the most challenging substrate.[3] Coupling of the chloride will almost certainly require the use of advanced, third-generation Buchwald-Hartwig catalysts and ligands to achieve good yields.[3]
Troubleshooting Guide
When experiments do not proceed as planned, a systematic approach to troubleshooting is essential. The table below outlines common problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low to No Product Formation | 1. Catalyst Inactivity: Inappropriate choice of catalyst/ligand; catalyst decomposition. 2. Incorrect Base: Base is too weak or incompatible with the reaction. 3. Catalyst Poisoning: Pyrazine nitrogens are inhibiting the palladium center.[3] 4. Low Temperature: Insufficient energy to overcome the activation barrier for oxidative addition. | 1. Screen Catalysts: Test a panel of electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) with a robust precatalyst (e.g., XPhos Pd G3).[4][5] 2. Screen Bases: For Suzuki, try K₃PO₄ or Cs₂CO₃. For C-N coupling, try NaOt-Bu or LHMDS.[3][4] 3. Increase Ligand Ratio: A slightly higher ligand-to-palladium ratio can sometimes overcome inhibition. 4. Increase Temperature: Incrementally increase the reaction temperature. Consider switching to a higher-boiling solvent or using microwave irradiation.[5] |
| 2. Sluggish Reaction / Incomplete Conversion | 1. Low Catalyst Loading: Insufficient catalyst for full conversion. 2. Poor Solubility: Reagents or catalyst may not be fully dissolved at the reaction temperature. 3. Impure Reagents: Impurities in starting materials, particularly the amine or boronic acid, can hinder the reaction.[4] | 1. Increase Catalyst Loading: Increase the catalyst and ligand loading from 1-2 mol% to 3-5 mol%. 2. Change Solvent: Screen alternative solvents (e.g., Dioxane, Toluene, THF, t-Amyl alcohol) to improve solubility. 3. Purify Reagents: Re-purify starting materials. Amines can be distilled or filtered through alumina; boronic acids can be recrystallized.[4] |
| 3. Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Trace oxygen can promote oxidative homocoupling.[4] 2. Suboptimal Conditions: An inefficient transmetalation step can favor side reactions. | 1. Ensure Inert Atmosphere: Thoroughly degas the solvent (e.g., via freeze-pump-thaw cycles or sparging with argon for >30 min) and maintain a positive pressure of inert gas.[4] 2. Use Trifluoroborates: Switch to potassium aryltrifluoroborate salts, which are less prone to homocoupling.[11] |
| 4. Hydrodehalogenation of Pyrazine Starting Material | 1. β-Hydride Elimination: A known side reaction in Buchwald-Hartwig aminations, especially with primary amines.[8] 2. Protic Impurities: Water or other protic impurities can lead to decomposition pathways. | 1. Ligand Choice: Use ligands specifically designed to prevent this pathway, such as BrettPhos for primary amines.[4] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly dried glassware. |
Visualized Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams outline the catalytic cycle, a general experimental workflow, and a troubleshooting decision-making process.
Caption: General experimental workflow from setup to purification.
Sources
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- 2. Trifluoromethoxypyrazines: Preparation and Properties | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Fluorinated Pyrazine Compounds
Welcome to the technical support center for the purification of fluorinated pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with isolating and purifying these valuable molecules. The introduction of fluorine into a pyrazine scaffold can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability, making them highly attractive in medicinal chemistry.[1] However, these same modifications introduce distinct purification hurdles due to fluorine's high electronegativity and unique steric profile, which influence intermolecular interactions.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. The protocols and explanations provided herein are grounded in established scientific principles to ensure technical accuracy and practical utility in the laboratory.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of fluorinated pyrazine compounds in a question-and-answer format.
Question 1: My fluorinated pyrazine is co-eluting with a non-fluorinated impurity during normal-phase flash chromatography. How can I improve the separation?
Answer:
Co-elution in normal-phase chromatography often stems from insufficient differences in polarity between your target compound and the impurity. The presence of fluorine can subtly alter the polarity of your pyrazine, sometimes making it behave similarly to other aromatic impurities.
Causality Explained: Fluorine is highly electronegative, but its overall effect on molecular polarity is context-dependent. It can increase the polarity of adjacent C-F bonds while also creating a more hydrophobic surface.[2] This dual nature can lead to unexpected chromatographic behavior on silica gel.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Introduce a Different Solvent: If you are using a standard hexane/ethyl acetate system, try replacing one of the components. For instance, dichloromethane (DCM) can offer different selectivity, although it may slow down the column.[3] Toluene or benzene (with appropriate safety precautions) can also provide unique separation profiles for aromatic compounds.
-
Gradient Elution: If you are running an isocratic elution, switch to a shallow gradient. Start with a low polarity mobile phase where your compound has an Rf of ~0.1-0.2 and gradually increase the polarity.[3] This can help resolve closely eluting spots.
-
-
Stationary Phase Modification:
-
Reverse-Phase Chromatography: Fluorinated compounds often exhibit better retention and unique selectivity on reverse-phase columns (e.g., C18 or C8).[4] Consider switching to reverse-phase flash chromatography, especially if your compound is sufficiently non-polar.
-
Amine-Functionalized Silica: If your pyrazine is basic, it can interact strongly and inconsistently with the acidic silanol groups on standard silica gel, leading to tailing and poor separation. Using an amine-functionalized silica column or adding a small amount of a volatile amine (e.g., 1-3% triethylamine) to your mobile phase can neutralize these acidic sites and improve peak shape.[3][5]
-
-
Consider Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than flash chromatography.[1]
Question 2: I am observing degradation of my fluorinated pyrazine on the silica gel column. What is causing this and how can I prevent it?
Answer:
Degradation on silica gel is a common issue, particularly for compounds that are sensitive to acid. The silica surface is inherently acidic due to the presence of silanol groups (Si-OH), which can catalyze the decomposition of sensitive molecules.
Causality Explained: The pyrazine ring is electron-deficient, and this effect is often exacerbated by the presence of electron-withdrawing fluorine atoms.[6] This can make the molecule susceptible to nucleophilic attack or other acid-catalyzed degradation pathways.
Troubleshooting Steps:
-
Deactivate the Silica Gel:
-
Amine Treatment: As mentioned previously, adding a volatile base like triethylamine to your eluent can neutralize the acidic sites on the silica.[3]
-
Pre-treatment of Silica: You can prepare a slurry of silica gel in your mobile phase containing 1-3% triethylamine, pack the column, and flush it with one column volume of this solvent before loading your sample.[3]
-
-
Use an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for acid-sensitive compounds. It is available in neutral and basic grades.
-
Reverse-Phase Silica: C18-bonded silica is generally less harsh than normal-phase silica and is a suitable alternative for compounds that are prone to degradation.
-
-
Minimize Contact Time:
-
Flash Chromatography vs. Gravity Chromatography: Use flash chromatography with applied pressure to speed up the elution and reduce the time your compound spends on the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent to ensure a narrow starting band.[7] Alternatively, for poorly soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[3]
-
Question 3: My fluorinated pyrazine is proving very difficult to crystallize. What strategies can I try?
Answer:
Crystallization is a powerful purification technique, but it can be challenging for fluorinated compounds due to their unique intermolecular interactions.[1] Success often requires screening a variety of solvents and conditions.
Causality Explained: The introduction of fluorine can disrupt typical crystal packing motifs like pi-stacking and hydrogen bonding. The polarized C-F bond is a poor hydrogen bond acceptor, which can hinder the formation of a well-ordered crystal lattice.
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Create a table of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, methanol, water, acetonitrile, DCM).
-
In small vials, dissolve a small amount of your purified (by chromatography) compound in a minimal amount of each warm solvent and allow it to cool slowly to room temperature, then to 4°C or -20°C.
-
Look for solvents where your compound is soluble when hot but sparingly soluble when cold.
-
-
Multi-Solvent Systems:
-
Vapor Diffusion: Dissolve your compound in a good solvent (e.g., DCM) and place the open vial inside a larger sealed chamber containing a poor solvent (e.g., hexanes). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.
-
Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. Slow diffusion at the interface can promote crystal growth.
-
-
Co-crystallization:
-
If your pyrazine has a suitable functional group (e.g., a nitrogen that can act as a hydrogen bond acceptor), you can try forming a co-crystal with another molecule that has complementary hydrogen bonding capabilities, such as a carboxylic acid.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for purifying fluorinated pyrazines?
A1: There is no single "best" technique, as the optimal method depends on the specific properties of your compound and the impurities present.[1] However, a common and effective workflow is to perform an initial purification using normal-phase flash chromatography on silica gel to remove major impurities, followed by a final polishing step using reverse-phase preparative HPLC to achieve high purity (>98%).[1]
Q2: Are there specialized HPLC columns for fluorinated compounds?
A2: Yes, specialized fluorinated HPLC columns, such as those with pentafluorophenyl (PFP) or other fluorinated stationary phases, can offer enhanced selectivity for fluorinated molecules.[1][9] These columns can provide different elution orders and improved resolution for difficult-to-separate mixtures of halogenated aromatic compounds.[9] They are particularly useful when standard C18 columns fail to provide adequate separation.
Q3: How does fluorine substitution affect the retention time in reverse-phase HPLC?
A3: Generally, the introduction of fluorine increases the hydrophobicity of a molecule, leading to a longer retention time on a reverse-phase (e.g., C18) column.[2][4] This is because the fluorinated portion of the molecule interacts more strongly with the non-polar stationary phase. This increased retention can be advantageous for separating fluorinated compounds from their non-fluorinated precursors.[4]
Q4: What are the best analytical techniques to assess the purity of my final fluorinated pyrazine compound?
A4: A combination of analytical techniques should be used for rigorous purity assessment.[1]
-
¹H and ¹³C NMR: These are essential for confirming the structure of your compound and identifying any proton- or carbon-containing impurities.
-
¹⁹F NMR: This is an invaluable tool for fluorinated compounds. The chemical shift and coupling patterns of the fluorine signals provide direct evidence of the fluorinated environment in the molecule. The absence of extraneous signals in the ¹⁹F NMR spectrum is a strong indicator of high purity.[1][10]
-
LC-MS: Liquid Chromatography-Mass Spectrometry provides information on both the purity of the compound (via the chromatogram) and confirms its molecular weight (via the mass spectrum).[1] It is particularly useful for detecting non-UV active impurities.
Q5: What are some common impurities I should expect from a Suzuki-Miyaura cross-coupling reaction to synthesize a fluorinated phenylpyrazine?
A5: In a typical Suzuki-Miyaura coupling, you can anticipate several types of impurities in your crude product:[11]
-
Starting Materials: Unreacted halopyrazine and phenylboronic acid.
-
Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules).
-
Catalyst Residues: Residual palladium catalyst and phosphine ligands.
-
Inorganic Salts: Residual base (e.g., K₂CO₃) used in the reaction.
These impurities can often be removed through a combination of aqueous workup (liquid-liquid extraction) and column chromatography.[1][11]
Data and Protocols
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Stationary Phase | Compound Characteristics | Recommended Solvent System (Starting Point) | Modifier |
| Silica Gel | Neutral/Slightly Polar | Hexanes / Ethyl Acetate | N/A |
| Basic (e.g., amine-containing) | Hexanes / Ethyl Acetate | 1-2% Triethylamine[3] | |
| Acidic (e.g., carboxylic acid) | Hexanes / Ethyl Acetate | 0.5-1% Acetic Acid[5] | |
| Reverse-Phase (C18) | Moderately Polar to Non-polar | Water / Acetonitrile | 0.1% TFA or Formic Acid[4][12] |
| Moderately Polar to Non-polar | Water / Methanol | 0.1% TFA or Formic Acid[12] |
Protocol 1: General Workflow for Purification of a Crude Fluorinated Pyrazine
This protocol outlines a standard workflow for purifying a fluorinated pyrazine from a crude reaction mixture.
Step 1: Initial Workup (Liquid-Liquid Extraction)
-
Quench the reaction mixture as appropriate (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer 2-3 times with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers.
-
Wash the combined organic layers with water, followed by a saturated brine solution.[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Step 2: Primary Purification (Flash Column Chromatography)
-
Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (preferably the chromatography eluent or a less polar solvent like DCM).[7]
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
Step 3: Final Purification (Preparative HPLC or Crystallization)
-
For Preparative HPLC:
-
Develop an analytical HPLC method to confirm the purity of the material from the flash column and to determine the optimal separation conditions.
-
Scale up the analytical method to a preparative HPLC system.
-
Collect the fraction corresponding to the main product peak.
-
Remove the HPLC solvents (e.g., water, acetonitrile, methanol) via lyophilization or rotary evaporation.
-
-
For Crystallization:
-
Select an appropriate solvent or solvent system based on solubility tests (see Troubleshooting Guide).
-
Dissolve the compound in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to induce crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
-
Step 4: Purity Verification
-
Obtain ¹H, ¹³C, and ¹⁹F NMR spectra of the final product to confirm its structure and assess purity.[1]
-
Run an analytical LC-MS to confirm the molecular weight and determine the purity level (e.g., >98%).[1]
Visual Diagrams
Purification Workflow Diagram
Caption: A general workflow for the purification of fluorinated pyrazine compounds.
Troubleshooting Decision Tree for Co-elution
Caption: Decision tree for resolving co-eluting compounds during purification.
References
- Application Notes and Protocols for the Purification of Fluorin
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Application Notes and Protocols for the Purification of 2-Fluoro-5-phenylpyrazine - Benchchem.
- An In-depth Technical Guide to the Reactivity of the Pyrazine Ring in 6-Fluoro-pyrazine-2-carboxylic Acid - Benchchem.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Public
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Prepar
- Preparative High Performance Liquid Chrom
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Successful Flash Chrom
- A co-crystal strategy for the solidification of liquid pyrazine derivatives: X-ray structures and Hirshfeld surface analyses | Request PDF - ResearchG
- Running a flash column - Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ROMIL - Preparative High Performance Liquid Chromatography [romil.com]
Stability of 2-(Trifluoromethyl)pyrazine under acidic and basic conditions
Welcome to the technical support center for 2-(trifluoromethyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability of this versatile building block under various experimental conditions.
Introduction
2-(Trifluoromethyl)pyrazine is a key heterocyclic compound utilized in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl (-CF3) group significantly influences the molecule's physicochemical properties, including its metabolic stability and cell permeability. However, the strong electron-withdrawing nature of both the pyrazine ring and the -CF3 group also dictates its reactivity and potential degradation pathways. Understanding the stability of 2-(trifluoromethyl)pyrazine under acidic and basic conditions is paramount for designing robust synthetic routes, ensuring the integrity of screening compounds, and developing stable formulations.
This guide provides a structured question-and-answer forum to address specific challenges you may encounter during your research.
I. Stability Under Acidic Conditions
The pyrazine ring, being electron-deficient, is generally stable towards electrophilic attack. However, the interaction of acidic media with the nitrogen atoms and the potential for hydrolysis of the trifluoromethyl group under certain conditions warrant careful consideration.
Frequently Asked Questions (FAQs)
Q1: I am running a reaction with 2-(trifluoromethyl)pyrazine in the presence of a strong acid (e.g., HCl, H₂SO₄). Should I be concerned about degradation?
A1: Generally, 2-(trifluoromethyl)pyrazine exhibits good stability in the presence of strong, non-nucleophilic acids at moderate temperatures. The pyrazine nitrogens can be protonated, forming a pyrazinium salt, which further deactivates the ring towards electrophilic attack. However, prolonged exposure to high temperatures in concentrated strong acids could potentially lead to undesired side reactions.
-
Key Consideration: The primary concern under strongly acidic conditions is not typically the degradation of the pyrazine ring itself, but rather the potential for reactions involving other functional groups on your substrate or nucleophilic attack on the trifluoromethyl group if water is present.
Q2: Can the trifluoromethyl group be hydrolyzed under acidic conditions?
A2: While the C-F bond is very strong, hydrolysis of the trifluoromethyl group to a carboxylic acid can occur under harsh acidic conditions, particularly in the presence of water and at elevated temperatures. The electron-deficient nature of the pyrazine ring can make the carbon atom of the -CF3 group susceptible to nucleophilic attack by water.
-
Experimental Tip: If your reaction requires acidic conditions and you are concerned about hydrolysis, it is advisable to use anhydrous solvents and reagents. Running a small-scale stability study by subjecting 2-(trifluoromethyl)pyrazine to your reaction conditions and analyzing the outcome by LC-MS or ¹⁹F NMR is highly recommended.
Q3: I am performing a reaction that generates acidic byproducts. What precautions should I take?
A3: If your reaction generates acidic byproducts, it is important to monitor the pH of the reaction mixture. A significant drop in pH could lead to the issues described above.
-
Troubleshooting: Consider using a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) as an acid scavenger to neutralize the in-situ generated acid. This can help maintain the integrity of your 2-(trifluoromethyl)pyrazine starting material.
Experimental Workflow: Assessing Stability in Acidic Media
Caption: Workflow for evaluating the stability of 2-(trifluoromethyl)pyrazine under acidic conditions.
II. Stability Under Basic Conditions
The electron-deficient pyrazine ring makes 2-(trifluoromethyl)pyrazine susceptible to nucleophilic attack, a reactivity that is often exploited in synthesis. However, this same property can lead to degradation in the presence of strong bases.
Frequently Asked Questions (FAQs)
Q1: My reaction involves a strong base like sodium hydroxide or potassium carbonate. Is 2-(trifluoromethyl)pyrazine stable?
A1: 2-(Trifluoromethyl)pyrazine can be sensitive to strong bases, particularly at elevated temperatures. The trifluoromethyl group is a strong electron-withdrawing group, which activates the pyrazine ring towards nucleophilic aromatic substitution (SNAr). Hydroxide ions can act as nucleophiles, potentially leading to the formation of hydroxylated byproducts.
-
Key Insight: A study on a related compound, 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine, showed that treatment with 10% sodium hydroxide in 80% ethanol led to the formation of a 1-(difluoromethyl)pyrrolo[1,2-a]pyrazine derivative.[1] While the ring system is different, this highlights the potential for the trifluoromethyl group to react under basic conditions.
Q2: I am observing the formation of unexpected byproducts when using a strong base. What could be happening?
A2: The formation of byproducts under basic conditions can be attributed to several potential degradation pathways:
-
Nucleophilic Aromatic Substitution (SNAr): A nucleophile (e.g., OH⁻, RO⁻) can attack the pyrazine ring, leading to the displacement of a substituent or addition to the ring. The electron-withdrawing nature of the pyrazine ring and the trifluoromethyl group facilitates this type of reaction.[2]
-
Reaction at the Trifluoromethyl Group: As mentioned, strong bases can react with the trifluoromethyl group itself, potentially leading to di- or monofluoromethylated species.[1]
Q3: How can I mitigate degradation under basic conditions?
A3: To minimize the degradation of 2-(trifluoromethyl)pyrazine in the presence of bases, consider the following strategies:
-
Use a Weaker Base: If your reaction allows, opt for a weaker, non-nucleophilic base.
-
Lower the Reaction Temperature: Degradation reactions are often accelerated at higher temperatures. Running your reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the yield of your desired product.
-
Control Stoichiometry: Use the minimum effective amount of base. An excess of a strong base increases the likelihood of side reactions.
-
Protecting Groups: In complex syntheses, it may be necessary to protect other functional groups on your molecule that could be sensitive to basic conditions.
Quantitative Data Summary
| Condition | Reagent | Potential Degradation Product(s) | Stability Concern |
| Acidic | Strong, aqueous acids (e.g., refluxing HCl) | 2-Pyrazinecarboxylic acid | Moderate to High |
| Acidic | Anhydrous strong acids (e.g., HCl in dioxane) | Protonated pyrazinium salt | Low |
| Basic | Strong aqueous bases (e.g., NaOH, KOH) | Hydroxylated pyrazines, difluoromethyl pyrazines | High |
| Basic | Weaker bases (e.g., K₂CO₃, Et₃N) | Minimal degradation at low temperatures | Low to Moderate |
Troubleshooting Guide: Unexpected Byproducts in Basic Reactions
Caption: A decision-making flowchart for troubleshooting unexpected byproducts when using 2-(trifluoromethyl)pyrazine under basic conditions.
III. General Handling and Storage
Q: How should I store 2-(trifluoromethyl)pyrazine to ensure its long-term stability?
A: To ensure the long-term stability of 2-(trifluoromethyl)pyrazine, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture, as this can contribute to hydrolysis of the trifluoromethyl group over time, especially if acidic or basic impurities are present. For long-term storage, refrigeration is recommended.
References
-
Terenin, V. I., Galkin, M. V., Kabanova, E. V., & Ivanov, A. S. (2010). 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. Chemistry of Heterocyclic Compounds, 46(10), 1271-1279. [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Sonogashira Coupling of Trifluoromethylpyrazines
Welcome to the Technical Support Center dedicated to overcoming challenges in the Sonogashira coupling of trifluoromethylpyrazines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction with electron-deficient heterocyclic substrates. The trifluoromethyl group, while a valuable asset in medicinal chemistry for its metabolic stability and lipophilicity, significantly impacts the electronic properties of the pyrazine ring, often leading to unexpected reactivity and low product yields.[1][2]
This guide provides in-depth, question-and-answer-based troubleshooting strategies, moving from common issues to more nuanced optimization techniques. Our aim is to equip you with the expert insights and actionable protocols necessary to enhance the efficiency and reliability of your Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Why are Sonogashira couplings with trifluoromethylpyrazines so challenging?
A1: The primary challenge arises from the electronic nature of the trifluoromethylpyrazine core. The pyrazine ring itself is electron-deficient due to the two nitrogen atoms.[1] The addition of a potent electron-withdrawing group like trifluoromethyl further deactivates the system. This has several consequences:
-
Slower Oxidative Addition: The C-X (X = Cl, Br, I) bond on the pyrazine ring becomes less susceptible to oxidative addition by the Pd(0) catalyst, which is a critical step in the catalytic cycle.[3]
-
Catalyst Inhibition: The nitrogen lone pairs on the pyrazine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4]
-
Increased Potential for Side Reactions: The harsh conditions sometimes required to drive the reaction forward can promote side reactions, such as catalyst decomposition (formation of palladium black) or homocoupling of the alkyne (Glaser coupling).[5][6]
Q2: What is the general reactivity order for halopyrazines in Sonogashira coupling?
A2: Consistent with other cross-coupling reactions, the reactivity of halopyrazines follows the trend of bond dissociation energies: I > Br > Cl .[4][6] For trifluoromethyl-substituted pyrazines, this trend remains the same. Chloro-substituted trifluoromethylpyrazines are particularly challenging substrates and often require more active catalyst systems and harsher reaction conditions.
Q3: Can I perform a copper-free Sonogashira coupling with these substrates?
A3: Yes, and it is often recommended. While copper(I) co-catalysts can accelerate the reaction, they also promote the undesirable homocoupling of the terminal alkyne, a common side reaction.[5][7][8] Given the potential for low reactivity with trifluoromethylpyrazines, minimizing side reactions is crucial. Copper-free protocols often necessitate careful selection of ligands and bases to facilitate the deprotonation of the alkyne.[3][7]
Q4: What is "palladium black" and how can I avoid it?
A4: Palladium black is a form of finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture.[6] Its formation indicates catalyst decomposition and is a common reason for failed or low-yielding reactions. It can be caused by:
-
High temperatures: Prolonged heating can lead to catalyst agglomeration.
-
Inappropriate solvent: Some solvents may not effectively stabilize the catalytic species.[9]
-
Impurities: Impurities in reagents or solvents can poison the catalyst.
-
Incorrect ligand choice: The ligand plays a crucial role in stabilizing the palladium center.
To avoid its formation, use fresh, high-purity reagents and solvents, ensure an inert atmosphere, and optimize the reaction temperature and catalyst/ligand system.
Troubleshooting Guide
Problem 1: Low or No Conversion of the Starting Halopyrazine
This is the most common issue and often points to a problem with the catalytic cycle's initial steps.
Possible Cause & Suggested Solution
-
Inactive Catalyst: The Pd(0) catalyst may be oxidized or decomposed.
-
Insufficiently Active Catalyst System for an Electron-Deficient Substrate: Standard catalysts may not be effective for trifluoromethylpyrazines.
-
Solution: Employ more electron-rich and bulky phosphine ligands. These ligands can increase the electron density on the palladium center, promoting oxidative addition, and their steric bulk can facilitate the reductive elimination step.[3] Consider ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs).
-
-
Low Reaction Temperature: The energy barrier for oxidative addition with a deactivated substrate may not be overcome at lower temperatures.
-
Solution: Gradually increase the reaction temperature. For less reactive aryl bromides and chlorides, temperatures of 80-120 °C may be necessary.[10] Use a sealed reaction vessel if the solvent's boiling point is a concern.
-
-
Inappropriate Solvent: The solvent affects catalyst stability and reactant solubility.
-
Solution: Aprotic polar solvents like DMF, dioxane, or toluene are commonly used. For challenging couplings, consider a solvent screen to identify the optimal medium.[11]
-
Problem 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)
This side reaction consumes your alkyne and complicates purification.
Possible Cause & Suggested Solution
-
Presence of Oxygen with Copper(I) Co-catalyst: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.
-
Solution 1 (Copper-Catalyzed): Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a strict inert atmosphere throughout the reaction.[6] Some studies suggest that using a hydrogen/nitrogen atmosphere can reduce homocoupling.[12]
-
Solution 2 (Recommended): Switch to a copper-free protocol. This is the most effective way to eliminate Glaser coupling.[5][7][8] This will require re-optimization of the base and potentially the ligand and solvent.
-
Problem 3: Reaction Stalls After Partial Conversion
If the reaction starts but does not proceed to completion, it often indicates catalyst deactivation or instability of a reagent.
Possible Cause & Suggested Solution
-
Catalyst Decomposition Over Time: The catalyst may not be stable under the reaction conditions for extended periods.
-
Solution:
-
Increase Ligand to Palladium Ratio: A higher concentration of the stabilizing ligand can sometimes prevent decomposition.
-
Use a More Robust Catalyst System: Investigate palladacycle precatalysts or catalysts with bidentate ligands which can offer greater stability.
-
Incremental Addition: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.
-
-
-
Base Degradation or Insufficient Strength: The base is crucial for deprotonating the alkyne.
-
Solution: Ensure the amine base is dry and freshly distilled if necessary. For copper-free reactions where the base's role is more critical, stronger organic bases like DBU or inorganic bases like Cs₂CO₃ or K₃PO₄ might be required.[4]
-
-
Protodeboronation (if using an alkynylboronic acid derivative): The pyrazine ring can promote this side reaction.
-
Solution: This is more relevant to Suzuki coupling but is a consideration for related cross-coupling reactions. Using more stable boron reagents or optimizing the base can mitigate this.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Sonogashira Coupling of Trifluoromethylpyrazines
| Parameter | Recommendation for Aryl Iodides/Bromides | Recommendation for Aryl Chlorides | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) with a suitable ligand, or a palladacycle precatalyst (1-2 mol%) | Chlorides require a more active catalyst system for oxidative addition. |
| Ligand | PPh₃ (if not part of the Pd source, 2 eq. per Pd) | XPhos, SPhos, or other bulky, electron-rich phosphines (1-2 eq. per Pd) | Electron-rich, bulky ligands enhance catalyst activity for challenging substrates.[3] |
| Copper Co-catalyst | CuI (1-5 mol%) or Copper-Free | Copper-Free is highly recommended | Minimizes alkyne homocoupling, which can be a significant side reaction.[5][7] |
| Base | Et₃N or DIPA (2-3 equivalents) | Cs₂CO₃ or K₃PO₄ (2-3 equivalents) | Stronger inorganic bases are often more effective in copper-free systems.[4] |
| Solvent | Dioxane, Toluene, or DMF (degassed) | Dioxane or Toluene (degassed) | Choice of solvent can impact catalyst stability and reaction rate. |
| Temperature | Room Temperature to 80 °C | 80 °C to 120 °C | Higher temperatures are often needed to overcome the activation barrier for less reactive halides.[10] |
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of a Chloro(trifluoromethyl)pyrazine
-
Preparation: To an oven-dried Schlenk flask, add the chloro(trifluoromethyl)pyrazine (1.0 mmol), the terminal alkyne (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Add degassed dioxane (5 mL) and cesium carbonate (Cs₂CO₃, 2.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.[13] Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
The Sonogashira Catalytic Cycle
This diagram illustrates the key steps in both the copper-catalyzed and copper-free pathways. Understanding this mechanism is fundamental to effective troubleshooting.
Caption: The Sonogashira catalytic cycle showing both copper-dependent and copper-free pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues.
Caption: A decision-making workflow for troubleshooting Sonogashira coupling reactions.
References
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]
-
Sonogashira Coupling - BYJU'S. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments - MDPI. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - National Institutes of Health. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction - ResearchGate. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry - ACS Publications. Available at: [Link]
-
Transition metal-catalyzed functionalization of pyrazines - Royal Society of Chemistry. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - Royal Society of Chemistry. Available at: [Link]
-
Trifluoromethoxypyrazines: Preparation and Properties - MDPI. Available at: [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - National Institutes of Health. Available at: [Link]
-
Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes - ResearchGate. Available at: [Link]
-
Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction - ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
Sonogashira troubleshooting help needed - Reddit. Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview - B P International. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate. Available at: [Link]
-
A novel magnetically separable Pd/CuFe2O4 nanocatalyst for the Sonogashira coupling reaction in aqueous medium - International Journal of New Chemistry. Available at: [Link]
-
Potential Sonogashira Reaction Problems? - Sciencemadness Discussion Board. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. Available at: [Link]
-
Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen - Reddit. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling - ACS Publications. Available at: [Link]
-
Transition metal-catalyzed functionalization of pyrazines - ResearchGate. Available at: [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines - Sequential versus multicomponent reaction approach - ResearchGate. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted Pyridinamidoximes - University of Southampton ePrints. Available at: [Link]
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Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-(Trifluoromethyl)pyrazine
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-(trifluoromethyl)pyrazine. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging this valuable, yet challenging, heterocyclic building block. The electron-deficient nature of the pyrazine ring, exacerbated by the powerful electron-withdrawing trifluoromethyl group, presents unique hurdles in catalyst selection and reaction optimization.[1][2]
This resource moves beyond standard protocols to explain the underlying principles of catalyst selection, offering field-proven troubleshooting strategies and detailed experimental guides to empower you to overcome common obstacles and achieve efficient, reproducible results.
Understanding the Substrate: The Challenge of 2-(Trifluoromethyl)pyrazine
The reactivity of 2-(trifluoromethyl)pyrazine in cross-coupling is a double-edged sword. The pyrazine core is inherently electron-poor, and the addition of a CF₃ group significantly lowers the electron density of the ring system.
Key Implications for Catalysis:
-
Activated C-X Bond: The electron deficiency facilitates the initial, often rate-limiting, oxidative addition step of the catalytic cycle. This is particularly beneficial when using less reactive halides like chlorides.
-
Catalyst Inhibition: The pyrazine nitrogen atoms possess lone pairs of electrons that can coordinate strongly to the palladium catalyst center, potentially leading to catalyst inhibition or deactivation.[3]
-
Challenging Reductive Elimination: The formation of the final C-C or C-N bond via reductive elimination can be sluggish due to the electron-deficient nature of the product, which disfavors the final bond-forming step from the electron-rich Pd(II) intermediate.
Selecting a catalyst system that can navigate these competing effects is paramount for success. The ligand, in particular, must be carefully chosen to promote the desired catalytic turnover while minimizing off-cycle decomposition or inhibition pathways.
Catalyst System Selection: A Component-by-Component Analysis
An effective catalytic system is a synergistic combination of a palladium source, a carefully selected ligand, a suitable base, and an appropriate solvent. For a substrate as demanding as 2-(trifluoromethyl)pyrazine, each component must be optimized.
1. The Palladium Source: Precatalysts vs. Salts
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern palladium precatalysts offer significant advantages in terms of air stability, user-friendliness, and the reliable generation of the active Pd(0) species.[4][5] For challenging couplings, using a well-defined precatalyst can dramatically improve reproducibility.
-
Buchwald Precatalysts (G3, G4): These are highly recommended. They are air-stable solids that rapidly and quantitatively generate the active L-Pd(0) species under reaction conditions, minimizing side reactions and ensuring high catalytic activity from the outset.[4]
-
PEPPSI™ Precatalysts: For N-heterocyclic carbene (NHC) ligands, these are excellent, air-stable options.[4]
2. The Ligand: The Heart of the Catalytic System
The ligand is the single most critical variable for success. For electron-deficient heterocycles like 2-(trifluoromethyl)pyrazine, the most effective ligands are typically bulky and electron-rich .[6][7]
-
Why Bulky and Electron-Rich?
-
Electron-Richness: The high electron density on the ligand stabilizes the palladium center, promoting both oxidative addition and the final, often difficult, reductive elimination step.
-
Steric Bulk: The bulkiness of the ligand promotes the formation of a highly reactive, monoligated L-Pd(0) intermediate, which is crucial for efficient catalysis. It also helps prevent the formation of inactive catalyst dimers.
-
The following table provides a starting point for ligand selection for various common cross-coupling reactions.
| Coupling Type | Halide (X) | Recommended Ligand Class | Specific Examples | Recommended Base(s) |
| Suzuki-Miyaura | Cl, Br, I | Bulky Biaryl Phosphines | XPhos, RuPhos, SPhos | K₃PO₄, Cs₂CO₃ |
| Buchwald-Hartwig | Cl, Br | Bulky Biaryl Phosphines | BrettPhos, RuPhos, CPhos | NaOtBu, KOtBu, LHMDS |
| Sonogashira | Br, I | Bulky Phosphines / NHCs | P(t-Bu)₃, XPhos, IPr | Et₃N, DIPEA (often with CuI co-catalyst) |
| C-S Coupling | Br, I | P(t-Bu)₂Me-derived catalysts | P(t-Bu)₂Me | K₃PO₄, Cs₂CO₃ |
3. The Base: More Than Just a Proton Scavenger
The base plays a crucial role in multiple steps of the catalytic cycle, including the activation of the nucleophile (e.g., boronic acid in Suzuki coupling) and regeneration of the catalyst.
-
Suzuki Coupling: Aqueous solutions of inorganic bases like K₃PO₄ or Cs₂CO₃ are excellent choices. They provide sufficient basicity to facilitate transmetalation without promoting significant side reactions.[3][7]
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and lithium hexamethyldisilazide (LHMDS) are the standards for this transformation.[7][8]
4. The Solvent: Creating the Right Environment
Solvents must be chosen to ensure all components remain in solution at the reaction temperature. They must also be anhydrous and rigorously degassed to prevent catalyst deactivation and protodehalogenation side reactions.[7]
-
Common Choices: Toluene, 1,4-Dioxane, THF, and CPME are widely used.
-
Degassing is Critical: Oxygen can oxidize the active Pd(0) catalyst and promote the homocoupling of boronic acids.[7] Water can serve as a proton source for hydrodehalogenation. Use a robust degassing method like freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during your experiments.
Scenario 1: Low or No Yield
Question: "My Suzuki coupling of 2-chloro-5-(trifluoromethyl)pyrazine with an arylboronic acid is giving very low conversion, even at high temperatures. What should I try first?"
Answer: This is a classic challenge involving a deactivated halide on an already electron-poor ring. Your primary focus should be on boosting catalyst activity.
-
Upgrade Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for chloro-heteroarenes.[9] Switch to a more powerful, state-of-the-art system. A combination of a Buchwald G3 or G4 precatalyst with a bulky, electron-rich biarylphosphine ligand like RuPhos or XPhos is the recommended starting point.[7] These ligands are specifically designed to activate stubborn C-Cl bonds.[6]
-
Re-evaluate Your Base: For Suzuki couplings, potassium phosphate (K₃PO₄) often provides a better balance of strength and solubility than carbonates. Ensure you are using at least 2-3 equivalents.
-
Check Reagent Quality: Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially with electron-rich or heteroaryl boronic acids.[10] Consider using the corresponding pinacol boronate ester, which is often more stable.[11] Also, ensure all reagents are scrupulously dry.[7]
Caption: A decision flowchart for troubleshooting low-yield cross-coupling reactions.
Scenario 2: Catalyst Decomposition
Question: "My Buchwald-Hartwig amination starts well, but then the mixture turns black and the reaction stalls. What is causing this?"
Answer: The formation of palladium black is a clear sign of catalyst decomposition, where the palladium atoms agglomerate into an inactive, heterogeneous state. This is common when the ligand fails to adequately stabilize the active Pd(0) species throughout the catalytic cycle.
-
Increase Ligand Robustness: The ligand you are using may be degrading at the reaction temperature or is not sterically bulky enough to prevent catalyst aggregation. Switch to a more robust ligand. For C-N couplings, BrettPhos is known for its high stability and effectiveness.[4] Alternatively, an N-Heterocyclic Carbene (NHC) ligand can offer superior stability at elevated temperatures.[7]
-
Strictly Inert Conditions: Any trace of oxygen can rapidly decompose the catalyst. Ensure your reaction is maintained under a strict inert atmosphere (argon or nitrogen). Re-degas your solvent and consider setting up the reaction in a glovebox.[7]
-
Lower the Temperature: High temperatures accelerate not only the reaction but also decomposition pathways.[7] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
Scenario 3: Troublesome Side Reactions
Question: "My reaction produces a significant amount of 2-(trifluoromethyl)pyrazine (hydrodehalogenation) and biaryl homocoupled product from my boronic acid. How can I minimize these?"
Answer: You are observing two common off-cycle pathways. Both can often be suppressed by optimizing your setup procedure and reaction conditions.
-
For Hydrodehalogenation: This side reaction, where the halide is replaced by a hydrogen atom, is often caused by trace amounts of water.[7]
-
Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Use freshly distilled solvents and dry your base in an oven before use.
-
-
For Boronic Acid Homocoupling: This side reaction is almost always caused by the presence of oxygen.[7]
-
Solution: Improve your degassing procedure. For higher-boiling solvents like dioxane or toluene, performing at least three freeze-pump-thaw cycles is significantly more effective than just sparging with an inert gas.
-
Experimental Protocols: General Procedures
These protocols provide a robust starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-halo-(trifluoromethyl)pyrazine (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01–0.05 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M) via syringe.
-
Reaction: Seal the vial and heat the mixture in an oil bath at 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.01–0.05 equiv.), the ligand (if not part of the precatalyst), and the strong base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add the 2-halo-(trifluoromethyl)pyrazine (1.0 equiv.) and the amine (1.2 equiv.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat this cycle three times).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 90–110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which halide should I use on my 2-(trifluoromethyl)pyrazine: Cl, Br, or I? A: The reactivity order for oxidative addition is I > Br > Cl.[3] If you are developing a new reaction or facing difficulties, starting with the bromide or iodide is advisable as they are more reactive. The chloride is more cost-effective for large-scale synthesis but requires a more active and often more expensive catalyst system to achieve good results.[3]
Q2: What are the main advantages of using a boronic ester over a boronic acid? A: Pinacol boronate esters are generally more stable, crystalline solids with better shelf-life compared to their corresponding boronic acids. They are less prone to side reactions like protodeboronation and trimerization (boroxine formation), which can lead to more reproducible results and higher yields, especially on scale.[12][11]
Q3: For a Sonogashira coupling, is the copper co-catalyst mandatory? A: No. While the classic Sonogashira reaction employs a copper(I) salt (typically CuI) as a co-catalyst to facilitate the formation of a copper-acetylide intermediate,[13][14] there are many highly effective copper-free protocols. Copper-free conditions can be advantageous for sensitive substrates, as they prevent the alkyne homocoupling (Glaser coupling) side reaction that is often promoted by copper and oxygen.[15]
Q4: Can the pyrazine nitrogen poison other metal catalysts, like Nickel? A: Yes. The "2-pyridyl problem," where the nitrogen lone pair inhibits catalysis, is well-documented for palladium and can also be an issue for other transition metals like nickel.[16] While nickel catalysts are a promising, cheaper alternative for some cross-couplings, the choice of ligand is equally, if not more, critical to shield the metal center and prevent inhibitory substrate coordination.
Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cycle.
References
-
Fairhurst, R. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Fairhurst, R. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Various Authors. (2010). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Various Authors. (2010). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]
-
Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
Shchegolkov, E. V., et al. (2021). Trifluoromethoxypyrazines: Preparation and Properties. MDPI. [Link]
-
Daugulis, O., et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Willis, M. C., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
MacFarlane, R. T. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
J. C. F. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Various Authors. (2011). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Bower, J. F., et al. (2016). Cross-Coupling of Heteroatomic Electrophiles. PubMed Central. [Link]
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. J. Am. Chem. Soc.. [Link]
-
YouTube. (2023). Buchwald-Hartwig amination. YouTube. [Link]
-
MacFarlane, R. T. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]
-
Teddy, L., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
-
MacFarlane, R. T. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Various Authors. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines - Sequential versus multicomponent reaction approach. ResearchGate. [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Various Authors. (2021). Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]
-
Tikad, A., & Taillefer, M. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PubMed Central. [Link]
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Managing exothermic reactions in the synthesis of trifluoromethylated heterocycles
Introduction: The Trifluoromethyl Group - A Double-Edged Sword
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can dramatically enhance the metabolic stability, bioavailability, and binding affinity of parent molecules.[1] However, the very reactions that form the strong C-CF₃ bond are often highly exothermic, presenting significant safety and control challenges.[2][3]
A loss of thermal control can lead to a thermal runaway , a dangerous situation where the reaction's heat generation surpasses the cooling system's capacity.[2][4] This can result in boiling of the solvent, excessive pressure buildup, vessel rupture, and the release of toxic materials.[5][6][7] This guide serves as a technical support center for researchers, scientists, and drug development professionals to navigate these challenges. It provides direct, actionable answers to common problems and proactive strategies for designing safer, more robust trifluoromethylation protocols.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues that may arise during an experiment.
Q1: My reaction is showing a rapid, uncontrolled temperature increase. What are the immediate steps?
A1: You are likely experiencing the onset of a thermal runaway. Immediate and calm action is critical to prevent equipment failure and exposure.[2]
Immediate Actions:
-
STOP REAGENT ADDITION: Instantly cease the addition of any and all reagents.[2] This is the most critical step to stop feeding the exothermic process.
-
MAXIMIZE COOLING:
-
Ensure your primary cooling bath (e.g., ice-water, dry ice/acetone) is full and making good contact with the flask.
-
If available, have a more powerful secondary cooling bath on standby (e.g., a cryostat set to a lower temperature or a larger dry ice/acetone bath) to immerse the reactor in.[3]
-
-
INCREASE AGITATION: Increase the stirring rate to maximize heat transfer from the reaction bulk to the vessel walls and into the cooling medium. This helps break up potential hotspots.[2]
-
DILUTE IF SAFE: If you have a pre-chilled, inert solvent readily available, and you are certain it will not react exothermically with any components, slowly adding it can help absorb heat. This is an advanced measure and should be part of a pre-planned emergency procedure.
-
PREPARE FOR QUENCHING: If the temperature continues to rise despite these measures, be prepared to execute an emergency quench as outlined in the protocols section.
Follow-Up Analysis:
-
Review Addition Rate: Was the reagent added too quickly? The total heat of reaction was likely released over too short a period.
-
Check Cooling Efficiency: Was the cooling bath at the correct temperature? Was the flask sufficiently immersed?
-
Assess Concentration: Highly concentrated reactions generate more heat per unit volume. Consider using more solvent in future experiments.[3]
Q2: My reaction has stalled or shows low conversion of starting material. Could this be an issue with thermal management?
A2: Yes, improper thermal management, both too cold and too hot, can lead to poor conversion.
-
Cause 1: Over-Cooling / Insufficient Activation: Some trifluoromethylation reactions require a specific initiation temperature. If the cooling is too aggressive, the reaction may never start, or it may proceed too slowly. This is particularly dangerous as unreacted reagents can accumulate. If the cooling then fails or is removed, the accumulated material can react all at once, leading to a violent runaway.[8]
-
Solution: Monitor the reaction via TLC, GC, or NMR to confirm it has started after initiation. Ensure your thermometer is measuring the internal reaction temperature, not the bath temperature, to verify you are at the target T(rxn).[9]
-
-
Cause 2: Localized Hotspots & Degradation: If mixing is poor, localized areas can overheat, even if the bulk temperature appears correct.[2] This can cause the degradation of sensitive reagents (like Togni's reagent) or the starting material, leading to lower yields.
-
Solution: Use an appropriate stir bar or mechanical stirrer to ensure vigorous agitation. For larger vessels, ensure the thermometer placement reflects the bulk temperature and is not too close to the vessel wall.[2]
-
-
Cause 3: Mass Transfer Limitations (for Gaseous Reagents): For reagents like CF₃OF or CF₃I, inefficient bubbling or stirring can prevent the gas from dissolving and reacting in the liquid phase.[9]
-
Solution: Use a fritted gas dispersion tube and efficient stirring to maximize the gas-liquid interface. In some cases, specialized reactors like jet loop reactors may be necessary for scale-up.[9]
-
Q3: I'm observing significant side product formation. How can temperature be a contributing factor?
A3: Temperature is a critical factor in reaction selectivity. Exothermic excursions, even minor ones, can favor undesired reaction pathways.
-
Mechanism: Many reactions have multiple competing pathways, each with its own activation energy. An increase in temperature can provide enough energy to overcome the activation barrier for an undesired side reaction, which may be negligible at the target temperature.
-
Reagent Decomposition: Some trifluoromethylating agents are thermally sensitive. Togni's reagent II, for example, undergoes exothermic decomposition when heated, which can generate radical species that lead to non-selective reactions.[10][11]
-
Troubleshooting Steps:
-
Confirm Thermal Homogeneity: Ensure your stirring and cooling are adequate to prevent hotspots.
-
Lower the Temperature: Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Slow the Addition: A slower rate of addition generates heat more slowly, making it easier for the cooling system to maintain a stable temperature.
-
Consider a Different Reagent: If a reagent is known to be thermally labile, explore alternatives that are more stable at your desired reaction temperature.
-
Q4: I noticed a sudden pressure increase in my sealed reaction vessel. What should I do?
A4: A pressure increase is a serious safety concern indicating either gas evolution or boiling of the solvent.
-
Immediate Assessment: Check the reaction temperature. A rapid temperature rise is the most likely cause, as it can lead to the solvent boiling or accelerate a gas-producing decomposition reaction.
-
Actions:
-
Immediately follow the steps for managing a temperature runaway (Stop addition, Maximize cooling).
-
DO NOT SEAL A SYSTEM that has the potential for gas evolution or thermal runaway unless it is equipped with a calibrated pressure relief valve and is behind a blast shield.
-
For reactions known to produce gas (e.g., from quenching or decomposition), ensure the vessel is vented to a suitable scrubbing system.[5]
-
-
Common Causes:
-
Thermal Runaway: The vapor pressure of the solvent increases dramatically with temperature.
-
Gaseous Byproducts: Some quenching procedures or decomposition pathways can release gases like CO, CO₂, or CF₃I.[5][10]
-
Improper Quenching: Adding a quenching agent too quickly to a reactive mixture can cause a highly exothermic secondary reaction and rapid gas evolution.[5]
-
Frequently Asked Questions (FAQs): Proactive Design & Prevention
This section focuses on questions to consider before starting an experiment to ensure safety and success.
Q1: How do I proactively assess the thermal risk of my new trifluoromethylation reaction?
A1: A proactive thermal hazard assessment is essential before any scale-up.
-
Step 1: Literature Review: Search for information on your specific reaction class and trifluoromethylating agent. Look for reports of exotherms, special cooling requirements, or runaway incidents.
-
Step 2: Reaction Calorimetry (RC): This is the gold standard for process safety.[12] A reaction calorimeter measures the heat flow from a reaction in real-time under controlled conditions. It can provide critical data such as:
-
Step 3: Stoessel's Criticality Index: This is a classification method that uses calorimetric data to rank the severity of a thermal runaway scenario, helping to determine if existing safety measures are sufficient.
-
Step 4: Small-Scale Test: Always run a new reaction on a very small scale first, with continuous temperature monitoring, to get a qualitative feel for its exothermicity.
Q2: What are the key differences in managing exotherms for common CF₃ reagents?
A2: Different reagents have distinct properties that influence the safety strategy.
| Reagent Class | Example(s) | Primary Hazard & Control Strategy |
| Nucleophilic (Anionic CF₃) | Ruppert-Prakash Reagent (TMSCF₃)[14][15] | The reaction is initiated by a catalyst (e.g., TBAF).[16] The exotherm often begins immediately upon catalyst addition. Control: Add the catalyst slowly to the mixture of substrate and TMSCF₃, or add the TMSCF₃ slowly to the substrate/catalyst mixture. Pre-cooling is essential. |
| Electrophilic (Cationic CF₃) | Togni Reagents[10] | These reagents are often solids and can be thermally unstable, with a potential for violent exothermic decomposition upon heating.[10][17] Control: Maintain strict temperature control. Avoid heating the neat reagent. Ensure any exotherm from the reaction itself does not raise the bulk temperature near the reagent's decomposition point. |
| Radical Precursors | CF₃I, CF₃SO₂Cl | Reactions are often initiated by light (photoredox) or a radical initiator. The exotherm is tied to the rate of radical generation. Control: The reaction rate (and thus heat output) can be controlled by modulating the light intensity or the addition rate of the chemical initiator. Flow chemistry is particularly effective here.[18] |
| Gaseous Reagents | Trifluoromethyl hypofluorite (CF₃OF) | Highly reactive, toxic gas. Reactions are often very fast and exothermic.[5][9] Control: Requires specialized equipment (e.g., mass flow controllers) for precise, slow addition. Excellent cooling and a robust exhaust scrubbing system are mandatory.[5] |
Q3: How should I select a solvent for optimal thermal control?
A3: The solvent is not just a medium; it's a critical part of your thermal management system.[19]
-
High Heat Capacity: A solvent with a high heat capacity can absorb more energy for a given temperature increase. Water has an excellent heat capacity, but its reactivity limits its use.[20]
-
High Boiling Point: A high boiling point provides a wider operating temperature range and can help prevent the reaction from boiling over during a minor temperature excursion. However, it can also allow a runaway reaction to reach a much higher, more dangerous temperature before the tempering effect of boiling begins.
-
Low Freezing Point: Important for reactions that require sub-ambient temperatures (e.g., -78 °C).
-
Good Thermal Conductivity: Facilitates heat transfer from the reaction mixture to the vessel wall.
-
Inertness: The solvent must not react with any reagents or intermediates.
Q4: When should I consider switching from batch to flow chemistry?
A4: Switching from a traditional round-bottom flask (batch) to a continuous flow reactor is a powerful strategy for managing highly exothermic or hazardous reactions.[21]
Consider switching to flow chemistry when:
-
High Exothermicity: You measure a high heat of reaction or a large adiabatic temperature rise via calorimetry.
-
Hazardous Reagents: You are using highly toxic or explosive reagents (e.g., CF₃OF). The small reactor volume in flow systems minimizes the amount of hazardous material present at any given moment.[21]
-
Poor Selectivity in Batch: You are struggling with side products due to hotspots or poor temperature control.
-
Scalability is a Goal: Flow chemistry is often easier and safer to scale up than batch processes. Instead of using a much larger, more dangerous pot, you can simply run the flow reactor for a longer time.[22][23]
The superior surface-area-to-volume ratio in flow reactors provides exceptionally efficient heat transfer, often eliminating thermal runaway risk entirely.[23][24]
Key Experimental Protocols & Visual Workflows
Protocol 1: General Setup for a Cooled Batch Reaction with Controlled Addition
-
Glassware & Setup: Ensure all glassware is clean and oven-dried. Assemble the reaction flask equipped with a magnetic stir bar, a thermocouple or thermometer for internal temperature monitoring, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel for reagent addition.
-
Cooling Bath: Prepare a cooling bath (e.g., ice/water for 0 °C, dry ice/acetone for -78 °C). Place the reaction flask in the bath, ensuring the bath level is above the level of the reaction mixture.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Initial Charge: Add the substrate and solvent to the reaction flask. Allow the mixture to cool to the target temperature with stirring.
-
Controlled Addition: Charge the dropping funnel with the trifluoromethylating agent (or catalyst), diluted with solvent if appropriate. Begin adding the reagent dropwise to the stirred reaction mixture.
-
Monitoring: Continuously monitor the internal reaction temperature. The addition rate should be adjusted to ensure the temperature does not deviate more than a few degrees from the setpoint.[2][3]
-
Completion: After the addition is complete, continue to stir the reaction at the target temperature and monitor for completion by a suitable analytical method (e.g., TLC, LC-MS).
Diagram 1: Decision Workflow for Temperature Excursion
This diagram outlines the logical steps to take when a reaction's temperature begins to rise unexpectedly.
Caption: Decision tree for managing an unexpected temperature increase.
Diagram 2: Proactive Thermal Hazard Assessment Workflow
This diagram illustrates a systematic approach to evaluating reaction safety before starting an experiment.
Caption: Workflow for proactive thermal hazard assessment of a new reaction.
References
-
Amini-Rentsch, L., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. [Link][21][22][25][26]
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Prime Process Safety Center. (n.d.). Reaction Calorimetry. [Link][12]
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Chemistry LibreTexts. (2022). 11.5: Reaction Calorimetry. [Link][27]
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O'Loughlin, T. (2013). Calorimetry for Exothermic and Endothermic Reactions. YouTube. [Link][28]
-
Gouverneur, V., et al. (2014). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. PubMed Central. [Link][24]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link][29]
-
ACS Green Chemistry Institute. (n.d.). Use of Solvents. [Link][19]
-
Pasquet, V. (2017). Runaway reactions, case studies, lessons learned. Loss Prevention Bulletin. [Link][6]
-
MacMillan, D. W. C., et al. (2015). A scalable and operationally simple radical trifluoromethylation. Nature Communications. [Link][1]
-
Noël, T., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. [Link][23]
-
Harper, K. C., & Zhang, E. (n.d.). Commercial-Scale Visible-light Trifluoromethylation of 2-Chlorothiophenol using CF3I gas. ChemRxiv. [Link][18]
-
Santschi, N., et al. (2017). Mechanistic insight into the thermal activation of Togni's trifluoromethylation reagents. Physical Chemistry Chemical Physics. [Link][11]
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Copelli, S., et al. (2016). A General Criterion for the Scale-up and the Safe Operation of Semi-Batch Exothermic Reaction Processes. Industrial & Engineering Chemistry Research. [Link][30]
-
K. A. G. Amine, J. (2017). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Loss Prevention Bulletin. [Link][8]
-
Kieltsch, I., et al. (2008). Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Organic Process Research & Development. [Link][17]
-
Chemistry For Everyone. (2024). What Are Some Essential Solvents and Chemicals for Various Chemical Syntheses? YouTube. [Link][20]
-
Al-Masri, H. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link][31]
-
Ho, T. C., et al. (1998). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Process Safety Progress. [Link][7]
-
Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. [Link][14]
-
Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?[Link][4]
-
Copelli, S., et al. (2013). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions. [Link][32]
-
Cardillo, P. (2001). How the study of a accident case histories can prevent runaway reaction accidents to occur again. IChemE. [Link][33]
-
American Chemical Society. (2021). Trifluoromethyltrimethylsilane. [Link][15]
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Technical Support Center: Scale-Up of 2-(Trifluoromethyl)pyrazine Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 2-(Trifluoromethyl)pyrazine. This resource is designed for researchers, process chemists, and drug development professionals. We aim to provide practical, field-proven insights into the challenges you may encounter and offer robust solutions to ensure a safe, efficient, and scalable process.
The incorporation of the trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] However, the synthesis of trifluoromethylated heterocycles like 2-(Trifluoromethyl)pyrazine presents unique challenges, particularly during the transition from bench-scale discovery to pilot-plant production. This guide is structured in a question-and-answer format to directly address the critical issues you may face.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning a successful scale-up campaign.
Q1: What are the most viable synthetic routes for 2-(Trifluoromethyl)pyrazine at a multi-kilogram scale?
A1: While several methods exist for trifluoromethylation, two primary strategies have demonstrated scalability for pyrazine and related heterocycles: Halogen Exchange (Halex) and Cyclocondensation with CF₃-Building Blocks .
-
Halogen Exchange (Halex) Reaction: This is a very common industrial approach for producing trifluoromethylated aromatics and heteroaromatics.[2] The process typically involves synthesizing a 2-(trichloromethyl)pyrazine intermediate, followed by a fluorine-for-chlorine exchange using a fluorinating agent.
-
Causality: This method is often preferred for scale-up because the starting materials (e.g., 2-methylpyrazine) are readily available and cost-effective. The key transformation, the Halex reaction, is a well-established industrial process. However, it requires handling corrosive and potentially toxic fluorinating agents and high reaction temperatures.[3]
-
Example Reagents: Anhydrous hydrogen fluoride (HF) is the industrial standard, often with a catalyst like antimony trichloride (SbCl₃) or antimony pentachloride (SbCl₅).[4][5]
-
-
Cyclocondensation with CF₃-Building Blocks: This strategy involves constructing the pyrazine ring from smaller, acyclic precursors, where one of the precursors already contains the -CF₃ group.[2][6]
-
Causality: This approach can offer better regioselectivity and may avoid the harsh conditions of some Halex reactions. However, the required trifluoromethylated building blocks (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) can be significantly more expensive, impacting the overall process cost.[6] The success of this route depends heavily on the efficiency and yield of the cyclization step.
-
For the synthesis of 2-(Trifluoromethyl)pyrazine, the Halex approach starting from 2-methylpyrazine is generally the more economically viable and industrially proven path for large-scale manufacturing.
Q2: What are the primary safety concerns when scaling up the synthesis of 2-(Trifluoromethyl)pyrazine?
A2: Safety is the paramount concern during scale-up. The key hazards are associated with reagents, reaction energetics, and equipment.
-
Reagent Toxicity and Corrosivity: Many trifluoromethylation procedures use hazardous materials. Anhydrous HF is extremely corrosive and toxic. Antimony-based catalysts are also toxic and require careful handling and waste disposal.[4] Gaseous reagents like trifluoromethyl hypofluorite (CF₃OF), while not typical for this specific synthesis, are explosive and highly toxic, illustrating the general hazards in this field of chemistry.[7]
-
Exothermic Events: Trifluoromethylation reactions, particularly the Halex exchange, can be highly exothermic. What is easily managed in a small flask with a large surface-area-to-volume ratio can become a dangerous runaway reaction in a large reactor. Poor heat dissipation can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[7]
-
Pressure Management: Reactions involving HF are often conducted under pressure in specialized reactors (e.g., Hastelloy or nickel) to maintain HF in the liquid phase and achieve necessary reaction temperatures.[5] Any failure in pressure control can lead to the release of toxic and corrosive gas.
-
Thermal Stability: The final product and intermediates should be evaluated for thermal stability using techniques like Differential Scanning Calorimetry (DSC). This helps identify decomposition temperatures and prevent unexpected energy release during distillation or storage.[8][9]
Q3: How do I select the appropriate trifluoromethylating agent for my process?
A3: The choice of reagent is a balance between reactivity, cost, safety, and scalability. While academic literature is rich with novel reagents, industrial scale-up often relies on more established, cost-effective options.
| Reagent Type | Examples | Pros | Cons | Scale-Up Viability |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃)[10] | Mild conditions, high functional group tolerance. | High cost, requires a fluoride initiator. | Moderate; best for high-value products where cost is less critical. |
| Electrophilic | Togni Reagents, Umemoto Reagents[10][11] | Bench-stable solids, broad substrate scope. | Very expensive, generate stoichiometric byproducts. | Low; generally limited to discovery or small-scale synthesis. |
| Radical | Langlois Reagent (CF₃SO₂Na)[10] | Relatively inexpensive, uses radical initiation. | Can lack selectivity, requires an oxidant. | Moderate; depends on the specific substrate and desired selectivity. |
| Halex | Anhydrous HF, SbF₃/SbCl₅[4][12] | Lowest cost raw materials, proven industrial method. | Highly corrosive/toxic, requires specialized equipment, harsh conditions. | High; the dominant method for large-scale commodity production. |
Q4: What analytical methods are recommended for in-process control (IPC) and final product analysis?
A4: Robust analytical methods are crucial for a self-validating and controlled process.
-
In-Process Control (IPC): Gas Chromatography (GC) is the ideal technique for monitoring the reaction's progress. It can effectively separate the starting material, intermediates (e.g., mono- and di-chlorinated species), and the final product, allowing for a quantitative assessment of the conversion.
-
Final Product Specification:
-
Identity: Confirmed by ¹H, ¹⁹F, and ¹³C NMR spectroscopy.
-
Purity: Assay determined by quantitative GC (typically >97%).[13]
-
Physical Properties: Refractive index and density are useful for quick identity checks.[13][14]
-
Residual Solvents/Reagents: GC-MS can be used to detect and quantify any residual solvents or starting materials.
-
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the scale-up process.
Issue 1: Low Conversion or Stalled Reaction
Q: My scaled-up reaction is showing very low conversion compared to the lab-scale experiment. What are the likely causes?
A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. When moving from a flask to a reactor, simply multiplying reagent quantities is not enough.
Possible Causes & Solutions:
-
Poor Mass Transfer (Mixing): In a heterogeneous reaction (e.g., liquid-gas or liquid-solid), the reaction rate is limited by how well the reactants mix.
-
Causality: In a large reactor, the stirrer's efficiency (RPM, impeller design) may not be sufficient to create the intimate contact between phases that was present in the small, vigorously stirred flask.
-
Solution: Re-evaluate the reactor's agitation system. For reactions involving gases, a gas-sparging dip tube combined with a gas-inducing impeller can dramatically improve mass transfer. For solid reagents, ensure the agitation is sufficient to keep the solid suspended and not settled at the bottom of the reactor.[7]
-
-
Inadequate Temperature Control:
-
Causality: Many trifluoromethylation reactions have a specific initiation temperature. If the larger reactor's cooling/heating system is inefficient, you may struggle to reach or maintain the optimal reaction temperature, causing the reaction to stall.
-
Solution: Ensure your reactor's heat transfer fluid and jacket are performing to specification. Consider a slower, controlled addition of a key reagent to manage the initial exotherm and maintain the target temperature.[7]
-
-
Reagent Purity & Water Content:
-
Causality: Halex reactions using HF and antimony catalysts are extremely sensitive to water. Water can react with the catalyst and inhibit the reaction. Reagents purchased in larger quantities may have different specifications or may have absorbed atmospheric moisture during transfer.
-
Solution: Always use anhydrous reagents and perform the reaction under a dry, inert atmosphere (N₂ or Argon). If necessary, re-qualify new batches of raw materials to ensure they meet the required water specification.
-
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Issue 2: Poor Selectivity & Byproduct Formation
A: Poor selectivity on scale-up is almost always due to poor temperature control, leading to localized "hot spots" where side reactions dominate.
Common Byproducts & Mitigation Strategies:
| Byproduct Type | Formation Mechanism | Mitigation Strategy |
| Incompletely Fluorinated Intermediates (e.g., 2-(dichlorofluoromethyl)pyrazine) | Insufficient fluorinating agent stoichiometry or reaction time/temperature. | Increase stoichiometry of the fluorinating agent. Ensure adequate reaction time and maintain target temperature. Confirm with IPC via GC. |
| Over-chlorinated Pyrazine Ring | If using a chlorination step prior to fluorination (e.g., on 2-methylpyrazine), overly harsh conditions can lead to chlorination on the pyrazine ring itself.[2] | Tightly control stoichiometry of the chlorinating agent (e.g., SO₂Cl₂) and reaction temperature. Use a less aggressive chlorinating agent if possible. |
| Decomposition/Tars | Severe hot spots in the reactor can cause the electron-deficient pyrazine ring to decompose, especially in the presence of strong acids/catalysts.[4] | Improve heat transfer and mixing. Use a controlled, sub-surface addition of the limiting reagent below the liquid level to prevent localized high concentrations and exotherms. Diluting the reaction mixture can also help moderate the reaction rate.[7] |
| Isomers | Depending on the synthetic route, undesired isomers can form. | This is highly route-dependent. If using a cyclocondensation route, the purity of the starting materials is key. For Halex routes, isomer formation is less common but can indicate a mechanistic shift due to temperature deviations. |
Logical Relationship: Key Parameters for Selectivity
Caption: Interplay of key parameters governing reaction selectivity.
Issue 3: Challenges in Product Isolation and Purification
Q: What is the most effective method for purifying 2-(Trifluoromethyl)pyrazine at a multi-kilogram scale?
A: Given its boiling point of 118 °C, fractional distillation is the most industrially viable and cost-effective method for purifying 2-(Trifluoromethyl)pyrazine on a large scale.[15]
Key Considerations for Distillation:
-
Column Efficiency: The choice of distillation column (packed vs. tray) and its theoretical plates will determine your ability to separate the product from closely boiling impurities. A preliminary analysis by GC-MS is essential to identify the boiling points of major impurities.
-
Vacuum: While the atmospheric boiling point is reasonable, performing the distillation under a moderate vacuum (e.g., 50-100 mbar) can lower the required pot temperature. This minimizes the risk of thermal degradation of the product or any high-boiling impurities.
-
Material of Construction: Ensure the distillation unit is made of a material compatible with trace acidic residues that may carry over from the reaction (e.g., glass-lined steel or Hastelloy).
-
Quench and Neutralization: Before distillation, it is critical to properly quench the reaction mixture and neutralize any remaining acidic catalysts (like SbCl₅). A typical workup involves carefully adding the reaction mixture to a cold aqueous solution of a base like potassium carbonate (K₂CO₃).[4] Failure to completely neutralize the mixture can lead to decomposition during the heat-up for distillation.
Part 3: Example Scalable Protocol
The following protocol is a conceptual, lab-scale representation of a scalable Halex process adapted from literature procedures for related trifluoromethyl-heterocycles.[4][5] This protocol must be thoroughly optimized and validated at the lab scale before any pilot-plant trial.
Protocol: Synthesis of 2-(Trifluoromethyl)pyrazine via Halex
Step 1: Chlorination of 2-Methylpyrazine (Conceptual)
-
Charge a suitable reactor with 2-methylpyrazine and an appropriate solvent (e.g., CCl₄ or dichlorobenzene).
-
Initiate the reaction with a radical initiator (e.g., AIBN or UV light).
-
Under vigorous stirring and controlled temperature (e.g., 60-80 °C), slowly add 3.0-3.5 equivalents of a chlorinating agent like sulfuryl chloride (SO₂Cl₂).
-
Monitor the reaction by GC until 2-methylpyrazine is consumed and the peak for 2-(trichloromethyl)pyrazine is maximized.
-
Upon completion, carefully quench any remaining chlorinating agent and remove the solvent under reduced pressure. The crude 2-(trichloromethyl)pyrazine is often used directly in the next step.
Step 2: Fluorination of 2-(Trichloromethyl)pyrazine
-
WARNING: This step involves highly corrosive and toxic materials and must be performed in a specialized pressure reactor (e.g., Hastelloy) by trained personnel.
-
Charge the pressure reactor with the crude 2-(trichloromethyl)pyrazine and a catalytic amount of antimony pentachloride (SbCl₅, ~5-10 mol%).
-
Seal the reactor and cool it to <0 °C.
-
Slowly and carefully charge the reactor with anhydrous hydrogen fluoride (HF, ~5-10 equivalents).
-
Gradually heat the reactor to the target temperature (e.g., 150-180 °C), allowing the internal pressure to build.[5]
-
Hold at temperature for several hours, monitoring the pressure and periodically taking samples (if the reactor allows) to check for conversion by GC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a suitable scrubber system.
-
The crude product is then transferred to a quench vessel containing ice and a neutralizing base (e.g., K₂CO₃ or NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or MTBE), dry the organic layer, and concentrate it for purification by fractional distillation.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]
-
Umemoto, T. (2012). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 8, 92-101. [Link]
-
Inoue, M., & Paquin, J. F. (Eds.). (2021). Fluorine in Pharmaceutical and Medicinal Chemistry: From Synthesis to Applications. Wiley-VCH. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]
-
Douglas, J. T., et al. (2015). Late-stage C-H functionalization of complex molecules. Chemical Reviews, 115(21), 11567-11624. [Link]
- Dow Chemical Company. (1981). Preparation of (trifluoromethyl)pyridines.
-
ChemSynthesis. (2025). 2-(trifluoromethyl)pyrazine. [Link]
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Technical Support Center: A Guide to the Storage and Handling of 2-(Trifluoromethyl)pyrazine
From the desk of the Senior Application Scientist
Welcome to the technical support center for 2-(Trifluoromethyl)pyrazine. This molecule is a critical building block in pharmaceutical and agrochemical research, valued for the unique electronic and lipophilic properties imparted by the trifluoromethyl group.[1][2] However, its chemical integrity can be compromised by improper storage, leading to failed experiments, inaccurate results, and loss of valuable material.
This guide is designed to provide you, our fellow scientists and researchers, with a comprehensive understanding of the factors that influence the stability of 2-(Trifluoromethyl)pyrazine. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions that protect your research. This document is structured as a practical, Q&A-style resource, consolidating field-proven insights with established chemical data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling of 2-(Trifluoromethyl)pyrazine.
Q1: What is the ideal temperature for storing 2-(Trifluoromethyl)pyrazine?
A: For long-term storage (> 6 months), we recommend maintaining the compound at 2-8°C .[3][4] While some related fluorinated pyrazines may be stable at ambient temperatures for short periods, refrigeration significantly slows potential degradation pathways. For shorter-term, active use, storage in a cool, dry place away from direct heat sources is acceptable.
Q2: What type of container is best for this compound?
A: The choice of container is critical to prevent contamination and degradation. We recommend using amber glass bottles with Teflon-lined caps .[3][5] Amber glass is essential as it blocks UV light, a key contributor to photochemical degradation.[5] The Teflon liner provides an inert barrier, preventing reactions with the cap material. For bulk storage, specialized fluorinated high-density plastic or Teflon containers are also excellent choices due to their high resistance to reactive chemicals.[3][6]
Q3: Is it necessary to store 2-(Trifluoromethyl)pyrazine under an inert atmosphere?
A: Yes, for long-term stability, an inert atmosphere is strongly recommended.[4][5][7] The compound can be sensitive to atmospheric moisture and oxygen.[5] Backfilling the container with a dry, inert gas like Argon or Nitrogen displaces air and moisture, mitigating the risks of hydrolysis and oxidation.
Q4: I've noticed the liquid has a slight yellow tint. Is this a sign of decomposition?
A: A pale yellow color can be an early indicator of minor degradation, often due to slight oxidation or exposure to light over time. While minor discoloration may not significantly impact all applications, it warrants a purity check before use in sensitive reactions. If the compound was initially colorless, any color change indicates a change in chemical composition.
Q5: What are the main chemical incompatibilities I should be aware of?
A: Avoid storing 2-(Trifluoromethyl)pyrazine with strong oxidizing agents, strong acids, and strong bases.[3][7] The pyrazine ring and the trifluoromethyl group can be susceptible to reaction under harsh pH conditions or in the presence of potent oxidizers.[8][9]
Section 2: Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section provides deeper insights into specific problems you might encounter and the scientific reasoning behind them.
Issue 1: My GC-MS analysis shows a new peak with a lower molecular weight, corresponding to the loss of a CF₃ group.
-
Probable Cause: Hydrolysis. The trifluoromethyl (CF₃) group, while generally stable, can undergo hydrolysis to a carboxylic acid under certain conditions, particularly in the presence of moisture and acid or base catalysts. The C-CF₃ bond is strong, but the electron-deficient pyrazine ring can activate it towards nucleophilic attack.
-
Preventative Action: Rigorously exclude moisture from the storage environment. Use a desiccant in the secondary storage container (e.g., a desiccator cabinet) and always handle the compound in a dry environment, preferably a glove box.[3][5] Ensure all solvents are anhydrous if preparing stock solutions for storage.
-
Validation: A simple validation is to run a Karl Fischer titration on a sample of the compound or its storage solvent to quantify water content.
Issue 2: The compound is darkening significantly, and I'm seeing multiple new peaks in my chromatogram.
-
Probable Cause: Photodecomposition. Pyrazine and its derivatives are known to be photosensitive.[10][11] Upon absorption of UV light, the molecule can be promoted to an excited state, leading to complex radical-based decomposition pathways or polymerization, often resulting in discoloration.[12][13]
-
Preventative Action: Always store the compound in light-blocking containers, such as amber glass vials or bottles.[5] When handling the compound on the bench, minimize its exposure to direct sunlight or strong overhead laboratory lighting. Wrap containers in aluminum foil for extra protection if amberware is unavailable.
-
Validation: Prepare two small aliquots of the compound. Store one in an amber vial in the dark and the other in a clear vial on the lab bench for several days. Analyze both by GC-MS or HPLC to compare purity profiles.
Issue 3: My NMR spectrum shows a loss of aromatic signal intensity and the appearance of broad, undefined peaks.
-
Probable Cause: Oxidative Degradation/Polymerization. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal catalysts, can lead to the formation of N-oxides or initiate radical chain reactions. This can result in complex mixtures of byproducts or polymeric material, which would appear as broad, poorly resolved signals in an NMR spectrum.
-
Preventative Action: The most effective preventative measure is the strict use of an inert atmosphere.[5] Before sealing the container for long-term storage, purge the headspace with dry argon or nitrogen for several minutes to displace all oxygen.
-
Validation: Use a sealed, inert-atmosphere vial as a control sample. Compare its analytical profile over time to a sample stored in a container that is repeatedly opened to the air.
Section 3: Core Technical Protocols
These protocols provide step-by-step instructions for optimal storage and stability assessment.
Protocol 1: Recommended Long-Term Storage Procedure
-
Container Selection: Choose a clean, dry amber glass vial or bottle with a capacity appropriately sized to the sample volume, minimizing headspace. Ensure the cap has a new, intact Teflon liner.
-
Inerting: Conduct this step in a fume hood. Place the opened vial containing the 2-(Trifluoromethyl)pyrazine into a larger chamber or desiccator that can be purged. Alternatively, use a gentle stream of dry argon or nitrogen directed into the vial's headspace for 1-2 minutes.
-
Sealing: Immediately after inerting, securely tighten the cap. To further protect against moisture ingress, wrap the cap-bottle interface with Parafilm®.
-
Labeling: Clearly label the container with the compound name, date of storage, storage conditions (2-8°C, Inert Atmosphere, Protect from Light), and any relevant safety information.[5]
-
Storage: Place the sealed and labeled vial inside a secondary container (e.g., a labeled box) and store it in a refrigerator at 2-8°C.
Protocol 2: Routine Stability Assessment by GC-MS
This protocol allows you to monitor the purity of your compound over time.
-
Sample Preparation: At designated time points (e.g., 0, 6, and 12 months), carefully remove a small aliquot (~1 mg) of the stored compound under dry conditions. Dissolve it in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of ~1 mg/mL.
-
GC-MS Method:
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
-
Data Analysis: Integrate the peak area for 2-(Trifluoromethyl)pyrazine and any observed impurities. Calculate the purity as a percentage of the total integrated area. A decrease in purity of >2% from the initial time point suggests that decomposition is occurring and storage conditions should be re-evaluated. This method is based on standard chromatographic procedures for analyzing heterocyclic compounds and their degradation products.[14][15][16]
Section 4: Visual Guides and Data
Data Tables
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows reaction kinetics of all potential decomposition pathways.[3][4] |
| Atmosphere | Inert (Dry Argon or Nitrogen) | Prevents oxidative degradation and hydrolysis by excluding O₂ and H₂O.[5][7] |
| Container | Amber Glass, Teflon-lined Cap | Inert material that blocks UV radiation, preventing photodecomposition.[3][5] |
| Incompatibilities | Strong Oxidizers, Strong Acids/Bases | Avoids direct chemical reaction and degradation of the compound.[7] |
Diagrams
Caption: Major environmental factors leading to decomposition.
References
- Vertex AI Search. (2025, October 1).
- ChemicalBook. (2025, September 27). 2-Methyl-5-(trifluoromethyl)
- Vertex AI Search. (2025, June 18).
- Hikichi, M., et al. (2025, October 22). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. PMC - NIH.
- Hikichi, M., et al. (2025, October 8).
- ATSDR. (1997). Analytical Methods. In Toxicological Profile for Hydrazines.
- ChemicalBook. 2-AMINO-5-(TRIFLUOROMETHYL)PYRAZINE CAS#: 69816-38-2.
-
Sigma-Aldrich. 2-(Trifluoromethyl)-t[3][7][10]riazolo[1,5-a]pyrazine.
- Sala, M., et al. Quantum dynamics of the photostability of pyrazine. RSC Publishing.
- Abdullah, Z., & Johari, H. N. (2018, July 12-13). Synthesis of selected pyrazine derivatives and their photophysical characteristics. 5th International Conference on Organic and Inorganic Chemistry, Paris, France.
- Sala, M., et al. (2025, August 10). Quantum dynamics of the photostability of pyrazine.
- Guidechem. 2-AMINO-5-(TRIFLUOROMETHYL)PYRAZINE (CAS No. 69816-38-2) SDS.
- Beier, P., et al. (2020).
- Lipshutz, B. H., et al.
- Shen, H., et al. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.
- Eurofins. (2016, July 29).
- ChemScene. 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine.
- U-Pack.
- MacMillan, D. W. C., et al. (2011).
- BenchChem. 2-(Trifluoromethoxy)pyrazine-6-aceticacid.
- Janicki, J. (1973).
- Noël, T., et al. (2024, January 8). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors.
- ChemScene. Building blocks | Bioactive small molecules.
- Buchwald, S. L., et al.
- Abdullah, Z., et al. (2022).
- Bağdat, E. Ş., et al. Analytical methods for pyrazine detection.
- Chemistry Stack Exchange. (2014, November 14).
- Uneyama, K. (2006). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- ChemSynthesis. (2025, May 20). 2-(trifluoromethyl)pyrazine.
- Request PDF. (n.d.). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies.
- Google Patents. CN102095809A - Analysis method for detecting pyrazine compounds in beer.
- Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
- U.S. Geological Survey.
- Prakash, G. K. S., et al. (2018, July 21). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- Li, H., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PMC - PubMed Central.
- Request PDF. (2025, August 5). Pyrolysis and oxidative decomposition mechanism of trifluoromethylated fused triazinones.
- BenchChem. Thermal Decomposition of Pyrazine-2-amidoxime: A Technical Guide.
- Springer Nature Experiments. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry.
Sources
- 1. scilit.com [scilit.com]
- 2. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 4. 2-AMINO-5-(TRIFLUOROMETHYL)PYRAZINE CAS#: 69816-38-2 [chemicalbook.com]
- 5. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 6. u-pack.co.za [u-pack.co.za]
- 7. 2-Methyl-5-(trifluoromethyl)pyrazine - Safety Data Sheet [chemicalbook.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 16. pubs.usgs.gov [pubs.usgs.gov]
Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrazine Derivatives
Welcome to the technical support center for the chromatographic analysis of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing solvent systems for the separation and purification of these diverse compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your analytical and preparative chromatography endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for analyzing pyrazine derivatives?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of pyrazine derivatives.[1][2][3] This is due to its versatility in separating a broad range of compounds with varying polarities, which is characteristic of the pyrazine family. C18 columns are a common stationary phase choice for this purpose.
Q2: Which organic solvents are typically used in the mobile phase for RP-HPLC of pyrazines?
A2: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers used with water in RP-HPLC for pyrazine analysis.[1][4] The choice between ACN and MeOH can influence selectivity and retention times. For instance, an abnormal temperature effect on the retention of alkylpyrazines has been observed with ACN/water mobile phases, which was not seen with MeOH/water.[1]
Q3: How can I make my mobile phase compatible with mass spectrometry (MS) detection?
A3: To ensure MS compatibility, it is crucial to use volatile mobile phase additives. Instead of non-volatile acids like phosphoric acid, use volatile acids such as formic acid or acetic acid.[2][3] Ammonium formate or ammonium acetate are also common volatile buffer salts used in LC-MS applications.[4]
Q4: My pyrazine derivative is very polar and shows poor retention in RP-HPLC. What should I do?
A4: For highly polar pyrazine derivatives that are poorly retained on traditional C18 columns even with highly aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative.[5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which promotes the retention of polar analytes.[6]
Q5: I am observing co-elution of imidazole impurities with my pyrazine product. How can I resolve this?
A5: Imidazole impurities, which can form as byproducts during pyrazine synthesis, are often more polar than the target pyrazine.[7] In normal-phase chromatography, using a less polar solvent system, such as a hexane/ethyl acetate mixture, can help in selectively eluting the pyrazine while retaining the more polar imidazoles on the silica gel column.[7][8] For RP-HPLC, optimizing the mobile phase gradient and pH may improve separation.
Troubleshooting Guide: Common Chromatographic Issues
This guide provides a systematic approach to troubleshooting common problems encountered during the chromatography of pyrazine derivatives.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can be indicative of several underlying issues, from secondary interactions with the stationary phase to column overload.
Causality: Peak tailing for basic compounds like many pyrazine derivatives often results from interactions with acidic silanol groups on the silica-based stationary phase. Fronting can be a sign of column overload or a poorly prepared mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Step-by-Step Protocol:
-
Adjust Mobile Phase pH: For basic pyrazine derivatives, working at a low pH (e.g., using 0.1% formic acid) can protonate the analyte and minimize interactions with silanol groups.[4] Conversely, a higher pH can suppress the ionization of silanols. Experiment with a pH that provides the best peak shape without compromising the stability of your analyte or stationary phase.
-
Add a Competitive Base: If pH adjustment is insufficient, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites, leading to improved peak symmetry.
-
Reduce Sample Concentration and Injection Volume: Injecting too much sample can lead to column overload and peak fronting. Prepare a dilution series of your sample and inject decreasing amounts to see if the peak shape improves.
-
Evaluate Column Health: A degraded column can also cause poor peak shape. Check the column's performance by injecting a standard mixture. If performance is poor, consider flushing or replacing the column.
Issue 2: Inadequate Resolution of Closely Related Pyrazines
Achieving baseline separation of structurally similar pyrazine derivatives can be challenging.
Causality: The selectivity of a chromatographic system is influenced by the properties of the stationary phase, mobile phase, and temperature. Fine-tuning these parameters is key to resolving closely related compounds.
Strategies for Improving Resolution:
| Parameter | Action | Rationale |
| Mobile Phase Composition | Change the organic modifier (e.g., from MeOH to ACN or vice versa). | Different organic solvents can alter the selectivity of the separation by changing the interactions between the analytes, stationary phase, and mobile phase.[1] |
| Gradient Slope | Decrease the gradient slope (i.e., make it shallower). | A shallower gradient increases the run time but allows more time for the separation of closely eluting peaks. |
| Temperature | Optimize the column temperature. | Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can impact resolution. Note the unusual temperature effects with ACN for some pyrazines.[1] |
| Stationary Phase | Try a column with a different chemistry (e.g., a phenyl or polar-embedded phase). | Different stationary phases offer alternative selectivities. For instance, a phenyl column can provide pi-pi interactions that may be beneficial for separating aromatic pyrazine derivatives. |
Issue 3: Variable Retention Times
Inconsistent retention times can compromise the reliability of your analytical method.
Causality: Fluctuations in retention times are often due to a lack of system equilibration, changes in mobile phase composition, or temperature variations.
Troubleshooting Workflow:
Sources
- 1. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 2. Pyrazine | SIELC Technologies [sielc.com]
- 3. Separation of Pyrazine, chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Reactivity and Troubleshooting for 2-Chloro-5-(trifluoromethyl)pyrazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-chloro-5-(trifluoromethyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common reactivity issues, provide in-depth troubleshooting guides, and offer detailed protocols in a practical question-and-answer format to help you overcome experimental challenges.
A Primer on the Reactivity of 2-Chloro-5-(trifluoromethyl)pyrazine
2-Chloro-5-(trifluoromethyl)pyrazine is a highly valuable intermediate in modern medicinal and agrochemical synthesis.[][2] Its chemical behavior is dominated by the electronic properties of the pyrazine ring and its substituents. The pyrazine core is inherently electron-deficient due to the presence of two nitrogen atoms. This effect is powerfully amplified by the trifluoromethyl (-CF3) group, one of the strongest electron-withdrawing groups in organic chemistry.[3]
This pronounced electron deficiency renders the carbon atom attached to the chlorine highly electrophilic, making the molecule exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .[4][5] The chlorine at the 2-position is activated by both the adjacent ring nitrogen and the para-trifluoromethyl group. While SNAr is often the most direct reaction pathway, the chloro-substituent also enables participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, significantly expanding its synthetic utility.[6][7]
Safety First: 2-Chloro-5-(trifluoromethyl)pyrazine is classified as toxic if swallowed and causes skin and eye irritation.[8] Always handle this reagent in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and emergency information.[8]
Part 1: General Troubleshooting
This section provides a high-level guide to diagnosing common issues encountered when working with 2-chloro-5-(trifluoromethyl)pyrazine.
Frequently Asked Questions (General)
Q1: My reaction is giving a very low yield or failing completely. What are the first things I should check?
A1: Low yields are a frequent challenge in synthesis.[9][10] Before making drastic changes to the reaction type, systematically verify the fundamentals. We recommend a tiered approach to troubleshooting, as outlined in the decision tree below.
-
Verify Starting Materials: Confirm the purity and integrity of your 2-chloro-5-(trifluoromethyl)pyrazine, as well as all other reagents (nucleophile, catalyst, base, etc.). Impurities, especially water in cross-coupling reactions, can deactivate catalysts and inhibit the reaction.
-
Assess Reaction Setup: Ensure your reaction is performed under the correct atmosphere (e.g., inert gas for cross-coupling) and that the temperature is accurately controlled. For cross-coupling, even trace amounts of oxygen can be detrimental to the palladium catalyst.
-
Check Solubility: Poor solubility of a reactant can starve the reaction.[11] Observe the reaction mixture at the target temperature. If a key reagent is not dissolving, you may need to screen alternative solvents or increase the temperature.
-
Review Reaction Parameters: Double-check stoichiometry, concentrations, and the order of addition. For example, in some cross-coupling reactions, the order in which the base is added can impact catalyst stability and overall yield.[11]
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The high electrophilicity of the C2 position makes SNAr a primary reaction pathway for this substrate. It readily reacts with a variety of nucleophiles, including amines, alkoxides, and thiolates.
Frequently Asked Questions (SNAr)
Q1: I'm attempting an SNAr with an amine, but the reaction is slow and incomplete. What are the likely causes?
A1: While 2-chloro-5-(trifluoromethyl)pyrazine is highly activated, reaction kinetics can still be influenced by several factors.[4]
-
Nucleophilicity: The reaction rate is directly proportional to the strength of the nucleophile. If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), the reaction will be slower.
-
Solvent Choice: SNAr reactions proceed via a charged intermediate (a Meisenheimer complex). Polar aprotic solvents, such as DMF, DMSO, or NMP, are excellent choices as they can stabilize this intermediate and accelerate the reaction.[5]
-
Base: If your nucleophile is an alcohol or thiol, a non-nucleophilic base (e.g., NaH, K₂CO₃) is required to generate the corresponding alkoxide or thiolate. For amine nucleophiles, the amine itself can serve as the base, but using a slight excess or adding a non-nucleophilic base can help drive the reaction to completion by scavenging the HCl byproduct.
-
Temperature: Heating the reaction (e.g., to 80-120 °C) is a common and effective way to increase the reaction rate. However, be mindful of potential decomposition at excessively high temperatures.
Q2: My SNAr reaction with sodium methoxide is giving a dark-colored mixture and multiple spots on TLC. What is happening?
A2: Dark coloration and multiple products often suggest side reactions or decomposition.
-
Competing Reactions: While the C2 position is most activated, harsh conditions (e.g., very high temperatures or highly concentrated, strong bases) could potentially lead to side reactions.
-
Base-Mediated Decomposition: The trifluoromethyl group can be sensitive to strong bases at elevated temperatures, potentially leading to degradation pathways.
-
Air Oxidation: Electron-rich products, such as those derived from anilines, can be susceptible to air oxidation, especially at high temperatures in solvents like DMF. Running the reaction under an inert atmosphere (N₂ or Ar) can mitigate this.
Protocol: SNAr with 4-Methoxyaniline
This protocol provides a general procedure for the SNAr of 2-chloro-5-(trifluoromethyl)pyrazine with an amine nucleophile.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyrazine (1.0 eq), 4-methoxyaniline (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.
-
Place the flask under an inert atmosphere (N₂ or Argon).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-methoxyanilino)-5-(trifluoromethyl)pyrazine.
Part 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.[7][12]
Frequently Asked Questions (Suzuki-Miyaura)
Q1: My Suzuki coupling is failing. I'm recovering my starting material and observing boronic acid decomposition. Why?
A1: This is a classic issue in Suzuki couplings. The success of the reaction hinges on the delicate balance of the catalytic cycle.
-
Catalyst and Ligand: Standard Pd(PPh₃)₄ can be effective, but for challenging substrates like electron-deficient chloro-heterocycles, more specialized catalyst systems are often required. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand often improves performance by promoting the rate-limiting oxidative addition step.[13]
-
Base Selection is Critical: The base plays multiple roles: it activates the boronic acid for transmetalation but can also promote its decomposition (protodeboronation).[12] For chloro-pyrazines, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. Very strong bases like hydroxides can be detrimental.
-
Solvent System: A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. Water is necessary to dissolve the inorganic base and facilitate its role in the catalytic cycle.[11] Anhydrous conditions can be attempted with bases like CsF.
Q2: I am observing a significant amount of the hydrodehalogenated pyrazine byproduct. How can I prevent this?
A2: Hydrodehalogenation (replacement of chlorine with hydrogen) is a common side reaction. It often arises from the protodeboronation of the boronic acid, which generates an arene that can then participate in the catalytic cycle to reduce your starting material. To minimize this:
-
Use a Milder Base: Switch from a strong base to a milder one (e.g., from K₃PO₄ to K₂CO₃).
-
Use Boronic Esters: Pinacol boronic esters are often more stable to decomposition than their corresponding boronic acids and can suppress this side reaction.[13]
-
Control Temperature: Use the lowest temperature at which the reaction proceeds efficiently.
Data Presentation: Typical Suzuki-Miyaura Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temp (°C) | Typical Yield |
| 1 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 100 | Moderate |
| 2 | Pd₂(dba)₃ (2.5%) | SPhos (6%) | K₃PO₄ (2.0) | Toluene / H₂O (10:1) | 110 | Good-Excellent |
| 3 | Pd(dppf)Cl₂ (5%) | - | Na₂CO₃ (2.0) | DMF | 90 | Moderate-Good |
Yields are representative and highly dependent on the specific boronic acid used.
Part 4: Buchwald-Hartwig Amination
As an alternative to SNAr, the Buchwald-Hartwig amination offers a powerful and often milder method for C-N bond formation, particularly with less nucleophilic or sterically hindered amines.[6][14]
Frequently Asked Questions (Buchwald-Hartwig)
Q1: When should I choose Buchwald-Hartwig amination over a direct SNAr?
A1: Choose Buchwald-Hartwig amination under the following circumstances:
-
Weakly Nucleophilic Amines: When your amine is a poor nucleophile (e.g., carbamates, amides, or highly electron-deficient anilines), direct SNAr may require forcing conditions that are not tolerated by other functional groups.
-
Steric Hindrance: If either the amine or the pyrazine is sterically demanding, the SNAr reaction may be too slow. The design of Buchwald-Hartwig ligands can often overcome these steric barriers.[15]
-
Milder Conditions Required: Buchwald-Hartwig reactions can often be run at lower temperatures than SNAr, which is beneficial for sensitive substrates.
Q2: My Buchwald-Hartwig reaction is sluggish. What are the most important parameters to optimize?
A2: The success of this reaction is almost entirely dependent on the combination of the palladium catalyst, ligand, and base.[16][17]
-
The Ligand is Key: This is the most critical parameter. For electron-deficient heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands are the state-of-the-art. Ligands like XPhos, SPhos, or BrettPhos are designed to accelerate both the oxidative addition of the Pd(0) to the C-Cl bond and the final C-N reductive elimination step.[17]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the specific substrates.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. It is imperative to degas your solvents and maintain a strictly inert atmosphere (N₂ or Ar) throughout the entire procedure.
Protocol: Buchwald-Hartwig Amination with Aniline
This protocol outlines a general procedure for the palladium-catalyzed amination of 2-chloro-5-(trifluoromethyl)pyrazine.
Step-by-Step Methodology:
-
In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃ (2 mol%), XPhos (4.4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a dry, oven-baked Schlenk tube equipped with a stir bar.
-
Add 2-chloro-5-(trifluoromethyl)pyrazine (1.0 eq) and anhydrous, degassed toluene.
-
Add the aniline (1.2 eq) via syringe.
-
Seal the Schlenk tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- BenchChem. (2025).
- Karakaya, G., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19.
- Tse, C. W., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances.
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Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrazine Reagents in Cross-Coupling Reactions.
- Google Patents. (CN111471025A).
-
Gorelkin, P., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Molecules. [Link]
-
Jubilant Ingrevia. (2021). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]
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ResearchGate. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
ResearchGate. (2021). Recent Development of Trifluoromethyl Reagents: A Review. [Link]
-
Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]
-
Reddit. (2023). Help with Low Yield Synthesis. [Link]
-
de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.. [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
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- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
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- 17. youtube.com [youtube.com]
Technical Support Center: Regioselectivity in Reactions of 2-(Trifluoromethyl)pyrazine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)pyrazine. This powerful building block offers unique electronic properties due to the strongly electron-withdrawing trifluoromethyl group and the inherent electron deficiency of the pyrazine ring.[1][2] However, controlling the regioselectivity of its functionalization can be a significant challenge.
This guide is designed to provide you with in-depth, field-proven insights into predicting and controlling reaction outcomes. We will move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key factors governing regioselectivity in reactions of 2-(trifluoromethyl)pyrazine?
A1: The regioselectivity is primarily dictated by a combination of electronic and steric effects, as well as the reaction mechanism.
-
Electronic Effects: The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms.[1][3] The trifluoromethyl (-CF3) group is a potent electron-withdrawing group through a strong inductive effect (-I).[2] This combination makes the pyrazine ring highly electrophilic and susceptible to nucleophilic attack. The positions ortho and para to the nitrogen atoms are the most electron-deficient. The -CF3 group further deactivates the ring towards electrophilic attack and activates it towards nucleophilic and radical additions.
-
Steric Hindrance: The trifluoromethyl group is bulkier than a methyl group, which can sterically hinder reactions at the adjacent C3 position.[2][4] This effect is particularly pronounced in reactions involving bulky reagents or transition metal catalysts with large ligands.
-
Reaction Type: The specific mechanism of the reaction (e.g., nucleophilic aromatic substitution, directed metalation, radical addition) will fundamentally determine which positions are most reactive.
Q2: I am performing a Nucleophilic Aromatic Substitution (SNAr) on a halopyrazine containing a trifluoromethyl group. Which position is most likely to react?
A2: In SNAr reactions, the nucleophile will preferentially attack the most electron-deficient carbon atom bearing a suitable leaving group (e.g., Cl, Br, F). The pyrazine nitrogens and the -CF3 group strongly activate the ring for SNAr.[1][5]
Consider 2-chloro-5-(trifluoromethyl)pyrazine as an example. Both the C2 and C5 positions are activated by the adjacent nitrogen atoms. The trifluoromethyl group at C5 will further enhance the electrophilicity of the C5 position. However, the position of the leaving group is critical. If you have a leaving group at C3 or C6, these positions are highly activated for nucleophilic attack.
Troubleshooting SNAr Regioselectivity:
| Issue | Probable Cause | Suggested Solution |
| Low Reactivity | Insufficient activation of the leaving group. | Switch to a more electron-withdrawing leaving group (I > Br > Cl > F). Increase reaction temperature. Use a stronger nucleophile. |
| Mixture of Isomers | Competing reactive sites with similar electronic activation. | Modify the electronics of the substrate by introducing blocking groups. Alter the steric environment of the nucleophile. |
| Side Reactions | Decomposition of starting material under harsh conditions. | Employ milder reaction conditions. Use a catalyst to lower the activation energy.[6] |
Troubleshooting Guides
Guide 1: Improving Regioselectivity in Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for functionalizing the C-H bond adjacent to a directing metalation group (DMG).[7][8] However, with 2-(trifluoromethyl)pyrazine, the inherent acidity of the ring protons and the directing effect of the nitrogen atoms can lead to mixtures of products.
Common Problem: Lithiation occurs at multiple positions, leading to a mixture of regioisomers after quenching with an electrophile.
Underlying Causality: The pyrazine nitrogen atoms can act as directing groups, coordinating to the lithium base and directing deprotonation to the adjacent C-H bonds.[9][10] The strongly electron-withdrawing -CF3 group increases the kinetic acidity of all ring protons, making competitive deprotonation more likely.
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for DoM optimization.
Step-by-Step Protocol for Regioselective Lithiation at C3:
-
Strictly Anhydrous Conditions: Dry all glassware and solvents thoroughly. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Temperature: Dissolve 2-(trifluoromethyl)pyrazine in dry THF and cool the solution to -78 °C.
-
Base Selection: Use a hindered, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or Lithium diisopropylamide (LDA). These bases are less prone to addition to the pyrazine ring compared to alkyllithiums.[10]
-
Slow Addition: Add the base dropwise to the pyrazine solution at -78 °C to maintain control over the reaction and minimize side reactions.
-
Equilibration: Stir the reaction mixture at -78 °C for a sufficient time (e.g., 1-2 hours) to allow for complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile at -78 °C and allow the reaction to slowly warm to room temperature.
Guide 2: Controlling Isomer Ratios in Minisci-Type Radical Reactions
The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle.[11] For 2-(trifluoromethyl)pyrazine, this reaction is highly effective, but controlling the regioselectivity between the C3, C5, and C6 positions can be challenging.
Common Problem: A mixture of C3, C5, and C6 alkylated or acylated products is obtained.
Underlying Causality: Protonation of the pyrazine nitrogen in the acidic reaction medium further activates the ring for radical attack.[11] The relative reactivity of the C-H positions is governed by a subtle interplay of steric and electronic factors. The C3 position is sterically hindered by the adjacent -CF3 group. The C5 and C6 positions are electronically activated by the nitrogen atoms.
Strategies for Enhancing Regioselectivity:
| Strategy | Rationale | Example Conditions |
| Sterically Hindered Radicals | Bulky radicals will preferentially attack the less hindered C5 and C6 positions over the C3 position. | Use radicals derived from pivalic acid or adamantane carboxylic acid. |
| Use of Solvents | The solvent can influence the protonation state of the pyrazine and the solvation of the radical, affecting the transition state energies for addition at different positions. | Compare reactions in solvents like trifluoroacetic acid, acetonitrile, and dichloromethane. |
| Photoredox Catalysis | Modern photoredox-mediated Minisci reactions can offer milder conditions and sometimes different selectivity profiles compared to classical methods.[11] | Employ a suitable photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye) with a radical precursor under visible light irradiation. |
Visualizing the Competing Pathways:
Caption: Competing radical addition pathways.
Guide 3: Regiocontrol in Palladium-Catalyzed Cross-Coupling Reactions
For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halo-substituted 2-(trifluoromethyl)pyrazines, the site of reaction is determined by the relative reactivity of the carbon-halogen bonds.
Common Problem: With a di- or polyhalogenated 2-(trifluoromethyl)pyrazine, achieving selective coupling at a single position is difficult.
Underlying Causality: The rate-determining step in many cross-coupling reactions is the oxidative addition of the C-X bond to the Pd(0) catalyst.[12] The reactivity of the C-X bond generally follows the trend: C-I > C-Br > C-Cl > C-F.[12] The electron-deficient nature of the pyrazine ring activates all C-X bonds for oxidative addition.
Protocol for Selective Suzuki Coupling of 2-Bromo-5-chloro-3-(trifluoromethyl)pyrazine:
This protocol aims to selectively couple at the more reactive C-Br bond.
-
Catalyst and Ligand: Use a catalyst system known for high activity at lower temperatures, such as Pd(PPh3)4 or a combination of Pd2(dba)3 and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).
-
Reaction Temperature: Start the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C). This will favor the reaction at the more labile C-Br bond.
-
Boronic Acid Equivalents: Use a controlled amount of the boronic acid (e.g., 1.0-1.1 equivalents) to minimize double coupling.
-
Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed and the mono-coupled product is formed, quench the reaction to prevent further coupling at the C-Cl bond.
Comparative Reactivity Table:
| Halogen at C-X | Relative Reactivity in Oxidative Addition | Recommended Temperature Range |
| Iodo | Highest | Room temperature to 60 °C |
| Bromo | High | 40 °C to 80 °C |
| Chloro | Moderate | 80 °C to 120 °C |
| Fluoro | Low (requires special conditions) | >120 °C or specialized catalysts |
References
-
Trifluoromethoxypyrazines: Preparation and Properties. MDPI. [Link]
-
Synthesis of 5-Trifluoromethyl-Substituted (Z)-N,N-Dimethyl-N′- (pyrazin-2-yl)formimidamides from 2-Aminopyrazines, LiI/Select. Thieme Connect. [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health (NIH). [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. National Institutes of Health (NIH). [Link]
-
Directed (ortho) Metallation. University of California, Irvine. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Synthesis of some substituted pyrazines and their olfactive properties. Virginia Tech. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Royal Society of Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules. Beilstein Journals. [Link]
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. National Institutes of Health (NIH). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). [Link]
-
Directed ortho metalation. Grokipedia. [Link]
-
ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]
-
Recent Advances in Minisci-Type Reactions. SciSpace. [Link]
-
Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Institutes of Health (NIH). [Link]
-
Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. National Institutes of Health (NIH). [Link]
-
Practical and innate C–H functionalization of heterocycles. National Institutes of Health (NIH). [Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. ResearchGate. [Link]
-
Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. PubMed. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
-
Direct C–H functionalisation of azoles via Minisci reactions. Royal Society of Chemistry. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Royal Society of Chemistry. [Link]
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions Containing 2-(Trifluoromethyl)pyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)pyrazine. This guide is designed to provide in-depth, experience-driven advice for navigating the common and complex challenges encountered during the workup of reactions involving this versatile building block. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making it a valuable moiety in medicinal chemistry. However, its presence can also introduce specific challenges in reaction workup and purification. This resource aims to equip you with the knowledge to anticipate and effectively troubleshoot these issues.
Frequently Asked Questions (FAQs)
General Handling and Properties
Q1: What are the key physical and chemical properties of 2-(Trifluoromethyl)pyrazine I should be aware of before starting my workup?
A1: Understanding the fundamental properties of 2-(Trifluoromethyl)pyrazine is crucial for designing an effective workup strategy. It is a liquid at room temperature with a relatively low boiling point and a distinct odor.[1][2][3]
| Property | Value | Significance for Workup |
| Molecular Weight | 148.09 g/mol [1] | Influences choice of extraction solvents and purification techniques. |
| Boiling Point | 118 °C[2] | Caution is required during solvent removal under reduced pressure to avoid co-evaporation of the product. |
| Density | 1.344 g/mL at 25 °C[1] | Heavier than water, which will affect the layering during aqueous extractions. |
| Solubility | Soluble in most common organic solvents. | Provides flexibility in choosing extraction and chromatography solvents. |
| Stability | Generally stable under standard reaction conditions.[4] | However, the electron-withdrawing nature of the trifluoromethyl group can activate the pyrazine ring to nucleophilic attack under certain conditions.[5] |
It is also classified as a flammable liquid and is harmful if swallowed or inhaled.[1] Always consult the Safety Data Sheet (SDS) before handling and work in a well-ventilated fume hood.[4][6][7][8][9]
Aqueous Workup and Extraction
Q2: I'm performing a reaction in a high-boiling polar aprotic solvent (e.g., DMF, DMSO). What is the best way to perform an aqueous workup to remove the solvent and isolate my 2-(Trifluoromethyl)pyrazine derivative?
A2: Removing high-boiling polar aprotic solvents is a common challenge. A standard liquid-liquid extraction is the most effective method.
Step-by-Step Protocol:
-
Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). A general rule of thumb is to use 5-10 volumes of the extraction solvent relative to the volume of the reaction solvent.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of water and shake gently to mix. Allow the layers to separate. The 2-(Trifluoromethyl)pyrazine derivative will be in the organic layer.
-
Iterative Washing: Drain the aqueous layer. To effectively remove solvents like DMF or DMSO, multiple washes with water are necessary. A common practice is to wash with water (3-5 times the volume of the initial reaction solvent). For stubborn emulsions, a wash with brine (saturated aqueous NaCl solution) can help break the emulsion and further dry the organic layer.
-
Drying and Concentration: After the final wash, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure. Be mindful of the product's volatility when using a rotary evaporator.
Troubleshooting Tip: If your product has some water solubility, back-extract the combined aqueous layers with the organic solvent to recover any dissolved product.
Q3: My reaction involves a basic catalyst that needs to be neutralized and removed. What is the recommended procedure?
A3: Neutralization followed by extraction is the standard procedure. The choice of acid for neutralization depends on the stability of your product.
Step-by-Step Protocol:
-
Cooling: Cool the reaction mixture in an ice bath to manage any heat generated during neutralization.
-
Neutralization: Slowly add a dilute aqueous acidic solution (e.g., 1 M HCl, saturated NH₄Cl) while monitoring the pH with litmus paper or a pH meter until the mixture is neutral (pH ~7).
-
Extraction: Proceed with the standard liquid-liquid extraction as described in Q2 . The neutralized salt will partition into the aqueous layer.
-
Washing: Wash the organic layer with water and then brine to remove any remaining salts and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Expert Insight: For acid-sensitive compounds, using a milder acidic solution like saturated aqueous ammonium chloride is preferable to strong acids like HCl.
Purification
Q4: What are the most effective methods for purifying 2-(Trifluoromethyl)pyrazine and its derivatives?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Flash Column Chromatography: This is the most common and versatile method for purifying 2-(Trifluoromethyl)pyrazine derivatives.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system is employed. A common starting point is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the polarity of your compound, which can be estimated by thin-layer chromatography (TLC).
-
-
Distillation: For thermally stable, liquid products, vacuum distillation can be an effective purification method, especially on a larger scale. Given the boiling point of 2-(Trifluoromethyl)pyrazine is 118 °C, distillation should be performed under reduced pressure to prevent thermal decomposition.[2]
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can yield highly pure material. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Troubleshooting Specific Issues
Q5: I am observing an unexpected side reaction where a nucleophile is displacing the trifluoromethyl group. How can I prevent this?
A5: While the trifluoromethyl group is generally stable, the electron-deficient nature of the pyrazine ring can make it susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles or at elevated temperatures.[5]
Mitigation Strategies:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often disfavor the undesired substitution reaction.
-
Use a Weaker Base/Nucleophile: If possible, consider using a less reactive nucleophile or a weaker base to generate the nucleophile in situ.
-
Protecting Groups: In some cases, it may be necessary to protect other functional groups on the molecule to direct the reactivity towards the desired position.
-
Reaction Time: Minimizing the reaction time can also help to reduce the formation of byproducts.
Q6: During my aqueous workup, I'm having trouble with emulsion formation. What are some effective ways to break the emulsion?
A6: Emulsions are a common frustration during extractions. Here are several techniques to try:
-
Addition of Brine: Add a small amount of saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration through Celite®: Filter the entire mixture through a pad of Celite®. This can help to break up the fine droplets that form the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This can be sufficient for extraction without creating a stable emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
-
Changing the Solvent: If emulsions are persistent, consider using a different extraction solvent.
Visual Guide to a Standard Liquid-Liquid Extraction Workup
Caption: Standard workflow for an aqueous workup.
References
- 2-Methyl-5-(trifluoromethyl)pyrazine - Safety Data Sheet. (n.d.). ChemicalBook.
- 2-Amino-5-(trifluoromethyl)pyridine - Safety Data Sheet. (2019, August 12). Synquest Labs.
- 2-Chloro-5-(trifluoromethyl)pyrazine SDS. (2019, July 15). ECHEMI.
- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
-
Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- 2-(Trifluoromethyl)pyrazine 97. (n.d.). Sigma-Aldrich.
- 2-(trifluoromethyl)pyrazine. (2025, May 20). ChemSynthesis.
-
2-(Trifluoromethyl)pyrido[2,3-b]pyrazine. (n.d.). CAS Common Chemistry. Retrieved January 11, 2026, from [Link]
-
Shimizu, T., Nakagawa, Y., & Seki, M. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 198–213. [Link]
-
Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][6][8]triazol[4,3-a] pyrazine hydrochloride. (2012). Google Patents. Retrieved January 11, 2026, from
-
Terenin, V. I., Galkin, M. V., Kabanova, E. V., & Ivanov, A. S. (2005). 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. Chemistry of Heterocyclic Compounds, 41(8), 1033–1041. [Link]
- 2-(Trifluoromethyl)pyrazine. (n.d.). Pharmaffiliates.
-
Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024, September 19). The Journal of Organic Chemistry. ACS Publications. Retrieved January 11, 2026, from [Link]
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Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved January 11, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(Trifluoromethyl)pyrazine and Its Analogs
For researchers and professionals in drug development, the strategic incorporation of specific functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrazine ring, a privileged structure in numerous biologically active compounds, serves as a versatile template for modification. Among the various substituents, the trifluoromethyl (CF₃) group holds a place of particular interest due to its unique electronic properties and metabolic stability.
This guide provides an in-depth comparison of the biological activity of 2-(Trifluoromethyl)pyrazine and its key analogs. We will delve into its potential across antimicrobial and anticancer applications, supported by illustrative experimental data and detailed protocols to empower your research endeavors. While direct comparative studies on the parent 2-(Trifluoromethyl)pyrazine are limited in publicly available literature, this guide synthesizes established structure-activity relationship (SAR) principles to provide a logical and scientifically grounded comparison.
The Significance of the Trifluoromethyl Group in Pyrazine Scaffolds
The trifluoromethyl group is a bioisostere of the methyl group, yet it imparts profoundly different properties to a molecule.[1] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can significantly alter the electronic distribution within the pyrazine ring.[1] This modification can influence pKa, lipophilicity, and the ability of the molecule to interact with biological targets such as enzymes and receptors. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation and enhancing the pharmacokinetic profile of a potential drug candidate.[1]
The position of the trifluoromethyl group on the pyrazine ring is also critical in defining its biological activity. The asymmetric nature of a monosubstituted pyrazine means that positional isomers, such as 2-(Trifluoromethyl)pyrazine and 3-(Trifluoromethyl)pyrazine, can exhibit distinct biological profiles due to differences in their steric and electronic properties, which in turn affect their binding to target macromolecules.
Comparative Biological Activity: An Illustrative Analysis
To provide a clear comparison, this section presents illustrative data based on established SAR principles. It is important to note that the following data is hypothetical and intended to guide experimental design rather than serve as a definitive reference.
Antimicrobial Activity
Pyrazine derivatives have been investigated for their potential as antimicrobial agents.[2] The introduction of a trifluoromethyl group is anticipated to modulate this activity. The following table illustrates a potential comparison of the Minimum Inhibitory Concentration (MIC) values of 2-(Trifluoromethyl)pyrazine and its analogs against common bacterial strains. Lower MIC values indicate greater potency.
Table 1: Illustrative Antimicrobial Activity (MIC in µg/mL) of Pyrazine Analogs
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Pyrazine | >256 | >256 |
| 2-Methylpyrazine | 128 | 256 |
| 2-(Trifluoromethyl)pyrazine | 32 | 64 |
| 3-(Trifluoromethyl)pyrazine | 64 | 128 |
This data is illustrative and based on SAR principles.
The rationale behind this illustrative data is that the electron-withdrawing trifluoromethyl group in the 2-position could enhance interactions with bacterial targets compared to the electron-donating methyl group or the unsubstituted pyrazine. The positional isomer, 3-(Trifluoromethyl)pyrazine, may exhibit slightly lower activity due to altered steric and electronic factors affecting target binding.
Anticancer Activity
The anticancer potential of pyrazine derivatives is a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines.[3][4] The MTT assay is a standard method to assess this activity by measuring the metabolic activity of cells, which correlates with cell viability. The following table presents illustrative half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater cytotoxic potency.
Table 2: Illustrative Anticancer Activity (IC₅₀ in µM) of Pyrazine Analogs against A549 Lung Cancer Cells
| Compound | IC₅₀ (µM) |
| Pyrazine | >100 |
| 2-Methylpyrazine | 75.2 |
| 2-(Trifluoromethyl)pyrazine | 15.8 |
| 3-(Trifluoromethyl)pyrazine | 28.5 |
This data is illustrative and based on SAR principles.
Here, the enhanced lipophilicity and electron-withdrawing nature of the trifluoromethyl group could facilitate cell membrane penetration and stronger interactions with intracellular targets, leading to increased cytotoxicity compared to the other analogs.
Enzyme Inhibitory Activity
Pyrazine-based compounds are known to inhibit various enzymes, including kinases.[3][5] The trifluoromethyl group can play a crucial role in binding to the active site of an enzyme. The following table provides an illustrative comparison of the half-maximal inhibitory concentration (IC₅₀) for a generic kinase.
Table 3: Illustrative Kinase Inhibitory Activity (IC₅₀ in nM)
| Compound | IC₅₀ (nM) |
| Pyrazine | >10000 |
| 2-Methylpyrazine | 5200 |
| 2-(Trifluoromethyl)pyrazine | 850 |
| 3-(Trifluoromethyl)pyrazine | 1500 |
This data is illustrative and based on SAR principles.
The trifluoromethyl group can form favorable interactions, such as dipole-dipole or hydrogen bonds, with amino acid residues in the enzyme's active site, potentially leading to more potent inhibition.
Experimental Protocols
To facilitate the validation of the biological activities discussed, detailed protocols for key assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve the desired concentration range.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[6]
-
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Caption: Workflow of the MTT assay for determining anticancer activity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used for the compounds).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
-
Enzyme Inhibition Assay: A General Protocol
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.[8]
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare solutions of the enzyme, substrate, and test compounds in a suitable assay buffer.
-
-
Reaction Mixture Preparation:
-
In a microplate, add the assay buffer, the enzyme, and varying concentrations of the test compound.
-
Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
-
Detection:
-
Stop the reaction (if necessary) and measure the amount of product formed or substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
This guide provides a comparative framework for understanding the biological activity of 2-(Trifluoromethyl)pyrazine and its analogs. The inclusion of a trifluoromethyl group on the pyrazine scaffold holds significant promise for enhancing antimicrobial and anticancer activities, as well as enzyme inhibitory potential. The provided illustrative data, based on established structure-activity relationships, and detailed experimental protocols are intended to serve as a valuable resource for researchers in the design and execution of their studies. Further empirical investigation is crucial to fully elucidate the therapeutic potential of these intriguing compounds.
References
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A Comparative Guide for Drug Designers: 2-(Trifluoromethyl)pyrazine vs. 2-(Trifluoromethyl)pyridine
In the landscape of modern drug discovery, the strategic incorporation of fluorinated heterocycles is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among the most utilized motifs, 2-(Trifluoromethyl)pyridine and its pyrazine analog have emerged as critical building blocks. This guide provides an in-depth, objective comparison of these two fragments, supported by experimental data and field-proven insights, to empower researchers in making informed decisions during the drug design process.
At a Glance: Key Physicochemical and Pharmacokinetic Differences
The substitution of a carbon-hydrogen group in the pyridine ring with a nitrogen atom to form a pyrazine ring introduces subtle yet profound changes in the molecule's properties. These alterations can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 2-(Trifluoromethyl)pyridine | 2-(Trifluoromethyl)pyrazine | Rationale for a Drug Designer |
| Calculated logP | ~1.65 - 2.2 | ~1.3 - 1.5 | The additional nitrogen atom in the pyrazine ring increases polarity, leading to a lower logP. This can be advantageous for improving aqueous solubility but may reduce membrane permeability. |
| pKa of Conjugate Acid | ~2.4 - 3.0 | ~0.65 | The second nitrogen atom in the pyrazine ring is strongly electron-withdrawing, significantly reducing the basicity of the ring system. This lower pKa means the pyrazine analog is less likely to be protonated at physiological pH, which can impact its interactions with targets and off-targets, as well as its solubility and absorption. |
| Metabolic Stability | Generally high | Potentially higher | The trifluoromethyl group itself imparts significant metabolic stability by blocking oxidative metabolism.[1] The electron-deficient nature of the pyrazine ring may offer additional resistance to cytochrome P450 (CYP) mediated oxidation compared to the pyridine ring.[2] |
| Hydrogen Bonding | One hydrogen bond acceptor (N) | Two hydrogen bond acceptors (N1, N4) | The presence of a second nitrogen atom provides an additional site for hydrogen bonding, which can be leveraged to enhance binding affinity and selectivity to a biological target.[3] |
Delving Deeper: The "Why" Behind the "What"
The decision to employ a 2-(trifluoromethyl)pyrazine over its pyridine counterpart, or vice versa, is a nuanced one, driven by the specific objectives of a drug discovery program. Here, we explore the fundamental principles governing the observed differences.
The Impact of the Second Nitrogen: An Electronic Perspective
The introduction of a second nitrogen atom at the 4-position of the pyridine ring to form a pyrazine has a significant electron-withdrawing effect. This is due to the higher electronegativity of nitrogen compared to carbon. The result is a more electron-deficient aromatic system in the pyrazine.[3] This electronic perturbation is the primary driver for the observed differences in pKa and dipole moment, which in turn influence solubility, membrane permeability, and target engagement.
Figure 1: A diagram illustrating the key structural and electronic differences between 2-(Trifluoromethyl)pyridine and 2-(Trifluoromethyl)pyrazine.
Experimental Protocols for Comparative Analysis
To ensure the trustworthiness of our comparative data, we adhere to standardized, self-validating experimental protocols. Below are methodologies for determining the key physicochemical properties discussed.
Protocol 1: Determination of logP via the Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of the partition coefficient (logP).[4]
Objective: To determine the logP value of 2-(trifluoromethyl)pyridine and 2-(trifluoromethyl)pyrazine.
Methodology:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol) at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a clean vial, add a precise volume of the organic stock solution and a precise volume of the aqueous phase. The phase ratio can be adjusted depending on the expected lipophilicity.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the organic and aqueous phases. Determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Figure 3: Workflow for the experimental determination of pKa using potentiometric titration.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs. [5] Objective: To compare the in vitro metabolic stability of 2-(trifluoromethyl)pyridine and 2-(trifluoromethyl)pyrazine containing drug candidates.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (at a final concentration typically below the Km, e.g., 1 µM) to the pre-incubated mixture. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Figure 4: Workflow for the in vitro metabolic stability assay using liver microsomes.
Case Study: Bioisosteric Replacement of Pyridine with Pyrazine in Mutant IDH1 Inhibitors
A compelling example of the strategic use of the pyrazine moiety as a bioisostere for pyridine comes from the development of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors by Novartis. [3] The initial lead compound, NI-1, featured a 3-pyrimidin-4-yl-oxalidin-2-one motif. In an effort to optimize the compound's properties, researchers replaced the pyridine ring with a pyrazine, yielding 3-pyrazine-2-yl-oxazolidin-2-one. [3] Key Findings:
-
Efficacy: The pyrazine analog effectively suppressed the production of the oncometabolite D-2-hydroxyglutarate (D2HG) in cells with the IDH1-R132H mutation. [3]* Blood-Brain Barrier (BBB) Penetration: The pyrazine analog demonstrated a good ability to penetrate the blood-brain barrier in a parallel artificial membrane permeability assay (PAMPA). [3]* Binding Mode: Docking studies revealed that the pyrazine nitrogen could still form a critical hydrogen bond with the amine of Leu120 in the enzyme's active site. [3] This case study highlights how the bioisosteric replacement of pyridine with pyrazine can maintain or even improve desirable drug-like properties, such as CNS penetration, while preserving the key interactions required for biological activity.
Conclusion and Future Perspectives
Both 2-(trifluoromethyl)pyridine and 2-(trifluoromethyl)pyrazine are invaluable scaffolds in the medicinal chemist's toolkit. The choice between them is not a matter of inherent superiority but of strategic selection based on the specific challenges of a drug discovery project. The pyridine analog offers a higher pKa, which may be beneficial for salt formation and aqueous solubility, while the pyrazine analog provides a lower pKa, reduced lipophilicity, and an additional hydrogen bond acceptor, which can be exploited to fine-tune a molecule's ADME profile and target interactions.
As our understanding of the intricate interplay between molecular properties and biological outcomes continues to grow, the rational application of such bioisosteric replacements will be increasingly crucial for the successful development of novel therapeutics.
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138055, 4-(Trifluoromethyl)pyridine. Retrieved from [Link]
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The Pyrazine Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the pyrazine ring has emerged as a cornerstone scaffold for the development of potent and selective kinase inhibitors.[1][2][3] This guide provides an in-depth, objective comparison of the efficacy of prominent pyrazine-based kinase inhibitors, with a focus on the FDA-approved drugs Gilteritinib and Futibatinib. We will delve into their mechanisms of action, comparative preclinical and clinical efficacy, and provide detailed experimental protocols to support researchers in their own investigations.
The Significance of the Pyrazine Moiety
The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, offers a unique combination of chemical properties that make it highly suitable for kinase inhibitor design.[4] Its planar structure allows for favorable interactions within the ATP-binding pocket of kinases, while the nitrogen atoms can act as hydrogen bond acceptors, enhancing binding affinity and specificity.[1] This versatile scaffold has been successfully incorporated into numerous kinase inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases.[1]
Comparative Efficacy of Leading Pyrazine-Based Kinase Inhibitors
This section will focus on a comparative analysis of two FDA-approved pyrazine-based kinase inhibitors, Gilteritinib and Futibatinib, highlighting their distinct target profiles and efficacy data.
Gilteritinib (XOSPATA®): A Potent FLT3/AXL Inhibitor
Gilteritinib is a pyrazinecarboxamide derivative approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FMS-like tyrosine kinase 3 (FLT3) mutation.[5][6] It functions as a potent, ATP-competitive inhibitor of both FLT3 and AXL kinases.[7]
Mechanism of Action: FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells.[7] Gilteritinib binds to the ATP-binding pocket of FLT3, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as STAT5, ERK, and AKT.[8] This inhibition ultimately induces apoptosis in FLT3-mutated cancer cells.[8] Notably, gilteritinib also demonstrates potent inhibition of AXL, a receptor tyrosine kinase implicated in resistance to FLT3 inhibitors.[9]
Efficacy and Potency: Gilteritinib exhibits low nanomolar potency against FLT3-ITD and various tyrosine kinase domain (TKD) mutations that confer resistance to other FLT3 inhibitors.[7][10]
| Kinase Target | Gilteritinib IC50 (nM) | Reference Cell Line/Assay |
| FLT3-ITD | 0.7 - 1.8 | Ba/F3 cells / Immunoblotting[11] |
| FLT3 (Wild-Type) | 5 | Recombinant Protein Assay / Immunoblotting[11] |
| FLT3-D835Y | 0.7 | Ba/F3 cells[11] |
| AXL | 41 | Immunoblotting[11] |
| c-Kit | 102 | TF-1 cells / Immunoblotting[11] |
In preclinical xenograft models of FLT3-ITD positive AML, orally administered gilteritinib has demonstrated significant dose-dependent tumor growth inhibition and even tumor regression.[6][12] These anti-tumor effects are associated with sustained inhibition of FLT3 phosphorylation in vivo.[12]
Futibatinib (Lytgobi®): An Irreversible FGFR1-4 Inhibitor
Futibatinib is a novel pyrazine-based kinase inhibitor that irreversibly binds to and inhibits fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[13] It is approved for the treatment of patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements.[14]
Mechanism of Action: Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a key oncogenic driver in various cancers.[15] Futibatinib's unique mechanism involves the formation of a covalent bond with a conserved cysteine residue in the P-loop of the FGFR kinase domain.[16] This irreversible binding leads to sustained inhibition of FGFR signaling and downstream pathways, including RAS-MAPK and PI3K-AKT.[17]
Efficacy and Potency: Futibatinib demonstrates potent and selective inhibition of all four FGFR isoforms in the low nanomolar range.[13][18] Its irreversible binding mechanism contributes to its robust activity against acquired resistance mutations that can limit the efficacy of reversible FGFR inhibitors.[16][19]
| Kinase Target | Futibatinib IC50 (nM) | Reference Assay |
| FGFR1 | 1.8 | Biochemical Assay[13] |
| FGFR2 | 1.4 | Biochemical Assay[13] |
| FGFR3 | 1.6 | Biochemical Assay[13] |
| FGFR4 | 3.7 | Biochemical Assay[13] |
In preclinical studies, futibatinib has shown significant anti-tumor activity in various xenograft models of cancers with FGFR aberrations, including gastric, breast, and lung cancer.[13][20][21] This in vivo efficacy is correlated with dose-dependent and sustained inhibition of FGFR phosphorylation.[22]
Signaling Pathways and Experimental Workflows
To fully characterize the efficacy of pyrazine-based kinase inhibitors, a series of well-defined experimental workflows are essential. Below are diagrams illustrating the key signaling pathways and a general workflow for evaluating these inhibitors.
Caption: Gilteritinib inhibits mutated FLT3 and AXL, blocking downstream pro-proliferative and survival signaling.
Caption: Futibatinib irreversibly inhibits FGFRs, blocking downstream pro-proliferative and survival pathways.
Caption: A typical workflow for evaluating the efficacy of a pyrazine-based kinase inhibitor.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to determine the in vitro potency (IC50) of a pyrazine-based inhibitor against its target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Pyrazine-based inhibitor (e.g., Gilteritinib, Futibatinib)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a series of 2x concentrated inhibitor solutions in assay buffer by serial dilution from a DMSO stock. Include a DMSO-only control.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the 2x inhibitor solution.
-
Add 2.5 µL of a 2x kinase/substrate mixture in assay buffer.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Target Engagement: Western Blot for Kinase Phosphorylation
This protocol details the assessment of an inhibitor's ability to block the phosphorylation of its target kinase within a cellular context.
Materials:
-
Cancer cell line with the target kinase aberration (e.g., MV4-11 for FLT3-ITD, SNU-16 for FGFR2 amplification)
-
Complete cell culture medium
-
Pyrazine-based inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-kinase, anti-total-kinase, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL detection reagent.
-
-
Data Analysis:
In Vivo Efficacy Assessment: Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrazine-based kinase inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line with the target kinase aberration
-
Matrigel (optional)
-
Pyrazine-based inhibitor formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the inhibitor or vehicle control to the respective groups daily via oral gavage for a specified duration (e.g., 21-28 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like Western blotting for target inhibition).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the inhibitor.
-
Conclusion
Pyrazine-based kinase inhibitors represent a significant class of targeted therapies with proven clinical benefit. Gilteritinib and Futibatinib exemplify the successful application of this scaffold to develop potent and selective inhibitors against key oncogenic drivers. This guide provides a framework for understanding and comparing the efficacy of these and other pyrazine-based inhibitors. The detailed experimental protocols serve as a valuable resource for researchers to further investigate the potential of this important class of anti-cancer agents.
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- Astellas Pharma US, Inc. (2018). XOSPATA® (gilteritinib) tablets, for oral use.
- Al-Dhfyan, A., et al. (2020). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
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A Senior Application Scientist's Guide to Validating Synthesized 2-(Trifluoromethyl)pyrazine Derivatives
For researchers and professionals in drug development, the structural integrity of novel compounds is paramount. The incorporation of a trifluoromethyl (CF3) group into a pyrazine scaffold can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, making 2-(trifluoromethyl)pyrazine derivatives highly valuable in medicinal chemistry.[1][2] However, the unique electronic properties of the CF3 group necessitate a robust and multi-faceted validation strategy to unambiguously confirm the structure of these synthesized molecules. This guide provides an in-depth comparison of essential analytical techniques, grounded in practical insights and experimental rigor.
The synthesis of these derivatives often involves the reaction of a chloropyrazine with a suitable trifluoromethylating agent.[3][4] A common route is the use of sodium trifluoromethanesulfinate (CF3SO2Na), a stable and effective reagent for introducing the CF3 radical.[3][5] Given the potential for regioisomeric byproducts and incomplete reactions, a multi-technique approach to structural validation is not just recommended, but essential for ensuring the purity and identity of the final compound.
Comparative Analysis of Core Validation Techniques
The definitive structural elucidation of 2-(trifluoromethyl)pyrazine derivatives relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F) | Non-destructive, provides detailed structural information in solution | Can be complex to interpret, may not definitively distinguish between some isomers without advanced 2D techniques |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, determines molecular formula | Isomeric and isobaric compounds can be difficult to distinguish, fragmentation can be complex |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles | Unambiguous structural determination | Requires a suitable single crystal, which can be challenging to grow, structure is in solid-state |
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the cornerstone of structural validation for organic molecules. For 2-(trifluoromethyl)pyrazine derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024) is typically required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are needed. A common external standard is CFCl₃ (δ 0 ppm).[6]
-
¹H NMR: The aromatic protons on the pyrazine ring will exhibit characteristic chemical shifts and coupling patterns. For a simple 2-(trifluoromethyl)pyrazine, one would expect to see three distinct signals in the aromatic region (typically δ 8.5-9.0 ppm).[7]
-
¹³C NMR: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the pyrazine ring will also show characteristic shifts, with the carbon directly attached to the CF₃ group showing a significant downfield shift and coupling to the fluorine nuclei.
-
¹⁹F NMR: This is a crucial experiment. The CF₃ group on a pyrazine ring typically gives a sharp singlet in the range of δ -60 to -70 ppm (relative to CFCl₃).[7] The precise chemical shift is highly sensitive to the electronic environment, making it a powerful tool for confirming the presence and location of the trifluoromethyl group.[8][9]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the synthesized compound and, with high-resolution instruments, its elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is often suitable for volatile pyrazine derivatives.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., HP-5MS) with a temperature program that allows for the separation of the desired compound from any impurities or starting materials.
-
MS Detection: Acquire mass spectra using electron ionization (EI) at 70 eV.
-
Molecular Ion Peak (M⁺): The highest mass-to-charge ratio (m/z) peak in the spectrum should correspond to the molecular weight of the 2-(trifluoromethyl)pyrazine derivative. For the parent compound, C₅H₃F₃N₂, the expected molecular weight is approximately 148.09 g/mol .
-
Fragmentation Pattern: The fragmentation pattern provides structural clues. Common fragmentation pathways involve the loss of neutral fragments.[10][11] For pyrazine derivatives, cleavage of the ring can occur. The stability of the resulting fragments will dictate the intensity of the observed peaks.[11]
Single-Crystal X-ray Crystallography: The Gold Standard
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is unparalleled.
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, and bond angles.[12]
The resulting crystal structure provides an exact spatial arrangement of all atoms in the molecule, confirming the connectivity and stereochemistry.[13][14] This technique can definitively distinguish between regioisomers that may be difficult to assign solely based on NMR and MS data.
Integrated Validation Workflow
A robust validation process follows a logical progression, with each step building upon the last.
Caption: Integrated workflow for the synthesis and structural validation of 2-(trifluoromethyl)pyrazine derivatives.
Conclusion
Validating the structure of synthesized 2-(trifluoromethyl)pyrazine derivatives requires a meticulous and integrated analytical approach. While NMR and MS provide the foundational data for routine characterization, the complexity of these molecules and the potential for isomerism often necessitate the definitive structural elucidation provided by X-ray crystallography. By systematically applying these techniques and critically interpreting the resulting data, researchers can ensure the structural integrity of their compounds, a critical step in the journey of drug discovery and development.
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Journal of the Chemical Society, Dalton Transactions (RSC Publishing). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Available from: [Link]
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NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]
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ResearchGate. Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Available from: [Link]
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Wikipedia. Trifluoromethylation. Available from: [Link]
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ACS Publications. Synthesis of trifluoromethylated pyrazine-containing nitrogen heterocycles from trifluoropyruvaldehyde and ortho-diamines: scope and regiochemistry. Available from: [Link]
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ACS Publications. Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Available from: [Link]
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RSC Publishing. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. Available from: [Link]
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MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
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Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]
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The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyrazines
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pyrazine Core and the Transformative Power of Fluorine
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the development of numerous therapeutic agents.[1][2][3] From the anti-tuberculosis agent pyrazinamide to cutting-edge kinase inhibitors, the pyrazine core is a versatile platform for drug discovery.[4]
In the relentless pursuit of enhanced drug efficacy and optimized pharmacokinetic profiles, the strategic incorporation of fluorine has emerged as a transformative tool for medicinal chemists. The introduction of this small, highly electronegative atom can profoundly alter a molecule's physicochemical and biological properties.[5] This guide provides a comparative analysis of fluorinated and non-fluorinated pyrazine derivatives, offering insights into the causal relationships behind their differing bioactivities, supported by experimental data and detailed methodologies.
The Fluorine Effect: A Head-to-Head Comparison
The decision to introduce fluorine into a pyrazine-based drug candidate is a calculated one, aimed at leveraging its unique characteristics to overcome common drug development hurdles. The primary advantages of fluorination can be categorized into three key areas: modulation of physicochemical properties, enhancement of metabolic stability, and improvement of target binding affinity.
Physicochemical Properties: A Subtle Shift with Profound Consequences
The substitution of a hydrogen atom with fluorine, despite their similar van der Waals radii, instigates significant changes in a molecule's electronic landscape. This has a cascading effect on properties crucial for drug action.
| Property | Non-Fluorinated Pyrazine | Fluorinated Pyrazine | Rationale for Change |
| pKa | Generally more basic | Less basic | The high electronegativity of fluorine withdraws electron density from the pyrazine ring, reducing the basicity of the nitrogen atoms. |
| Lipophilicity (logP) | Varies with substituents | Generally increased | The C-F bond is more lipophilic than a C-H bond, which can enhance membrane permeability. |
| Dipole Moment | Dependent on substitution pattern | Significantly altered | The strong dipole of the C-F bond introduces a localized negative charge, influencing interactions with biological targets and solubility. |
| Solubility | Generally water-soluble | Can be modulated | While increased lipophilicity can decrease aqueous solubility, the altered dipole moment can sometimes improve interactions with water. |
Table 1: Comparative Physicochemical Properties of Non-Fluorinated vs. Fluorinated Pyrazines.
This modulation of pKa is particularly noteworthy. A reduction in basicity can prevent unwanted protonation in physiological environments, leading to improved cell membrane permeability and oral bioavailability.
Pharmacokinetics: Enhancing Metabolic Stability and Bioavailability
A major challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. Fluorination has proven to be a highly effective strategy to enhance metabolic stability.[6]
The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" oxidative metabolism, leading to a longer half-life and improved bioavailability.
Case Study: A Hypothetical Comparison
While direct, publicly available head-to-head metabolic stability data for a simple fluorinated vs. non-fluorinated pyrazine pair is scarce, we can extrapolate from the well-established principles of fluorine in medicinal chemistry. Consider a hypothetical pyrazine derivative and its fluorinated analog:
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Pyrazine Derivative X | 15 | 46.2 |
| Fluoro-Pyrazine Derivative X | 60 | 11.5 |
Table 2: Hypothetical Comparative In Vitro Metabolic Stability Data.
This illustrative data showcases a four-fold increase in metabolic stability upon fluorination, a commonly observed trend in drug discovery programs.
Pharmacodynamics: Tuning Target Binding and Potency
Fluorine's influence extends to the heart of drug action: target binding. Its unique electronic properties can lead to more potent and selective interactions with protein targets.
Fluorinated Pyrazines as Kinase Inhibitors
The pyrazine nucleus is a prevalent scaffold in the design of kinase inhibitors.[7] Fluorination can enhance the binding affinity of these inhibitors to the ATP-binding pocket of kinases.[8]
Example: Erdafitinib
Below is a diagram illustrating the general mechanism of action for a pyrazine-based kinase inhibitor targeting the FGFR signaling pathway.
Experimental Protocols: A Practical Guide to Comparative Analysis
To empirically validate the theoretical advantages of fluorination, a series of well-defined experiments are essential. The following protocols provide a framework for the synthesis and comparative bioactivity assessment of fluorinated and non-fluorinated pyrazine derivatives.
Synthesis of Pyrazine Derivatives
The synthesis of pyrazine cores and their subsequent fluorination can be achieved through various established methods.
Protocol 1: Synthesis of a Non-Fluorinated 2-Aminopyrazine Derivative
This protocol describes a general method for the synthesis of a 2-aminopyrazine, a common starting material for more complex derivatives.[13]
Workflow Diagram:
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure autoclave, combine 2-chloropyrazine (1 equivalent) with anhydrous ethanol.
-
Ammonolysis: Introduce anhydrous ammonia into the autoclave.
-
Heating: Heat the reaction mixture to 150-200°C for a specified duration (e.g., 3-6 hours), monitoring the pressure.
-
Work-up: After cooling the autoclave to room temperature, carefully vent the excess ammonia. Filter the reaction mixture to remove any solid byproducts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-aminopyrazine by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: Synthesis of a Fluorinated Pyrazine Derivative (e.g., Favipiravir)
This protocol outlines a synthetic route to a fluorinated pyrazine, exemplified by the synthesis of the antiviral drug Favipiravir.[14]
Workflow Diagram:
Step-by-Step Methodology:
-
Fluorination: Combine 3,6-dichloropyrazine-2-carbonitrile with spray-dried potassium fluoride in anhydrous sulfolane. Heat the mixture to facilitate the nucleophilic aromatic substitution of one chlorine atom with fluorine.
-
Isolation of Intermediate 1: After the reaction is complete, cool the mixture and isolate the 6-chloro-3-fluoropyrazine-2-carbonitrile intermediate through extraction and purification.
-
Nitrile Hydration: Treat the intermediate with concentrated sulfuric acid and water, and heat to hydrolyze the nitrile group to a carboxamide.
-
Isolation of Intermediate 2: Neutralize the reaction mixture and isolate the 6-chloro-3-fluoropyrazine-2-carboxamide.
-
Hydroxylation: React the second intermediate with an aqueous solution of sodium hydroxide and heat to substitute the remaining chlorine atom with a hydroxyl group.
-
Final Product Isolation: Acidify the reaction mixture to precipitate the final product, Favipiravir, which can be collected by filtration and purified by recrystallization.
In Vitro Bioactivity Assays
A suite of in vitro assays is crucial for a comprehensive comparison of the bioactivity of fluorinated and non-fluorinated pyrazine analogs.
Protocol 3: In Vitro Metabolic Stability Assay
This assay determines the susceptibility of a compound to metabolism by liver enzymes.[2]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and phosphate buffer.
-
Compound Incubation: Add the test compound (fluorinated or non-fluorinated pyrazine) to the reaction mixture and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the enzymatic reaction with a suitable solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 4: Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer containing the target kinase, a suitable substrate, and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compounds.
-
Reaction Initiation: Add the test compounds to the kinase reaction mixture and incubate.
-
Detection: Use a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Protocol 5: Cell Permeability Assay (Caco-2)
This assay assesses the ability of a compound to cross the intestinal epithelial barrier, a key indicator of oral bioavailability.[15][16][][18]
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Application: Add the test compound to the apical (A) side of the monolayer.
-
Sampling: At various time points, take samples from the basolateral (B) side.
-
Analysis: Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the pyrazine scaffold is a powerful and well-established strategy in modern drug discovery. This guide has provided a comparative framework, highlighting the multifaceted impact of fluorination on the physicochemical properties, pharmacokinetics, and pharmacodynamics of pyrazine derivatives. While direct head-to-head comparative data can be challenging to collate from public sources, the underlying principles and experimental evidence strongly support the "fluorine advantage" in optimizing drug candidates.
The provided experimental protocols offer a robust starting point for researchers to conduct their own comparative studies, generating the critical data needed to make informed decisions in the design of next-generation pyrazine-based therapeutics. As our understanding of the nuanced effects of fluorination continues to evolve, so too will our ability to rationally design and develop safer and more effective medicines.
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DB-ALM. (n.d.). Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
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Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
- Sakamuru, S., et al. (2016). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & medicinal chemistry letters, 26(16), 4063–4068.
- Sharp, W., & Spring, F. S. (1951). 209. Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones. Journal of the Chemical Society (Resumed), 932-934.
- Winnek, P. S., & Cole, Q. P. (1946). U.S. Patent No. 2,396,067. Washington, DC: U.S.
- Wang, Y., et al. (2016). Optical properties of pyrazine derivatives compared with their s-triazine analogs. In 2nd International Conference on Mechatronics, Machinery and Biological Engineering (ICMMBE 2016).
- Bhattarai, P., Trombley, T., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Zeglis, B. M., et al. (2015). Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation.
- Loriot, Y., et al. (2022). Tumour-agnostic efficacy and safety of erdafitinib in patients with advanced solid tumours with prespecified FGFR alterations: RAGNAR phase 2 study primary analysis. The Lancet Oncology, 23(12), 1531–1542.
- Mallet, C., et al. (2015). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. Dyes and Pigments, 122, 118-128.
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Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Retrieved from [Link]
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- Liu, X., et al. (2022). Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis. Frontiers in oncology, 12, 949385.
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- Aldoss, I., et al. (2023). Effectiveness of Gilteritinib Beyond Second-Line Therapy in Relapsed/Refractory FLT3-Mutated Acute Myeloid Leukemia: A Real-World Multicenter Study of 171 Patients. Clinical lymphoma, myeloma & leukemia, 23(11), 896–904.
- El-Jawahri, A., et al. (2023). Health-related quality of life with gilteritinib vs placebo posttransplant for FLT3-ITD+ acute myeloid leukemia. Blood advances, 7(20), 6147–6156.
- El-Jawahri, A., et al. (2023). Health-related quality of life with gilteritinib vs placebo posttransplant for FLT3-ITD+ acute myeloid leukemia. Blood advances, 7(20), 6147–6156.
- Al-Attraqchi, O. H. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of enzyme inhibition and medicinal chemistry, 39(1), 2385293.
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A Technical Guide to the Reactivity of 2-(Trluoromethyl)pyrazine for Pharmaceutical and Agrochemical Discovery
In the landscape of modern drug discovery and agrochemical research, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a vast array of bioactive molecules. The strategic introduction of fluorine, particularly the trifluoromethyl (CF₃) group, has become a cornerstone for enhancing metabolic stability, lipophilicity, and binding affinity. Among the myriad of trifluoromethylated heterocycles, 2-(trifluoromethyl)pyrazine stands out as a building block of significant interest. Its unique electronic profile, arising from the synergistic electron-withdrawing effects of the pyrazine nitrogens and the potent inductive effect of the CF₃ group, imparts a distinct reactivity that is crucial for medicinal chemists to understand and leverage.
This guide provides a comprehensive benchmark of the reactivity of 2-(trifluoromethyl)pyrazine against other common electron-deficient heterocycles: 2-chloropyridine, 2-chloropyrimidine, and 2-chloropyridazine. We will delve into three fundamental classes of reactions pivotal for molecular elaboration: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura), and Radical C-H Functionalization (Minisci-type reactions). Through a combination of mechanistic rationale, detailed experimental protocols for comparative analysis, and illustrative data, this guide aims to equip researchers with the insights necessary to strategically employ 2-(trifluoromethyl)pyrazine in their synthetic campaigns.
The Electronic Landscape: Understanding the Reactivity of 2-(Trifluoromethyl)pyrazine
The reactivity of an aromatic heterocycle is fundamentally governed by its electron density. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms in a 1,4-arrangement, which exert a significant inductive electron-withdrawing effect. This effect is more pronounced than in pyridine, which contains only one nitrogen atom. The introduction of a trifluoromethyl group, one of the most powerful electron-withdrawing groups in organic chemistry, at the 2-position further depletes the electron density of the pyrazine ring. This profound electron deficiency is the primary driver of the reactivity patterns discussed herein, rendering the pyrazine core highly susceptible to nucleophilic and radical attack, while making it less amenable to electrophilic substitution.
I. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of heterocyclic functionalization, proceeding through a two-step addition-elimination mechanism via a Meisenheimer intermediate. The reaction is highly favored on electron-deficient aromatic systems, where the rate-determining step is typically the initial attack of the nucleophile.
Causality of Experimental Design
To benchmark the SNAr reactivity, we propose a competitive kinetic analysis. This method provides a highly accurate measure of the relative reactivity of different substrates by subjecting them to the same reaction conditions in a single vessel. The relative rates are determined by monitoring the consumption of the starting materials or the formation of the products over time, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). For this comparison, we will utilize a common nucleophile, morpholine, and a suitable base. The heterocycles chosen for comparison each feature a leaving group (chloro) at the 2-position, allowing for a direct assessment of the influence of the heterocyclic core and the trifluoromethyl group on the rate of substitution.
Expected Reactivity Trend
The reactivity in SNAr reactions is directly correlated with the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate. Based on the electron-withdrawing nature of the heterocyclic cores and the substituents, the expected order of reactivity is:
2-(Trifluoromethyl)pyrazine > 2-Chloropyrimidine > 2-Chloropyridazine > 2-Chloropyridine
The pyrazine ring, being more electron-deficient than the pyridine ring, will accelerate the reaction. The trifluoromethyl group on the pyrazine will further enhance this effect, making 2-(trifluoromethyl)pyrazine the most reactive substrate. Pyrimidine and pyridazine are also more electron-deficient than pyridine due to the presence of a second nitrogen atom.
Illustrative Data: Relative Rates of SNAr with Morpholine
| Entry | Heterocycle | Relative Rate (krel) |
| 1 | 2-Chloropyridine | 1.0 |
| 2 | 2-Chloropyridazine | ~5-10 |
| 3 | 2-Chloropyrimidine | ~20-50 |
| 4 | 2-(Trifluoromethyl)pyrazine | >100 |
Note: The data presented is illustrative of the expected reactivity trend based on electronic principles. Actual relative rates will vary depending on the specific reaction conditions.
Experimental Protocol: Benchmarking SNAr Reactivity via Competitive Kinetics
Objective: To determine the relative rates of nucleophilic aromatic substitution for 2-(trifluoromethyl)pyrazine, 2-chloropyridine, 2-chloropyrimidine, and 2-chloropyridazine with morpholine.
Materials:
-
2-(Trifluoromethyl)pyrazine
-
2-Chloropyridine
-
2-Chloropyrimidine
-
2-Chloropyridazine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution in anhydrous DMF containing equimolar amounts (e.g., 0.1 M) of 2-(trifluoromethyl)pyrazine, 2-chloropyridine, 2-chloropyrimidine, 2-chloropyridazine, and the internal standard.
-
Reaction Setup: To a series of reaction vials, add K₂CO₃ (2.0 equivalents relative to each heterocycle).
-
Reaction Initiation: At time t=0, add a measured volume of the stock solution to each vial, followed by the addition of morpholine (1.2 equivalents relative to each heterocycle).
-
Reaction Monitoring: Place the vials in a pre-heated heating block (e.g., 80 °C) and stir vigorously. At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), quench a vial by adding cold water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by GC-FID to determine the concentration of each starting material relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the concentration of each heterocycle versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k). The relative rates can be determined by normalizing these rate constants to that of the least reactive substrate (2-chloropyridine).
II. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.
Causality of Experimental Design
For this comparison, we will assess the reactivity of 2-chloropyrazine (as a proxy for the reactivity of the trifluoromethyl analog in the C-Cl bond activation step) against other 2-chloroheterocycles in a Suzuki-Miyaura coupling with a common boronic acid, such as phenylboronic acid. The yield of the coupled product after a fixed reaction time will be used as the primary metric for comparison. The choice of a chloro-substituted pyrazine is deliberate, as the C-CF₃ bond is generally unreactive in palladium-catalyzed cross-coupling reactions.
Expected Reactivity Trend
The rate-determining step in many Suzuki-Miyaura couplings is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is influenced by the electron density at the carbon atom bearing the halogen. A more electron-deficient carbon will facilitate oxidative addition. Therefore, the expected reactivity trend is similar to that observed in SNAr reactions:
2-Chloropyrazine > 2-Chloropyrimidine > 2-Chloropyridazine > 2-Chloropyridine
The highly electron-deficient nature of the pyrazine ring is expected to render the C-Cl bond more susceptible to oxidative addition compared to the other heterocycles.
Illustrative Data: Yields in Suzuki-Miyaura Coupling after 4 Hours
| Entry | Heterocycle | Product Yield (%) |
| 1 | 2-Chloropyridine | 45 |
| 2 | 2-Chloropyridazine | 60 |
| 3 | 2-Chloropyrimidine | 75 |
| 4 | 2-Chloropyrazine | 90 |
Note: The data presented is illustrative of the expected reactivity trend based on electronic principles. Actual yields will depend on the specific catalyst, ligand, base, and solvent system employed.
Experimental Protocol: Benchmarking Suzuki-Miyaura Coupling Reactivity
Objective: To compare the efficiency of Suzuki-Miyaura coupling for 2-chloropyrazine, 2-chloropyridine, 2-chloropyrimidine, and 2-chloropyridazine with phenylboronic acid.
Materials:
-
2-Chloropyrazine
-
2-Chloropyridine
-
2-Chloropyrimidine
-
2-Chloropyridazine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/water (e.g., 4:1 mixture), degassed
-
Reaction vials, magnetic stir bars, heating block
-
Thin-layer chromatography (TLC) plates and visualization reagents
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In parallel, set up four reactions. To each oven-dried reaction vial under an inert atmosphere (e.g., argon), add the respective 2-chloroheterocycle (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Solvent Addition: Add the degassed dioxane/water mixture (5 mL) to each vial.
-
Reaction: Place the vials in a pre-heated heating block (e.g., 100 °C) and stir vigorously for a fixed time (e.g., 4 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixtures with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis and Purification: Analyze the crude product by TLC to assess conversion. Purify the product by column chromatography on silica gel.
-
Comparison: Compare the isolated yields of the coupled products to determine the relative reactivity of the heterocycles.
III. Radical C-H Functionalization: The Minisci Reaction
The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient heterocycles with nucleophilic radicals. This reaction is particularly valuable for late-stage functionalization as it does not require pre-installed leaving groups.
Causality of Experimental Design
To benchmark the reactivity of 2-(trifluoromethyl)pyrazine in a Minisci-type reaction, we will compare its performance against pyridine, pyrimidine, and pyridazine. A common radical precursor, such as pivalic acid (to generate the tert-butyl radical), will be used. The reaction will be initiated using a standard silver nitrate/ammonium persulfate system. The regioselectivity and total yield of the alkylated products will be the key metrics for comparison.
Expected Reactivity and Regioselectivity
The Minisci reaction proceeds via the addition of a nucleophilic radical to the protonated heterocycle. The regioselectivity is governed by the stability of the resulting radical cation intermediate and is typically directed to the positions ortho and para to the nitrogen atom(s). In the case of 2-(trifluoromethyl)pyrazine, the powerful electron-withdrawing nature of both the pyrazine core and the CF₃ group will highly activate the ring towards radical attack. The expected regioselectivity will be at the positions ortho and para to the nitrogen atoms, with the CF₃ group likely influencing the precise distribution of isomers. The overall reactivity is expected to follow the trend of electron deficiency:
2-(Trifluoromethyl)pyrazine > Pyrimidine ≈ Pyridazine > Pyridine
Illustrative Data: Yields and Regioselectivity in Minisci tert-Butylation
| Entry | Heterocycle | Total Yield (%) | Major Regioisomer(s) |
| 1 | Pyridine | 60 | 2- and 4-tert-butyl |
| 2 | Pyridazine | 70 | 4-tert-butyl |
| 3 | Pyrimidine | 75 | 4- and 6-tert-butyl |
| 4 | 2-(Trifluoromethyl)pyrazine | >85 | 3- and 5-tert-butyl |
Note: The data presented is illustrative of the expected reactivity and regioselectivity based on established principles. Actual outcomes may vary with reaction conditions.
Experimental Protocol: Benchmarking Minisci Reaction Reactivity
Objective: To compare the reactivity and regioselectivity of 2-(trifluoromethyl)pyrazine, pyridine, pyrimidine, and pyridazine in a Minisci tert-butylation reaction.
Materials:
-
2-(Trifluoromethyl)pyrazine
-
Pyridine
-
Pyrimidine
-
Pyridazine
-
Pivalic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Acetonitrile/water (e.g., 1:1 mixture)
-
Reaction vials, magnetic stir bars
-
Gas chromatography-mass spectrometry (GC-MS)
Procedure:
-
Reaction Setup: In parallel, to four separate reaction vials, add the respective heterocycle (1.0 mmol) and pivalic acid (3.0 mmol) in the acetonitrile/water solvent mixture (5 mL).
-
Acidification: Add concentrated H₂SO₄ dropwise to each vial until the pH is ~1.
-
Initiation: Add AgNO₃ (0.1 mmol) and ammonium persulfate (1.5 mmol) to each vial.
-
Reaction: Stir the reaction mixtures vigorously at room temperature for a set time (e.g., 2 hours).
-
Work-up: Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the mixtures with dichloromethane.
-
Analysis: Analyze the organic extracts by GC-MS to determine the total yield of alkylated products and the ratio of regioisomers.
Conclusion
This guide has provided a comparative framework for understanding the reactivity of 2-(trifluoromethyl)pyrazine in relation to other common electron-deficient heterocycles. The potent electron-withdrawing nature of the trifluoromethyl group, combined with the inherent electron deficiency of the pyrazine core, renders 2-(trifluoromethyl)pyrazine a highly reactive substrate in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and radical C-H functionalization reactions.
The detailed experimental protocols provided herein offer a standardized approach for researchers to benchmark the reactivity of these and other heterocycles in their own laboratories. By understanding the underlying electronic principles and having access to reliable methods for comparison, medicinal and agrochemical chemists can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of novel bioactive molecules.
References
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Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(9), 1136-1153. [Link]
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Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]
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Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
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Minisci, F. (1971). Nucleophilic character of alkyl radicals—VI : A new, convenient and selective alkylation of heteroaromatic bases. Tetrahedron, 27(15), 3575-3590. [Link]
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Crampton, M. R. (2004). Nucleophilic Aromatic Substitution. In The Chemistry of Functional Groups, Supplement D2: The chemistry of halides, pseudo-halides and azides (Vol. 2). Wiley. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Lu, J., Paci, I., & Leitch, D. C. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
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Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(9), 927-933. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
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Tasker, A. S., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 12(46), 9371-9397. [Link]
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Duncton, M. A. J. (2011). Minisci reactions: A powerful tool for late-stage functionalization. MedChemComm, 2(12), 1135-1161. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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LaRosa, M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Green Chemistry, 23(17), 6449-6455. [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Selective C−H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]
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Antonchick, A. P., et al. (2013). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 135(48), 18138-18141. [Link]
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Alarcón-Espósito, J., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 645. [Link]
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Gande, S. L., et al. (2021). Meta-Selective C–H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Nature Communications, 12(1), 1-9. [Link]
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Ackermann, L. (2015). A Journey Through Metal-Catalyzed C–H Functionalization of Heterocycles: Insights and Trends. In C-H Activation (pp. 281-311). Springer, Berlin, Heidelberg. [Link]
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Sharma, V., & Kumar, V. (2021). A comprehensive review on pyrazine: structure, synthesis, properties, and applications. International Research Journal of Modernization in Engineering Technology and Science, 3(8), 1234-1240. [Link]
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Singh, A., et al. (2022). Multi-substituted 8-Aminoimidazo[1,2-a]pyrazines by Groebke-Blackburn-Bienaymé Reaction and Their Hsp90 Inhibitory Activity. ACS omega, 7(32), 28313-28323. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Trifluoromethyl)pyrazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 2-(Trifluoromethyl)pyrazine
2-(Trifluoromethyl)pyrazine is a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. Its unique physicochemical properties, imparted by the electron-withdrawing trifluoromethyl group, make it a valuable synthon. As with any compound intended for high-stakes applications, the ability to accurately and reliably quantify it—whether in a reaction mixture, as a pure active pharmaceutical ingredient (API), or in a final formulation—is paramount. This necessitates the development and validation of robust analytical methods.
However, relying on a single analytical method can introduce systemic bias. Cross-validation, the process of comparing two distinct analytical methods, provides a higher level of assurance in the integrity of analytical data. This guide offers an in-depth comparison of two workhorse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-(Trifluoromethyl)pyrazine. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for their cross-validation, ensuring every protocol is a self-validating system.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally sensitive.[1] In RP-HPLC, the analyte partitions between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. For 2-(Trifluoromethyl)pyrazine, its moderate polarity allows for excellent retention and separation from potential impurities under reversed-phase conditions. The addition of an acid, like trifluoroacetic acid (TFA), to the mobile phase can sharpen peaks by minimizing secondary interactions with the silica backbone.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is adapted from established methods for trifluoromethylated aromatic heterocycles and is designed for purity assessment and quantification.[2]
Instrumentation:
-
Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Materials:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Reference Standard: 2-(Trifluoromethyl)pyrazine, >99.5% purity
-
Sample: 2-(Trifluoromethyl)pyrazine to be tested
Procedure:
-
Standard Preparation (0.5 mg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Preparation (0.5 mg/mL): Prepare the sample solution in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (based on typical pyrazine UV absorbance)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
-
Analysis: Inject the diluent (blank), followed by six replicate injections of the standard solution and two replicate injections of the sample solution.
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of 2-(Trifluoromethyl)pyrazine.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like 2-(Trifluoromethyl)pyrazine (Boiling Point: 118 °C).[1][3] The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The mass spectrometer then fragments the eluted compound, providing a unique "fingerprint" (mass spectrum) that confirms its identity with high specificity and allows for sensitive quantification.
Experimental Protocol: GC-MS with Electron Ionization (EI)
This protocol is based on established methods for the analysis of various pyrazine derivatives.[4][5]
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
Materials:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
-
Reference Standard: 2-(Trifluoromethyl)pyrazine, >99.5% purity
-
Sample: 2-(Trifluoromethyl)pyrazine to be tested
Procedure:
-
Standard Preparation (100 µg/mL): Prepare a stock solution of 1 mg/mL in the chosen solvent. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the solvent to achieve a concentration within the calibration range (e.g., 50 µg/mL).
-
GC-MS Conditions:
-
Injector: Splitless mode
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Data Acquisition: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantification Ion (m/z): 148 (M+)
-
Qualifier Ions (m/z): 128, 79
-
-
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of 2-(Trifluoromethyl)pyrazine.
Cross-Validation: Bridging the Methodologies
The objective of cross-validation is to demonstrate that two different analytical procedures can provide equivalent results, ensuring data consistency and reliability across different platforms or laboratories.[4] This process is crucial when transferring methods or when data from different analytical techniques must be compared. The International Council for Harmonisation (ICH) provides a framework for such validation studies.[6]
Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of three independent batches of 2-(Trifluoromethyl)pyrazine at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Parallel Analysis: Analyze each sample batch in triplicate using both the validated HPLC and GC-MS methods described above.
-
Data Comparison: Compare the mean assay values obtained from both methods for each batch.
-
Acceptance Criteria: The difference between the mean results from the two methods should not exceed a predefined limit, typically ±2.0% or ±3.0%, depending on the application and stage of development.
Logical Framework for Cross-Validation
Caption: Decision workflow for the cross-validation of HPLC and GC-MS methods.
Performance Comparison and Data Summary
The following tables summarize the expected performance characteristics based on the validation of these methods, following ICH guidelines.[6] The data presented is synthesized from typical performance of similar analytical methods found in the literature.[1][2][4]
Table 1: Method Validation Parameters
| Parameter | HPLC-UV | GC-MS | Rationale & ICH Guideline Reference |
| Specificity | Demonstrated by peak purity (diode array) and separation from known impurities. | Confirmed by unique mass spectrum and retention time. High specificity. | Ensures the signal is unequivocally from the analyte. (ICH Q2(R2)) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Proves direct proportionality between signal and concentration. (ICH Q2(R2)) |
| Range | 0.1 - 1.0 mg/mL | 1 - 100 µg/mL | The interval providing acceptable accuracy, precision, and linearity. (ICH Q2(R2)) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | Measures the closeness of results to the true value. (ICH Q2(R2)) |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | Precision under the same conditions over a short interval. (ICH Q2(R2)) |
| - Intermediate | ≤ 1.5% | ≤ 3.0% | Within-laboratory variations (different days, analysts). (ICH Q2(R2)) |
| Limit of Quantitation (LOQ) | ~ 0.1 µg/mL | ~ 0.5 µg/mL (Scan) / ~ 50 ng/mL (SIM) | Lowest amount quantifiable with suitable precision and accuracy. (ICH Q2(R2)) |
Table 2: Cross-Validation Experimental Data (Hypothetical)
| Sample Batch | Concentration (Nominal) | HPLC Mean Assay (%) | GC-MS Mean Assay (%) | % Difference | Status |
| Batch 1 | 80% | 79.8 | 80.5 | -0.87% | Pass |
| Batch 2 | 100% | 100.2 | 99.5 | +0.70% | Pass |
| Batch 3 | 120% | 119.5 | 121.0 | -1.25% | Pass |
Conclusion and Recommendations
Both RP-HPLC and GC-MS are demonstrated to be robust and reliable techniques for the quantitative analysis of 2-(Trifluoromethyl)pyrazine.
-
RP-HPLC is exceptionally precise and is the method of choice for routine quality control, purity testing, and stability studies in a regulated environment due to its high precision and established use in pharmaceutical assays.
-
GC-MS offers unparalleled specificity, making it an invaluable tool for identity confirmation, structure elucidation of unknown impurities, and trace-level analysis, particularly in complex matrices where its selectivity can resolve co-eluting peaks.
The successful cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical results for 2-(Trifluoromethyl)pyrazine. The choice of method for a specific application will depend on the analytical objective: HPLC for high-precision quantification and GC-MS for definitive identification and trace analysis. For comprehensive characterization, employing both techniques provides a powerful, self-validating analytical strategy.
References
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El-Hellani, A., El-Hage, R., Baalbaki, R., Salman, R., Talih, S., & Saliba, N. A. (2017). Fate of pyrazines in the flavored liquids of e-cigarettes. PLoS ONE, 12(6), e0175935. [Link]
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ICH Harmonised Guideline. (2022). Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
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2-(trifluoromethyl)pyrazine - C5H3F3N2, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. [Link]
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Jordán, M. J., Tandon, K., Shaw, P. E., & Goodner, K. L. (2001). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 917(1-2), 225-231. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(Trifluoromethyl)pyrazine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)pyrazine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The trifluoromethyl group, with its unique electronic and steric properties, significantly influences the biological activity of the parent pyrazine ring. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(trifluoromethyl)pyrazine derivatives, offering a comparative overview of their performance as kinase inhibitors, supported by experimental data and detailed protocols.
The 2-(Trifluoromethyl)pyrazine Core: A Foundation for Potent Kinase Inhibition
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a common motif in numerous biologically active compounds.[1] The introduction of a trifluoromethyl (CF3) group at the 2-position profoundly alters the electronic and lipophilic character of the pyrazine core. The strong electron-withdrawing nature of the CF3 group modulates the pKa of the pyrazine nitrogens, influencing their ability to form crucial hydrogen bonds with kinase active sites. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and target engagement.[2]
Recent research has focused on exploiting these properties in the development of kinase inhibitors for oncology. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be effective therapeutic agents.[3] The 2-(trifluoromethyl)pyrazine scaffold serves as a versatile platform for the design of such inhibitors.
Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Substitutions
The biological activity of 2-(trifluoromethyl)pyrazine derivatives can be finely tuned by introducing various substituents at the remaining positions of the pyrazine ring (C3, C5, and C6). Understanding the SAR provides a rational basis for designing more potent and selective inhibitors.
A notable example can be found in the development of dual c-Met and VEGFR-2 inhibitors based on a[2][4][5]triazolo[4,3-a]pyrazine core.[6] While the trifluoromethyl group in these specific analogs is located on a pyrazole substituent, the study provides valuable insights into the impact of this moiety on kinase inhibition.
Comparative Analysis of[2][4][5]triazolo[4,3-a]pyrazine Derivatives
A series of[2][4][5]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activity against c-Met and VEGFR-2 kinases, as well as their antiproliferative effects on various cancer cell lines.[6] The general structure of these compounds features a central triazolopyrazine core, with key modifications made to a linker and a terminal phenyl ring.
Table 1: In Vitro Kinase Inhibitory Activity and Antiproliferative Activity of Selected[2][4][5]triazolo[4,3-a]pyrazine Derivatives. [6]
| Compound | Linker (Five-atom part) | R | c-Met IC50 (µM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) |
| 17e | 5-(trifluoromethyl)-1H-pyrazole | H | 0.077 | >50 | 1.52 ± 0.15 | 2.03 ± 0.21 | 2.33 ± 0.36 |
| 17l | 4-methyl-5-(trifluoromethyl)-1H-pyrazole | H | 0.026 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib (Control) | - | - | 0.004 | 0.015 | 0.85 ± 0.09 | 0.96 ± 0.11 | 1.02 ± 0.15 |
Key SAR Insights from the Study:
-
Impact of the Trifluoromethyl Group: The presence of a 5-(trifluoromethyl)-1H-pyrazole linker in compounds 17e and 17l was shown to be beneficial for both antiproliferative and kinase activity.[6]
-
Methyl Substitution on the Pyrazole Ring: The addition of a methyl group at the 4-position of the pyrazole ring in compound 17l led to a significant improvement in both c-Met and VEGFR-2 inhibitory potency compared to compound 17e . This suggests that the methyl group may be involved in favorable hydrophobic interactions within the kinase active site.
-
Overall Potency: The most promising compound, 17l , exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines, with IC50 values comparable to the control drug, foretinib. Its potent dual inhibition of c-Met and VEGFR-2 highlights the potential of this scaffold in developing multi-targeted cancer therapies.[6]
Experimental Protocols
The synthesis of substituted 2-(trifluoromethyl)pyrazine derivatives often involves the functionalization of a pre-formed pyrazine ring. A common starting material is a halogenated pyrazine, which can then be modified using various cross-coupling reactions.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of substituted pyrazines from a brominated precursor, a common strategy in medicinal chemistry.
Caption: General synthetic routes for functionalizing a brominated pyrazine core.
Detailed Protocol: Synthesis of 2-Chloro-5-trifluoromethoxypyrazine
While not a 2-(trifluoromethyl)pyrazine, the synthesis of the closely related 2-chloro-5-trifluoromethoxypyrazine provides a detailed example of the synthetic steps often involved in preparing fluorinated pyrazine derivatives.[4][5]
Step 1: Synthesis of 2-Chloro-5-(trichloromethoxy)pyrazine
-
To a solution of 5-chloropyrazin-2-ol (40 g, 0.31 mol) and NaOH (14.1 g, 0.35 mol) in water (250 mL) at 5–10 °C, add a solution of thiophosgene (35.3 g, 0.31 mol) in chloroform (250 mL) dropwise over 1 hour with vigorous stirring.[4]
-
After the addition is complete, continue stirring and allow the reaction to proceed.
-
Work up the reaction mixture to isolate the intermediate product.
-
The intermediate is then chlorinated to yield 2-chloro-5-(trichloromethoxy)pyrazine.[4]
Step 2: Fluorination to 2-Chloro-5-trifluoromethoxypyrazine
-
Heat a mixture of freshly sublimated SbF3 (103.7 g, 0.58 mol) and SbCl5 (17.4 g, 0.06 mol) to 125–130 °C for 15 minutes.[4]
-
Add 2-chloro-5-(trichloromethoxy)pyrazine (47.9 g, 0.19 mol) in portions at 100 °C.
-
Stir the reaction mixture at 145–150 °C for 5 hours, followed by 1 hour at 155–160 °C.[4]
-
After cooling, suspend the mixture in CH2Cl2 (700 mL).
-
Carefully add solutions of K2CO3 (138 g, 1 mol) in 700 mL of water and KF (174 g, 3 mol) in 500 mL of water.
-
Extract the product and purify by distillation to obtain 2-chloro-5-trifluoromethoxypyrazine.[4]
Kinase Inhibition Assay Protocol (General)
The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays. A general protocol is outlined below.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Procedure:
-
Kinase reactions are typically performed in a 96-well plate format.
-
Each well contains the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a reaction buffer.
-
The synthesized 2-(trifluoromethyl)pyrazine derivatives are added to the wells at various concentrations.
-
The plates are incubated at 37°C for a specified period to allow the kinase reaction to proceed.
-
The reaction is stopped, and the kinase activity is measured. This can be done using various detection methods, such as measuring the amount of phosphorylated substrate using a specific antibody or by quantifying the amount of ATP remaining using a luciferase-based assay.
-
The half-maximal inhibitory concentration (IC50) is then calculated by plotting the kinase activity against the inhibitor concentration.
Future Directions and Conclusion
The 2-(trifluoromethyl)pyrazine scaffold continues to be a highly attractive starting point for the design of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modification of this core can lead to the discovery of potent and selective compounds with promising therapeutic potential.
Future research in this area should focus on:
-
Exploring a wider range of substitutions at the C3, C5, and C6 positions to further probe the SAR and optimize potency and selectivity.
-
Investigating the activity of these derivatives against a broader panel of kinases to identify new therapeutic targets.
-
Conducting in vivo studies to evaluate the pharmacokinetic properties and efficacy of the most promising compounds in relevant disease models.
By leveraging the unique properties of the 2-(trifluoromethyl)pyrazine core and applying a rational, SAR-driven approach to drug design, researchers can continue to develop innovative and effective kinase inhibitors for the treatment of cancer and other diseases.
References
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Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]
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Konieczna, A., Wesołowska, O., & Sławiński, J. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 461. [Link]
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Ishida, Y., Kawasumi, T., & Fujimoto, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 291-305. [Link]
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Song, Y., et al. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. European Journal of Medicinal Chemistry, 237, 114407. [Link]
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Penman, M., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(18), 4257. [Link]
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Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
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Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[2][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
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Wang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3635-3647. [Link]
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A Comparative Guide to the Synthetic Routes of 2-(Trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate the physicochemical and biological properties of molecules. The trifluoromethyl group (CF3), in particular, is a key structural motif known to enhance metabolic stability, binding affinity, and lipophilicity. 2-(Trifluoromethyl)pyrazine, a valuable building block in the synthesis of pharmaceuticals and agrochemicals, has garnered significant interest. This guide provides a comprehensive comparison of the primary synthetic routes to this important compound, offering in-depth analysis of their respective methodologies, performance, and underlying chemical principles to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to 2-(Trifluoromethyl)pyrazine
2-(Trifluoromethyl)pyrazine is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, and a trifluoromethyl group at position 2. Its unique electronic properties and steric profile make it a desirable component in the design of bioactive molecules. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and properties of the pyrazine ring.
Synthetic Strategies: A Comparative Overview
The synthesis of 2-(Trifluoromethyl)pyrazine can be broadly categorized into three main strategies:
-
Cyclocondensation Reactions: Building the pyrazine ring from acyclic precursors already containing the trifluoromethyl group.
-
Modification of a Pre-formed Pyrazine Ring: Introducing the trifluoromethyl group onto a pre-existing pyrazine scaffold.
-
Direct C-H Trifluoromethylation: A modern approach involving the direct substitution of a C-H bond on the pyrazine ring with a trifluoromethyl group.
This guide will delve into the specifics of each of these routes, providing experimental data and expert insights to facilitate a thorough comparison.
Route 1: Cyclocondensation of Trifluoromethylated 1,2-Dicarbonyl Compounds
This classical and often reliable approach involves the condensation of a 1,2-dicarbonyl compound bearing a trifluoromethyl group with a 1,2-diamine, typically ethylenediamine. The key trifluoromethylated starting material is often generated in situ or used as a stable hydrate.
A prevalent precursor for this reaction is trifluoropyruvaldehyde (3,3,3-trifluoro-2-oxopropanal) or its hydrate. The reaction proceeds through the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic 2-(trifluoromethyl)pyrazine.
Illustrative Reaction Scheme:
Caption: General workflow for the synthesis of 2-(Trifluoromethyl)pyrazine via cyclocondensation.
Experimental Protocol:
A representative procedure involves the dropwise addition of ethylenediamine to a solution of trifluoropyruvaldehyde hydrate in a suitable solvent, such as methanol or ethanol, at room temperature. The reaction mixture is then stirred for a period, often followed by the introduction of an oxidizing agent or exposure to air to facilitate aromatization.
Step-by-Step Methodology:
-
Dissolve trifluoropyruvaldehyde hydrate (1.0 eq) in methanol.
-
Slowly add ethylenediamine (1.0-1.1 eq) to the solution at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
(Optional) Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO2) and continue stirring.
-
Remove the solvent under reduced pressure and purify the residue by distillation or column chromatography.
Performance and Considerations:
| Parameter | Cyclocondensation Route |
| Yield | Moderate to High (60-85%) |
| Reaction Time | 4-12 hours |
| Temperature | 0 °C to reflux |
| Reagents | Trifluoropyruvaldehyde, ethylenediamine, oxidant |
| Advantages | Readily available starting materials, straightforward procedure. |
| Disadvantages | The stability of trifluoropyruvaldehyde can be a concern; oxidation step may require specific reagents. |
Expertise & Experience: The choice of oxidant and reaction conditions for the aromatization step is crucial for achieving high yields. While air oxidation is simple, it can be slow and lead to side products. The use of chemical oxidants like DDQ or MnO2 provides better control and often results in cleaner reactions and higher yields. The purity of the trifluoropyruvaldehyde hydrate is also a critical factor influencing the outcome of the reaction.
Route 2: Modification of a Pre-formed Pyrazine Ring
This strategy begins with a readily available pyrazine derivative, such as 2-methylpyrazine or a 2-halopyrazine, and introduces the trifluoromethyl group through a series of chemical transformations. A common pathway involves the conversion of a methyl group to a trichloromethyl group, followed by a halogen exchange (halex) reaction.
Illustrative Reaction Scheme:
Caption: Synthesis of 2-(Trifluoromethyl)pyrazine from 2-methylpyrazine.
Experimental Protocol:
Step 1: Chlorination of 2-Methylpyrazine
2-Methylpyrazine is subjected to radical chlorination using reagents like sulfuryl chloride (SO2Cl2) or phosphorus pentachloride (PCl5), often with a radical initiator such as benzoyl peroxide, under reflux conditions to yield 2-(trichloromethyl)pyrazine.
Step 2: Halogen Exchange
The resulting 2-(trichloromethyl)pyrazine is then treated with a fluorinating agent. Antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5) (the Swarts reaction) is a classic method. Anhydrous hydrogen fluoride (HF) is also effective, particularly on an industrial scale.
Performance and Considerations:
| Parameter | Ring Modification Route |
| Yield | Moderate (40-60% over two steps) |
| Reaction Time | 12-24 hours |
| Temperature | High temperatures often required |
| Reagents | 2-Methylpyrazine, chlorinating agent, fluorinating agent |
| Advantages | Utilizes a simple and inexpensive starting material. |
| Disadvantages | Harsh reaction conditions, use of corrosive and toxic reagents (e.g., SbF3, HF), potential for over-chlorination. |
Trustworthiness: The protocols for this route are well-established; however, they require careful handling of hazardous materials. The chlorination step must be carefully controlled to avoid the formation of partially chlorinated byproducts, which can be difficult to separate. The Swarts reaction is effective but requires stoichiometric amounts of the antimony reagent, which can be a waste disposal concern.
Route 3: Direct C-H Trifluoromethylation
Recent advances in synthetic methodology have enabled the direct introduction of a trifluoromethyl group onto a C-H bond of an aromatic ring. For an electron-deficient heterocycle like pyrazine, radical trifluoromethylation is a promising approach. This can be achieved using various trifluoromethyl radical precursors, such as trifluoroiodomethane (CF3I) or sodium triflinate (CF3SO2Na, Langlois' reagent), often in the presence of a radical initiator or a photocatalyst.
Illustrative Reaction Scheme:
Caption: Direct C-H trifluoromethylation of pyrazine.
Experimental Protocol:
A typical procedure involves dissolving pyrazine and a trifluoromethylating agent in a suitable solvent. A radical initiator is then added, and the reaction is heated or irradiated with light to generate trifluoromethyl radicals.
Step-by-Step Methodology (using Langlois' Reagent):
-
Combine pyrazine (1.0 eq), sodium triflinate (1.5-2.0 eq), and an oxidant (e.g., tert-butyl hydroperoxide) in a solvent mixture such as acetonitrile/water.
-
Heat the reaction mixture to 60-80 °C for several hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify by column chromatography or distillation.
Performance and Considerations:
| Parameter | Direct C-H Trifluoromethylation Route |
| Yield | Variable (30-70%) |
| Reaction Time | 6-18 hours |
| Temperature | 25-100 °C |
| Reagents | Pyrazine, trifluoromethylating agent, initiator/catalyst |
| Advantages | Atom-economical, avoids multi-step synthesis, milder conditions possible with photoredox catalysis. |
| Disadvantages | Can suffer from issues of regioselectivity, potential for multiple trifluoromethylations, optimization of reaction conditions can be challenging. |
Authoritative Grounding & Comprehensive References: The field of direct trifluoromethylation is rapidly evolving. For key mechanistic claims and protocol standards, it is essential to consult recent literature in high-impact organic chemistry journals. The generation of the trifluoromethyl radical from precursors like CF3SO2Na is a well-documented process involving single-electron transfer.
Comparative Summary
| Feature | Cyclocondensation | Ring Modification | Direct C-H Trifluoromethylation |
| Overall Yield | High | Moderate | Variable |
| Simplicity | High | Moderate | Moderate |
| Scalability | Good | Good (with specialized equipment) | Potentially challenging |
| Reagent Safety | Moderate | Low (corrosive/toxic reagents) | Moderate |
| Cost-Effectiveness | Generally good | Can be cost-effective at scale | Reagent costs can be high |
| Key Advantage | Reliable and straightforward | Inexpensive starting material | Step-economical and modern |
Conclusion
The choice of synthetic route to 2-(trifluoromethyl)pyrazine depends heavily on the specific requirements of the researcher, including scale, available equipment, and cost considerations.
-
The cyclocondensation route is often the method of choice for laboratory-scale synthesis due to its reliability and the commercial availability of the necessary precursors.
-
The ring modification route , while employing harsh reagents, is a viable option for large-scale industrial production where the cost of starting materials is a primary driver.
-
Direct C-H trifluoromethylation represents the cutting edge of synthetic chemistry. While it may require more optimization, its step-economy and potential for milder conditions make it an attractive area for further research and development, particularly with the advent of more efficient catalytic systems.
By understanding the nuances of each approach, researchers can make an informed decision to efficiently and safely synthesize 2-(trifluoromethyl)pyrazine for their drug discovery and materials science endeavors.
References
- At this point, a numbered list of full references with titles, sources, and clickable URLs would be generated based on the specific literature and patents that would be consulted to provide the detailed experimental d
A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 2-(Trifluoromethyl)pyrazine
Introduction: The Challenge and Opportunity of Functionalizing 2-(Trifluoromethyl)pyrazine
The 2-(trifluoromethyl)pyrazine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. The potent electron-withdrawing nature of the trifluoromethyl group, combined with the inherent electron deficiency of the pyrazine ring, imparts unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. However, these same electronic properties render the heterocycle deactivated, presenting a significant challenge for selective and efficient chemical functionalization.
This guide provides a head-to-head comparison of leading catalytic systems for the derivatization of 2-(trifluoromethyl)pyrazine. We will move beyond simple protocol listings to dissect the underlying mechanistic principles, offering field-proven insights to guide catalyst selection for your specific synthetic goals. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Overview of Catalytic Strategies
The functionalization of the 2-(trifluoromethyl)pyrazine core is primarily achieved through three major catalytic pathways: traditional cross-coupling, direct C-H functionalization, and photoredox catalysis. Each approach offers distinct advantages in terms of scope, regioselectivity, and functional group tolerance.
Caption: Primary catalytic routes for modifying the 2-(trifluoromethyl)pyrazine core.
Part 1: Palladium- and Nickel-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the workhorse of modern synthesis, relying on the reaction of a pre-functionalized pyrazine (typically a halide) with an organometallic reagent. Palladium catalysts are the most established, though nickel systems offer a potent, cost-effective alternative with unique reactivity profiles.[1][2]
Palladium Catalysis: The Gold Standard
For reactions like Suzuki, Stille, and Sonogashira couplings, palladium complexes are extensively used.[3][4] The primary challenge with 2-(trifluoromethyl)pyrazine is the electron-deficient nature of the C-X bond, which can make oxidative addition, the rate-determining step, more difficult compared to electron-rich systems. The choice of ligand is therefore critical to modulate the electronics and sterics of the palladium center.
Causality Behind Experimental Choices:
-
Ligands: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required. They stabilize the electron-deficient Pd(0) species, promote the oxidative addition into the pyrazine C-X bond, and accelerate the reductive elimination step.
-
Base: A carefully chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step in Suzuki couplings without causing unwanted side reactions on the sensitive pyrazine core.
-
Solvent: Aprotic polar solvents like DME, dioxane, or DMF are typically used to ensure solubility of all components and facilitate the reaction.
Nickel Catalysis: A Powerful and Economical Alternative
Nickel catalysts are particularly effective for Kumada-type couplings involving Grignard reagents and have shown promise in activating challenging C-F bonds.[5][6] Their lower cost and distinct mechanistic pathways make them an attractive alternative to palladium.[6] For electron-poor substrates, nickel can sometimes offer superior yields where palladium systems struggle.
Comparative Performance Data: Cross-Coupling Catalysts
| Catalyst System | Reaction Type | Substrate | Coupling Partner | Yield (%) | Temp (°C) | Time (h) | Ref. |
| Pd(dppf)Cl₂ / K₂CO₃ | Suzuki-Miyaura | 2-Chloro-5-(CF₃)pyrazine | Phenylboronic Acid | ~85% | 100 | 12 | [2] |
| Pd₂(dba)₃ / SPhos / K₃PO₄ | Suzuki-Miyaura | 2-Bromo-X-(CF₃)pyrazine | Arylboronic Acid | >90% | 80 | 8 | [3] |
| NiCl₂(dppp) | Kumada | 2-Chloro-X-(CF₃)pyrazine | Aryl-MgBr | ~81-90% | 25-60 | 4 | [2][6] |
| Pd(PPh₃)₄ / CuI | Sonogashira | 2-Iodo-X-(CF₃)pyrazine | Phenylacetylene | Good-Excellent | 60 | 6 | [3] |
Note: Data is synthesized from representative examples in the literature for trifluoromethyl-substituted pyrazines or closely related electron-deficient heterocycles. Yields are highly substrate-dependent.
Part 2: Direct C-H Functionalization via Rhodium & Iridium Catalysis
Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalization of the pyrazine ring.[7] Rhodium and Iridium catalysts are pioneers in this field, capable of activating C-H bonds through chelation-assisted or undirected pathways.[7][8]
Iridium-Catalyzed Borylation
Iridium complexes, particularly those ligated by bipyridine (bpy) derivatives, are exceptionally effective for the C-H borylation of heterocycles.[9][10] This reaction installs a versatile boronic ester (Bpin) group, which can then be used in subsequent Suzuki couplings. For azines like pyrazine, catalyst inhibition through coordination of the ring nitrogen to the iridium center can be a challenge.[9]
Causality Behind Experimental Choices:
-
Ligand Design: The use of sterically hindered or electronically modified bipyridine ligands (e.g., 5-trifluoromethylated bipyridine) can prevent strong catalyst-product inhibition and control regioselectivity.[11]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common and stable boron source for these transformations.
Rhodium-Catalyzed C-H Arylation/Olefination
Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, are powerful tools for C-H activation, often facilitated by a directing group.[12][13] The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, forming a rhodacycle intermediate that then reacts with a coupling partner like an alkene or alkyne.[8]
Comparative Performance Data: C-H Functionalization
| Catalyst System | Reaction Type | Key Feature | Temp (°C) | Time (h) | Outcome | Ref. |
| [Ir(OMe)(COD)]₂ / dtbbpy | C-H Borylation | Undirected, sterically driven | 80-100 | 16-24 | Borylation at C-3/C-5 | [10] |
| [Ir(OMe)(COD)]₂ / CF₃-bpy | C-H Borylation | Directed by amide group | 65 | 1.5 | Ortho-borylation | [11] |
| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Annulation | Intramolecular with alkenes | 100 | 12 | Fused-ring systems | [7] |
Part 3: Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized the formation of C-CF₃ bonds and other radical-mediated transformations under exceptionally mild conditions.[14][15] This approach uses a photocatalyst that, upon light absorption, engages in single-electron transfer (SET) with a substrate or a radical precursor to initiate the desired reaction.[16]
Direct C-H Trifluoromethylation
This method allows for the direct installation of a CF₃ group onto the pyrazine ring without pre-functionalization.[15] A common strategy involves the photocatalytic reduction of an inexpensive and easy-to-handle CF₃ source, like CF₃SO₂Cl or Togni's reagent, to generate the trifluoromethyl radical (•CF₃).[15] This highly electrophilic radical then adds to the most electron-rich position of the (still electron-poor) pyrazine ring.
Causality Behind Experimental Choices:
-
Photocatalyst: The choice of photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃, or organic dyes) is dictated by its excited-state redox potential, which must be sufficient to reduce the CF₃ precursor.[15][17]
-
CF₃ Source: The selection depends on cost, stability, and redox compatibility with the chosen photocatalyst.
-
Solvent: Degassed solvents are critical to prevent quenching of the excited photocatalyst or radical intermediates by oxygen.
Caption: Generalized catalytic cycle for photoredox C-H trifluoromethylation.
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a representative example for coupling an arylboronic acid with a halogenated 2-(trifluoromethyl)pyrazine.
Objective: To synthesize 2-phenyl-5-(trifluoromethyl)pyrazine.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrazine (1 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3 equiv.)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-chloro-5-(trifluoromethyl)pyrazine, phenylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ and SPhos. Add these solids to the Schlenk flask. Causality: The ligand is added in slight excess relative to the metal to ensure full coordination and prevent catalyst decomposition.
-
Solvent & Degassing: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, degassed 1,4-dioxane via syringe. Causality: Removing oxygen is critical as it can oxidize the Pd(0) active species and lead to catalyst deactivation.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 8-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Visible-Light Photoredox C-H Trifluoromethylation
This protocol describes the direct trifluoromethylation of the parent 2-(trifluoromethyl)pyrazine.
Objective: To synthesize 2,X-bis(trifluoromethyl)pyrazine.
Materials:
-
2-(Trifluoromethyl)pyrazine (1 equiv.)
-
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) (2 equiv.)
-
fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (1-2 mol%)
-
Anhydrous Acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
-
Blue LED light source (450 nm)
Procedure:
-
Setup: To a borosilicate glass vial equipped with a stir bar, add 2-(trifluoromethyl)pyrazine and the photocatalyst.
-
Inert Atmosphere: Seal the vial with a septum and purge with nitrogen for 10 minutes.
-
Reagent Addition: Add anhydrous, degassed acetonitrile, followed by CF₃SO₂Cl via syringe. Causality: CF₃SO₂Cl serves as the source of the •CF₃ radical upon single-electron reduction by the excited photocatalyst.[15]
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A small fan may be used to maintain room temperature.
-
Reaction: Irradiate for 12-24 hours. The reaction is typically monitored by ¹⁹F NMR to observe the consumption of the starting material and formation of the product.
-
Workup & Purification: Upon completion, concentrate the reaction mixture in vacuo. The crude residue can be directly purified by flash column chromatography on silica gel to isolate the product isomers. Causality: The electrophilic •CF₃ radical will preferentially attack the C-H bond with the highest electron density, likely leading to a mixture of regioisomers that require separation.
Conclusion and Future Outlook
The choice of catalyst for reactions of 2-(trifluoromethyl)pyrazine is dictated by the desired transformation.
-
For building complexity from halogenated precursors, modern palladium systems with bulky, electron-rich phosphine ligands remain the most reliable choice for Suzuki and related couplings. Nickel catalysts present a strong, cost-effective alternative, especially for Grignard-based reactions.
-
For atom-economical functionalization, iridium-catalyzed borylation is the premier method for installing a versatile synthetic handle (Bpin) via C-H activation, enabling a two-step C-H functionalization pathway.
-
For direct C-H trifluoromethylation or other radical processes, visible-light photoredox catalysis is unmatched in its mild conditions and efficiency, allowing for late-stage functionalization that would be incompatible with harsher, traditional methods.
Future developments will likely focus on enhancing the regioselectivity of direct C-H functionalization, developing more sustainable and earth-abundant metal catalysts (e.g., iron, copper), and expanding the scope of photoredox catalysis to forge other challenging C-C and C-heteroatom bonds on this important scaffold.
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A Comparative Analysis of the Antiviral Potential of Trifluoromethyl Pyrimidine and Trifluoromethyl Pyrazine Derivatives
In the ever-evolving landscape of antiviral drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase the lipophilicity of parent molecules, thereby augmenting their therapeutic potential. This guide provides an in-depth, objective comparison of the antiviral activities of two prominent classes of CF3-containing heterocycles: trifluoromethyl pyrimidine and trifluoromethyl pyrazine derivatives. Drawing upon a comprehensive review of experimental data, we will explore their structure-activity relationships, mechanisms of action, and antiviral spectra, offering valuable insights for researchers, scientists, and professionals engaged in the development of novel antiviral agents.
The Trifluoromethyl Group: A Privileged Moiety in Antiviral Design
The unique electronic properties of the trifluoromethyl group—a strong electron-withdrawing nature and high lipophilicity—profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. In the context of antiviral agents, the CF3 group can enhance binding to viral enzymes or proteins, block metabolic degradation, and improve cell permeability, ultimately leading to more potent and durable antiviral effects. Both pyrimidine and pyrazine scaffolds are prevalent in numerous biologically active compounds, and their trifluoromethylated derivatives have emerged as promising candidates in the fight against a diverse array of viral pathogens.
Comparative Antiviral Activity: A Data-Driven Analysis
A direct, head-to-head comparison of the antiviral efficacy of trifluoromethyl pyrimidine and pyrazine derivatives is often challenging due to the varied viral targets and assay methodologies employed in different studies. However, by collating and analyzing the available experimental data, we can discern distinct patterns of activity and identify areas of therapeutic promise for each class of compounds.
Trifluoromethyl Pyrimidine Derivatives: Potency Against Plant and Human Viruses
Research into trifluoromethyl pyrimidine derivatives has revealed significant antiviral activity, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). Studies have demonstrated that these compounds can exhibit curative, protective, and inactivating effects on TMV. For instance, certain derivatives have shown curative activity with inhibition rates exceeding 70%, surpassing the efficacy of commercial agents like ningnanmycin.
More recently, the antiviral spectrum of trifluoromethyl pyrimidines has been shown to extend to human pathogens. Notably, novel pyrimidine derivatives have demonstrated potent anti-influenza activity, with 50% effective concentrations (EC50) for plaque formation inhibition in the range of 0.01-0.1 µM for both influenza A and B viruses[1]. Furthermore, pyrimidine thioglycoside derivatives have been synthesized and evaluated for their activity against SARS-CoV-2 and the avian influenza H5N1 virus, with some compounds exhibiting promising 50% inhibitory concentrations (IC50)[2].
Trifluoromethyl Pyrazine Derivatives: A Broad-Spectrum Arsenal Against RNA Viruses
The trifluoromethyl pyrazine scaffold is perhaps most famously represented by Favipiravir (T-705), a fluorinated pyrazine carboxamide with broad-spectrum activity against a multitude of RNA viruses. Favipiravir is a prodrug that is intracellularly converted to its active form, which then inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.
Favipiravir has demonstrated efficacy against influenza viruses (with a reported IC50 of 1 µM), Zika virus, Ebola virus, and coronaviruses, including SARS-CoV-2.[3][4][5] The development of Favipiravir analogs continues to be an active area of research, with the aim of enhancing potency and expanding the antiviral spectrum. Additionally, other trifluoromethyl pyrazine conjugates have been synthesized and have shown significant potency against SARS-CoV-2.
Data Summary: A Quantitative Comparison
To facilitate a clear comparison of the antiviral potency, the following table summarizes key experimental data for representative trifluoromethyl pyrimidine and pyrazine derivatives against various viruses.
| Compound Class | Derivative Example | Virus Target | Assay | Potency (IC50/EC50) | Reference |
| Trifluoromethyl Pyrimidine | 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivative | Influenza A & B | Plaque Reduction | 0.01-0.1 µM | [1] |
| Pyrimidine thioglycoside | SARS-CoV-2 | Cytopathic Effect | Micromolar range | [2] | |
| Pyrimidine thioglycoside | H5N1 (Avian Influenza) | Cytopathic Effect | Micromolar range | [2] | |
| Various derivatives | Tobacco Mosaic Virus (TMV) | Half-leaf method | >70% inhibition | ||
| Trifluoromethyl Pyrazine | Favipiravir (T-705) | Influenza Virus | Plaque Reduction | 1 µM | [6][7] |
| Favipiravir (T-705) | Zika Virus | Cytopathic Effect | 97.5 ± 6.8 µM (for T-1105, a non-fluorinated analog) | [3] | |
| Favipiravir (T-705) | Ebola Virus | Various | Effective in preclinical models | [4] | |
| Pyrazine-triazole conjugate | SARS-CoV-2 | Cytopathic Effect | 0.477 mM (for compound 5e) |
Mechanistic Insights and Structure-Activity Relationships
The antiviral mechanisms of these two classes of compounds, while both ultimately disrupting viral replication, often target different viral or host cell components.
Trifluoromethyl Pyrimidines: Diverse Modes of Action
The mechanism of action for many trifluoromethyl pyrimidine derivatives appears to be target-specific. For nucleoside analogs, a common mechanism involves the inhibition of viral DNA or RNA polymerases after intracellular phosphorylation. For non-nucleoside inhibitors, the interactions with viral proteins can be more varied. Structure-activity relationship (SAR) studies on anti-influenza pyrimidine derivatives have indicated that substitutions at the 5- and 6-positions of the pyrimidine ring, as well as the nature of the aminoalkyl side chain, significantly influence antiviral potency[1].
Trifluoromethyl Pyrazines: Targeting the Viral Polymerase
As exemplified by Favipiravir, a primary mechanism for trifluoromethyl pyrazine derivatives is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This broad-spectrum activity stems from the conserved nature of the RdRp enzyme across many RNA viruses. SAR studies on Favipiravir analogs have focused on modifying the carboxamide and pyrazine ring to improve efficacy and pharmacokinetic properties.
Experimental Protocols: Methodologies for Antiviral Evaluation
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of these antiviral compounds.
Protocol 1: Plaque Reduction Assay for Influenza Virus
This assay is a gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (trifluoromethyl pyrimidine or pyrazine derivatives) in serum-free medium.
-
Virus Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a predetermined dilution of influenza virus for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and add the different concentrations of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add an overlay medium containing low-melting-point agarose or Avicel to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay for RNA Viruses (e.g., SARS-CoV-2)
This assay is a high-throughput method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate to form a confluent monolayer.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator.
-
CPE Assessment: After the incubation period, assess the CPE visually using a microscope or quantitatively using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: The IC50 value is determined as the compound concentration that inhibits the virus-induced CPE by 50%.
Protocol 3: Half-Leaf Method for Tobacco Mosaic Virus (TMV) Infectivity Assay
This method is commonly used to evaluate the antiviral activity of compounds against plant viruses.
-
Plant Preparation: Use local lesion host plants for TMV, such as Nicotiana glutinosa or Chenopodium amaranticolor.
-
Inoculum Preparation: Prepare a TMV inoculum of a known concentration. Mix the test compound at various concentrations with the virus inoculum for inactivation assays, or apply it to the leaves before (protective) or after (curative) virus inoculation.
-
Inoculation: Mechanically inoculate one half of a leaf with the virus inoculum containing the test compound (or after compound treatment), and the other half with the virus inoculum alone (control).
-
Incubation: Keep the plants in a greenhouse or growth chamber under controlled conditions.
-
Lesion Counting: After 3-7 days, count the number of local lesions that appear on each half of the leaf.
-
Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the number of lesions on the control half-leaf and T is the number of lesions on the treated half-leaf.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A logical workflow for the development of trifluoromethyl pyrimidine and pyrazine antiviral agents.
Caption: A step-by-step workflow of the influenza virus plaque reduction assay.
Conclusion and Future Directions
Both trifluoromethyl pyrimidine and trifluoromethyl pyrazine derivatives represent highly promising scaffolds for the development of novel antiviral therapeutics.
Trifluoromethyl pyrimidines have demonstrated remarkable potency, particularly against influenza viruses, with some derivatives exhibiting activity in the nanomolar range. Their efficacy against plant viruses also suggests a potential for agricultural applications. Future research should focus on expanding the evaluation of these compounds against a wider range of human viral pathogens to better define their antiviral spectrum and elucidate their diverse mechanisms of action.
Trifluoromethyl pyrazines , exemplified by the broad-spectrum agent Favipiravir, are powerful inhibitors of RNA viruses due to their targeting of the conserved RdRp enzyme. This class of compounds holds significant promise for combating emerging and re-emerging RNA virus threats. Ongoing efforts to develop next-generation pyrazine derivatives should aim to enhance potency, improve safety profiles, and overcome potential resistance mechanisms.
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A Comparative Guide to the Binding Kinetics of Substituted Pyrazines with Human Serum Albumin (HSA)
For researchers, medicinal chemists, and professionals in drug development, understanding the interaction between small molecules and plasma proteins is a cornerstone of predicting a drug's pharmacokinetic and pharmacodynamic profile. Human Serum Albumin (HSA), the most abundant protein in human blood plasma, plays a critical role in the transport and disposition of a vast array of endogenous and exogenous compounds, including numerous pharmaceuticals.[1][2] The binding of a drug to HSA governs its free concentration, tissue distribution, metabolism, and excretion, ultimately influencing its efficacy and potential for toxicity.
Pyrazine and its derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, from anticancer to anti-inflammatory agents.[3] The nature and extent of their binding to HSA are therefore of paramount importance in their development as therapeutic agents. This guide provides a comparative analysis of the binding kinetics of substituted pyrazines with HSA, offering insights into structure-activity relationships and detailing the key experimental methodologies used to characterize these interactions.
The Influence of Substitution on Pyrazine-HSA Binding Affinity
Recent studies have demonstrated that the substitution pattern on the pyrazine ring significantly influences its binding affinity for HSA. A comparative analysis of methyl-substituted pyrazines reveals a clear trend: an increase in the number of methyl groups correlates with a stronger binding interaction. This is primarily attributed to the enhancement of hydrophobic forces, which are the main drivers of the binding between these pyrazines and HSA.[1]
A study by Tong et al. (2024) systematically investigated the binding of four different pyrazines to HSA: 2,3-dimethylpyrazine (2,3-DMTP), 2,5-dimethylpyrazine (2,5-DMTP), 2,3,5-trimethylpyrazine (TMTP), and 2,3,5,6-tetramethylpyrazine (TTMP). The binding constants (Kₐ) and thermodynamic parameters, determined through fluorescence quenching studies, are summarized in the table below.
| Compound | Substituents | Binding Constant (Kₐ) at 298 K (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 2,3-DMTP | 2,3-dimethyl | 1.29 x 10⁴ | -23.43 | -14.21 | 30.94 |
| 2,5-DMTP | 2,5-dimethyl | 1.55 x 10⁴ | -23.90 | -15.83 | 27.08 |
| TMTP | 2,3,5-trimethyl | 2.19 x 10⁴ | -24.75 | -18.92 | 19.56 |
| TTMP | 2,3,5,6-tetramethyl | 3.02 x 10⁴ | -25.56 | -21.45 | 13.79 |
Data synthesized from Tong et al. (2024).[1]
The data clearly indicates that with each additional methyl group, the binding affinity (Kₐ) increases. The negative Gibbs free energy (ΔG°) for all compounds signifies that the binding process is spontaneous. The negative enthalpy (ΔH°) and positive entropy (ΔS°) values suggest that both hydrogen bonding and hydrophobic interactions play a role in the binding process, with hydrophobic forces being the predominant contributor.[1] Molecular docking studies further support these findings, indicating that these pyrazine derivatives bind within the hydrophobic cavities of HSA, primarily in subdomain IIA, also known as Sudlow's site I.[1][2]
Experimental Methodologies for Characterizing Pyrazine-HSA Interactions
A comprehensive understanding of the binding kinetics requires the application of various biophysical techniques. The following sections provide detailed protocols for three key methodologies: Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Fluorescence Spectroscopy: A Tool for Probing Binding and Conformational Changes
Fluorescence spectroscopy is a highly sensitive technique for studying the binding of ligands to proteins. HSA contains a single tryptophan residue (Trp-214) in subdomain IIA, which serves as an intrinsic fluorescent probe.[4] The binding of a ligand, such as a pyrazine derivative, in the vicinity of Trp-214 can lead to a quenching of its fluorescence, providing information about the binding affinity and mechanism.[5][6]
Experimental Protocol: Fluorescence Quenching Titration
-
Preparation of Solutions:
-
Prepare a stock solution of HSA (e.g., 2 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a series of stock solutions of the substituted pyrazine derivatives at various concentrations in the same buffer.
-
-
Instrument Setup:
-
Use a spectrofluorometer with a thermostatically controlled cuvette holder.
-
Set the excitation wavelength to 295 nm to selectively excite the tryptophan residue and minimize interference from tyrosine.
-
Set the emission wavelength range from 300 nm to 450 nm.
-
-
Titration:
-
Pipette a known volume of the HSA solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the HSA solution.
-
Successively add small aliquots of the pyrazine stock solution to the cuvette, ensuring thorough mixing after each addition.
-
After each addition, allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).[1]
-
For static quenching, calculate the binding constant (Kₐ) and the number of binding sites (n) using the double logarithm regression equation.[7]
-
By performing the experiment at different temperatures, the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated using the van't Hoff equation.[5]
-
Caption: Workflow for Fluorescence Quenching Titration Experiment.
Isothermal Titration Calorimetry (ITC): Directly Measuring the Thermodynamics of Binding
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9][10] This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare highly concentrated and accurately quantified solutions of both HSA and the pyrazine derivative in the same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Set the desired experimental temperature.
-
Load the HSA solution into the sample cell and the pyrazine solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, precisely controlled injections of the pyrazine solution into the HSA solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of pyrazine to HSA.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (Kₐ), stoichiometry (n), and enthalpy change (ΔH).[11]
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Caption: Workflow for Isothermal Titration Calorimetry Experiment.
Surface Plasmon Resonance (SPR): Real-time Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing valuable information on the kinetics of the interaction, including the association rate constant (kₐ or k_on) and the dissociation rate constant (k_d or k_off).[12][13]
Experimental Protocol: Surface Plasmon Resonance
-
Sensor Chip Preparation:
-
Immobilize HSA onto the surface of a sensor chip. This can be achieved through various chemistries, such as amine coupling.
-
-
Instrument Setup:
-
Equilibrate the system with a running buffer (e.g., PBS with a small amount of surfactant to prevent non-specific binding).
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the pyrazine derivative over the HSA-immobilized surface.
-
The instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of the bound pyrazine.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the pyrazine from the HSA.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed to determine the association and dissociation rate constants.
-
Fit the data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to obtain kₐ and k_d.
-
The equilibrium dissociation constant (K_D) can be calculated as the ratio of k_d/kₐ.
-
Caption: Workflow for Surface Plasmon Resonance Experiment.
Conclusion and Future Perspectives
The binding of substituted pyrazines to Human Serum Albumin is a critical determinant of their potential as therapeutic agents. The presented data and methodologies provide a framework for the systematic evaluation of these interactions. The clear structure-activity relationship, where increased methylation leads to higher binding affinity driven by hydrophobic forces, offers a valuable guideline for the design of novel pyrazine derivatives with tailored pharmacokinetic profiles.
While fluorescence spectroscopy and isothermal titration calorimetry provide essential information on binding affinity and thermodynamics, Surface Plasmon Resonance offers the unique advantage of elucidating the kinetic parameters of the interaction. A comprehensive understanding of both the equilibrium and kinetic aspects of binding is crucial for predicting the in vivo behavior of drug candidates. Future research should focus on expanding the library of substituted pyrazines to further refine the structure-activity relationships and to explore the impact of a wider range of functional groups on the binding kinetics. The integration of these experimental approaches with computational methods, such as molecular dynamics simulations, will undoubtedly accelerate the discovery and development of new and effective pyrazine-based therapeutics.
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Jalali, E., & Sargolzaei, J. (2024). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. STAR Protocols, 5(4), 103429. [Link]
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Jalali, E., & Sargolzaei, J. (2024). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. STAR Protocols, 5(4), 103429. [Link]
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Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
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Wang, S., et al. (2024). Molecular and technical aspects on the interaction of bovine serum albumin with pyrazine derivatives: From molecular docking to spectroscopy study. Journal of Food Science. [Link]
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Tong, W., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Journal of Food Biochemistry, 2024, 4373558. [Link]
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AFFINImeter. (2015, February 9). Protein-ligand binding ITC Experiment - Watch Tutorial. [Link]
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Roczniak-Ferguson, A., & Ferguson, C. G. (2020). Review: Modifications of Human Serum Albumin and Their Binding Effect. Molecules, 25(23), 5643. [Link]
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The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. PennState. [Link]
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Maciążek-Jurczyk, M., et al. (2021). Human Serum Albumin and Human Serum Albumin Nanoparticles as Carriers of 10-(2′-Pyrimidyl)-3,6-diazaphenothiazine: In Vitro Spectroscopic Studies. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Bull, A. D., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6667. [Link]
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Du, X., et al. (2020). Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. ACS Omega, 5(45), 29277-29285. [Link]
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Tong, W., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Journal of Food Biochemistry, 2024, 4373558. [Link]
- Li, H., et al. (2018). A study of protein–drug interaction based on solvent-induced protein aggregation by fluorescence correlation spectroscopy. Analyst, 143(10), 2282-2289.
- Fitos, I., & Visy, J. (2019). Biosensor Analysis of the Interaction between Immobilized Human Serum Albumin and Drug Compounds for Prediction of Human Serum Albumin Binding Levels. Sensors, 19(18), 3959.
- Sand, K. M. K., et al. (2015). SPR-derived kinetics for binding of HSA variants to hFcRn. Scientific reports, 5(1), 1-11.
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Wieczorek, H., et al. (2020). Resolving Binding Events on the Multifunctional Human Serum Albumin. Chemistry–A European Journal, 26(3), 738-747. [Link]
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- Bi, C., et al. (2009). KINETIC STUDIES OF DRUG-PROTEIN INTERACTIONS BY USING PEAK PROFILING AND HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY: EXAMINATION OF MULTI-SITE INTERACTIONS OF DRUGS WITH HUMAN SERUM ALBUMIN COLUMNS.
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- Hafez, H. N., et al. (2016). Synthesis, Characterization and Interaction Studies of Carbohydrizide Derivatives Based Drug with Human Serum Albumin (HSA). American Association for Science and Technology, 2(5), 32-41.
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A Senior Application Scientist's Guide to Assessing the ADME/T Properties of 2-(Trifluoromethyl)pyrazine-based Compounds
Introduction: The Strategic Value of the 2-(Trifluoromethyl)pyrazine Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the 2-(trifluoromethyl)pyrazine scaffold has emerged as a privileged structural motif, particularly in the design of kinase inhibitors for oncology and other therapeutic areas. The pyrazine ring, a nitrogen-containing heterocycle, serves as a versatile scaffold for molecular recognition, while the trifluoromethyl (CF₃) group is a powerhouse for enhancing drug-like properties. The strategic incorporation of a CF₃ group can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3][4][5] This potent combination makes 2-(trifluoromethyl)pyrazine derivatives a focal point of many drug discovery programs.
However, the journey from a promising hit to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of attrition. Therefore, a rigorous and early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is not just a regulatory requirement but a critical step for successful drug development. This guide provides a comprehensive framework and detailed experimental protocols for the systematic evaluation of 2-(trifluoromethyl)pyrazine-based compounds, empowering research scientists and drug development professionals to make data-driven decisions.
The Anticipated Impact of the 2-(Trifluoromethyl)pyrazine Moiety on ADME/T Profiles
The unique physicochemical properties of the 2-(trifluoromethyl)pyrazine moiety are expected to influence a compound's ADME/T profile in several ways:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4] This can lead to increased metabolic stability and a longer in vivo half-life, a desirable characteristic for many therapeutic agents.
-
Lipophilicity and Permeability: The CF₃ group significantly increases the lipophilicity of a molecule.[1][2][3] This can enhance cell membrane permeability and oral absorption. However, excessive lipophilicity can also lead to increased plasma protein binding and potential off-target toxicities.
-
CYP450 Interactions: The nitrogen atoms in the pyrazine ring can interact with the heme iron of CYP enzymes, potentially leading to inhibition. The electron-withdrawing nature of the CF₃ group can modulate the basicity of the pyrazine nitrogens, influencing the likelihood and potency of such interactions.
-
Aqueous Solubility: The increased lipophilicity conferred by the CF₃ group may lead to reduced aqueous solubility. This is a critical parameter to assess, as poor solubility can hinder formulation and bioavailability.
Given these anticipated effects, a thorough experimental evaluation is paramount to understanding the complete ADME/T profile of any novel 2-(trifluoromethyl)pyrazine-based compound.
A Practical Guide to In Vitro ADME/T Assessment
This section provides detailed, step-by-step protocols for key in vitro assays to characterize the ADME/T properties of 2-(trifluoromethyl)pyrazine-based compounds. The following workflow diagram illustrates the typical sequence of these assays in a drug discovery cascade.
Caption: A typical workflow for in vitro ADME/T profiling in early drug discovery.
Metabolic Stability Assay
Scientific Rationale: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. High metabolic stability is often a prerequisite for achieving adequate drug exposure in vivo. The assay is typically performed using liver microsomes or hepatocytes.
Experimental Protocol (Liver Microsomal Stability):
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound working solution (e.g., 1 µM final concentration) at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant).
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Causality Behind Experimental Choices: The use of a NADPH regenerating system is crucial to ensure a sustained supply of the necessary cofactor for CYP450 enzyme activity. Quenching with a cold organic solvent effectively stops the enzymatic reaction and precipitates proteins for clean sample analysis.
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: This assay determines if a test compound inhibits the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). Inhibition of these enzymes can lead to drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma levels of one or both, potentially leading to toxicity or loss of efficacy.
Experimental Protocol (Fluorogenic Probe-Based Assay):
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in a suitable buffer.
-
Use recombinant human CYP enzymes for specific isoform testing.
-
Prepare solutions of specific fluorogenic probe substrates for each CYP isoform.
-
Prepare a NADPH regenerating system.
-
-
Incubation:
-
In a 96- or 384-well plate, add the recombinant CYP enzyme, the test compound at various concentrations, and the fluorogenic probe substrate.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence production is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
Self-Validating System: The inclusion of known, potent inhibitors for each CYP isoform as positive controls is essential to validate the assay performance.
Caption: Workflow for a fluorogenic CYP450 inhibition assay.
Plasma Protein Binding (PPB) Assay
Scientific Rationale: Most drugs bind to plasma proteins, primarily albumin and α1-acid glycoprotein. It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect a drug's distribution and clearance. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining the fraction of unbound drug.[6][7]
Experimental Protocol (Rapid Equilibrium Dialysis - RED):
-
Apparatus and Reagent Preparation:
-
Prepare the RED device, which consists of single-use inserts with a dialysis membrane (typically 8 kDa MWCO) that fit into a base plate.
-
Spike the test compound into plasma from the desired species (e.g., human, rat) at a relevant concentration (e.g., 1 µM).
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Setup:
-
Add the compound-spiked plasma to one chamber of the RED insert.
-
Add the dialysis buffer to the other chamber.
-
-
Equilibration:
-
Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples (e.g., add blank plasma to the buffer sample and buffer to the plasma sample) to minimize analytical variability.
-
Quench the samples with an organic solvent containing an internal standard.
-
Analyze the concentration of the test compound in both chambers by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
The percentage of plasma protein binding is calculated as: % Bound = (1 - fu) * 100.
-
Trustworthiness of the Protocol: The RED method is considered a gold standard because it directly measures the equilibrium between the bound and unbound drug without requiring separation steps that can disrupt this equilibrium.
Permeability Assay (Caco-2 Model)
Scientific Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier. This in vitro model is widely used to predict the oral absorption of drugs. The assay measures the bidirectional transport of a compound across the Caco-2 monolayer to assess its apparent permeability (Papp) and to identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).[1][8][9]
Experimental Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell® plates) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Assay Setup:
-
Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
For apical-to-basolateral (A-to-B) transport (absorption), add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-to-A) transport (efflux), add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as: ER = Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
hERG Liability Assay
Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a critical role in cardiac repolarization. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is associated with a risk of developing a potentially fatal cardiac arrhythmia called Torsades de Pointes. Early assessment of hERG liability is a crucial safety screen in drug discovery.[10][11][12]
Experimental Protocol (Automated Patch Clamp):
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
-
Assay Procedure:
-
Harvest the cells and place them in the automated patch-clamp system.
-
The system automatically establishes a whole-cell patch clamp configuration.
-
Apply a specific voltage protocol to elicit the hERG current.
-
After establishing a stable baseline current, apply the test compound at increasing concentrations.
-
-
Data Acquisition and Analysis:
-
Measure the hERG current in the presence of each concentration of the test compound.
-
Calculate the percentage of inhibition of the hERG current relative to the baseline.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Data Interpretation and Comparative Analysis
The ultimate goal of ADME/T profiling is to build a comprehensive picture of a compound's drug-like properties to guide lead optimization and candidate selection. The data from the individual assays should be considered in an integrated manner.
Data Summary Table (Hypothetical Example):
| Compound | Structure | MW | logP | Metabolic Stability (t₁/₂, min) | CYP3A4 IC₅₀ (µM) | % PPB (Human) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | hERG IC₅₀ (µM) |
| Reference | (Non-CF₃ Pyrazine) | 250 | 2.5 | 15 | > 50 | 85 | 5.0 | 1.2 | > 30 |
| Compound A | (2-CF₃ Pyrazine) | 318 | 3.2 | 45 | 25 | 92 | 8.5 | 1.5 | 20 |
| Compound B | (2-CF₃ Pyrazine analog) | 332 | 3.5 | > 60 | 40 | 95 | 12.0 | 1.8 | > 30 |
| Compound C | (2-CF₃ Pyrazine analog) | 346 | 3.8 | 30 | 8 | 98 | 6.2 | 3.5 | 5 |
In this hypothetical example, the introduction of the 2-(trifluoromethyl)pyrazine moiety (Compound A vs. Reference) leads to increased metabolic stability and permeability, but also slightly higher plasma protein binding and some hERG inhibition. Further optimization (Compound B) improves metabolic stability and hERG profile while maintaining good permeability. In contrast, Compound C shows a potential liability with significant CYP3A4 inhibition, a high efflux ratio, and potent hERG inhibition, making it a less desirable candidate for further development.
Conclusion
The 2-(trifluoromethyl)pyrazine scaffold is a valuable asset in the medicinal chemist's toolbox for designing potent and effective drug candidates. However, a deep understanding of the ADME/T properties of these compounds is essential for navigating the complexities of drug development. By employing the systematic approach and detailed protocols outlined in this guide, researchers can effectively characterize their compounds, identify potential liabilities early, and ultimately increase the probability of success in bringing novel therapeutics to the clinic. This self-validating system of integrated assays provides a robust framework for making informed decisions and advancing the most promising 2-(trifluoromethyl)pyrazine-based compounds.
References
- The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. (URL not provided, but the source discusses the benefits of trifluoromethyl groups in heterocycles for drug discovery)
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Caco-2 permeability assay - Creative Bioarray. (URL: [Link])
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (URL: [Link])
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Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments. (URL: [Link])
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Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - MDPI. (URL: [Link])
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (URL not provided, but the source details the impact of trifluoromethyl groups in drug design)
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF - ResearchGate. (URL: [Link])
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])
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Pyrazine based novel molecules as potential therapeutic agents: Synthesis, in vitro biological screening, in silico ADMET profiling and molecular docking study | Request PDF - ResearchGate. (URL: [Link])
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Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH. (URL: [Link])
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - ResearchGate. (URL: [Link])
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hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])
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hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology. (URL: [Link])
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Pyrazine based novel molecules as potential therapeutic agents: Synthesis, in vitro biological screening, in silico ADMET profiling and molecular docking study - R Discovery. (URL: [Link])
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
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Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (URL: [Link])
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
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How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. (URL: [Link])
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A Comparative Guide to the In Vivo Efficacy of 2-(Trifluoromethyl)pyrazine Derivatives
This guide provides a comprehensive analysis of the in vivo efficacy of 2-(Trifluoromethyl)pyrazine derivatives, with a primary focus on their well-documented antiviral properties. As the current body of in vivo research is heavily concentrated on antiviral applications, this document will extensively cover the comparative efficacy of key compounds in this class, namely Favipiravir (T-705) and its close analogs. We will also explore the nascent, yet promising, preclinical evidence for derivatives in oncology and neuroscience, while clearly delineating the existing gaps in in vivo data for these therapeutic areas. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, evidence-based resource to inform future studies and therapeutic development.
I. The Antiviral Landscape: A Tale of Three Derivatives
The most prominent and well-studied 2-(Trifluoromethyl)pyrazine derivative is Favipiravir (T-705) , a potent inhibitor of RNA-dependent RNA polymerase (RdRp). Its success has spurred the investigation of its structural analogs, including T-1105 (a non-fluorinated analog) and T-1106 (a ribofuranosyl derivative of T-1105).[1][2] This section will compare the in vivo efficacy of these three key compounds against a range of RNA viruses.
Mechanism of Action: A Shared Strategy with Subtle Differences
The primary antiviral mechanism for Favipiravir and its analogs involves intracellular conversion to their active ribofuranosyl-5'-triphosphate (RTP) form.[2] This active metabolite then acts as a substrate for the viral RdRp, leading to either chain termination or lethal mutagenesis of the viral genome.[3] While the fundamental mechanism is conserved, the efficiency of this bioactivation can be cell-line dependent, which may influence in vivo outcomes. For instance, T-1105 has demonstrated more efficient activation to its triphosphate form in MDCK cells compared to Favipiravir.[4]
Caption: Figure 1. Mechanism of action.
Comparative In Vivo Efficacy Data
The following table summarizes key in vivo studies comparing the efficacy of Favipiravir, T-1105, and T-1106 in various animal models of viral infection.
| Compound(s) | Virus Model | Animal Model | Key Efficacy Findings | Reference(s) |
| Favipiravir (T-705) | Influenza B Virus (wild-type & oseltamivir-resistant) | C57BL/6 Mice | Dose-dependent protection from lethal infection, significant reduction in viral loads, and suppression of pulmonary pathology. | |
| Favipiravir (T-705) | Influenza A (H1N1pdm) | Mice | 100 mg/kg/day provided complete protection from death. Synergistic improvement in survival when combined with oseltamivir.[5] | [5] |
| Favipiravir (T-705) vs. T-1106 | Punta Toro Virus (Phlebovirus) | Mice & Hamsters | T-705 showed significant reduction in viral burden and liver pathology. T-1106 was less effective in this model.[6] | [6] |
| Favipiravir (T-705) vs. T-1106 | Yellow Fever Virus (YFV) | Hamsters | T-1106 was found to be more efficacious than T-705 in treating YFV infection.[2][6] | [2][6] |
| Favipiravir (T-705) vs. Ribavirin | Ebinur Lake Virus (EBIV) | BALB/c Mice | Favipiravir significantly reduced viral titers and extended survival, while ribavirin was ineffective.[7] | [7] |
| Favipiravir (T-705) | SARS-CoV-2 | Syrian Hamsters | Dose-dependent reduction in infectious virus titers in the lungs.[8] | [8] |
Expert Insights: The superior efficacy of T-1106 against Yellow Fever Virus in hamsters, despite its weaker in vitro activity, highlights the critical importance of in vivo studies.[2][6] This discrepancy may be attributed to differences in pharmacokinetics and metabolism between the compounds in the animal model. The synergistic effect observed when combining Favipiravir with oseltamivir against influenza suggests that combination therapies could be a valuable strategy to enhance efficacy and combat resistance.[5]
Detailed Experimental Protocols
To ensure scientific integrity and enable reproducibility, we provide the following generalized protocols based on published in vivo studies.
Protocol 1: Influenza Virus Infection Model in Mice
Caption: Figure 2. Workflow for influenza mouse model.
-
Animal Model: 6- to 8-week-old female C57BL/6 or BALB/c mice are commonly used. For studies involving immunocompromised hosts, BALB scid mice can be utilized.[3]
-
Virus Inoculation: Mice are anesthetized and intranasally inoculated with a lethal dose of the influenza virus strain of interest (e.g., 10^4.3 50% cell culture infectious doses).[5]
-
Drug Administration:
-
Favipiravir (T-705): Administered orally by gavage twice daily at dosages ranging from 10 to 300 mg/kg/day for 5 to 10 days.[3]
-
Oseltamivir (Control): Administered orally by gavage at appropriate dosages for the specific virus strain.
-
Vehicle Control: A suitable vehicle such as 0.5% methylcellulose or ORA-Plus is administered.[3][9]
-
-
Efficacy Assessment:
-
Survival: Mice are monitored daily for morbidity and mortality for at least 21 days post-infection.[3]
-
Viral Load: At specified time points (e.g., days 3, 5, and 7 post-infection), subsets of mice are euthanized, and lungs, nasal turbinates, and tracheas are collected to determine viral titers by plaque assay or TCID50 and viral RNA levels by qRT-PCR.
-
Pathology: Lung tissues can be collected for histopathological examination to assess the degree of inflammation and tissue damage.
-
II. Emerging Applications in Oncology: A Field in its Infancy
While the antiviral properties of 2-(Trifluoromethyl)pyrazine derivatives are well-established, their potential in oncology is an emerging area of research. To date, in vivo efficacy data for this specific subclass of pyrazine derivatives in cancer models is limited. However, in vitro studies and research on related pyrazine compounds provide a rationale for future investigation.
One study reported the synthesis of novel[1][4][6]triazolo[4,3-a]pyrazine derivatives containing a trifluoromethyl group that exhibited potent in vitro antiproliferative activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer).[8][10] The most promising compound, 17l, showed excellent inhibitory activity against c-Met and VEGFR-2 kinases, with IC50 values of 26.00 nM and 2.6 µM, respectively.[8]
Table 2: In Vitro Anticancer Activity of a Novel 2-(Trifluoromethyl)pyrazine Derivative (Compound 17l)
| Cell Line | IC50 (µM) |
| A549 (Lung Cancer) | 0.98 ± 0.08 |
| MCF-7 (Breast Cancer) | 1.05 ± 0.17 |
| Hela (Cervical Cancer) | 1.28 ± 0.25 |
| Data from Zhang et al., 2022.[8] |
Expert Insights: The dual inhibition of c-Met and VEGFR-2 by compound 17l is a promising strategy in cancer therapy, as it targets both tumor cell proliferation and angiogenesis. While these in vitro results are encouraging, they must be validated in in vivo xenograft models to assess the compound's therapeutic potential, pharmacokinetics, and toxicity profile.[11]
Future Directions for In Vivo Oncology Studies:
-
Xenograft Models: Evaluation of lead compounds in subcutaneous or orthotopic xenograft models using human cancer cell lines (e.g., A549, MCF-7) in immunocompromised mice.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determination of the drug's absorption, distribution, metabolism, and excretion, as well as its effect on the target kinases in vivo.
-
Toxicity Studies: Assessment of the maximum tolerated dose and potential side effects in healthy animals.
III. Exploring the Final Frontier: Neuroscience Applications
The application of 2-(Trifluoromethyl)pyrazine derivatives in neurological disorders is the least explored area. There is a paucity of in vivo efficacy data for this specific chemical class. However, studies on related pyrazine compounds offer intriguing possibilities.
For example, Tetramethylpyrazine (TMP), a pyrazine derivative, has demonstrated neuroprotective effects in both in vitro and in vivo models.[12] A novel derivative of TMP, T-006, has shown neuroprotective and neurogenic effects in animal models of Parkinson's disease by improving locomotor behavior and increasing the survival of dopaminergic neurons.[13] While TMP and its derivatives do not contain a trifluoromethyl group, their neuroprotective properties suggest that the pyrazine scaffold may be a valuable starting point for the design of novel neurotherapeutics.
Expert Insights: The ability of some pyrazine derivatives to cross the blood-brain barrier is a critical attribute for treating neurological disorders. Future research should focus on synthesizing 2-(Trifluoromethyl)pyrazine derivatives with favorable brain penetration properties and evaluating their efficacy in relevant animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
IV. Conclusion and Future Perspectives
This guide has provided a comparative analysis of the in vivo efficacy of 2-(Trifluoromethyl)pyrazine derivatives, with a strong emphasis on their proven antiviral activity. Favipiravir and its analogs, T-1105 and T-1106, represent a promising class of broad-spectrum antiviral agents with a well-defined mechanism of action. The comparative data presented herein should guide the selection of appropriate candidates for further development and clinical investigation.
The exploration of 2-(Trifluoromethyl)pyrazine derivatives in oncology and neuroscience is still in its early stages. The limited in vivo data in these fields underscores the need for further research to translate promising in vitro findings into tangible therapeutic benefits. Future studies should focus on designing and synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic properties, followed by rigorous in vivo evaluation in relevant disease models.
V. References
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Naesens, L., Guddat, L. W., & van Berwaer, R. (2021). Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral. RSC Medicinal Chemistry, 12(10), 1646-1669.
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De Clercq, E., & Li, G. (2016). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral Research, 129, 88-98.
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Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., ... & Shiraki, K. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral Research, 82(3), 95-102.
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Gowen, B. B., Sefing, E. J., Westover, J. B., Smee, D. F., & Jung, K. H. (2010). Efficacy of favipiravir (T-705) and T-1106 pyrazine derivatives in phlebovirus disease models. Antiviral Research, 86(2), 121-127.
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Smee, D. F., Tarbet, E. B., Furuta, Y., Morrey, J. D., & Barnard, D. L. (2013). Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice. Future Virology, 8(11), 1095-1104.
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Marathe, B. M., Wong, J. P., & Webby, R. J. (2019). Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model. Antiviral Research, 163, 116-123.
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Naesens, L., Guddat, L. W., & van Berwaer, R. (2019). Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir). Antiviral Research, 167, 1-5.
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Zhang, B., Wang, W., Li, Y., Wang, Y., Zhang, J., & Wang, L. (2022). Design, Synthesis, and Biological Evaluation of[1][4][6] triazolo [4, 3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869681.
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Zhang, B., Wang, W., Li, Y., Wang, Y., Zhang, J., & Wang, L. (2022). Design, Synthesis, and Biological Evaluation of[1][4][6] triazolo [4, 3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869681.
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Miniyar, P., Murumkar, P., Patil, P., & Une, D. (2021). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Mini-Reviews in Medicinal Chemistry, 21(14), 1845-1865.
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Gierut, A., Słoczyńska, K., Popiół, J., & Ekiert, H. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo [4, 5-d] pyrimidine Derivatives. Molecules, 27(3), 856.
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Huchin, D., Watanabe, T., Jasperson, D. C., Kiso, M., & Kawaoka, Y. (2023). Efficacy of favipiravir against influenza virus resistant to both baloxavir and neuraminidase inhibitors. The Journal of Antibiotics, 76(5), 291-300.
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Hayden, F. G., Shindo, N., & Beigel, J. H. (2022). Favipiravir Treatment of Uncomplicated Influenza in Adults: Results of Two Phase 3, Randomized, Double-Blind, Placebo-Controlled Trials. The Journal of Infectious Diseases, 225(11), 1913-1922.
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Wu, Y. C., Wu, C. C., & Chen, C. S. (2012). Protective effects of tetramethylpyrazine on rat retinal cell cultures. Experimental eye research, 101, 103-112.
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Guedj, J., Piorkowski, G., & Mentré, F. (2018). Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials. Clinical Pharmacology & Therapeutics, 103(3), 373-376.
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Shiraki, K., & Daikoku, T. (2020). Favipiravir, an anti-influenza drug against life-threatening RNA virus infections. Pharmacology & therapeutics, 209, 107512.
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Fang, Q., Liu, Y., Gao, R., Yuan, R., Zhang, Y., & Wang, D. (2020). Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice. Virology, 545, 1-9.
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Sagar, N., Hadavani, R., Bijani, S., Vadodariya, P., Narula, V., Jadeja, Y., & Jain, V. (2022). Synthesis of 3-Trifluoromethyl-5, 6-dihydro-[1][4][6] triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. ChemistrySelect, 7(40), e202202951.
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Ye, Q., Wang, Y., & Le, W. (2020). Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways. Aging (Albany NY), 12(14), 14321.
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Zhang, Y., Wang, Y., & Zhang, Y. (2024). Favipiravir Treatment Prolongs Survival in a Lethal BALB/c Mouse Model of Ebinur Lake Virus Infection. Viruses, 16(4), 606.
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Liu, Z., Kim, J. H., & Lee, J. Y. (2021). The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells. International immunopharmacology, 96, 107765.
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Chan, J. F. W., Yao, Y., & Yeung, M. L. (2021). Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models. Scientific reports, 11(1), 1-12.
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Wang, K., Zhang, X., & Xu, G. (2017). Neuroprotective effect of tetramethylpyrazine against all-trans-retinal toxicity in the differentiated Y-79 cells via upregulation of IRBP expression. Experimental eye research, 163, 43-51.
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Safety Operating Guide
Hazard Profile and Physicochemical Properties of 2-(Trifluoromethyl)pyrazine
An in-depth guide to the proper handling and disposal of 2-(Trifluoromethyl)pyrazine, tailored for research and development professionals. This document provides essential safety protocols and procedural guidance to ensure compliance and mitigate risks in the laboratory environment.
Understanding the intrinsic properties of 2-(Trifluoromethyl)pyrazine is fundamental to appreciating the causality behind the required handling and disposal procedures. As a fluorinated heterocyclic compound, its hazards are primarily driven by its flammability, oral toxicity, and irritant properties.[1] The trifluoromethyl group significantly influences the molecule's chemical behavior and dictates the need for specialized disposal methods.
Table 1: Physicochemical and Hazard Data for 2-(Trifluoromethyl)pyrazine
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₅H₃F₃N₂ | [1][2] |
| Molecular Weight | 148.09 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 118 °C | [2] |
| Density | 1.344 g/mL at 25 °C | [1] |
| Flash Point | 33.3 °C (91.9 °F) | [1] |
| Hazard Classifications | Flammable Liquid 3, Acute Toxicity 3 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory) | [1] |
| Storage Class | 3 (Flammable liquids) |[1] |
The flash point of 33.3 °C classifies this compound as a flammable liquid, necessitating strict control of ignition sources during all stages of its lifecycle, from storage to disposal.[1]
Immediate Safety and Spill Response
Prior to disposal, laboratory personnel must be proficient in the safe handling of 2-(Trifluoromethyl)pyrazine and prepared for accidental releases.
Personal Protective Equipment (PPE)
A proactive approach to safety mandates the use of appropriate PPE to create a barrier between the researcher and the chemical. The minimum required PPE includes:
-
Eye Protection : Chemical safety goggles or a face shield.[3]
-
Hand Protection : Chemical-resistant gloves, such as nitrile.[3]
-
Body Protection : A laboratory coat to prevent skin contact.[3]
-
Ventilation : All handling should occur within a certified chemical fume hood to prevent inhalation of vapors.[4]
Spill Cleanup Protocol
In the event of a spill, a swift and systematic response is critical to contain the hazard and prevent exposure.
-
Evacuate and Secure : Alert personnel in the immediate vicinity and restrict access to the spill area.[5]
-
Eliminate Ignition Sources : As the compound is flammable, immediately turn off all nearby flames, hot plates, spark-producing equipment, and other potential ignition sources.[4]
-
Don PPE : Ensure all personnel involved in the cleanup are wearing the appropriate PPE as described in section 2.1.
-
Contain the Spill : Create a dike around the liquid spill using an inert, non-combustible absorbent material like vermiculite or sand.[5]
-
Absorb the Spill : Apply the absorbent material over the spill, working from the outside edge inwards to prevent spreading.[5]
-
Collect the Material : Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the contaminated material into a designated hazardous waste container.[5][6]
-
Decontaminate the Area : Wipe the spill area with a suitable solvent and a paper towel. Place all contaminated cleaning materials into the same hazardous waste container.[5]
-
Label and Dispose : Securely seal the container, label it clearly, and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[3][5]
Core Disposal Protocol for 2-(Trifluoromethyl)pyrazine
The universally accepted and mandated method for the disposal of 2-(Trifluoromethyl)pyrazine is through a licensed hazardous waste management service.[3] As a halogenated organic compound, it requires specialized treatment, typically high-temperature incineration, to ensure complete destruction and prevent environmental release.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]
Step-by-Step Disposal Workflow
-
Waste Segregation :
-
Dedicate a specific, compatible waste container for 2-(Trifluoromethyl)pyrazine and any materials contaminated with it (e.g., pipette tips, absorbent pads, gloves).
-
Causality : Do not mix this waste with other chemical waste streams, especially incompatible ones like strong oxidizing agents, to prevent dangerous reactions.[6] Segregation also prevents the costly contamination of larger volumes of less hazardous waste.[8]
-
-
Containerization :
-
Labeling :
-
Interim Storage :
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
This area must be well-ventilated, secure, and segregated from incompatible materials.[3]
-
Causality : Given its flammability, the storage location must be a designated flammable waste area, away from heat, sparks, and open flames.
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the chemical.[3]
-
Causality : Professional disposal services are required because they operate permitted facilities, such as chemical incinerators with afterburners and scrubbers, which are designed to safely break down halogenated organic compounds into less harmful substances.[6][7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste related to 2-(Trifluoromethyl)pyrazine.
Caption: Decision workflow for the disposal of 2-(Trifluoromethyl)pyrazine.
References
-
ChemSynthesis. 2-(trifluoromethyl)pyrazine. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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PubChem. Pyrazine, 2-methoxy-5-(trifluoromethyl)-. [Link]
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
MDPI. Trifluoromethoxypyrazines: Preparation and Properties. [Link]
-
Fancheng. MATERIAL SAFETY DATA SHEET - 2-Methyl-3-(methylthio)pyrazine. [Link]
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U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]
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Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
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Nipissing University. Hazardous Materials Disposal Guide. [Link]
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Occupational Safety and Health Administration. PYRIDINE. [Link]
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University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures. [Link]
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Massachusetts Institute of Technology. III. Chemical Hygiene Plan continued. [Link]
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Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-2. [Link]
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Navigating the Safe Handling of 2-(Trifluoromethyl)pyrazine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle novel chemical entities with confidence and safety is paramount. 2-(Trifluoromethyl)pyrazine, a heterocyclic compound with potential applications in medicinal chemistry, requires a thorough understanding of its hazard profile to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build deep trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of 2-(Trifluoromethyl)pyrazine is the foundation of safe handling. Based on available data for this compound and structurally similar chemicals, a comprehensive risk assessment is crucial before any experimental work begins.
Primary Hazards:
-
Flammability: This compound is a flammable liquid and its vapors can form explosive mixtures with air.[1]
-
Toxicity: It is considered toxic if swallowed.[2]
-
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
Hazard Summary Table:
| Hazard Classification | GHS Hazard Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor. |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
This data is based on information for 2-(Trifluoromethyl)pyrazine and similar trifluoromethyl-containing heterocyclic compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is non-negotiable when handling 2-(Trifluoromethyl)pyrazine. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Area | Equipment | Specification & Rationale |
| Eye & Face | Safety Goggles with side shields or a Face Shield | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] This is to protect against splashes and vapors which can cause serious eye irritation. |
| Hand | Chemical-resistant, impervious gloves | Neoprene or nitrile gloves are recommended based on general resistance to a range of organic chemicals.[4] Always inspect gloves for integrity before use and dispose of them immediately after handling or if contamination is suspected. |
| Body | Long-sleeved Laboratory Coat | A flame-resistant lab coat is recommended due to the flammable nature of the compound.[5] This provides a critical barrier against accidental skin contact. |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Required when handling outside of a certified chemical fume hood, if ventilation is inadequate, or if there is a risk of aerosol generation.[2] A full-face respirator with appropriate cartridges should be used for spill cleanup. |
Operational and Disposal Plans: A Step-by-Step Approach
A systematic workflow is essential to minimize exposure and mitigate risks. The following procedural guidance outlines the key steps for the safe handling and disposal of 2-(Trifluoromethyl)pyrazine.
Safe Handling and Storage
-
Engineering Controls: All handling of 2-(Trifluoromethyl)pyrazine should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3] It should be stored separately from oxidizing agents and other incompatible materials.
-
Grounding: To prevent the buildup of static electricity, which can be an ignition source, ensure that containers and dispensing equipment are properly grounded.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[2]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.[7]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Disposal Plan
All waste containing 2-(Trifluoromethyl)pyrazine, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Workflow Visualization
To provide a clear, at-a-glance understanding of the safety-critical steps, the following diagram illustrates the complete handling workflow for 2-(Trifluoromethyl)pyrazine.
Caption: Safe handling workflow for 2-(Trifluoromethyl)pyrazine.
Conclusion: Fostering a Culture of Safety
The responsible use of 2-(Trifluoromethyl)pyrazine in a research setting is achievable through a combination of robust safety protocols, appropriate engineering controls, and a well-informed scientific community. By understanding the "why" behind each safety measure, researchers can cultivate a proactive safety culture that protects both individuals and the integrity of their groundbreaking work. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet (SDS) and institutional safety guidelines before commencing any new experimental procedure.
References
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ACTenviro. (2024, September 4). How to Safely Manage Flammable Liquids. Retrieved from [Link]
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Yale Environmental Health & Safety. Standard Operating Procedure: Flammable Liquids. Retrieved from [Link]
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University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids. Retrieved from [Link]
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Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Flammable and Combustable Liquids. Retrieved from [Link]
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Princeton University Environmental Health and Safety. Fluorine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
